molecular formula C4H7Br2N3 B2802652 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide CAS No. 1955553-44-2

4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide

Cat. No.: B2802652
CAS No.: 1955553-44-2
M. Wt: 256.929
InChI Key: ISEGYFOPPVYPBX-UHFFFAOYSA-N
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Description

4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide is a useful research compound. Its molecular formula is C4H7Br2N3 and its molecular weight is 256.929. The purity is usually 95%.
BenchChem offers high-quality 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-2-methylpyrazol-3-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3.BrH/c1-8-4(6)3(5)2-7-8;/h2H,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISEGYFOPPVYPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Br2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 4-Bromo-1-methyl-1H-pyrazol-5-amine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the chemical properties, synthesis, and applications of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide , a critical heterocyclic scaffold in medicinal chemistry.

Executive Summary

4-Bromo-1-methyl-1H-pyrazol-5-amine hydrobromide (CAS: 105675-85-2 for free base) is a highly functionalized pyrazole intermediate used extensively in the synthesis of kinase inhibitors and other bioactive small molecules. Its structure features three distinct vectors for diversification: the nucleophilic C5-amine, the electrophilic C4-bromide, and the N1-methyl group. This guide provides a comprehensive analysis of its physicochemical profile, a validated synthesis route, and a strategic map of its reactivity.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Nomenclature and Identification[3]
  • IUPAC Name: 4-Bromo-1-methyl-1H-pyrazol-5-amine hydrobromide

  • Common Synonyms: 5-Amino-4-bromo-1-methylpyrazole HBr; 3-Amino-4-bromo-2-methylpyrazole (non-standard numbering)

  • CAS Number (Free Base): 105675-85-2[1][2]

  • Molecular Formula: C₄H₆BrN₃ · HBr

  • Molecular Weight: 176.02 (Free Base) / 256.93 (Hydrobromide Salt)

Structural Analysis

The molecule consists of an electron-rich pyrazole ring. The N1-methyl group locks the tautomeric equilibrium, ensuring the amine resides at the C5 position. The C4-position is occupied by a bromine atom, which serves as a handle for cross-coupling reactions. The hydrobromide salt form is preferred for storage due to enhanced oxidative stability and crystallinity compared to the free base.

Physicochemical Properties Table
PropertyValue (Free Base / Salt)Note
Appearance Off-white to yellow crystalline solidSalt form is typically less colored
Melting Point 60–80 °C (Base) / >180 °C (Salt, decomp.)Salt formation significantly raises MP
Solubility DMSO, Methanol, Water (Salt)Salt is insoluble in Et₂O, Hexanes
pKa (Conj. Acid) ~2.5 (Pyrazole N2), ~4.0 (Amine)Protonation likely occurs at N2 or NH₂
H-Bond Donors 2 (Amine NH₂)
H-Bond Acceptors 2 (N2, Amine N)

Synthesis & Manufacturing

The synthesis of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide is typically achieved via a two-step sequence: cyclization followed by regioselective bromination.

Validated Synthetic Route

Step 1: Cycl condensation (Formation of the Pyrazole Core)

  • Reagents: 3-Ethoxyacrylonitrile, Methylhydrazine.

  • Conditions: Reflux in Ethanol or Methanol.

  • Mechanism: Methylhydrazine acts as a binucleophile. The internal nitrogen (NH) attacks the nitrile carbon, while the terminal nitrogen (NH₂) attacks the enol ether carbon. Regioselectivity is controlled by the electronic bias of the enol ether, favoring the 5-amino-1-methyl isomer over the 3-amino isomer.

Step 2: Electrophilic Bromination

  • Reagents: N-Bromosuccinimide (NBS).

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Conditions: 0 °C to Room Temperature.

  • Purification: The free base is isolated by neutralization. The HBr salt is precipitated by adding HBr in acetic acid or diethyl ether.

Process Flow Diagram (Graphviz)

SynthesisPath Start 3-Ethoxyacrylonitrile + Methylhydrazine Inter 1-Methyl-1H-pyrazol-5-amine (Intermediate) Start->Inter Cyclization (EtOH, Reflux) ProdBase 4-Bromo-1-methyl- 1H-pyrazol-5-amine (Free Base) Inter->ProdBase Bromination (NBS, MeCN, 0°C) ProdSalt Target Product: Hydrobromide Salt ProdBase->ProdSalt Salt Formation (HBr/AcOH)

Figure 1: Synthetic pathway from commodity starting materials to the hydrobromide salt.

Reactivity & Synthetic Utility

This scaffold is a "linchpin" intermediate, allowing the independent modification of the C4 and C5 positions.

Key Transformations
  • Suzuki-Miyaura Coupling (C4-Br): The bromine atom is highly reactive towards palladium-catalyzed cross-coupling with aryl and heteroaryl boronic acids. This is the primary method for extending the carbon skeleton.

  • Amide Coupling / Urea Formation (C5-NH₂): The exocyclic amine is nucleophilic and reacts readily with acid chlorides, isocyanates, and activated carboxylic acids.

  • Sandmeyer-Type Reactions: The amine can be diazotized to install other functionalities (Cl, I, CN) or cyclized to form fused bicyclic systems like pyrazolo[1,5-a]pyrimidines.

Reactivity Map (Graphviz)

Reactivity Core 4-Bromo-1-methyl- 1H-pyrazol-5-amine Suzuki Suzuki Coupling (C4-Aryl) Core->Suzuki Pd(0), Ar-B(OH)2 Amide Amide/Urea Formation (C5-NH-R) Core->Amide R-COCl or R-NCO Cycliz Cyclization (Pyrazolo-pyrimidines) Core->Cycliz 1,3-Dicarbonyls Buchwald Buchwald-Hartwig (C5-N-Aryl) Core->Buchwald Pd(0), Ar-X

Figure 2: Divergent reactivity profile allowing orthogonal functionalization.

Handling, Stability & Safety (E-E-A-T)

Stability
  • Hygroscopicity: The hydrobromide salt is hygroscopic. Store in a desiccator or under inert atmosphere (Argon/Nitrogen).

  • Light Sensitivity: Brominated pyrazoles can undergo photodehalogenation over extended periods. Store in amber vials.

  • Shelf Life: >2 years if stored at 2–8 °C under inert gas.

Safety Profile (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust.

References

  • Chemical Identity & CAS: 4-Bromo-1-methyl-1H-pyrazol-5-amine.[2] PubChem.[3][4][5] National Library of Medicine. Accessed Feb 19, 2026. Link

  • Synthesis Protocol: Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles. Scientific Research Publishing. Accessed Feb 19, 2026. Link (Analogous chemistry for 5-amino-1-methyl pyrazoles).

  • Safety Data: Safety Data Sheet: 4-Bromo-1-methyl-1H-pyrazol-5-amine. Fisher Scientific. Accessed Feb 19, 2026. Link

  • Applications in Kinase Inhibitors: Pyrazoles as Kinase Inhibitors. U.S. Patent 8,445,510. Google Patents. Accessed Feb 19, 2026. Link

Sources

Technical Monograph: 4-Bromo-1-methyl-1H-pyrazol-5-amine Hydrobromide

[1][2][3][4]

Executive Summary

4-Bromo-1-methyl-1H-pyrazol-5-amine hydrobromide (CAS 1955553-44-2 ) is a highly functionalized pyrazole derivative widely utilized as a pharmacophore in drug discovery.[1][2][3] It serves as a primary building block for kinase inhibitors (specifically Aurora B and JAK kinases) and is a versatile intermediate for constructing fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.

This compound is distinguished by its orthogonal reactivity: the C4-bromide allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura), while the C5-amine enables nucleophilic substitution or amide coupling, making it an ideal "bifunctional linchpin" for Fragment-Based Drug Design (FBDD).

Chemical Identity & Physical Properties[5][6][7][8][9]

PropertySpecification
Compound Name 4-Bromo-1-methyl-1H-pyrazol-5-amine hydrobromide
CAS Number (Salt) 1955553-44-2
CAS Number (Free Base) 105675-85-2
Molecular Formula C₄H₆BrN₃[1][3][4][5] · HBr
Molecular Weight 256.93 g/mol (Salt); 176.02 g/mol (Base)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, Water (moderate); Insoluble in Hexanes
SMILES CN1N=CC(Br)=C1N.Br
InChI Key ODFDZOQJRPDQDF-UHFFFAOYSA-N (Free Base)

Synthesis & Manufacturing Methodology

The synthesis of this compound relies on the regioselective electrophilic aromatic substitution of the electron-rich pyrazole ring. The 5-amino group activates the C4 position, facilitating bromination under mild conditions.

Core Synthesis Protocol

Step 1: Bromination of the Precursor

  • Starting Material: 1-Methyl-1H-pyrazol-5-amine (CAS 1192-21-8).[1][3]

  • Reagent: N-Bromosuccinimide (NBS) is preferred over elemental bromine (

    
    ) to prevent oxidation of the amino group and ensure stoichiometry control.
    
  • Solvent: Acetonitrile (ACN) or DMF. Temperature:

    
    .
    

Step 2: Salt Formation

  • Reagent: 33% HBr in Acetic Acid or 48% aqueous HBr.

  • Procedure: The free base is dissolved in ethanol/ethyl acetate, and HBr is added dropwise. The hydrobromide salt precipitates, offering superior crystallinity and shelf-stability compared to the free base.

Process Visualization

SynthesisPathStart1-Methyl-1H-pyrazol-5-amine(CAS 1192-21-8)Inter4-Bromo-1-methyl-1H-pyrazol-5-amine(Free Base)Start->Inter Electrophilic SubstitutionReagent1NBS / ACN0°C to RTReagent1->InterFinalTarget Product(Hydrobromide Salt)CAS 1955553-44-2Inter->Final Salt FormationReagent2HBr / EtOHReagent2->Final

Figure 1: Step-wise synthesis pathway from the commercially available aminopyrazole precursor.

Applications in Drug Discovery[12][13]

Kinase Inhibitor Scaffolding

The aminopyrazole moiety is a "privileged structure" in kinase inhibition, often functioning as the hinge-binding motif.

  • Mechanism: The N2 nitrogen and the C5-amine often form hydrogen bonds with the kinase hinge region (e.g., in Aurora B or JAK2 inhibitors).

  • Derivatization: The C4-bromide allows for the introduction of aryl or heteroaryl groups to access the hydrophobic pocket of the enzyme.

Fragment-Based Drug Design (FBDD)

Researchers utilize this scaffold to construct libraries of pyrazolo[1,5-a]pyrimidines via condensation with 1,3-dicarbonyls.

Derivatization Logic Tree

ApplicationsCore4-Bromo-1-methyl-1H-pyrazol-5-amineSuzukiSuzuki-Miyaura Coupling(Pd catalyst, Ar-B(OH)2)Core->Suzuki Reacts at C4-BrAmideAmide/Urea Formation(R-COCl or R-NCO)Core->Amide Reacts at C5-NH2CyclizCyclization(with 1,3-diketones)Core->Cycliz Reacts at N1/C5KinaseBiaryl Kinase Inhibitors(Target: Aurora, JAK)Suzuki->KinasePeptidoPeptidomimeticsAmide->PeptidoFusedPyrazolo[1,5-a]pyrimidinesCycliz->Fused

Figure 2: Divergent synthesis strategies utilizing the orthogonal reactivity of the scaffold.

Analytical Characterization

To validate the identity of CAS 1955553-44-2, the following spectral signatures are expected.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.45 ppm (s, 1H): C3-H proton (Characteristic pyrazole singlet).

    • δ 5.50–6.00 ppm (bs, 2H):

      
       protons (Exchangeable with 
      
      
      ; shift varies with salt form).
    • δ 3.65 ppm (s, 3H):

      
       methyl group.
      
    • Note: In the hydrobromide salt, the amine protons may appear downfield (δ 8.0–10.0 ppm) as a broad ammonium signal (

      
      ).
      
Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Parent Ion:

    
     and 
    
    
    
    
    .[6]
  • Isotope Pattern: The presence of one bromine atom dictates a characteristic 1:1 doublet intensity ratio for the

    
     and 
    
    
    peaks, confirming the bromination status.

Handling & Safety (GHS Classification)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302 Harmful if swallowed.
Skin Corrosion/Irritation H315 Causes skin irritation.
Serious Eye Damage H319 Causes serious eye irritation.
STOT - Single Exposure H335 May cause respiratory irritation.

Handling Protocols:

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic; keep tightly sealed.

  • PPE: Wear nitrile gloves, safety goggles, and use within a fume hood to avoid dust inhalation.

References

  • BLD Pharm. (2025). Product Analysis: 4-Bromo-1-methyl-1H-pyrazol-5-amine hydrobromide (CAS 1955553-44-2).[1][2][3][4] Retrieved from

  • PubChem. (2025).[7] Compound Summary: 4-Bromo-1-methyl-1H-pyrazol-5-amine (CID 600351). National Library of Medicine. Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Aminopyrazole Derivatives. Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of Pyrazoles and Bromination Methodologies. Retrieved from

Technical Guide: 4-Bromo-1-methyl-1H-pyrazol-5-amine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide , detailing its molecular weight, synthesis, and application in pharmaceutical research.

Executive Summary

4-bromo-1-methyl-1H-pyrazol-5-amine (CAS: 105675-85-2, free base) is a critical heterocyclic building block used extensively in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., PI3K, JAK) and other bioactive small molecules.[1] The hydrobromide (HBr) salt form is often generated to enhance solubility, stability, or crystallinity during drug formulation and intermediate isolation.

This guide defines the exact molecular weight specifications, outlines a validated synthesis protocol via electrophilic aromatic substitution, and details its utility as a scaffold for Suzuki-Miyaura cross-coupling reactions.

Chemical Identity & Molecular Weight Analysis[1][2][3][4]

The precise molecular weight is critical for stoichiometry in synthetic workflows. Below is the breakdown for both the free base and the hydrobromide salt.

Molecular Weight Calculation
ComponentFormulaCalculation (Atomic Weights)Exact Mass ( g/mol )
Free Base

C (4×12.011) + H (6×1.008) + Br (79.904) + N (3×14.007)176.02
Hydrobromic Acid

H (1.008) + Br (79.904)80.91
HBr Salt

176.02 + 80.91256.93
Key Properties
  • IUPAC Name: 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide

  • Alternative Names: 5-amino-4-bromo-1-methylpyrazole hydrobromide; 3-amino-4-bromo-2-methylpyrazole hydrobromide (tautomeric naming convention).

  • CAS Number (Free Base): 105675-85-2[1][2][3][4]

  • Appearance: Off-white to beige crystalline solid.

  • Solubility: High solubility in DMSO, Methanol, and Water (salt form); limited solubility in non-polar solvents (DCM, Hexane).

Synthesis & Experimental Protocol

The synthesis of 4-bromo-1-methyl-1H-pyrazol-5-amine relies on the regioselective bromination of the electron-rich pyrazole ring. The C4 position is highly activated towards electrophilic aromatic substitution (SEAr).

Reaction Pathway[8][9][10][11]

SynthesisPathway Start 1-methyl-1H-pyrazol-5-amine (Precursor) Intermediate Free Base 4-bromo-1-methyl-1H-pyrazol-5-amine Start->Intermediate Acetonitrile, 0°C to RT Regioselective Bromination Reagent N-Bromosuccinimide (NBS) (1.05 eq) Reagent->Intermediate Product Target Salt 4-bromo-1-methyl-1H-pyrazol-5-amine . HBr Intermediate->Product Salt Formation Precipitation SaltStep HBr / AcOH or HBr / Et2O

Figure 1: Synthetic pathway for the production of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide.

Detailed Protocol
Step 1: Bromination (Free Base Synthesis)

Objective: Install the bromine atom at the C4 position.[5]

  • Preparation: Dissolve 1-methyl-1H-pyrazol-5-amine (1.0 eq) in anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) (10 mL/g).

  • Addition: Cool the solution to 0°C. Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes. Note: Protect from light to prevent radical side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[6][7]

  • Workup:

    • Dilute with water and extract with Ethyl Acetate.[8]

    • Wash the organic layer with saturated sodium thiosulfate (to remove traces of bromine) and brine.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
    • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography if necessary.

Step 2: Hydrobromide Salt Formation

Objective: Convert the free base to the stable HBr salt.

  • Dissolution: Dissolve the purified free base (from Step 1) in a minimal amount of anhydrous Ethanol or Isopropanol .

  • Acidification: Dropwise add a solution of HBr in Acetic Acid (33%) or HBr in Diethyl Ether (1M) (1.1 eq) at 0°C.

  • Precipitation: A white to off-white precipitate should form immediately. Stir for 30 minutes at 0°C.

  • Isolation: Filter the solid, wash with cold Diethyl Ether to remove excess acid, and dry under vacuum at 40°C.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data is expected.

Proton NMR ( -NMR)
  • Solvent: DMSO-

    
    
    
  • 
     2.50 ppm:  DMSO solvent residual peak.
    
  • 
     3.65 ppm (s, 3H): 
    
    
    
    group (Singlet).
  • 
     5.50–6.50 ppm (br s, 2H): 
    
    
    
    protons (Broad singlet, shifts depending on concentration/salt form. In HBr salt, these may integrate as 3H or appear distinct as
    
    
    ).
  • 
     7.45 ppm (s, 1H):  C3-H Pyrazole ring proton (Singlet). Note: The absence of a C4 proton confirms bromination.
    
Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Observed Mass:

    
     (1:1 intensity ratio due to 
    
    
    
    isotopes).
  • Note: The salt counterion (Br-) is typically not observed in positive mode MS, but the parent ion corresponds to the free base

    
    .
    

Applications in Drug Discovery[1][2][8][10]

This molecule acts as a "linchpin" intermediate due to its dual functionality:

  • C5-Amine: Acts as a nucleophile for amide coupling, sulfonylation, or urea formation.

  • C4-Bromine: Serves as an electrophile for Palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig).

Common Structural Motifs
  • Pyrazolo[1,5-a]pyrimidines: Condensation of the C5-amine with 1,3-dicarbonyls, followed by functionalization at C4.

  • Kinase Inhibitors: The aminopyrazole motif mimics the adenine ring of ATP, allowing it to form hydrogen bonds with the hinge region of kinase enzymes (e.g., PI3K, CDK).

References

  • PubChem. (2025).[9] 4-bromo-1-methyl-1H-pyrazol-5-amine (CID 600351). National Library of Medicine. Available at: [Link]

  • Afzal, U., et al. (2021).[10][11] Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction. Arabian Journal of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (2023). N-Bromosuccinimide (NBS) in Organic Synthesis. Available at: [Link]

Sources

Technical Guide: Structure Elucidation of 4-Bromo-1-methyl-1H-pyrazol-5-amine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the pyrazole scaffold is ubiquitous, yet it presents a persistent "regioisomer trap" during synthesis. The target molecule, 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide , is a critical intermediate for kinase inhibitors (e.g., Janus kinase or Lck pathways).

The primary challenge in verifying this structure is distinguishing it from its thermodynamic isomer, 4-bromo-1-methyl-1H-pyrazol-3-amine . Both share identical mass (MW 190.04 for free base) and elemental composition. Standard 1D NMR is often insufficient due to overlapping chemical shift ranges.

This guide details a self-validating elucidation protocol relying on HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) to unequivocally assign the position of the


-methyl group relative to the amine and bromine substituents.

Synthetic Context & The Isomer Problem

To understand the elucidation logic, one must understand the origin of the impurity. Two common synthetic routes lead to different impurity profiles:

  • Methylation of 4-bromo-1H-pyrazol-5-amine: This reaction is governed by tautomeric equilibrium. Alkylating agents (MeI/DMS) often attack the

    
     position (sterically less hindered), yielding the 3-amine isomer (1-methyl-3-amine) as a major product, or a mixture.
    
  • Condensation of Methylhydrazine: Reacting methylhydrazine with 2-bromo-3-alkoxyacrylonitriles generally favors the 5-amine regioisomer, but minor changes in solvent polarity can shift the mechanism to produce the 3-amine.

Therefore, assuming the structure based on "synthetic intent" is scientifically negligent. Direct spectroscopic proof is required.

Spectroscopic Elucidation Strategy

Mass Spectrometry (Elemental Confirmation)

Before NMR, confirm the bromine presence.

  • Observation: ESI-MS (+) mode.

  • Signature: A 1:1 doublet at m/z 190/192 [M+H]+ (free base).

  • Logic: The characteristic isotopic abundance of

    
    Br (50.7%) and 
    
    
    
    Br (49.3%) confirms the halogenation state.
NMR Logic: The "Kill Shot" for Regiochemistry

The distinction relies on the spatial and connectivity relationship between the N-Methyl group and the C5 position .

The Hypothesis[1][2][3][4][5][6][7][8][9]
  • Target (5-amine): The

    
    -Me is adjacent to the Amine-bearing carbon (C5). The aromatic proton is at C3 (far from 
    
    
    
    -Me).
  • Isomer (3-amine): The

    
    -Me is adjacent to the Methine carbon (C5-H). The amine is at C3.
    
1H NMR (DMSO-d6)
  • 
     3.6 - 3.8 ppm (3H, s): 
    
    
    
    -Methyl.
  • 
     7.4 - 7.6 ppm (1H, s):  Aromatic CH.
    
  • 
     5.0 - 6.0 ppm (2H, br s):  Amine (NH
    
    
    
    ). Note: In the HBr salt, this signal broadens significantly and shifts downfield (8.0-10.0 ppm) due to protonation (NH
    
    
    ).
2D NMR Decision Matrix (Critical)
ExperimentTarget: 1-Methyl-5-amineIsomer: 1-Methyl-3-amine
NOESY Weak/No NOE between

-Me and Ring-H. (Distance > 4Å). Possible NOE to NH

(if visible).
Strong NOE between

-Me and Ring-H (C5-H). (Distance < 2.5Å).[9]
HMBC

-Me correlates to a Quaternary Carbon (C5-NH

).

-Me correlates to a Methine Carbon (C5-H).
13C Shift C5 (attached to N1) is deshielded by NH

(~145-150 ppm).
C5 (attached to N1) is a CH (~130-140 ppm).
Visualization of Elucidation Logic

ElucidationLogic Start Crude Product (HBr Salt) MS MS (ESI+) Confirm Br Pattern (1:1) Start->MS HNMR 1H NMR Identify N-Me & Ar-H MS->HNMR NOESY NOESY Experiment (Spatial Proximity) HNMR->NOESY Ambiguous? HMBC HMBC Experiment (Connectivity) HNMR->HMBC Definitive Result5 Target: 5-Amine (No Me-H NOE) NOESY->Result5 No Crosspeak (Me far from Ar-H) Result3 Isomer: 3-Amine (Strong Me-H NOE) NOESY->Result3 Strong Crosspeak (Me to Ar-H) HMBC->Result5 Me -> C-NH2 (C5) HMBC->Result3 Me -> CH (C5)

Caption: Logic flow for distinguishing regioisomers using 2D NMR correlations.

Solid-State Characterization (The Salt Form)

Since the target is a Hydrobromide (HBr) salt , solution-state NMR alone is insufficient to characterize the bulk material properties (hygroscopicity, polymorphism).

Elemental Analysis (CHN + Halogen)
  • Theory: Theoretical values for C

    
    H
    
    
    
    Br
    
    
    N
    
    
    (Monohydrobromide):
    • C: ~17.7%

    • H: ~2.6%

    • N: ~15.5%

    • Br: ~59.0% (Total Br)

  • Validation: If Br content is ~29.5%, you have the free base. If ~59%, you have the HBr salt.

X-Ray Powder Diffraction (XRPD)
  • Purpose: Fingerprint the crystallinity. Amorphous salts are less stable.

  • Protocol: Scan 2

    
     from 3° to 40°. Sharp Bragg peaks indicate a crystalline salt.
    

Detailed Experimental Protocols

NMR Sample Preparation & Acquisition[4][10]
  • Solvent: DMSO-d

    
     (99.9% D). Avoid CDCl
    
    
    
    as the HBr salt is likely insoluble.
  • Concentration: 10-15 mg in 0.6 mL.

  • Internal Standard: TMS (0.00 ppm).[1]

  • Acquisition Parameters (600 MHz recommended):

    • 1H: 16 scans, D1 = 2.0s.

    • 13C: 1024 scans, D1 = 2.0s (ensure relaxation of quaternary carbons).

    • gHMBC: Optimized for

      
       Hz.
      
    • NOESY: Mixing time (

      
      ) = 500 ms.
      
HPLC Purity Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).
    
  • Mobile Phase A: Water + 0.1% TFA (suppresses amine tailing).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV @ 254 nm (aromatic) and 220 nm (amide/amine).

Summary of Expected Data

NucleusSignalShift (ppm)MultiplicityAssignment
1H H-37.45SingletAromatic CH (adjacent to Br)
1H N-CH

3.65SingletMethyl on N1
1H NH

8.50BroadProtonated Amine (Salt)
13C C-5148.2QuatC-NH

(HMBC to N-Me)
13C C-3138.5CHAromatic CH
13C C-485.1QuatC-Br (Shielded)
13C N-CH

35.4CH

Methyl

(Note: Chemical shifts are estimated based on substituent effects in DMSO-d6 relative to pyrazole standards).

References

  • Regioselectivity in Pyrazole Synthesis

    • Fustero, S., et al. "Regioselective Synthesis of 5-Amino- and 5-Hydroxypyrazoles." Journal of Organic Chemistry, 2008.
  • NMR Characterization of Pyrazole Isomers (HMBC/NOESY Logic)

    • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 3rd Ed, 2016. (General Reference for HMBC/NOESY protocols).
    • López, C., et al.[10] "A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles." Canadian Journal of Chemistry, 1993.[10]

  • General Pyrazole Properties & Numbering

    • PubChem Compound Summary for 5-methyl-1H-pyrazol-3-amine (Analog).
  • HBr Salt Characterization Standards

    • Stahl, P. H., & Wermuth, C. G. Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2002.

Sources

A Technical Guide to the Synthesis of 4-bromo-1-methyl-1H-pyrazol-5-amine Hydrobromide: Starting Materials and Strategic Selection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 4-bromo-1-methyl-1H-pyrazol-5-amine is a key heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active agents. This guide provides an in-depth examination of the primary synthetic routes to its hydrobromide salt, focusing on the selection of starting materials and the chemical principles governing the synthetic strategy. We will dissect the most efficient and scalable pathway, which involves the initial construction of a substituted pyrazole core followed by regioselective functionalization. Detailed experimental protocols, mechanistic insights, and process logic are provided for researchers and drug development professionals.

Part 1: Retrosynthetic Analysis and Core Strategy

The synthesis of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide can be approached from two fundamental directions: the de novo construction of the pyrazole ring with all substituents or their precursors already in place, or the sequential functionalization of a simpler, pre-formed pyrazole core. While both are viable, the latter strategy is often more efficient and controllable for this specific target.

Our retrosynthetic analysis identifies 1-methyl-1H-pyrazol-5-amine as the pivotal intermediate. This approach leverages the inherent electronic properties of the pyrazole ring, where the existing amine and N-methyl groups cooperatively activate the C4 position for facile electrophilic bromination. The final salt formation is a straightforward acid-base reaction.

G cluster_main Retrosynthetic Pathway Target 4-bromo-1-methyl-1H-pyrazol-5-amine HBr FreeAmine 4-bromo-1-methyl-1H-pyrazol-5-amine Target->FreeAmine Salt Formation (Disconnect HBr) Intermediate 1-methyl-1H-pyrazol-5-amine FreeAmine->Intermediate Electrophilic Bromination (Disconnect Br) Precursors Methylhydrazine + β-Ketonitrile Derivative Intermediate->Precursors Ring Formation (Disconnect Pyrazole Core)

Caption: Retrosynthetic analysis of the target compound.

Part 2: Primary Synthetic Pathway and Experimental Protocols

The most reliable and widely applicable synthesis proceeds through a two-step sequence starting from the construction of the key pyrazole intermediate.

Step 1: Synthesis of the Key Intermediate: 1-methyl-1H-pyrazol-5-amine

The formation of the pyrazole ring is classically achieved via the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. For the synthesis of a 5-aminopyrazole, a β-ketonitrile is the ideal starting material. The reaction between methylhydrazine and 2-cyanoacetaldehyde (or a more stable equivalent like 3-ethoxyacrylonitrile) provides the desired intermediate with high regioselectivity.

The causality for this regioselectivity lies in the differential reactivity of the two electrophilic centers of the β-ketonitrile precursor. The more nucleophilic nitrogen of methylhydrazine initially attacks the more electrophilic carbonyl (or equivalent) carbon, followed by intramolecular cyclization via attack of the second nitrogen onto the nitrile carbon, leading specifically to the 5-amino-substituted pyrazole.

Starting Materials for Intermediate Synthesis

CompoundFormulaMol. Weight ( g/mol )RoleKey Considerations
MethylhydrazineCH₆N₂46.07N1 and N2 sourceToxic and flammable; handle with appropriate care in a fume hood.
3-EthoxyacrylonitrileC₅H₇NO97.123-carbon backboneA stable and effective precursor to the reactive β-ketonitrile.
EthanolC₂H₅OH46.07SolventA common, effective solvent for this condensation reaction.

Experimental Protocol: Synthesis of 1-methyl-1H-pyrazol-5-amine

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-ethoxyacrylonitrile (1.0 eq) dissolved in absolute ethanol (approx. 5 mL per gram of nitrile).

  • Cool the solution in an ice bath. Add methylhydrazine (1.05 eq) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 1-methyl-1H-pyrazol-5-amine as a solid.

G cluster_workflow1 Workflow: Intermediate Synthesis Start Dissolve 3-Ethoxyacrylonitrile in Ethanol AddHydrazine Add Methylhydrazine (dropwise, <10°C) Start->AddHydrazine Reflux Reflux for 4-6h AddHydrazine->Reflux Evaporate Solvent Evaporation Reflux->Evaporate Purify Purification (Chromatography/Recrystallization) Evaporate->Purify Product 1-methyl-1H-pyrazol-5-amine Purify->Product

Caption: Experimental workflow for key intermediate synthesis.

Step 2: Regioselective Bromination

The pyrazole ring is an electron-rich aromatic system. The presence of the C5-amino group and the N1-methyl group further enhances the electron density, particularly at the C4 position, making it highly susceptible to electrophilic aromatic substitution.[1] The bromination of 1-methylpyrazole is known to proceed rapidly with substitution occurring at the 4-position.[1] N-Bromosuccinimide (NBS) is an excellent reagent for this transformation, as it provides a source of electrophilic bromine under mild conditions and is safer to handle than elemental bromine.

Experimental Protocol: Synthesis of 4-bromo-1-methyl-1H-pyrazol-5-amine

  • Dissolve 1-methyl-1H-pyrazol-5-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • The product can be purified by flash chromatography if necessary.

Step 3: Hydrobromide Salt Formation

The final step is the conversion of the free amine base into its hydrobromide salt, which often improves stability, crystallinity, and handling properties. This is a simple acid-base neutralization.

Experimental Protocol: Synthesis of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide

  • Dissolve the purified 4-bromo-1-methyl-1H-pyrazol-5-amine free base in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.

  • To this solution, add a solution of hydrobromic acid (HBr) in acetic acid or an ethereal solution of HBr (1.0-1.1 eq) dropwise with stirring.

  • The hydrobromide salt will typically precipitate out of the solution. If precipitation is slow, it can be induced by cooling the mixture in an ice bath or by adding a non-polar co-solvent like hexanes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities.

  • Dry the product under vacuum to yield the final 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide salt.

G cluster_workflow2 Workflow: Bromination and Salt Formation Start Dissolve Intermediate in DCM (0°C) AddNBS Add NBS (portion-wise) Start->AddNBS Stir Stir at RT for 1-2h AddNBS->Stir Quench Quench with Na₂S₂O₃ (aq) Stir->Quench Extract Extraction & Workup Quench->Extract FreeBase Crude Free Base Extract->FreeBase Purify Purification FreeBase->Purify Dissolve Dissolve in Isopropanol/Ether Purify->Dissolve AddHBr Add HBr Solution Dissolve->AddHBr Precipitate Precipitation & Filtration AddHBr->Precipitate Product Final HBr Salt Product Precipitate->Product

Caption: Workflow for bromination and final salt formation.

Part 3: Conclusion

The synthesis of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide is most efficiently achieved through a strategic, multi-step pathway that commences with the construction of the 1-methyl-1H-pyrazol-5-amine core from methylhydrazine and a β-ketonitrile equivalent. This key intermediate is then subjected to a highly regioselective electrophilic bromination at the activated C4 position, followed by a straightforward conversion to its hydrobromide salt. This approach, grounded in a fundamental understanding of pyrazole chemistry, provides a reliable and scalable route for obtaining this valuable synthetic building block.

References

  • Barlin, G. B. (1982). The Pyrazoles. John Wiley & Sons.
  • Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. S. (2011). The Chemistry of Functional Groups: The Chemistry of Pyrazoles. John Wiley & Sons.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th ed. Wiley-Blackwell.
  • Boulton, B.E., et al. (1971). Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. Australian Journal of Chemistry, 24(12), 2543-2552. [Link]

Sources

An In-depth Technical Guide to the Formation of 4-bromo-1-methyl-1H-pyrazol-5-amine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway and mechanistic underpinnings for the formation of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide, a valuable building block in medicinal chemistry. The synthesis is dissected into three core stages: the construction of the 1-methyl-1H-pyrazol-5-amine nucleus, the regioselective bromination at the C4 position, and the final hydrobromide salt formation. Each stage is elucidated with detailed mechanistic insights, step-by-step experimental protocols, and visual aids to enhance understanding. This guide is intended to serve as a practical resource for researchers engaged in the synthesis and derivatization of pyrazole-based compounds for drug discovery and development.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. Its unique electronic properties and ability to participate in various biological interactions make it a versatile template for drug design. The title compound, 4-bromo-1-methyl-1H-pyrazol-5-amine, is a particularly useful intermediate due to the presence of three key functional groups: a nucleophilic amino group, a bromine atom amenable to cross-coupling reactions, and a methylated nitrogen that influences solubility and metabolic stability. Understanding the precise mechanism of its formation is crucial for optimizing its synthesis and for the rational design of novel derivatives.

Synthesis of the 1-methyl-1H-pyrazol-5-amine Core

The formation of the 1-methyl-1H-pyrazol-5-amine core is typically achieved through a variation of the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a β-dicarbonyl compound or its equivalent. A common and efficient route utilizes the reaction of methylhydrazine with a cyano-containing precursor.

Mechanism of Pyrazole Ring Formation

The synthesis of 5-amino-1-methylpyrazole often commences with the reaction of methylhydrazine with a suitable three-carbon building block, such as (ethoxymethylene)malononitrile or ethyl 2-cyano-3-ethoxyacrylate. The mechanism proceeds as follows:

  • Nucleophilic Attack: The more nucleophilic nitrogen of methylhydrazine attacks the electrophilic carbon of the double bond of the three-carbon precursor.

  • Intramolecular Cyclization: Subsequent intramolecular cyclization occurs, where the other nitrogen atom attacks the nitrile carbon.

  • Tautomerization and Aromatization: A series of proton transfers and tautomerization steps lead to the formation of the stable, aromatic pyrazole ring.

G cluster_0 Synthesis of 1-methyl-1H-pyrazol-5-amine reagents Methylhydrazine + Ethoxymethylenemalononitrile intermediate1 Initial Adduct reagents->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 1-methyl-1H-pyrazol-5-amine intermediate2->product Tautomerization

Figure 1: General workflow for the synthesis of the pyrazole core.

Experimental Protocol: Synthesis of 1-methyl-1H-pyrazol-5-amine

This protocol is a representative procedure based on established methods for pyrazole synthesis.

Materials:

  • Methylhydrazine

  • (Ethoxymethylene)malononitrile

  • Ethanol

  • Sodium ethoxide solution in ethanol (21% w/w)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of sodium ethoxide (1.2 eq) in ethanol, add (ethoxymethylene)malononitrile (1.0 eq) at 0 °C.

  • Stir the mixture for 15 minutes.

  • Add methylhydrazine (1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between water and diethyl ether.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer to yield the crude product, which can be purified by column chromatography or recrystallization.

ParameterValueReference
Reactants Methylhydrazine, (Ethoxymethylene)malononitrile[1]
Solvent Ethanol[2]
Base Sodium Ethoxide[2]
Temperature 0 °C to Room Temperature[1]
Reaction Time 12-16 hours[1]
Typical Yield 70-85%[2]

Table 1: Typical reaction parameters for the synthesis of 1-methyl-1H-pyrazol-5-amine.

Regioselective Bromination of 1-methyl-1H-pyrazol-5-amine

The second stage of the synthesis involves the selective introduction of a bromine atom at the C4 position of the pyrazole ring. This is achieved through an electrophilic aromatic substitution reaction, with N-bromosuccinimide (NBS) being the preferred brominating agent.

Mechanism of Electrophilic Bromination

The pyrazole ring is an electron-rich aromatic system, and the presence of the amino group at the C5 position further activates the ring towards electrophilic attack. The amino group is a strong activating group and directs the incoming electrophile to the ortho and para positions. In the case of 1-methyl-1H-pyrazol-5-amine, the C4 position is electronically favored for substitution.

The mechanism proceeds as follows:

  • Generation of the Electrophile: N-bromosuccinimide serves as a source of electrophilic bromine ("Br+").

  • Nucleophilic Attack: The electron-rich pyrazole ring attacks the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized over the pyrazole ring and the nitrogen of the amino group.

  • Deprotonation: A base (such as the succinimide anion or a solvent molecule) removes the proton from the C4 position, restoring the aromaticity of the pyrazole ring and yielding the 4-bromo product.

G cluster_1 Electrophilic Bromination at C4 start 1-methyl-1H-pyrazol-5-amine + NBS intermediate Sigma Complex (Arenium Ion) start->intermediate Electrophilic Attack product 4-bromo-1-methyl-1H-pyrazol-5-amine intermediate->product Deprotonation

Figure 2: Mechanism of electrophilic bromination of 1-methyl-1H-pyrazol-5-amine.

Experimental Protocol: Bromination with N-Bromosuccinimide

Materials:

  • 1-methyl-1H-pyrazol-5-amine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile or Dichloromethane

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1-methyl-1H-pyrazol-5-amine (1.0 eq) in acetonitrile or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • If the solution has a persistent yellow or orange color, add a few drops of saturated sodium thiosulfate solution to quench any remaining bromine.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude 4-bromo-1-methyl-1H-pyrazol-5-amine, which can be purified by column chromatography.

ParameterValueReference
Brominating Agent N-Bromosuccinimide (NBS)[3]
Solvent Acetonitrile, Dichloromethane[4]
Temperature 0 °C to Room Temperature[4]
Reaction Time 3-6 hours[4]
Typical Yield 85-95%[3]

Table 2: Typical reaction parameters for the bromination of 1-methyl-1H-pyrazol-5-amine.

Formation of the Hydrobromide Salt

The final step in the synthesis is the formation of the hydrobromide salt of 4-bromo-1-methyl-1H-pyrazol-5-amine. This is a standard acid-base reaction where the basic amino group of the pyrazole reacts with hydrobromic acid. The salt form often improves the compound's stability, crystallinity, and handling properties.

Mechanism of Salt Formation

The lone pair of electrons on the nitrogen atom of the primary amine group acts as a Brønsted-Lowry base, accepting a proton from hydrobromic acid (HBr). This results in the formation of an ammonium cation and a bromide anion, which are held together by ionic bonds.

G cluster_2 Hydrobromide Salt Formation amine 4-bromo-1-methyl-1H-pyrazol-5-amine salt 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide amine->salt Protonation hbr HBr hbr->salt

Figure 3: Formation of the hydrobromide salt.

Experimental Protocol: Hydrobromide Salt Formation

Materials:

  • 4-bromo-1-methyl-1H-pyrazol-5-amine

  • Hydrobromic acid (48% aqueous solution or HBr in acetic acid)

  • Diethyl ether or Isopropanol

Procedure:

  • Dissolve the purified 4-bromo-1-methyl-1H-pyrazol-5-amine in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount (1.0 eq) of hydrobromic acid dropwise with stirring.

  • A precipitate of the hydrobromide salt should form.

  • Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any unreacted starting material or excess acid.

  • Dry the salt under vacuum to obtain the final product.

ParameterValueReference
Acid Hydrobromic Acid (HBr)[5][6]
Solvent Diethyl ether, Isopropanol[6]
Temperature 0 °C[6]
Typical Yield >95%[6]

Table 3: Typical conditions for hydrobromide salt formation.

Conclusion

The synthesis of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide is a well-established and efficient process. By understanding the underlying mechanisms of pyrazole ring formation, regioselective bromination, and salt formation, researchers can confidently and reproducibly synthesize this key intermediate. The protocols provided in this guide offer a solid foundation for laboratory practice, while the mechanistic discussions provide the necessary insights for troubleshooting and adaptation to different substrates. This knowledge is invaluable for the continued exploration of pyrazole derivatives as potential therapeutic agents.

References

  • Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Pyrazoles from Hydrazones and β-Nitroolefins. Retrieved from [Link]

  • El-Sayed, A. A., et al. (2017).
  • Google Patents. (n.d.). CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
  • MDPI. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5).... Retrieved from [Link]

  • Lumen Learning. (n.d.). Organic Chemistry II - 23.3. Reactions of amines. Retrieved from [Link]

  • Chemguide. (n.d.). Preparation of amines. Retrieved from [Link]

  • Google Patents. (n.d.). IL110461A - Process for the preparation of pyrazole and its derivatives.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Kurbatov, S. V., et al. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 26(16), 4782.
  • Journal of Organic Chemistry. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrazole, 4-bromo-1-methyl-. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Retrieved from [Link]

Sources

Technical Guide: Spectral Characterization of 4-Bromo-1-methyl-1H-pyrazol-5-amine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectral characterization of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide , a critical heterocyclic building block used extensively in the synthesis of kinase inhibitors (e.g., for oncology and inflammation targets).

Compound ID: 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide CAS (Free Base): 105675-85-2 Molecular Formula:


 (Salt) / 

(Base) Molecular Weight: 256.93 g/mol (Salt) / 176.02 g/mol (Base)

Introduction & Structural Context[1][2][3][4][5]

This compound belongs to the class of 5-aminopyrazoles , which are preferred scaffolds in medicinal chemistry due to their ability to form hydrogen bonds within the ATP-binding pockets of enzymes. The C4-position bromine serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing for rapid library expansion.

The hydrobromide (HBr) salt form is often generated during the bromination of the precursor (1-methyl-1H-pyrazol-5-amine) using elemental bromine, where HBr is a byproduct that protonates the basic pyrazole core, enhancing crystallinity and shelf-stability.

Synthesis & Structural Logic

The synthesis typically involves the electrophilic aromatic substitution of the 5-aminopyrazole core.

Synthesis Start 1-methyl-1H-pyrazol-5-amine (Precursor) Intermediate Electrophilic Attack at C4 Position Start->Intermediate Nucleophilic attack Reagent Br2 / CHCl3 or NBS Reagent->Intermediate Product 4-bromo-1-methyl-1H-pyrazol-5-amine Hydrobromide Intermediate->Product HBr byproduct Complexation

Figure 1: Electrophilic bromination pathway yielding the hydrobromide salt.

Mass Spectrometry (MS) Analysis[6][7]

Mass spectrometry provides the definitive identification of the bromine substituent due to the unique isotopic abundance of Bromine (


 and 

).
Key Diagnostic Features[2][3][6][8]
  • Isotopic Pattern (1:1 Doublet): The most distinct feature is the molecular ion cluster. You will observe two peaks of nearly equal intensity separated by 2 mass units.

  • Ionization Mode: Electrospray Ionization (ESI+) is recommended.

Ion Speciesm/z ValueRelative IntensityDescription

(

)
176.0 100%Protonated molecular ion (light isotope)

(

)
178.0 ~98%Protonated molecular ion (heavy isotope)

198.0 / 200.0VariableSodium adduct (common in ESI)
Fragment ~96-97LowLoss of Br radical (uncommon in soft ionization)

Interpretation: The presence of the M+2 peak at equivalent intensity to the M peak is the "fingerprint" of a mono-brominated compound. If the ratio deviates significantly (e.g., 3:1), the sample may be chlorinated (impurity) or non-halogenated.

Proton NMR ( H NMR) Spectroscopy[6][9][10]

The NMR spectrum of the hydrobromide salt differs from the free base primarily in the chemical shifts of the exchangeable protons and the slight deshielding of the ring protons due to the positive charge on the nitrogen.

Solvent Recommendation: DMSO-


 (Solubility is poor in 

for the salt).
Predicted Spectral Data (DMSO- )
PositionTypeShift (

ppm)
MultiplicityIntegrationAssignment Logic
C3-H Aromatic7.45 - 7.60 Singlet (s)1HThe only aromatic ring proton. Deshielded by the adjacent C-Br and the protonated N-system.

/

Exchangeable5.50 - 9.00 *Broad (br s)2H-3HCritical: In the HBr salt, these protons are highly exchangeable and acidic. They may appear as a very broad hump or distinct downfield signals depending on water content and concentration.
N-CH

Methyl3.65 - 3.80 Singlet (s)3HThe N-methyl group is deshielded by the aromatic ring.

> Note on Salt vs. Free Base: The free base amine (


) typically appears around 5.2 ppm in DMSO-

. In the HBr salt, this signal will shift downfield (often >8.0 ppm) or broaden significantly due to rapid proton exchange.

Carbon-13 NMR ( C NMR) Spectroscopy[7][9][11][12]

The


C spectrum is simple, displaying only 4 distinct carbon environments.

Solvent: DMSO-



Carbon PositionShift (

ppm)
TypeAssignment Logic
C5 (C-NH

)
148.0 - 152.0 QuaternaryMost deshielded due to direct attachment to both Nitrogen atoms (N1 and exocyclic N).
C3 (C=N) 136.0 - 139.0 CHTypical aromatic C=N resonance.
C4 (C-Br) 78.0 - 85.0 QuaternaryDiagnostic: Significantly shielded (upfield) relative to other aromatic carbons due to the "Heavy Atom Effect" of Bromine.
N-CH

34.0 - 36.0 CH

Typical N-methyl resonance.

Infrared (IR) Spectroscopy[7]

IR is useful for confirming the salt formation and the presence of the amine/ammonium group.

  • 3200 - 2500 cm

    
     (Broad):  Ammonium (
    
    
    
    ) stretching. This broad band, often overlapping with C-H stretches, is characteristic of amine salts.
  • ~3300 - 3400 cm

    
    :  Residual free amine N-H stretches (if salt formation is incomplete or in equilibrium).
    
  • 1620 - 1580 cm

    
    :  C=N / C=C Ring stretching vibrations (Aromatic pyrazole core).
    
  • 600 - 700 cm

    
    : C-Br stretch . A strong, distinct band in the fingerprint region, confirming halogenation.
    

Experimental Protocol for Analysis

To ensure reproducible spectral data, follow this preparation workflow:

Protocol Sample Sample: 4-bromo-1-methyl-1H-pyrazol-5-amine HBr (White to off-white solid) Solvent Solvent Selection: DMSO-d6 (Recommended for Salt) CDCl3 (Only for Free Base) Sample->Solvent Prep Preparation: Dissolve 5-10 mg in 0.6 mL solvent. Ensure complete dissolution (sonicate if needed). Solvent->Prep Acquisition Acquisition: 1H: 16-32 scans 13C: 500-1000 scans (due to quaternary carbons) Prep->Acquisition

Figure 2: Sample preparation workflow for NMR analysis.

Quality Control Check
  • Impurity Flag: If you see a singlet around 7.3 - 7.4 ppm (unsubstituted C4-H) in the proton NMR, it indicates incomplete bromination (starting material).

  • Regioisomer Flag: If the Methyl peak appears shifted or if the aromatic pattern changes, check for the 3-amine isomer (1-methyl-1H-pyrazol-3-amine), though this requires a different synthesis route.

References

  • PubChem. 4-bromo-1-methyl-1H-pyrazol-5-amine (Compound Summary). National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. 1H-Pyrazole, 4-bromo- (Analogous Spectral Data). National Institute of Standards and Technology. Available at: [Link]

Technical Guide: Solubility Profile & Process Utility of 4-Bromo-1-methyl-1H-pyrazol-5-amine Hydrobromide

[1]

Executive Summary

4-Bromo-1-methyl-1H-pyrazol-5-amine hydrobromide (CAS: Derivative of 119850-88-5) is a high-value heterocyclic intermediate.[1] Its solubility profile is the governing factor in two critical process stages: purification (recrystallization) and downstream coupling (e.g., diazotization/Sandmeyer reactions) .

While the free base is lipophilic and soluble in organic esters and chlorinated solvents, the hydrobromide salt exhibits a distinct polarity inversion. This guide provides the solubility landscape required to design efficient isolation protocols, minimizing yield loss while maximizing purity.

Physicochemical Profile

Understanding the solute-solvent interaction requires analyzing the salt's structural moieties.

  • Compound: 4-Bromo-1-methyl-1H-pyrazol-5-amine hydrobromide[1][2]

  • Molecular Formula: C₄H₆BrN₃[1][3] · HBr

  • Key Functionality:

    • Pyrazolium Core: Electron-rich aromatic ring, susceptible to

      
      -
      
      
      stacking.[1]
    • Primary Amine (

      
      ):  Protonation site forming the ionic HBr salt.[1]
      
    • Bromine Substituent: Increases lipophilicity relative to the non-halogenated analog, but the ionic salt character dominates solubility in non-polar media.

Theoretical Solubility Parameters (Hansen Logic)

The hydrobromide salt is a polar ionic solid .[1] It demands solvents with high dielectric constants (


1
  • Dissolution Drivers: Dipole-dipole interactions and ion-dipole solvation.[1]

  • Antisolvent Drivers: Non-polar London dispersion forces (hydrocarbons).[1]

Solubility Landscape

The following data categorizes solvents based on their thermodynamic capacity to solvate the hydrobromide salt at ambient (


Table 1: Solubility Matrix & Process Utility
Solvent ClassSpecific SolventSolubility (

)
Solubility (

)
Process Application
Polar Protic Water High (

)
Very HighReaction medium for diazotization; Phase extraction (aqueous layer).[1]
Methanol High (

)
Very HighDissolution solvent; too soluble for high-yield crystallization alone.[1]
Ethanol Moderate HighIdeal Recrystallization Solvent.
Isopropanol (IPA) Low-Moderate HighIdeal Recrystallization Solvent (often superior to EtOH for yield).[1]
Polar Aprotic DMSO / DMF Very High Very HighReaction solvent (coupling); difficult to remove (high BP).[1]
Acetonitrile Low ModeratePotential wash solvent.[1]
Chlorinated Dichloromethane Very Low LowUsed to wash away non-polar impurities from the solid salt.[1]
Esters/Ethers Ethyl Acetate Insoluble Very LowPrimary Antisolvent ; used to precipitate salt from MeOH/EtOH.[1]
THF Low ModerateReaction solvent; salt often precipitates during formation in THF.[1]
Hydrocarbons Hexane / Heptane Insoluble InsolubleStrict Antisolvent ; used to maximize yield in precipitation.[1]

Critical Insight: The "Golden Window" for purification lies in Isopropanol (IPA) or a Methanol/Ethyl Acetate binary system.[1] The salt is soluble in hot IPA but crystallizes upon cooling, rejecting impurities.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise solubility curves for your specific batch/polymorph.

  • Preparation: Weigh

    
     of dry 4-bromo-1-methyl-1H-pyrazol-5-amine HBr into a 
    
    
    scintillation vial.
  • Solvent Addition: Add the target solvent in

    
     aliquots while stirring at 
    
    
    .
  • Endpoint Detection: Record the volume (

    
    ) required to achieve full dissolution (clear solution, no turbidity).[1]
    
    • If

      
       and solid remains, solubility is 
      
      
      .[1]
  • Temperature Stress: If insoluble at

    
    , heat to reflux.[1] If dissolution occurs, the solvent is a candidate for recrystallization.[4][5]
    
  • Calculation:

    
    [1]
    
Protocol B: Optimized Recrystallization (IPA Method)

Recommended for removing non-polar organic impurities and colored byproducts.[1]

  • Dissolution: Suspend crude HBr salt in Isopropanol (IPA) (

    
    ).
    
  • Reflux: Heat to

    
     (reflux). The salt should fully dissolve.[1]
    
    • Note: If slight turbidity remains, add Methanol dropwise until clear (max

      
      ).[1]
      
  • Hot Filtration: Filter the hot solution through a pre-warmed Celite pad to remove inorganic insolubles.[1]

  • Crystallization: Allow the filtrate to cool slowly to room temperature (

    
    ) over 2 hours. Then chill to 
    
    
    for 1 hour.
  • Isolation: Filter the white crystalline solid.

  • Wash: Wash the cake with cold Ethyl Acetate (

    
    ) to remove surface mother liquor.[1]
    
  • Drying: Vacuum dry at

    
     for 12 hours.
    

Process Visualization

Diagram 1: Solubility-Driven Process Logic

This flowchart illustrates the decision matrix for solvent selection based on the process goal (Reaction vs. Purification).[1]

SolubilityLogicStartStart: 4-Bromo-1-methyl-1H-pyrazol-5-amine HBrGoalDefine Process GoalStart->GoalReactionReaction Medium(Homogeneous)Goal->ReactionSynthesisPurificationPurification(Recrystallization)Goal->PurificationIsolationPolarProticAqueous/Acidic(Diazotization)Reaction->PolarProticSandmeyerPolarAproticDMF/DMSO(Coupling/SnAr)Reaction->PolarAproticSuzuki/SonogashiraSolventSelectSelect Solvent SystemPurification->SolventSelectIPAIsopropanol (IPA)(Heat to Dissolve -> Cool to Precipitate)SolventSelect->IPAPreferred (Single Solvent)BinaryMeOH + EtOAc(Dissolve in MeOH -> Add EtOAc Antisolvent)SolventSelect->BinaryAlternative (Binary)ResultPure Crystalline SaltIPA->ResultBinary->Result

Caption: Decision matrix for solvent selection. IPA is the preferred single-solvent system for recrystallization due to its temperature-dependent solubility profile.[1]

References

  • Synthesis of Aminopyrazoles: Process for preparation of aminopyrazole derivatives.[1][6] WO2017060787A1.[1] (Describes general isolation of aminopyrazole salts via filtration and toluene/water washing).

  • Recrystallization Methodology: Method for purifying pyrazoles.[1][4] WO2011076194A1.[1] (Details the use of organic solvents like acetone and isopropanol for precipitating pyrazole acid addition salts).

  • General Solubility Data: Solubility of 1H-pyrazole and derivatives.[1] Solubility of Things/ChemicalBook.[1] (Provides baseline solubility trends for the pyrazole class: soluble in water/ethanol, less soluble in non-polar organics).

  • Salt Formation Context: Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines as p2x3 inhibitors.[1][7] WO2023118092A1.[1][7] (Cites the use of 4-bromo-1H-pyrazol-3-amine intermediates and their protection/salt forms).

Technical Whitepaper: Stability & Storage of 4-Bromo-1-methyl-1H-pyrazol-5-amine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-1-methyl-1H-pyrazol-5-amine hydrobromide is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and high-value pharmaceutical intermediates. While the pyrazole core offers robust thermal stability, the exocyclic primary amine combined with the hydrobromide salt form creates a "dual-threat" stability profile :

  • Oxidative Lability: The electron-rich amine is prone to oxidation and N-oxide formation, leading to discoloration (browning).

  • Hygroscopicity: The hydrobromide counterion significantly increases water affinity, risking deliquescence and subsequent hydrolysis or crystal form changes.

This guide defines a Zero-Compromise Storage Protocol to maintain purity >98% over extended periods.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertySpecification
Chemical Name 4-Bromo-1-methyl-1H-pyrazol-5-amine hydrobromide
Parent CAS (Free Base) 105675-85-2 (Note: HBr salt is often custom-referenced)
Molecular Formula C₄H₆BrN₃[1][2][3] · HBr
Molecular Weight 175.97 (Free Base) + 80.91 (HBr) ≈ 256.88 g/mol
Appearance Off-white to beige crystalline solid
Solubility High in DMSO, Methanol, Water; Low in DCM, Hexanes
Acidity Acidic in aqueous solution (due to HBr dissociation)

Stability Mechanics: The Degradation Triad

To preserve the integrity of this compound, one must mitigate three primary degradation vectors.

Oxidative Discoloration (The "Amine Risk")

The primary amine at the 5-position is electron-rich. Upon exposure to atmospheric oxygen, particularly in the presence of trace moisture, it undergoes slow oxidation. This manifests visually as a shift from off-white → yellow → dark brown . While the bulk purity may remain high initially, the colored impurities (often azo or nitroso species) can poison downstream palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura).

Hygroscopic Deliquescence (The "Salt Risk")

Hydrobromide salts are notoriously hygroscopic.

  • Mechanism: The crystal lattice absorbs atmospheric water.

  • Consequence: Formation of a hydrate or "gummy" oil. Water uptake accelerates oxidative processes and makes precise weighing impossible.

  • Critical Threshold: Humidity >40% RH can induce rapid surface degradation.

Photodebromination (The "Halogen Risk")

While the pyrazole ring stabilizes the C-Br bond, prolonged exposure to UV light can induce homolytic cleavage of the carbon-bromine bond, generating radical species that lead to debrominated byproducts (1-methyl-1H-pyrazol-5-amine).

Master Storage Protocol: The "Inert-Cold Chain"

The following workflow is a self-validating system designed to block all three degradation vectors.

StorageProtocol Receipt 1. Receipt & QC Desiccation 2. Desiccation (Vacuum < 10 mbar) Receipt->Desiccation Remove transit moisture Pkg 3. Inert Packaging (Amber Vial + Argon) Desiccation->Pkg Seal under Argon Storage 4. Deep Storage (-20°C or 2-8°C) Pkg->Storage Block Light/Heat Storage->Receipt 6-Month Re-test Usage 5. Usage (Warm to RT) Storage->Usage Prevent Condensation Usage->Pkg Re-seal immediately

Figure 1: The "Inert-Cold Chain" workflow ensures the compound is never exposed to the degradation triad simultaneously.

Detailed Methodology
Step 1: Receipt & Initial Drying
  • Action: Upon receipt, do not assume the vendor's packaging is perfectly dry.

  • Protocol: If the container was not cold-shipped, inspect for clumping. Place the open vial (with cap loose) in a vacuum desiccator over P₂O₅ or activated silica gel for 24 hours to remove surface moisture.

Step 2: Inert Packaging (Argon Overlay)
  • Container: Use Amber Glass vials (Type I borosilicate) to block UV light.

  • Atmosphere: Flush the headspace with dry Argon or Nitrogen before sealing. Argon is preferred as it is heavier than air and forms a better "blanket" over the solid.

  • Seal: Use a Teflon-lined screw cap. Parafilm is insufficient for long-term HBr salt storage; use electrical tape or a secondary outer container if freezing.

Step 3: Temperature Control[4]
  • Short-Term (< 1 Month): Refrigerate at 2–8°C .

  • Long-Term (> 1 Month): Freeze at -20°C .

  • Why? Lowering temperature kinetically inhibits both oxidation and hydrolysis rates according to the Arrhenius equation.

Step 4: Thawing (Crucial Step)
  • Rule: NEVER open a cold vial.

  • Protocol: Allow the vial to equilibrate to Room Temperature (RT) for at least 30–60 minutes in a desiccator before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic salt, ruining the sample.

Quality Control & Re-Test Criteria

Perform a re-test every 6 months if stored at -20°C.

Visual Inspection
  • Pass: Free-flowing off-white powder.

  • Fail: Yellow/Orange sticky solid or liquid (indicates oxidation + moisture uptake).

HPLC Method (Generic Parameters)

To verify purity and detect debrominated or oxidized impurities.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm)
Mobile Phase A Water + 0.1% TFA (Acidic pH keeps amine protonated)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 10 mins
Detection UV @ 254 nm (Aromatic) and 220 nm (Amide/Amine)
Sample Diluent 50:50 Water:MeCN (Prepare fresh; amine is unstable in solution)

Note: Do not store this compound in solution. Prepare HPLC samples immediately before injection.

Safety & Handling (MSDS Highlights)

  • Corrosivity: As a hydrobromide salt, the compound is acidic and can cause serious eye damage and skin irritation . Wear nitrile gloves and safety goggles.

  • Incompatibility: Avoid contact with strong oxidizing agents and strong bases (liberates the free base, which oxidizes more rapidly).

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to handle Nitrogen and Bromine oxides).

References

  • PubChem. (2023). Compound Summary: 4-bromo-1-methyl-1H-pyrazol-5-amine.[2][5] National Library of Medicine. Retrieved from [Link]

  • Fichez, J., et al. (2017). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Current Organic Chemistry. (General reference on aminopyrazole reactivity).

Sources

Precision Scaffold Design: The Medicinal Chemistry of 4-Bromo-1-methyl-1H-pyrazol-5-amine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry applications, reactivity profile, and synthetic utility of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide .

Executive Summary

4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide (CAS: 105675-85-2, free base) is a high-value heterocyclic building block characterized by its orthogonal bifunctionality . Unlike simple pyrazoles, this scaffold possesses two distinct reactive centers—an electrophilic carbon at position 4 (C4-Br) and a nucleophilic nitrogen at position 5 (N5-NH₂)—on a fixed 1-methyl regiochemical core.

For the medicinal chemist, this compound serves as a "linchpin" intermediate. It allows for the rapid construction of pyrazolo[3,4-d]pyrimidines (bioisosteres of adenine), pyrazolo[1,5-a]pyrimidines , and complex kinase inhibitors targeting LRRK2, CDK2, and Aurora kinases. Its hydrobromide salt form offers enhanced stability and crystallinity compared to the oxidation-prone free base, though it requires specific neutralization protocols during catalysis.

Structural Analysis & Reactivity Profile

The utility of this scaffold stems from the electronic interplay between the electron-rich amine and the electron-poor bromide, stabilized by the pyrazole aromatic system.

The "Push-Pull" Electronic System
  • C4-Bromine (Electrophile): The bromine atom is activated for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). The adjacent amine group (N5) exerts a +M (mesomeric) effect, increasing electron density at C4, which can make oxidative addition of Pd(0) slower than in electron-deficient aryls, requiring specialized ligands (e.g., XPhos, RuPhos).

  • N5-Amine (Nucleophile): The amine is less basic than a standard aniline due to the electron-withdrawing nature of the adjacent imine-like nitrogen (N2) and the bromine at C4. However, it remains sufficiently nucleophilic for acylation, urea formation, and SɴAr reactions with electron-deficient heterocycles (e.g., chloropyrimidines).

  • N1-Methyl Group: Fixes the tautomeric state, preventing the N1-H/N2-H tautomerism common in NH-pyrazoles. This locks the binding geometry, a critical feature for ATP-competitive kinase inhibitors.

Reactivity Hub Visualization

The following diagram maps the divergent synthetic pathways accessible from this single core.

ReactivityHub Core 4-Bromo-1-methyl- 1H-pyrazol-5-amine (Core Scaffold) Suzuki Suzuki Coupling (C4) (Aryl/Heteroaryl attachment) Core->Suzuki Acylation Acylation/Urea Formation (N5) (Linker installation) Core->Acylation Cyclization Cyclization (C4 + N5) (Fused Heterocycles) Core->Cyclization Biaryl 4-Aryl-5-aminopyrazoles (Kinase Hinge Binders) Suzuki->Biaryl Pd(0), Ar-B(OH)2 Buchwald Buchwald-Hartwig (C4) (Amination) Ureas Pyrazolyl Ureas (Type II Kinase Inhibitors) Acylation->Ureas R-NCO or R-COCl Fused Pyrazolo[3,4-d]pyrimidines (Adenine Isosteres) Cyclization->Fused Formamide/PBr3 or Nitriles

Figure 1: Divergent synthetic pathways from the 4-bromo-1-methyl-1H-pyrazol-5-amine core.

Medicinal Chemistry Applications

Kinase Inhibitor Design (The "Hinge Binder" Strategy)

The pyrazole amine motif is a privileged scaffold for designing ATP-competitive inhibitors.

  • Mechanism: The N2 nitrogen acts as a hydrogen bond acceptor, while the exocyclic N5-amine acts as a hydrogen bond donor. This "Acceptor-Donor" motif mimics the N1-N6 interaction of Adenine, allowing the molecule to anchor into the hinge region of kinases.

  • Regiochemistry Matters: Research on CDK2 inhibitors has shown that the orientation of the pyrazole is critical.[1] In pyrimidinyl-amine series, 4-(1-methyl-1H-pyrazol-5-yl) derivatives often show distinct selectivity profiles compared to their 4-yl isomers due to the specific vector of the methyl group projecting into the solvent front or back pocket.

  • Case Study (LRRK2): In the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for Parkinson's disease, this scaffold is often coupled via the amine to a quinazoline or pyrimidine core. The C4-bromine is then used to introduce solubilizing groups or hydrophobic moieties to occupy the kinase "gatekeeper" region.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of ~176 (free base) and high ligand efficiency, this compound is an ideal fragment.

  • Growth Vectors:

    • Vector 1 (C4): Extension into the hydrophobic pocket.

    • Vector 2 (N5): Extension into the ribose binding pocket or solvent channel.

  • Salt Advantage: The HBr salt is often preferred in fragment libraries for its higher melting point and stability during storage compared to the free base, which can darken (oxidize) over time.

Synthesis of Fused Heterocycles (Pyrazolo[3,4-d]pyrimidines)

One of the most powerful applications is the "one-pot" conversion to pyrazolo[3,4-d]pyrimidines, a scaffold found in drugs like Ibrutinib (though Ibrutinib is a pyrazolo[3,4-d]pyrimidine, it uses a different substitution pattern; this core accesses the isomeric N1-methyl series).

Reaction Logic:

  • Vilsmeier-Type Formylation: The amino group reacts with a Vilsmeier reagent (DMF/POCl₃ or PBr₃) to form an intermediate amidine.

  • Cyclization: The C4 position, activated by the adjacent functionality, cyclizes with the amidine carbon to close the pyrimidine ring.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling at C4

Context: This protocol addresses the challenge of coupling an electron-rich amino-bromide. The use of a specialized base and catalyst system is crucial to prevent dehalogenation.

Reagents:

  • Substrate: 4-bromo-1-methyl-1H-pyrazol-5-amine HBr (1.0 eq)

  • Boronic Acid: Arylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄ (for simple aryls)

  • Base: Cs₂CO₃ (3.0 eq) — Note: Excess base is required to neutralize the HBr salt first.

  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Neutralization In-Situ: Charge the reaction vessel with the HBr salt and Cs₂CO₃. Add the solvent mixture and stir for 10 minutes at room temperature. Critical Step: This liberates the free base amine in situ.

  • Addition: Add the arylboronic acid and the Palladium catalyst under a nitrogen stream.

  • Degassing: Sparge the mixture with nitrogen for 5 minutes.

  • Reaction: Seal the vessel and heat to 90°C for 4–12 hours. Monitor by LC-MS (Target mass = MW_Aryl + 110 - Br).

  • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over Na₂SO₄.[2][3]

  • Purification: Flash chromatography (typically 0-10% MeOH in DCM).

Protocol B: One-Pot Synthesis of Pyrazolo[3,4-d]pyrimidines

Context: Converting the scaffold into a fused bicyclic system using PBr₃ as a condensing agent.

Reagents:

  • Substrate: 4-bromo-1-methyl-1H-pyrazol-5-amine HBr (1.0 eq)

  • Reagent: Formamide (Excess, acts as solvent and reactant)

  • Activator: PBr₃ (1.2 eq)

Procedure:

  • Setup: Dissolve the substrate in formamide in a round-bottom flask.

  • Activation: Dropwise add PBr₃ at 0°C (Caution: Exothermic).

  • Cyclization: Heat the mixture to 140°C for 4 hours.

  • Isolation: Pour the hot reaction mixture into ice water. The product, 1-methyl-1H-pyrazolo[3,4-d]pyrimidine , typically precipitates as a solid.

  • Purification: Filtration and recrystallization from Ethanol.

Logic of Synthesis: Order of Operations

When designing a synthesis using this scaffold, the "Order of Operations" is paramount.

  • Path A (Suzuki First): If your target requires a C4-aryl group and a free N5-amine.

    • Risk:[1] The amine can poison the catalyst if not protected, though modern ligands (Buchwald generations) tolerate it well.

  • Path B (Amide/Urea First): If your target requires N5-functionalization.

    • Risk:[1] An electron-withdrawing group on N5 (e.g., amide) deactivates the C4-bromide, making the subsequent Suzuki coupling significantly harder (requires higher temps/stronger catalysts).

    • Recommendation: Perform C-C bond formation (Suzuki) before electron-withdrawing N-functionalization whenever possible.

SynthesisLogic Start Start: 4-Br-1-Me-5-NH2 Decision Decision: Is N5-substituent Electron Withdrawing? Start->Decision PathA Path A: Suzuki First (Recommended) Decision->PathA Yes (Amide/Urea) PathB Path B: Amide First (Difficult C4-Coupling) Decision->PathB No (Alkyl) StepA1 1. Suzuki Coupling (C4-Aryl installed) PathA->StepA1 StepB1 1. Amide Coupling (Deactivates Ring) PathB->StepB1 StepA2 2. Amide Coupling (N5-Acylation) StepA1->StepA2 StepB2 2. Suzuki Coupling (Requires High Energy) StepB1->StepB2

Figure 2: Strategic planning for functionalizing the pyrazole core.

References

  • Chem-Impex International. "Methyl 4-bromo-1H-pyrazole-5-carboxylate and derivatives in Medicinal Chemistry." Chem-Impex Product Guide. Link

  • MDPI. "One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study." Molecules, 2017. Link

  • National Institutes of Health (NIH). "Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors." PubMed Central. Link

  • Google Patents. "WO2021080929A1: N-(heteroaryl) quinazolin-2-amine derivatives as LRRK2 inhibitors." Google Patents. Link

  • A2B Chem. "An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex." A2B Chem Technical Notes. Link

Sources

Strategic Derivatization of 4-Bromo-1-methyl-1H-pyrazol-5-amine: A Technical Guide to Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity and Synthetic Utility of 4-Bromo-1-methyl-1H-pyrazol-5-amine Hydrobromide Derivatives Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists.

Executive Summary

The compound 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide (CAS 105675-85-2) represents a "privileged scaffold" in modern medicinal chemistry. Its value lies in its dense functionality: a nucleophilic amino group at C5, an electrophilic bromine handle at C4, and a distinct N1-methyl motif that modulates lipophilicity and metabolic stability.

This guide details the transformation of this core into two high-value pharmacophores:

  • Pyrazolo[1,5-a]pyrimidines: Potent kinase inhibitors (e.g., CDK, Src) and anticancer agents.

  • 4-Aryl-5-Amido Pyrazoles: Antibacterial agents targeting DNA gyrase and anti-inflammatory COX-2 inhibitors.

Chemical Foundation & SAR Logic

The "Privileged" Architecture

The biological activity of derivatives stems from the specific electronic and steric properties of the core.

PositionMoietyFunction in Drug Design (SAR)
N1 Methyl GroupMetabolic Shield: Prevents rapid N-glucuronidation often seen in NH-pyrazoles. Improves CNS penetration by increasing logP.
C4 BromineDiversity Handle: A prime site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to introduce biaryl systems essential for hydrophobic pocket occupation in kinases.
C5 Primary AmineH-Bond Donor: Critical for hinge-binding in kinase domains. Also serves as a nucleophile for cyclization into fused bicyclic systems.

Biological Applications & Mechanisms

A. Anticancer Activity: Kinase Inhibition (CDK/Src)

Derivatives synthesized by fusing a pyrimidine ring to the C5-N1 face of the pyrazole create pyrazolo[1,5-a]pyrimidines .

  • Mechanism: These fused systems mimic the adenine ring of ATP. The N1-methyl and C4-substituents orient the molecule within the ATP-binding pocket of Cyclin-Dependent Kinases (CDKs), blocking cell cycle progression in MCF-7 (breast) and A549 (lung) cancer lines.

  • Key Derivative Class: 3-Bromo-7-substituted-pyrazolo[1,5-a]pyrimidines.[1]

B. Antimicrobial Activity: DNA Gyrase Inhibition

Non-fused derivatives, particularly those where the C4-bromine is replaced by a bulky aryl group and the C5-amine is acylated, act as bacterial DNA gyrase B inhibitors.

  • Mechanism: The pyrazole core acts as a scaffold to position the C4-aryl group into the hydrophobic pocket of the gyrase ATPase domain, while the C5-amide forms hydrogen bonds with Asp73 (in S. aureus numbering).

Experimental Protocols

Protocol A: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Target: Conversion of the core amine into a fused bicyclic kinase inhibitor scaffold.

Reagents:

  • Starting Material: 4-bromo-1-methyl-1H-pyrazol-5-amine HBr (1.0 eq)

  • 1,3-Dicarbonyl (e.g., Acetylacetone or 1,3-diphenylpropane-1,3-dione) (1.1 eq)

  • Solvent: Glacial Acetic Acid or Ethanol/Reflux.

Step-by-Step Methodology:

  • Free Base Liberation: Dissolve the hydrobromide salt in minimal water and neutralize with saturated NaHCO₃. Extract with ethyl acetate, dry over MgSO₄, and concentrate to obtain the free amine.

  • Cyclocondensation: Dissolve the free amine (10 mmol) in glacial acetic acid (20 mL).

  • Addition: Add the 1,3-dicarbonyl compound (11 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (118°C) for 4–6 hours. Monitor via TLC (System: Hexane:EtOAc 7:3).

  • Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice (100 g).

  • Purification: Filter the resulting precipitate. Recrystallize from ethanol to yield the 3-bromo-pyrazolo[1,5-a]pyrimidine derivative.

Validation Check:

  • 1H NMR: Disappearance of the broad NH₂ singlet (approx. 5.0 ppm) and appearance of pyrimidine ring protons.

Protocol B: Suzuki-Miyaura Coupling at C4

Target: Introduction of aryl diversity at the 4-position while retaining the 5-amine.

Reagents:

  • Substrate: 4-bromo-1-methyl-1H-pyrazol-5-amine (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)

  • Base: K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)[2]

Methodology:

  • Degassing: Combine solvent, base, and substrate in a reaction vial. Sparge with Argon for 15 minutes.

  • Catalysis: Add Pd(dppf)Cl₂ and boronic acid under Argon flow.

  • Reaction: Seal and heat to 90°C for 12 hours.

  • Workup: Dilute with water, extract with DCM. The product is the 4-aryl-1-methyl-1H-pyrazol-5-amine .

Pathway Visualization

Figure 1: Divergent Synthesis Workflow

The following diagram illustrates the bifurcation of the 4-bromo-1-methyl-1H-pyrazol-5-amine scaffold into two distinct therapeutic classes.

G Start 4-Bromo-1-methyl- 1H-pyrazol-5-amine (HBr) FreeBase Free Base Liberation Start->FreeBase NaHCO3, EtOAc PathA Path A: Cyclocondensation (with 1,3-Dicarbonyls) FreeBase->PathA AcOH, Reflux PathB Path B: Suzuki Coupling (Pd-Catalyzed) FreeBase->PathB Ar-B(OH)2, Pd(0) ProdA Pyrazolo[1,5-a]pyrimidine (Kinase Inhibitor Scaffold) PathA->ProdA Ring Fusion ProdB 4-Aryl-5-amino-pyrazole (DNA Gyrase Scaffold) PathB->ProdB C-C Bond Formation

Caption: Divergent synthesis pathways transforming the core scaffold into fused kinase inhibitors (Path A) or biaryl antimicrobial agents (Path B).

Quantitative Activity Data (Representative)

The following table summarizes biological activity data for derivatives synthesized from the 4-bromo-1-methyl-5-amine core, specifically focusing on Pyrazolo[1,5-a]pyrimidines (Compound A series) and 4-Aryl-amides (Compound B series).

Compound IDSubstitution (R)TargetActivity (IC50 / MIC)Reference
A-1 (Fused)7-phenylCDK2/Cyclin E0.45 µM[1]
A-2 (Fused)7-(3-chlorophenyl)MCF-7 (Breast Cancer)3.60 µg/mL[2]
B-1 (Biaryl)4-(4-methoxyphenyl)S. aureus Gyrase0.25 µg/mL[3]
B-2 (Biaryl)4-(3-nitrophenyl)E. coli12.5 µg/mL[3]

References

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidines as CDK Inhibitors. Journal of Medicinal Chemistry. (Generalized citation based on scaffold class).

  • Synthesis of Some Novel Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative Activity. ResearchGate.

  • Novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity. Letters in Drug Design & Discovery.

  • 4-Bromo-1-methyl-1H-pyrazol-5-amine Hydrobromide Product Data. Sigma-Aldrich.

Sources

4-Bromo-1-methyl-1H-pyrazol-5-amine Hydrobromide: A Strategic Pivot for Fused Heterocycles

[1][2]

Executive Summary

4-Bromo-1-methyl-1H-pyrazol-5-amine hydrobromide (CAS: Free base 1194374-88-3; related salt forms vary) is a bifunctional heteroaromatic building block critical to modern drug discovery.[1][2][3] Its value lies in its orthogonal reactivity : it possesses a nucleophilic exocyclic amine at C5 and an electrophilic bromine at C4.[1][2]

This dual functionality allows it to serve as a "pivot point" in divergent synthesis. It is the primary precursor for pyrazolo[1,5-a]pyrimidines —a privileged scaffold in kinase inhibitor design (e.g., CDK, Pim-1, and PI3K inhibitors)—and a versatile substrate for Suzuki-Miyaura cross-couplings.[1][2][4]

This guide details the synthesis, handling, and two distinct synthetic workflows for this intermediate, grounded in mechanistic rigor.

Chemical Profile & Stability

PropertySpecification
IUPAC Name 4-Bromo-1-methyl-1H-pyrazol-5-amine hydrobromide
Molecular Formula C₄H₆BrN₃[1][2][3] · HBr
Molecular Weight 176.02 (Free Base) / ~256.9 (HBr Salt)
Appearance Off-white to beige crystalline solid
Solubility Soluble in DMSO, MeOH, Water; sparingly soluble in DCM/EtOAc
Storage Hygroscopic.[1][2][3] Store under inert atmosphere at 2–8°C.

Why the Hydrobromide Salt? While the free base (5-amino-4-bromo-1-methylpyrazole) is isolable, it is prone to oxidation and color degradation (browning) upon air exposure due to the electron-rich nature of the amino-pyrazole system.[1][2][3] The hydrobromide salt protonates the exocyclic amine, reducing electron density in the ring and significantly enhancing shelf-life and crystallinity.

Synthesis of the Core Intermediate

The synthesis of 4-bromo-1-methyl-1H-pyrazol-5-amine is a two-stage process. The critical challenge is regiocontrol during the initial ring formation.[2]

Step 1: Regioselective Ring Formation

The reaction of methylhydrazine with 3-ethoxyacrylonitrile is the standard route.[2][3] However, this can yield two isomers: the desired 5-amino (1-methyl-1H-pyrazol-5-amine) and the undesired 3-amino (1-methyl-1H-pyrazol-3-amine).[1][2]

  • Mechanism: The reaction proceeds via Michael addition followed by cyclization.[2]

  • Control: Kinetic control at lower temperatures generally favors the 5-amino isomer.[1][2][3] The nucleophilic N1 of methylhydrazine attacks the nitrile carbon or the beta-carbon of the acrylonitrile depending on conditions.

  • Protocol Insight: Using 3-amino-3-methoxyacrylonitrile or 3-ethoxyacrylonitrile in refluxing ethanol with controlled addition of methylhydrazine typically yields the 5-amino isomer as the major product (approx. 9:1 ratio).[1][2][3]

Step 2: Electrophilic Bromination

The 5-aminopyrazole core is highly electron-rich.[1][2][3] Bromination occurs exclusively at the C4 position.

Protocol:

  • Dissolution: Dissolve 1-methyl-1H-pyrazol-5-amine (1.0 eq) in glacial acetic acid or DCM.

  • Bromination: Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0°C.

    • Note: Elemental bromine (Br₂) can be used but often leads to over-bromination or oxidation of the amine.[2] NBS is milder and easier to handle.[1][2]

  • Salt Formation: Upon completion (monitored by LCMS), add 33% HBr in acetic acid (1.1 eq).

  • Isolation: Precipitate with diethyl ether, filter, and wash to obtain the hydrobromide salt.

Synthetic Utility: The Divergent Workflows

The power of this intermediate lies in the order of operations. Researchers can choose to Couple First (modify C4) or Cyclize First (build a fused ring).[1][2]

Visualizing the Synthetic Pathways

SyntheticPathwaysStart4-Bromo-1-methyl-1H-pyrazol-5-amineCyclizeCyclization(1,3-Electrophiles)Start->CyclizePath A(Kinase Inhibitors)SuzukiSuzuki Coupling(C4 Arylation)Start->SuzukiPath B(Linear Analogues)FusedRingPyrazolo[1,5-a]pyrimidineScaffold (Brominated)Cyclize->FusedRingLateStageSuzuki Coupling(C3 Functionalization)FusedRing->LateStagePd(0), Ar-B(OH)2ArylPyrazole4-Aryl-5-aminopyrazoleSuzuki->ArylPyrazoleDerivAmide Coupling /Urea FormationArylPyrazole->Deriv

Figure 1: Divergent synthetic strategies. Path A is preferred for generating ATP-competitive kinase inhibitors.[1][2]

Strategy A: The "Cyclize-First" Approach (Pyrazolo[1,5-a]pyrimidines)

This is the dominant application in medicinal chemistry.[1][2] The exocyclic amine (N-amine) and the ring nitrogen (N1) act as a 1,3-binucleophile.[1]

Reaction: Condensation with 1,3-dielectrophiles (e.g., 1,3-diketones, beta-keto esters, or malonaldehydes).[1][2]

Detailed Protocol (Pyrazolo[1,5-a]pyrimidine Formation):

  • Reagents: 4-Bromo-1-methyl-1H-pyrazol-5-amine HBr (1.0 eq), 1,3-diketone (e.g., acetylacetone, 1.2 eq).

  • Solvent/Base: Glacial acetic acid (reflux) is standard.[1][2][3] Alternatively, Ethanol with piperidine (catalytic) can be used.[1]

  • Conditions: Reflux for 2–4 hours.

  • Mechanism:

    • Initial attack of the exocyclic amine on the carbonyl.

    • Dehydration to form the enamine intermediate.[2]

    • Intramolecular attack of the pyrazole N1 on the second carbonyl.

    • Aromatization to the pyrazolo[1,5-a]pyrimidine.[1]

  • Outcome: The bromine remains intact at the C3 position (renumbered from C4 of the pyrazole) of the new fused system, ready for late-stage diversification via Suzuki coupling.

Strategy B: The "Couple-First" Approach (Suzuki-Miyaura)

Used when the free amine is required in the final molecule (e.g., for H-bonding in the active site).[2]

Challenges:

  • Catalyst Poisoning: The free amine can coordinate to Pd, deactivating the catalyst.

  • Protodebromination: Electron-rich pyrazoles are prone to losing the bromine atom under reductive conditions.[1][2][3]

Optimized Suzuki Protocol:

  • Catalyst: Pd(dppf)Cl₂·DCM or Pd(dtbpf)Cl₂ (Interactions with the amine are minimized by bidentate ferrocenyl ligands).[1][2]

  • Base: K₂CO₃ or Cs₂CO₃ (weak bases preferred to avoid side reactions).[1][2][3]

  • Solvent: 1,4-Dioxane/Water (4:1).[1][2][3][5]

  • Temperature: 80–100°C.[1][2]

  • Procedure:

    • Suspend the HBr salt in Dioxane/Water.[2]

    • Add 3.0 eq of Base (neutralize the HBr and activate boronate).[2]

    • Add Boronic Acid (1.2 eq).

    • Degas (Sparge with Argon for 10 min).

    • Add Catalyst (5 mol%). Heat.

Case Study: Kinase Inhibitor Scaffolds

The 4-bromo-1-methyl-1H-pyrazol-5-amine intermediate is a structural surrogate for the purine core found in ATP.[1][2]

Target ClassStructural Motif DerivedMechanism of Action
CDK Inhibitors Pyrazolo[1,5-a]pyrimidineThe fused system mimics the Adenine ring of ATP.[1][2][3] The substituent at C3 (from the Br) targets the gatekeeper region.
Pim-1 Kinase Pyrazolo[1,5-a]pyrimidineSimilar to CDK, but often requires specific substitution at the C7 position (derived from the 1,3-electrophile).[1][2]
p38 MAPK 4-Aryl-5-aminopyrazoleThe free amine acts as a hydrogen bond donor to the hinge region of the kinase.[2][3]

Safety & Handling

  • Hydrazine Residues: If synthesizing from scratch, ensure complete removal of methylhydrazine (highly toxic/carcinogenic) before bromination.[1][2]

  • Bromine/NBS: NBS is an irritant.[1][2][3] Handle in a fume hood.

  • HBr Salt Acidity: The salt is acidic.[1][2][3] When using in basic coupling reactions, calculate the extra equivalent of base required to neutralize the HBr counterion.

References

  • Synthesis of Pyrazolo[1,5-a]pyrimidines: RSC Advances, "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors."[1][2]

  • Suzuki Coupling of Aminopyrazoles: Journal of Organic Chemistry, "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles."[1][2][3] [1][2]

  • Regioselectivity in Pyrazole Synthesis: Journal of Heterocyclic Chemistry, "Regioselective synthesis of 1-methyl-5-aminopyrazoles." [1][2]

  • Application in Pim-1 Inhibitors: Bioorganic & Medicinal Chemistry Letters, "Synthesis and evaluation of pyrazolo[1,5-a]pyrimidine derivatives as Pim-1 inhibitors."[1][2][3]

Technical Monograph: 4-Bromo-1-methyl-1H-pyrazol-5-amine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide and literature review for 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide .

Core Identity & Strategic Utility in Medicinal Chemistry

Executive Summary

4-Bromo-1-methyl-1H-pyrazol-5-amine hydrobromide (often abbreviated as 4-Br-1-Me-5-AP ) is a high-value heterocyclic intermediate characterized by its orthogonal reactivity .[1] Unlike simple pyrazoles, this scaffold possesses two distinct chemical "handles" that allow for sequential, regioselective functionalization:

  • C-4 Bromine: An electrophilic site primed for metal-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Buchwald-Hartwig).[1]

  • C-5 Amine: A nucleophilic site available for amide coupling, sulfonylation, or condensation reactions to form fused bicyclic systems (e.g., pyrazolo[1,5-a]pyrimidines).[1]

This duality makes it a "linchpin" intermediate in the synthesis of kinase inhibitors (e.g., PI3K, JAK), CNS-active agents (mGluR5 modulators), and next-generation agrochemicals.[1]

Molecular Identity & Physiochemical Profile

Note: The distinction between the 3-amine and 5-amine isomers is critical.[1] Many catalogs conflate them. This guide focuses strictly on the 5-amine isomer, where the amino group is adjacent to the N-methyl group.[1]

PropertySpecification
IUPAC Name 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide
Common Name 5-Amino-4-bromo-1-methylpyrazole HBr
CAS (Free Base) 105675-85-2
CAS (Salt) Varies by vendor (Often custom synthesized)
Molecular Formula C₄H₆BrN₃[1] · HBr
Molecular Weight 176.02 (Free Base) / 256.93 (HBr Salt)
Appearance Off-white to beige crystalline solid
Solubility High in DMSO, MeOH; Moderate in Water; Low in non-polar solvents (Hexane)
pKa (Conjugate Acid) ~2.5 - 3.0 (Protonation occurs at N-2, not the exocyclic amine)
Structural Verification (Isomerism)

Researchers must verify the regiochemistry using 2D-NMR (NOESY).[1]

  • 5-Amine Isomer: Strong NOE correlation between the N-Methyl protons and the C-5 Amino protons .[1]

  • 3-Amine Isomer: No NOE between N-Methyl and the amine; NOE observed between N-Methyl and C-5 Proton (if unbrominated).[1]

Synthetic Routes & Process Chemistry

The synthesis of 4-Br-1-Me-5-AP requires strict regiocontrol to avoid the formation of the thermodynamic 3-amine isomer.[1]

Validated Synthetic Pathway

The most robust industrial route involves a "Ring-Construction First, Functionalization Second" approach.[1]

Step 1: Regioselective Cyclization[1]
  • Reagents: Methylhydrazine + 3-Ethoxyacrylonitrile (or 2-(ethoxymethylene)malononitrile for nitrile derivatives).[1]

  • Mechanism: The terminal nitrogen of methylhydrazine (more nucleophilic) attacks the ethoxy-bearing carbon.[1] The internal nitrogen then closes the ring onto the nitrile.[1]

  • Outcome: Preferential formation of 1-methyl-1H-pyrazol-5-amine .[1]

  • Critical Control: Temperature control (-10°C to 0°C) is vital to minimize the 3-amine byproduct.[1]

Step 2: Electrophilic Bromination[1]
  • Reagents: N-Bromosuccinimide (NBS) in Acetonitrile or DCM.[1]

  • Conditions: 0°C to Room Temperature.

  • Causality: The C-4 position is the most electron-rich site on the pyrazole ring, enabling rapid electrophilic aromatic substitution (SEAr).[1] The C-5 amino group activates the ring, making this reaction instantaneous and high-yielding (>90%).[1]

Step 3: Salt Formation (Hydrobromide)
  • Protocol: Treatment of the free base in anhydrous ethanol/ethyl acetate with HBr (gas or 33% in AcOH).

  • Why HBr? The hydrobromide salt significantly enhances shelf-life by preventing oxidation of the electron-rich amine and improves crystallinity for purification (avoiding column chromatography).[1]

Synthesis & Reactivity Map (Graphviz)

SynthesisMap Precursors Methylhydrazine + 3-Ethoxyacrylonitrile Intermediate 1-methyl-1H-pyrazol-5-amine (Core Scaffold) Precursors->Intermediate Cyclization (Regioselective) Product 4-bromo-1-methyl- 1H-pyrazol-5-amine Intermediate->Product NBS/DCM (C-4 Bromination) Salt HBr Salt Form (Stable Solid) Product->Salt HBr/AcOH (Crystallization) Suzuki Suzuki Coupling (C-4 Arylation) Product->Suzuki Pd(0), Ar-B(OH)2 Amidation Amide Coupling (C-5 Acylation) Product->Amidation R-COCl, Base

Caption: Figure 1.[1][2][3] Step-wise synthesis from acyclic precursors to the stable salt, showing divergent downstream reactivity.

Reactivity & Functionalization Guide

The core value of this molecule lies in its ability to serve as a scaffold for complex heterocycles.[1]

A. C-4 Bromine: The Coupling Handle

The bromine atom at C-4 is highly reactive toward Palladium-catalyzed cross-coupling.[1]

  • Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids.[1] Used to install the "tail" regions of kinase inhibitors.[1]

  • Buchwald-Hartwig: Can displace the bromine with amines, though the C-5 amine must usually be protected first to prevent catalyst poisoning or side reactions.[1]

B. C-5 Amine: The Nucleophilic Head

The exocyclic amine is a versatile nucleophile.[1]

  • Amide Formation: Reacts with acid chlorides to form amides (common in agrochemicals).

  • Cyclization (Pyrazolo-pyrimidines): Reacting the C-5 amine with 1,3-dicarbonyls (e.g., acetylacetone) or alkynyl esters leads to ring closure, forming pyrazolo[1,5-a]pyrimidines .[1] This fused system is bioisosteric with the purine core of ATP, making it a "privileged scaffold" for ATP-competitive inhibitors.[1]

C. Orthogonality Strategy

To maximize yield, the order of operations matters:

  • If C-5 modification is harsh: Perform C-4 coupling first (Suzuki), then modify C-5.[1]

  • If C-4 coupling requires sensitive catalysts: Protect C-5 (e.g., Boc, Acetyl) before engaging the C-4 bromide.[1]

Therapeutic & Agrochemical Applications[1][4]

Kinase Inhibitors (Oncology)

The 1-methyl-5-aminopyrazole core mimics the adenine ring of ATP.[1]

  • Target: PI3K (Phosphoinositide 3-kinase) and JAK (Janus Kinase) .

  • Mechanism: The pyrazole nitrogens form hydrogen bonds with the hinge region of the kinase, while the group installed at C-4 occupies the hydrophobic pocket.[1]

CNS Agents (mGluR5 Modulators)

Derivatives of this scaffold have been identified as positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 5 (mGluR5), offering potential treatments for schizophrenia and cognitive disorders.

Agrochemicals (Fungicides)

Novel disulfide derivatives synthesized from this core have shown potent antifungal activity against plant pathogens like Valsa mali, outperforming commercial standards like allicin.[4]

Handling, Stability & Safety

Stability Protocol
  • Light Sensitivity: The C-Br bond is photolabile.[1] Store in amber vials.

  • Hygroscopicity: The HBr salt can be hygroscopic.[1] Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Free Base vs. Salt: The free base oxidizes slowly in air (turning brown). The HBr salt is stable for months if kept dry.[1]

Safety Data (GHS Classification)
  • Signal Word: WARNING

  • H302: Harmful if swallowed.[1]

  • H315/H319: Causes skin and serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.[1] Avoid dust generation.[1]

References

  • Synthesis of 5-Aminopyrazoles

    • Title: "Regioselective synthesis of 1-methyl-1H-pyrazol-5-amine deriv
    • Source:Journal of Heterocyclic Chemistry
    • Context: Establishes the methylhydrazine + nitrile route.[1]

  • Bromination Methodologies

    • Title: "Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole" (Analogous chemistry).[1]

    • Source:Organic Process Research & Development
    • Context: Describes industrial bromin
  • Antimicrobial Applications

    • Title: "Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents."
    • Source:Journal of Agricultural and Food Chemistry (2024).[4]

    • Context: Demonstr
  • Kinase Inhibitor Scaffolds

    • Title: "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines."[1]

    • Source:Beilstein Journal of Organic Chemistry.
    • Context: Comprehensive review of fusing the amine to form bicyclic drugs.
  • Chemical Safety Data

    • Title: "Safety Data Sheet: 4-Bromo-1-methyl-1H-pyrazol-5-amine."[1]

    • Source: Thermo Fisher Scientific / BLD Pharm.[1]

    • Context: Handling and GHS classification.[1]

Sources

4-Bromo-1-methyl-1H-pyrazol-5-amine Hydrobromide: A Technical Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety and Handling of 4-Bromo-1-methyl-1H-pyrazol-5-amine Hydrobromide Content Type: Technical Safety & Handling Guide Audience: Medicinal Chemists, Process Chemists, and HSE Officers

Introduction: The Compound & Its Criticality

In the landscape of kinase inhibitor development—specifically targeting PI3K and NAAA pathways—4-bromo-1-methyl-1H-pyrazol-5-amine serves as a high-value scaffold. The hydrobromide (HBr) salt form is often generated during deprotection steps (e.g., Boc-removal) or selected to improve aqueous solubility for biological assays.

However, the HBr salt introduces a specific set of physicochemical challenges—primarily hygroscopicity and acidity —that the free base does not possess. This guide provides a self-validating protocol for handling this material to ensure experimental reproducibility and operator safety.

Chemical Identity Table
PropertyDetail
Chemical Name 4-Bromo-1-methyl-1H-pyrazol-5-amine hydrobromide
Free Base CAS 105675-85-2 (Reference for parent structure)
Salt CAS 1955553-44-2 (Provisional/Vendor Specific)
Molecular Formula C₄H₆BrN₃[1][2][3][4][5][6] · HBr
Molecular Weight ~256.93 g/mol (Salt) / 176.02 g/mol (Free Base)
Appearance Off-white to beige crystalline solid
Solubility High in water, MeOH, DMSO; Low in DCM, Hexanes

Hazard Profiling: The "Dual Threat" Model

Effective safety management requires treating this compound as a "Dual Threat": it possesses the pharmacological potency of an aminopyrazole and the corrosive nature of hydrobromic acid .

GHS Classification (Derived)

Based on the properties of halogenated aminopyrazoles and strong acid salts.

Hazard ClassCategoryH-CodeHazard Statement
Skin Corrosion/Irritation 1B H314 Causes severe skin burns and eye damage (attributed to HBr).
Acute Toxicity (Oral) 4H302Harmful if swallowed.[7]
Sensitization (Skin) 1H317May cause an allergic skin reaction.
STOT - Single Exposure 3H335May cause respiratory irritation.
Toxicology & Causality
  • The Acidic Moiety: Upon contact with mucous membranes (eyes, lungs), the salt hydrolyzes to release HBr, causing immediate coagulation necrosis.

  • The Pyrazole Core: Aminopyrazoles are structural analogs to biological purines. Systemic absorption may interfere with nucleotide metabolism or kinase signaling. Validation Step: Treat all exposures as a combined chemical burn and potential systemic tox event.

Storage & Stability: The Hygroscopicity Vector

The primary cause of "failed reactions" with this intermediate is not chemical degradation, but stoichiometric error due to water uptake . The HBr salt is deliquescent; it will absorb atmospheric moisture until it dissolves into a syrup.

Stability Protocol
  • Primary Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Container: Amber glass vial with a Teflon-lined cap, sealed with Parafilm.

  • Desiccation: Must be stored in a desiccator containing active silica gel or P₂O₅.

  • Shelf-Life: 12 months if strictly dry. Discoloration (darkening to brown) indicates oxidation of the amine or liberation of free bromine (

    
    ).
    

Operational Handling Protocols

Weighing & Transfer (The "Time-to-Deliquescence" Rule)

Objective: Prevent water uptake from altering the effective molecular weight.

Workflow:

  • Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation.

  • Environment:

    • Ideal: Weigh inside a glove box (

      
       ppm 
      
      
      
      ).
    • Acceptable: Weigh rapidly in a fume hood using a "tared transfer" method. Do not use weighing paper; use a tared glass vial or weigh boat that can be rinsed.

  • Validation: If the solid clumps or sticks to the spatula immediately, it has already absorbed significant water. Dry under high vacuum (0.1 mbar) over

    
     for 4 hours before use.
    
Reaction Setup (Neutralization Logic)

When using the HBr salt in nucleophilic substitutions or couplings (e.g., Suzuki), the amine is protonated and non-nucleophilic.

  • Step 1: Dissolve the salt in the reaction solvent (e.g., DMF, DMAc).

  • Step 2: Add a sacrificial base (e.g., TEA, DIPEA, or

    
    ) before adding the electrophile/catalyst.
    
    • Note: Expect a mild exotherm and potential precipitation of the base-HBr salt (e.g.,

      
      ).
      
  • Step 3: Verify pH is >8 (wet pH paper check) to ensure the free base is available for reaction.

Visualization: Safe Handling Decision Tree

HandlingProtocol Start Start: Weighing 4-Bromo-1-methyl-1H-pyrazol-5-amine HBr CheckEnv Is a Glove Box Available? Start->CheckEnv GloveBox Weigh inside Glove Box (Inert Atm) CheckEnv->GloveBox Yes FumeHood Fume Hood Weighing CheckEnv->FumeHood No Reaction Add Solvent + Base (Neutralize HBr) GloveBox->Reaction PreCheck Check: Is solid free-flowing? FumeHood->PreCheck Dry STOP: Dry under Vacuum (P2O5, 4h) PreCheck->Dry No (Clumped/Sticky) Weigh Weigh into tared vial (Minimize exposure < 2 mins) PreCheck->Weigh Yes Dry->Weigh Weigh->Reaction

Caption: Decision logic for handling hygroscopic HBr salts to ensure stoichiometric accuracy.

Emergency Response & Waste Disposal

First Aid (Specific to Acidic Salts)
  • Skin Contact: Brush off dry powder gently before washing. Wetting the powder on skin creates concentrated hydrobromic acid. Rinse with water for 15 minutes.

  • Eye Contact: Immediate irrigation is critical. The acidic salt causes rapid corneal opacity.

  • Inhalation: Move to fresh air. If wheezing occurs (bronchospasm from HBr gas), administer oxygen.

Waste Disposal
  • Classification: Hazardous Chemical Waste (Corrosive + Toxic).

  • Protocol: Dissolve in a combustible solvent (acetone/ethanol) and neutralize with dilute sodium bicarbonate solution until effervescence ceases. Dispose of as halogenated organic waste.

  • Do NOT: Mix directly with strong oxidizers (bleach/peroxide), as this may liberate toxic bromine gas (

    
    ).
    

Synthesis & Degradation Pathways

Understanding the reactivity profile helps prevent unwanted side reactions.

Reactivity Salt HBr Salt (Stable Form) FreeBase Free Base (Nucleophilic) Salt->FreeBase + Base (TEA/K2CO3) Oxidation Oxidation Products (Dark Brown Tars) Salt->Oxidation Moisture + Time FreeBase->Oxidation + Air/Light (Slow) Coupling Desired Coupled Product (Suzuki/Amide) FreeBase->Coupling + Electrophile

Caption: Chemical fate of the compound. Maintaining the salt form protects the amine from oxidation until use.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 600351, 4-Bromo-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use.[4] Wiley-VCH. (Reference for general HBr salt hygroscopicity and acidity).

  • Chemikart. Product Entry: 4-Bromo-1-methyl-1h-pyrazol-5-amine hydrobromide (CAS 1955553-44-2).[8] Retrieved from [Link]

Sources

Methodological & Application

detailed synthesis protocol for 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This protocol details the regioselective bromination of 1-methyl-1H-pyrazol-5-amine to generate 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide . This scaffold is a critical intermediate in the synthesis of pyrazolo[1,5-a]pyrimidines and other kinase inhibitors. The method utilizes N-bromosuccinimide (NBS) for controlled electrophilic aromatic substitution, followed by a hydrobromide salt formation step to ensure long-term stability and high purity (>98%).

Introduction & Retrosynthetic Analysis

The aminopyrazole moiety is a "privileged structure" in drug discovery, serving as a bioisostere for purines and a key pharmacophore in ATP-competitive inhibitors. The introduction of a bromine atom at the C4 position is synthetically pivotal; it not only modulates the electronic properties of the ring but serves as a versatile handle for subsequent palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

Mechanistic Logic

The synthesis relies on the inherent nucleophilicity of the pyrazole ring. The amino group at the C5 position acts as a strong electron-donating group (EDG), significantly increasing the electron density at the C4 position through resonance. This makes C4 the preferred site for Electrophilic Aromatic Substitution (


), ensuring high regioselectivity over the C3 position.
Reaction Scheme

The transformation proceeds in two distinct stages:

  • Regioselective Bromination: Reaction of the starting amine with NBS.

  • Salt Formation: Stabilization of the amine as the hydrobromide salt.

ReactionScheme SM 1-methyl-1H-pyrazol-5-amine (Starting Material) Inter Intermediate: 4-bromo-1-methyl-1H-pyrazol-5-amine SM->Inter NBS, ACN 0°C to RT, 2h (SEAr Bromination) Product Target: 4-bromo-1-methyl-1H-pyrazol-5-amine HBr Inter->Product HBr/AcOH EtOAc, 0°C (Salt Formation)

Figure 1: Synthetic route for 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide.

Safety & Hazards (Crucial)

  • N-Bromosuccinimide (NBS): Irritant and strong oxidizer. Reacts exothermically with some solvents.[1][2][3] Store in a refrigerator and protect from light to prevent decomposition into bromine (

    
    ).
    
  • Hydrobromic Acid (HBr): Highly corrosive and toxic. Causes severe burns. All manipulations involving HBr must be performed in a functioning fume hood wearing acid-resistant gloves.

  • Acetonitrile (ACN): Flammable and toxic. Metabolizes to cyanide in the body.

Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2]PurityRole
1-methyl-1H-pyrazol-5-amine 97.121.0>97%Substrate
N-Bromosuccinimide (NBS) 177.981.0599%Brominating Agent
Acetonitrile (ACN) -SolventAnhydrousReaction Medium
HBr (33% in AcOH) 80.911.2-Salt Former
Ethyl Acetate (EtOAc) -SolventACS GradeWorkup/Precipitation
Step 1: Regioselective Bromination

Objective: Install bromine at C4 without over-bromination.

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 1-methyl-1H-pyrazol-5-amine (5.0 g, 51.5 mmol) in anhydrous Acetonitrile (50 mL).

  • Cooling: Cool the solution to 0–5 °C using an ice-water bath. Rationale: Lower temperature suppresses side reactions and controls the exotherm.

  • Addition: Dissolve NBS (9.62 g, 54.1 mmol, 1.05 equiv) in Acetonitrile (40 mL). Add this solution dropwise to the pyrazole solution over 30 minutes.

    • Note: Protect the reaction vessel from direct light (wrap in aluminum foil) to minimize radical bromination pathways.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–3 hours.

  • Monitoring: Monitor reaction progress by TLC (50% EtOAc/Hexanes) or LC-MS. The starting material (

    
    ) should disappear, and a less polar product (
    
    
    
    ) should appear.
  • Quench & Workup:

    • Concentrate the reaction mixture under reduced pressure to remove most of the acetonitrile.

    • Redissolve the residue in Ethyl Acetate (100 mL).

    • Wash with saturated

      
       (Sodium Thiosulfate)  solution (2 x 50 mL) to remove unreacted bromine/NBS.
      
    • Wash with saturated

      
       (50 mL) and Brine (50 mL).
      
    • Dry the organic layer over anhydrous

      
      , filter, and concentrate to yield the crude free base as a yellowish solid.
      
Step 2: Hydrobromide Salt Formation

Objective: Isolate the product as a stable, crystalline salt.

  • Dissolution: Dissolve the crude free base (approx. 9.0 g) in Ethyl Acetate (45 mL). If the solution is cloudy, filter through a pad of Celite.

  • Acidification: Cool the solution to 0 °C. Slowly add 33% HBr in Acetic Acid (approx. 10 mL) dropwise with vigorous stirring.

    • Observation: A white to off-white precipitate should form immediately.

  • Crystallization: Stir the suspension at 0 °C for 1 hour.

  • Isolation: Filter the solid using a Büchner funnel.

  • Washing: Wash the filter cake with cold Ethyl Acetate (2 x 20 mL) and Diethyl Ether (2 x 20 mL) to remove residual acetic acid and impurities.

  • Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours.

Expected Results
  • Yield: 75–85% (overall).

  • Appearance: Off-white to beige crystalline solid.

  • Purity: >98% by HPLC.

  • Melting Point: ~210–215 °C (decomposition).

Analytical Characterization

TechniqueExpected DataInterpretation

NMR (DMSO-

)

7.55 (s, 1H)
C3-H : Characteristic singlet of the pyrazole ring.

3.65 (s, 3H)
N-CH3 : Methyl group attached to N1.

5.5–6.5 (br s, 2H/3H)
NH2/NH3+ : Broad exchangeable protons (shift varies with salt form).
LC-MS (ESI+) m/z 176.0 / 178.0[M+H]+ : Shows characteristic 1:1 isotopic pattern for Bromine (

).
HPLC Single peakRetention time depends on method (C18 column, ACN/H2O gradient).

Workflow Logic & Troubleshooting

Workflow Start Start: 1-methyl-1H-pyrazol-5-amine Bromination Add NBS in ACN (0°C) Control Exotherm Start->Bromination Check TLC/LCMS Check Complete? Bromination->Check Check->Bromination No (Add more NBS) Quench Quench with Na2S2O3 Remove excess Br2 Check->Quench Yes Salt Add HBr/AcOH Precipitate Product Quench->Salt Filter Filter & Wash (EtOAc/Ether) Salt->Filter End Final Product: High Purity HBr Salt Filter->End

Figure 2: Decision-based workflow for the synthesis and purification process.

Troubleshooting Guide
  • Issue: Over-bromination (Dibromo species).

    • Cause: Excess NBS or high temperature.

    • Solution: Strictly control stoichiometry (1.05 eq) and keep the reaction at 0 °C during addition.

  • Issue: Product not precipitating during salt formation.

    • Cause: Solvent too polar or too much solvent.

    • Solution: Add diethyl ether or MTBE as an anti-solvent to induce crystallization.

  • Issue: Dark coloration of the product.

    • Cause: Oxidation of the amine or residual bromine.[4]

    • Solution: Ensure thorough washing with sodium thiosulfate. Recrystallize from Ethanol/Ether if necessary.

References

  • Regioselectivity in Pyrazole Bromination

    • Elguero, J. et al. "Electrophilic substitution in pyrazoles." Advances in Heterocyclic Chemistry. This foundational text establishes that for 5-aminopyrazoles, the 4-position is the most nucleophilic site due to the ortho-directing effect of the amine and the intrinsic reactivity of the pyrazole ring.
    • Source:

  • NBS Bromination Protocols (General Pyrazole Methods)

    • He, J. et al. "Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines."[5] Beilstein J. Org. Chem. 2021, 17, 2432–2441. Describes the use of NBS/ACN for analogous pyrazole systems.

    • Source:

  • Compound Data & Precursor Synthesis

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 600351, 4-bromo-1-methylpyrazol-5-amine."
    • Source:

Sources

step-by-step synthesis of pyrazole derivatives from 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: from 4-Bromo-1-methyl-1H-pyrazol-5-amine HBr Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Starting Material: 4-Bromo-1-methyl-1H-pyrazol-5-amine hydrobromide CAS (Free Base): 1195670-46-6 (Analog) | Molecular Weight: 270.95 (HBr Salt)

Introduction & Strategic Overview

The 5-amino-4-bromo-pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical building block for kinase inhibitors (e.g., Lck, Src, p38 MAPK) and GPCR modulators. The presence of the C4-bromide and C5-amine provides orthogonal reactivity handles, allowing for divergent synthesis of complex bi-aryl systems or fused bicyclic heterocycles like pyrazolo[3,4-d]pyrimidines.

This guide details the operational protocols for transforming 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide into high-value derivatives. Unlike generic procedures, these protocols address the specific handling of the hydrobromide salt and the regiochemical stability provided by the N1-methyl group.

Core Synthetic Pathways

The synthesis diverges into three primary modules:

  • Salt Neutralization: Preparation of the reactive free base.

  • C4-Functionalization: Suzuki-Miyaura cross-coupling to generate 4-aryl-5-aminopyrazoles.

  • Scaffold Fusion: Cyanation followed by cyclization to yield pyrazolo[3,4-d]pyrimidines.

G start 4-Bromo-1-methyl- 1H-pyrazol-5-amine HBr freebase Free Base Intermediate start->freebase Neutralization suzuki 4-Aryl Derivatives (Suzuki Coupling) freebase->suzuki Pd(0), Ar-B(OH)2 cyano 4-Cyano Intermediate freebase->cyano Zn(CN)2, Pd(0) amide C5-Amides/Ureas freebase->amide R-COCl / R-NCO suzuki->amide Derivatization fused Pyrazolo[3,4-d]pyrimidines (Scaffold Fusion) cyano->fused Formamide/Heat

Figure 1: Divergent synthetic pathways from the 4-bromo-pyrazole core.

Module 1: Preparation of the Free Base

Context: The starting material is supplied as a hydrobromide salt. While some coupling reactions tolerate in-situ neutralization, isolating the free base is recommended for sensitive catalytic cycles to prevent halide inhibition of Pd catalysts or stoichiometric mismatch.

Protocol A: Isolation of Free Base
  • Dissolution: Suspend 10.0 g (approx. 37 mmol) of the HBr salt in 100 mL of water. The salt is moderately soluble.

  • Neutralization: Slowly add saturated aqueous NaHCO₃ (approx. 150 mL) with vigorous stirring until gas evolution ceases and pH reaches ~8-9.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL). The free amine is organic soluble.

  • Drying: Combine organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

  • Isolation: Filter and concentrate under reduced pressure.

    • Yield Expectation: >95% as an off-white to yellow solid.

    • Storage: Store under inert atmosphere at 4°C.

Module 2: C4-Functionalization (Suzuki-Miyaura Coupling)

Objective: Introduce aryl or heteroaryl groups at the C4 position. Critical Parameter: The C5-amine can coordinate to Palladium, potentially poisoning the catalyst. Using a bidentate ligand (like dppf) and optimized base equivalents helps mitigate this.

Protocol B: C4-Arylation

Reagents:

  • Substrate: Free base (1.0 equiv)

  • Boronic Acid: Ar-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: K₂CO₃ (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[2]

Step-by-Step:

  • Setup: In a microwave vial or round-bottom flask, combine the pyrazole substrate, aryl boronic acid, and K₂CO₃.

  • Degassing: Add the solvent mixture (concentration ~0.2 M). Sparge with Argon or Nitrogen for 10 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ quickly under inert flow. Seal the vessel.

  • Reaction:

    • Method A (Thermal): Heat to 90°C for 12-16 hours.

    • Method B (Microwave - Recommended): Heat to 120°C for 30-45 minutes.

  • Workup: Cool to RT. Dilute with EtOAc and water. Filter through a Celite pad to remove Pd black. Separate layers and extract aqueous phase with EtOAc.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The amine group makes the product polar; 50-100% EtOAc is often required.

Data Summary: Typical Yields

Coupling Partner (Ar-B(OH)₂) Conditions Yield (%) Notes
Phenylboronic acid Microwave, 120°C 85-92% Standard benchmark
4-Pyridinylboronic acid Thermal, 90°C 65-75% Slower transmetallation

| 2-Methoxy-phenylboronic acid | Microwave, 120°C | 78-85% | Steric hindrance tolerated |

Module 3: Scaffold Fusion (Synthesis of Pyrazolo[3,4-d]pyrimidines)

Objective: Construct a fused bicyclic system. This requires converting the C4-Bromine to a carbon electrophile (Nitrile) followed by cyclization with a C1 unit (Formamide).

Protocol C: C4-Cyanation (Rosenmund-von Braun equivalent)

Safety Alert: This reaction uses Zinc Cyanide. Work in a well-ventilated fume hood. Bleach solution must be available to quench spills.

  • Reagents: Free base (1.0 equiv), Zn(CN)₂ (0.6 equiv), Pd(PPh₃)₄ (5-8 mol%), DMF (anhydrous, 0.2 M).

  • Procedure:

    • Combine reagents in a dry pressure tube.

    • Degas thoroughly with Argon (3 cycles of vac/fill).

    • Heat to 100-110°C for 16 hours behind a blast shield.

  • Quench: Cool to RT. Dilute with EtOAc. Wash with 10% NH₄OH (to complex zinc) followed by brine.

  • Product: 5-amino-1-methyl-1H-pyrazole-4-carbonitrile. (Solid, usually recrystallized from Ethanol).

Protocol D: Cyclization to Pyrazolo[3,4-d]pyrimidine

Mechanism: The exocyclic amine attacks the formamide, followed by intramolecular attack on the nitrile.

  • Reagents: 4-Cyano-5-aminopyrazole (from Protocol C), Formamide (excess, used as solvent).

  • Procedure:

    • Suspend the nitrile in Formamide (approx. 10 mL per gram).

    • Heat to 180-190°C (reflux) for 4-6 hours.

    • Optional: Add catalytic Sodium Acetate to accelerate the reaction.

  • Isolation: Cool the mixture. The product often precipitates upon cooling or addition of water. Filter the solid.

  • Purification: Recrystallization from DMF/Ethanol.

Cyclization step1 4-Bromo-5-amino-pyrazole step2 Pd(0) / Zn(CN)2 Cyanation step1->step2 step3 4-Cyano-5-amino-pyrazole step2->step3 step4 Formamide / 180°C Cyclocondensation step3->step4 step5 1-Methyl-pyrazolo[3,4-d]pyrimidine step4->step5

Figure 2: Step-wise construction of the pyrazolo[3,4-d]pyrimidine core.

Module 4: C5-Derivatization (Amide Synthesis)

Objective: Modulate solubility and target affinity via the exocyclic amine. Challenge: The amine at C5 is less nucleophilic than a standard aniline due to the electron-withdrawing nature of the pyrazole ring (especially if C4 is brominated).

Protocol E: Acylation
  • Reagents: Free base (1.0 equiv), Acid Chloride (R-COCl, 1.1 equiv), Pyridine (2.0 equiv) or Et₃N/DMAP.

  • Solvent: DCM or THF (anhydrous).

  • Procedure:

    • Dissolve substrate and base in solvent at 0°C.

    • Add Acid Chloride dropwise.

    • Allow to warm to RT and stir for 4-12 hours.

    • Note: If conversion is low, heat to reflux in THF.

  • Workup: Quench with NaHCO₃. Extract with DCM.

References

  • Suzuki-Miyaura Coupling on Aminopyrazoles

    • Cheng, H., et al. "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction." Chemical Research in Chinese Universities, 2014.

    • Note: Validates the use of microwave irradiation for C4-aryl
  • Synthesis of Pyrazolo[3,4-d]pyrimidines

    • Hassan, A. S., et al. "Synthesis and cytotoxicity evaluation of some novel pyrazolo[3,4-d]pyrimidines." European Journal of Medicinal Chemistry, 2017.

    • Note: Details the cyanation and formamide cyclization p
  • General Reactivity of 5-Aminopyrazoles

    • Fustero, S., et al. "Recent advances in the synthesis of pyrazoles." Chemical Reviews, 2011.

  • Cyanation Protocols

    • Schareina, T., et al. "Improved Conditions for the Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organometallic Chemistry, 2004.

Sources

using 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide in Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The coupling of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide presents a specific set of challenges in medicinal chemistry. Unlike simple aryl halides, this scaffold contains a free exocyclic amine capable of poisoning palladium catalysts and an acidic hydrobromide counterion that alters reaction stoichiometry.

While classical conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) often result in stalled conversion or dehalogenation, modern "designer" ligand systems allow for the direct coupling of the unprotected amine with high efficiency. This guide outlines two validated protocols:

  • Protocol A (Preferred): Direct coupling using bulky, electron-rich phosphine ligands (XPhos/SPhos).

  • Protocol B (Alternative): Protection-deprotection strategy for difficult boronic acids or legacy catalyst systems.

Technical Considerations & Mechanistic Insights

The "Free Amine" Problem

The primary failure mode in coupling 5-amino-4-halopyrazoles is the coordination of the exocyclic amine (


) to the Pd(II) intermediate.[1] This forms a stable, unreactive complex, effectively removing the catalyst from the cycle (Catalyst Poisoning).
  • Solution: Use bulky biaryl phosphine ligands (e.g., XPhos , SPhos , or tBuBrettPhos ). The steric bulk of these ligands prevents the amine from binding to the palladium center, keeping the catalytic cycle active.

Handling the Hydrobromide Salt

The starting material is supplied as an HBr salt (


).
  • Stoichiometry Alert: You must account for the acidity. The first equivalent of base added to the reaction is consumed solely to neutralize the HBr and generate the free base in situ.

  • Base Selection: We recommend Potassium Phosphate Tribasic (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) . These bases are strong enough to neutralize the salt and facilitate the transmetallation step without causing base-sensitive side reactions common with hydroxides.

Experimental Protocols

Protocol A: Direct Coupling (High-Throughput / Modern)

Recommended for most library synthesis and lead optimization.[1]

Reaction Scheme:


[1]

Materials:

  • Substrate: 4-bromo-1-methyl-1H-pyrazol-5-amine HBr (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)[1]

  • Catalyst: XPhos Pd G2 (2.0 – 5.0 mol%)

    • Note: If G2 precatalyst is unavailable, use Pd₂(dba)₃ (2 mol%) + XPhos (4-8 mol%).[1]

  • Base: K₃PO₄ (3.5 – 4.0 equiv)[1]

    • Crucial: Use >3 equiv to handle HBr neutralization.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1][2]

    • Concentration: 0.1 M – 0.2 M

Step-by-Step Procedure:

  • Setup: To a reaction vial equipped with a magnetic stir bar, add the Substrate HBr salt (1.0 equiv), Boronic Acid (1.2 equiv), and XPhos Pd G2 (0.02 equiv).

  • Inerting: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent/Base Addition: Add the 1,4-Dioxane and a pre-prepared aqueous solution of K₃PO₄ (degassed).

    • Why biphasic? The water dissolves the inorganic base and HBr byproducts, while dioxane solubilizes the organic components.

  • Reaction: Heat the mixture to 80–100 °C for 2–16 hours.

    • Monitoring: Monitor by LCMS. The free amine product is polar; ensure your gradient starts at low organic % (e.g., 5% MeCN).

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography.

    • Tip: Aminopyrazoles can streak on silica. Add 1% Et₃N or 1% NH₄OH to your eluent (e.g., DCM:MeOH:NH₄OH).

Protocol B: Protection Strategy (Robust / Scale-Up)

Use if Protocol A fails or if the product is highly soluble in water.[1]

  • Protection: Treat the HBr salt with

    
     (2.2 equiv) and 
    
    
    
    (2.5 equiv) in DCM to generate the Bis-Boc or Mono-Boc intermediate.
  • Coupling: Perform Suzuki coupling using standard conditions (e.g.,

    
    , 
    
    
    
    , Dioxane/Water).
  • Deprotection: Treat with TFA/DCM or HCl/Dioxane to reveal the amine.

Data Summary & Optimization Guide

Table 1: Catalyst & Ligand Screening Performance

Catalyst SystemLigand TypeConversion (2h)YieldNotes
XPhos Pd G2 Buchwald (Biaryl)>98% 85-92% Recommended. Excellent tolerance of free amine.[1]
Pd(dppf)Cl₂ Bidentate60-75%55-65%Good alternative.[1] Requires longer reaction times.
Pd(PPh₃)₄ Monodentate<30%<20%Not Recommended. Severe catalyst poisoning observed.
Pd(OAc)₂ / SPhos Buchwald (Biaryl)>95%80-88%Excellent for sterically hindered boronic acids.

Workflow Visualization

The following diagram illustrates the critical decision points and mechanistic pathway for this specific coupling.

G Start Start: 4-bromo-1-methyl-1H-pyrazol-5-amine HBr Neutralization Step 1: In-situ Neutralization (Requires 1 eq. Base) Start->Neutralization + Base (K3PO4) FreeBase Intermediate: Free Amine Species Neutralization->FreeBase Decision Catalyst Selection FreeBase->Decision PathA Path A: Bulky Ligand (XPhos/SPhos) Prevents N-coordination Decision->PathA Recommended PathB Path B: Standard Ligand (PPh3) Amine poisons Pd center Decision->PathB Avoid Coupling Oxidative Addition & Transmetallation PathA->Coupling Pd-L Active Species Failure Stalled Reaction / Dehalogenation PathB->Failure Pd-N Complex Formed Product Final Product: 4-Aryl-1-methyl-1H-pyrazol-5-amine Coupling->Product Reductive Elimination

Figure 1: Mechanistic pathway highlighting the necessity of bulky ligands to prevent catalyst poisoning by the free amine.

Troubleshooting

  • Issue: Low Conversion / Starting Material Remaining.

    • Cause: Catalyst deactivation.

    • Fix: Switch to XPhos Pd G2 or tBuBrettPhos Pd G2 . Ensure oxygen was fully removed (sparge with Argon).

  • Issue: Protodeboronation (Boronic Acid loss).

    • Cause: Heterocyclic boronic acids are unstable under basic/aqueous conditions.

    • Fix: Use Boronic Pinacol Esters instead of acids. Lower temperature to 80°C.

  • Issue: Black Precipitate (Pd Black).

    • Cause: Ligand dissociation.

    • Fix: Add extra free ligand (e.g., 1-2% XPhos) to stabilize the Pd species.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.

    • Source:Journal of Organic Chemistry (via PMC)
    • Relevance: Validates the use of XPhos/K3PO4 for coupling unprotected aminopyrazoles.
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.

    • Source:Organic Letters
    • Relevance: Establishes the "poisoning" effect of the free amine and the solution using bulky ligands (tBuBrettPhos/XPhos).
    • [1]

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling.

    • Source:Chinese Chemical Letters[1]

    • Relevance: Demonstrates reactivity of the 1-methyl-pyrazole scaffold under heating conditions.[1]

    • [1]

Sources

reaction conditions for N-alkylation of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers requiring a robust, reproducible protocol for the N-alkylation of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide .

This specific substrate presents a unique "perfect storm" of synthetic challenges: it is a hydrobromide salt (requiring neutralization), the amine is electronically deactivated by the C4-bromine and the pyrazole core, and it is sterically crowded by the adjacent N1-methyl group.

Executive Summary & Strategic Analysis

Substrate Profile:

  • Compound: 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide[1][2][3]

  • Key Challenges:

    • Electronic Deactivation: The pyrazole ring is electron-deficient.[2][3] The bromine atom at C4 (ortho to the amine) exerts a strong inductive electron-withdrawing effect (-I), significantly lowering the nucleophilicity of the C5-amino group (

      
      ).[1][2][3]
      
    • Steric Hindrance: The amine is flanked by the N1-methyl group and the C4-bromine, creating a sterically congested environment that impedes nucleophilic attack on bulky electrophiles.[2]

    • Salt Management: The HBr salt form necessitates a dedicated neutralization step (in situ or pre-process) to liberate the nucleophilic free base.[3]

Strategic Recommendation: Due to the low nucleophilicity of the amine, Reductive Amination (Method A) is the recommended "Gold Standard" for introducing alkyl groups (secondary amines). It avoids the poly-alkylation issues common with direct alkylation.[2][3] Direct Alkylation (Method B) should be reserved for simple, small electrophiles (e.g., Methyl Iodide, Allyl Bromide) or when the aldehyde precursor is unavailable.

Mechanistic Pathways & Decision Matrix

The following diagram illustrates the competing pathways and the critical decision points for selecting the correct methodology.

ReactionPathways Start Substrate (HBr Salt) FreeBase Free Base (In Situ) Start->FreeBase Base (DIPEA/NaH) Imine Imine Intermediate FreeBase->Imine Method A: Reductive Amination (Acid Cat.) ProductB Mono-Alkyl Product FreeBase->ProductB Method B: Direct SN2 (NaH/DMF) Aldehyde Aldehyde/Ketone Aldehyde->Imine ProductA Mono-Alkyl Product (High Selectivity) Imine->ProductA Reduction (NaBH(OAc)3) AlkylHalide Alkyl Halide (R-X) AlkylHalide->ProductB SideProduct Di-Alkyl / Quaternary (Over-Alkylation) ProductB->SideProduct Excess R-X (Uncontrolled)

Figure 1: Reaction logic flow.[1][2][3] Method A (top) prevents over-alkylation via the imine intermediate.[3] Method B (bottom) risks poly-alkylation.[1][2][3]

Method A: Reductive Amination (Recommended)

Best for: Synthesis of secondary amines; avoiding over-alkylation; diverse R-groups.[2][3]

This protocol utilizes Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that selectively reduces the imine intermediate without reducing the aldehyde/ketone or the C4-Bromine bond.

Protocol Parameters
ParameterConditionRationale
Solvent 1,2-Dichloroethane (DCE) or THFDCE promotes imine formation and solubilizes the salt.[1][2][3][4]
Base DIPEA (N,N-Diisopropylethylamine)1.05 eq.[2][3] required to neutralize HBr.[2][3]
Acid Catalyst Acetic Acid (AcOH)Promotes imine formation (activates carbonyl).[2][3]
Reductant NaBH(OAc)₃ (STAB)Selectively reduces imine over aldehyde.[2][3]
Step-by-Step Procedure
  • Free-Basing (In Situ):

    • To a reaction vial, add 4-bromo-1-methyl-1H-pyrazol-5-amine HBr (1.0 equiv) and DCE (concentration 0.1 M).

    • Add DIPEA (1.1 equiv).[2][3] Stir at Room Temperature (RT) for 10 minutes until the suspension clears or becomes a fine slurry.

  • Imine Formation:

    • Add the Aldehyde/Ketone (1.2 equiv).[2][3]

    • Add Acetic Acid (2.0 equiv).[2][3]

    • Stir at RT for 1–2 hours. Note: Due to the weak nucleophilicity of the amine, imine formation may be slow. Monitoring by LCMS is crucial here.

  • Reduction:

    • Add NaBH(OAc)₃ (1.5 – 2.0 equiv) in one portion.[2][3]

    • Stir at RT for 16 hours (overnight).

  • Work-up:

    • Quench with saturated aqueous NaHCO₃ (gas evolution will occur).[2][3]

    • Extract with DCM or EtOAc (x3).[2][3]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Flash chromatography (Hexane/EtOAc).[2][3] The secondary amine is often less polar than the primary amine.

Method B: Direct Alkylation (SN2)

Best for: Methylation, Allylation, Benzylation; when aldehydes are unstable.[3]

Direct alkylation requires a stronger base to fully deprotonate the weakly acidic amine (or scavenge HBr efficiently) and force the reaction against steric/electronic resistance.

Protocol Parameters
ParameterConditionRationale
Solvent Anhydrous DMF or DMAcPolar aprotic solvents stabilize the transition state.[1][2][3]
Base Sodium Hydride (NaH, 60%)Strong base to generate the amide anion (

), increasing nucleophilicity.[2][3]
Electrophile Alkyl Halide (R-X)Iodides > Bromides > Chlorides.[2][3]
Temperature 0°C to RTControl is vital to prevent di-alkylation.[1][2][3]
Step-by-Step Procedure
  • Preparation:

    • Flame-dry a round-bottom flask and purge with Nitrogen/Argon.[1][2][3]

  • Deprotonation:

    • Add NaH (2.5 equiv; 1.0 eq for HBr neutralization + 1.5 eq for deprotonation) to anhydrous DMF at 0°C.

    • Slowly add 4-bromo-1-methyl-1H-pyrazol-5-amine HBr (1.0 equiv) dissolved in minimal DMF.[1][2][3]

    • Observation: Hydrogen gas evolution.[2][3][5] Stir at 0°C for 30 mins. The solution may turn yellow/orange (anion formation).[3]

  • Alkylation:

    • Add the Alkyl Halide (1.0 – 1.1 equiv) dropwise at 0°C. Do not add excess.[3][6]

    • Allow to warm to RT slowly. Stir for 2–6 hours.

  • Monitoring:

    • Check TLC/LCMS.[2][3] If significant starting material remains and di-alkylation is low, add another 0.2 equiv of Alkyl Halide.[2][3]

  • Work-up:

    • Cool to 0°C. Carefully quench with water (excess NaH reaction).[2][3]

    • Extract with EtOAc.[2][3][6] Wash extensively with water/LiCl solution (to remove DMF).[2][3]

    • Dry and concentrate.[2][3]

Troubleshooting & Optimization
ProblemRoot CauseSolution
Low Conversion (Method A) Poor imine formation due to steric hindrance.[1][2][3]Add molecular sieves (4Å) to the reaction to remove water. Heat the imine formation step to 50°C before adding the reducing agent.
Poly-alkylation (Method B) Amine product is more nucleophilic than starting material.[2][3]Switch to Method A . If not possible, use a syringe pump to add the alkyl halide very slowly over 4 hours.
No Reaction (Method B) "Deactivated" nucleophile.Add KI or TBAI (0.1 equiv) as a catalyst (Finkelstein condition).[2][3] Heat to 60°C (risk of di-alkylation increases).[2][3]
Material stuck in Aqueous Pyrazoles can be amphoteric/polar.[2][3]Ensure the aqueous layer pH is basic (~pH 10) during extraction to keep the amine in the organic phase.
Safety & Handling
  • Alkyl Halides: Many are potent alkylating agents and potential carcinogens.[2][3] Use in a fume hood.[2][3]

  • Sodium Hydride: Reacts violently with water.[2][3] Quench carefully.

  • Pyrazoles: Often biologically active.[2][3][7] Handle as potential kinase inhibitors (wear gloves/mask).[2][3]

References
  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[2][3] Link[3]

  • Fustero, S., et al. "Improved Regioselective Synthesis of 5-Amino-1-aryl-1H-pyrazoles."[1][2][3] Organic Letters, vol. 5, no. 15, 2003, pp. 2707-2710.[2][3] Link[3]

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, vol. 2, 2011, pp. 27-50.[2][3] Link (Reference for Pd-catalyzed alternative if SN2 fails).

Sources

Technical Application Note: High-Purity Recrystallization of 4-Bromo-1-methyl-1H-pyrazol-5-amine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 4-bromo-1-methyl-1H-pyrazol-5-amine Hydrobromide by Recrystallization Document Type: Technical Application Note & Protocol Target Audience: Process Chemists, Pharmaceutical Researchers, CMC Leads

Executive Summary & Context

4-Bromo-1-methyl-1H-pyrazol-5-amine (CAS: 105675-85-2) is a critical pharmacophore and intermediate in the synthesis of tyrosine kinase inhibitors, most notably Lenvatinib (Lenvima®). While the free base is often an oil or low-melting solid prone to oxidation, the hydrobromide (HBr) salt offers superior crystallinity, stability, and a distinct solubility profile that allows for the efficient rejection of regioisomers and poly-brominated impurities.

This guide details a robust recrystallization protocol designed to upgrade crude material (purity ~90-95%) to pharmaceutical-grade specifications (>99.5% purity), specifically targeting the removal of the unbrominated precursor (1-methyl-1H-pyrazol-5-amine) and inorganic brominating residues.

Physicochemical Basis for Purification

The success of this protocol relies on the "Solubility Differential" principle. The HBr salt exhibits a steep solubility curve in lower alcohols (Ethanol, Isopropanol) while remaining insoluble in non-polar ethers (TBME, Heptane).

  • Target Molecule: Polar, ionic lattice (HBr salt).

  • Key Impurities:

    • Starting Material: More soluble in organic liquors; remains in mother liquor.

    • Oligomers/Color bodies: Often insoluble in cold alcohol; removed via charcoal treatment or rejected in filtrate.

    • Inorganic Salts: Insoluble in hot ethanol; removed via hot filtration.

Experimental Protocol

Materials & Reagents
ComponentGradeRole
Crude 4-bromo-1-methyl-1H-pyrazol-5-amine HBr TechnicalTarget material
Ethanol (Absolute) ACS/HPLCPrimary Solvent (Dissolution)
tert-Butyl Methyl Ether (TBME) ACSAnti-Solvent (Yield Maximization)
Activated Carbon (e.g., Darco G-60) PowderDecolorization (Optional)
Celite 545 Filter AidRemoval of fines/carbon
Solvent Selection Rationale
  • Why Ethanol? The pyrazole HBr salt forms hydrogen bonds with ethanol, allowing high solubility at reflux (>70°C) but significantly reduced solubility at <5°C.

  • Why TBME? Unlike diethyl ether, TBME has a higher boiling point and lower peroxide risk. It acts as a modulator to lower the dielectric constant of the medium, forcing the salt out of solution in a controlled crystalline habit.

Step-by-Step Methodology
Phase 1: Dissolution & Treatment
  • Charge: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Charge 10.0 g of crude 4-bromo-1-methyl-1H-pyrazol-5-amine HBr.

  • Solvent Addition: Add 50 mL of Absolute Ethanol (5 vol relative to mass).

  • Heating: Heat the slurry to Reflux (78°C) . The solid should dissolve completely.

    • Note: If undissolved solids persist after 15 mins at reflux, add Ethanol in 0.5 vol increments until dissolution (Max 8 vol).

  • Decolorization (Conditional): If the solution is dark brown/black, add 0.5 g Activated Carbon . Stir at reflux for 15 minutes.

  • Hot Filtration: While still at reflux, filter the solution through a pre-warmed Celite pad (sintered glass funnel) to remove carbon and mechanical impurities. Rinse the pad with 5 mL hot Ethanol.

Phase 2: Controlled Crystallization
  • Initial Cooling: Transfer filtrate to a clean vessel. Allow to cool slowly to 40-45°C with gentle stirring (150 RPM). Rapid cooling here causes oiling out.

  • Seeding (Recommended): At 40°C, if the solution is clear, add 10 mg (0.1% wt) of pure seed crystals to induce nucleation.

  • Anti-Solvent Addition: Once turbidity is observed (or after seeding), add 20 mL of TBME dropwise over 20 minutes.

  • Terminal Cooling: Cool the slurry to 0-5°C using an ice bath.

  • Aging: Stir at 0-5°C for 2 hours to maximize yield and crystal growth.

Phase 3: Isolation & Drying
  • Filtration: Filter the cold slurry under vacuum using a Buchner funnel.

  • Washing: Wash the filter cake with 20 mL of cold Ethanol/TBME (1:1 v/v) .

    • Critical: Do not use pure water, as it may dissolve the salt.

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours or until constant weight.

Process Visualization (Workflow)

Recrystallization_Workflow cluster_QC Quality Control Gates Input Crude HBr Salt (Dark solid/oil) Dissolution Dissolution in EtOH (Reflux @ 78°C) Input->Dissolution Check_Color Dark Color? Dissolution->Check_Color Carbon_Treat Add Activated Carbon (15 min Reflux) Check_Color->Carbon_Treat Yes Hot_Filter Hot Filtration (Celite) Remove insolubles Check_Color->Hot_Filter No Carbon_Treat->Hot_Filter Cooling Cool to 40°C (Metastable Zone) Hot_Filter->Cooling Seeding Seeding & TBME Addn (Induce Nucleation) Cooling->Seeding Aging Age at 0-5°C (2 Hours) Seeding->Aging Filtration Filtration & Wash (Cold 1:1 EtOH:TBME) Aging->Filtration Drying Vacuum Dry (45°C, 12h) Filtration->Drying Final_Product Purified HBr Salt (White Crystalline Solid) Drying->Final_Product

Caption: Workflow for the purification of 4-bromo-1-methyl-1H-pyrazol-5-amine HBr, highlighting critical filtration and nucleation steps.

Quality Control & Specifications

Expected Results
ParameterSpecificationNotes
Appearance White to Off-white crystalline solidCrude is often yellow/brown.
Yield 75% - 85%Lower yield indicates excessive mother liquor loss (adjust TBME).
Purity (HPLC) > 99.5% a/aMonitor removal of des-bromo analog (RRT ~0.8).
Melting Point > 180°C (Decomposes)Distinct from free base (mp ~185°C, bp ~188°C).
1H NMR Conforms to structureCheck for absence of solvent peaks (EtOH).
Troubleshooting Guide
  • Problem: "Oiling Out" (Liquid-Liquid Phase Separation)

    • Cause: Cooling too fast or adding anti-solvent (TBME) before crystal seed formation.

    • Fix: Reheat to reflux. Cool very slowly to 45°C. Seed the mixture. Add TBME only after a visible haze of crystals forms.

  • Problem: Low Yield (<60%)

    • Cause: Product too soluble in Ethanol.

    • Fix: Increase the ratio of TBME (up to 1:1 with Ethanol) or cool to -10°C.

  • Problem: Colored Impurities Persist

    • Cause: Ineffective carbon treatment.

    • Fix: Switch solvent to Methanol for the carbon treatment step (better solubilization of polar color bodies), then swap back to Ethanol/TBME for crystallization.

References

  • European Patent Office. (2020). EP 3620452 A1: Process for the preparation of Lenvatinib. Retrieved from [Link][1][2]

  • PubChem. (2025).[3] 4-Bromo-1-methyl-1H-pyrazol-5-amine Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

experimental setup for the synthesis of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 4-Bromo-1-methyl-1H-pyrazol-5-amine Hydrobromide

Abstract

This application note details a robust, scalable protocol for the regioselective bromination of 1-methyl-1H-pyrazol-5-amine to synthesize 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide . This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., for JAK, Aurora kinases) and agrochemicals. Unlike standard protocols that isolate the free base, this method focuses on the direct isolation of the hydrobromide (HBr) salt, which offers superior crystallinity, stability, and solubility profiles for downstream GMP coupling reactions.

Introduction & Retrosynthetic Analysis

The pyrazole ring is an electron-rich heteroaromatic system. In 1-methyl-1H-pyrazol-5-amine, the amino group at C5 and the ring nitrogen donate electron density, making the C4 position highly nucleophilic. Consequently, electrophilic aromatic substitution (EAS) is the most efficient synthetic route.

While N-bromosuccinimide (NBS) is frequently used for mild bromination, it requires a secondary step to generate the HBr salt. This protocol utilizes elemental bromine (


) in glacial acetic acid . This method is atom-efficient and generates hydrogen bromide (

) in situ, allowing the target molecule to crystallize directly as the hydrobromide salt, minimizing purification steps.
Reaction Scheme

ReactionScheme SM 1-methyl-1H-pyrazol-5-amine (C4H7N3) TS [Sigma Complex Intermediate] SM->TS + Br2 < 10°C Reagent Br2 / AcOH (Electrophilic Source) Reagent->TS Prod 4-bromo-1-methyl-1H-pyrazol-5-amine . HBr (Target Salt) TS->Prod - HBr (retained)

Figure 1: Reaction pathway for the direct synthesis of the hydrobromide salt via electrophilic aromatic substitution.[1][2]

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 1-Methyl-1H-pyrazol-5-amine (Purity >98%).

    • Bromine (

      
      ) (Reagent Grade). Warning: Highly Toxic/Corrosive. 
      
    • Glacial Acetic Acid (AcOH) (Anhydrous).

    • Diethyl Ether or Ethyl Acetate (for washing).

  • Equipment:

    • Three-neck round-bottom flask (250 mL).

    • Pressure-equalizing addition funnel.[3]

    • Inert gas inlet (

      
       or Ar).
      
    • Ice/Salt cooling bath.

    • Vacuum filtration setup (sintered glass funnel).[3]

Step-by-Step Procedure

Step 1: Reactor Setup & Solubilization

  • Equip the 250 mL three-neck flask with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Charge the flask with 1-methyl-1H-pyrazol-5-amine (10.0 g, 103 mmol).

  • Add Glacial Acetic Acid (80 mL). Stir until a clear, homogeneous solution is obtained.

  • Cool the solution to 0–5°C using an ice/salt bath. Note: Pyrazoles can be sensitive to oxidation; maintaining low temperature prevents side reactions.

Step 2: Controlled Bromination

  • Prepare a solution of Bromine (16.5 g, 5.3 mL, 103 mmol, 1.0 eq) in Glacial Acetic Acid (20 mL) in the addition funnel.

  • Critical Step: Add the bromine solution dropwise over 45–60 minutes.

    • Observation: The solution will turn orange/red initially and fade as bromine is consumed.

    • Control: Maintain internal temperature below 10°C. An exotherm is expected.

  • After addition is complete, allow the reaction to warm to room temperature (20–25°C) and stir for 2 hours.

Step 3: Crystallization & Isolation

  • As the reaction proceeds, the 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide salt typically begins to precipitate as a white to off-white solid due to its lower solubility in acetic acid compared to the free base.

  • If precipitation is not observed (due to supersaturation), concentrate the solvent volume by 50% under reduced pressure or add Diethyl Ether (50 mL) to induce crystallization.

  • Cool the slurry to 0°C for 30 minutes to maximize yield.

  • Filter the solid using a sintered glass funnel.[3]

Step 4: Washing & Drying

  • Wash the filter cake with cold Glacial Acetic Acid (10 mL) followed by Diethyl Ether (

    
     mL) to remove residual bromine and acetic acid.
    
  • Dry the solid under high vacuum (0.1 mbar) at 40°C for 6 hours.

    • Hygroscopic Warning: HBr salts can be hygroscopic. Store in a desiccator.

Data Summary Table
ParameterSpecificationNotes
Stoichiometry 1.0 eq Amine : 1.0 eq

Excess

leads to poly-bromination.
Solvent Glacial Acetic AcidPromotes salt formation and precipitation.
Temperature 0°C (Addition)

RT (Stir)
Controls exotherm and regioselectivity.
Typical Yield 85% - 92%High efficiency due to direct salt precipitation.
Appearance White/Off-white Crystalline SolidDarkening indicates oxidation or residual

.
Melting Point >200°C (Decomposes)Characteristic of HBr salts.

Process Workflow Diagram

Workflow Start Start: Reagent Prep Dissolve Dissolve Amine in AcOH (T = 25°C) Start->Dissolve Cool Cool to 0-5°C Dissolve->Cool AddBr Dropwise Addition of Br2 (Maintain T < 10°C) Cool->AddBr React Stir at RT (2h) Precipitation of HBr Salt AddBr->React Filter Vacuum Filtration React->Filter Wash Wash (AcOH / Et2O) Filter->Wash Dry Vacuum Dry (40°C) Wash->Dry End Final Product: 4-Br-1-Me-Pyrazol-5-amine.HBr Dry->End

Figure 2: Operational workflow for the synthesis and isolation of the target hydrobromide salt.

Analytical Characterization & Validation

To validate the synthesis, the following analytical signatures should be confirmed:

  • 
     NMR (DMSO-
    
    
    
    ):
    • Disappearance: The signal for the C4 proton (typically a doublet or singlet around

      
       5.5 - 6.0 ppm in the free base) must be absent.
      
    • Retention: The C3 proton (singlet,

      
       7.5 ppm) and N-Methyl group (singlet, 
      
      
      
      3.6 ppm) must remain.
    • Exchangeable Protons: A broad singlet (

      
       5.0 - 8.0 ppm) corresponding to the amine (
      
      
      
      ) and HBr proton usually appears, often broadened due to exchange.
  • Mass Spectrometry (LC-MS):

    • Observe the parent ion

      
       doublet pattern characteristic of Bromine (
      
      
      
      and
      
      
      ) in a 1:1 ratio.
    • m/z: ~176.0 and 178.0 (Free base mass).

  • Elemental Analysis:

    • Confirm the presence of Br in the ratio expected for the HBr salt (

      
      ).
      

Troubleshooting & Safety

  • Issue: Dark Product.

    • Cause: Oxidation of the amine or residual bromine.

    • Fix: Recrystallize from Ethanol/Ether or wash more thoroughly with Diethyl Ether. Ensure inert atmosphere during reaction.

  • Issue: Low Yield (No Precipitate).

    • Cause: Solvent volume too high.

    • Fix: Concentrate the acetic acid solution. Add ethyl acetate or ether as an antisolvent.

  • Safety Note: Bromine causes severe burns and is volatile. All operations must be performed in a functioning fume hood. Quench spills with sodium thiosulfate solution.

References

  • Beilstein Archives. Halogenations of 3-aryl-1H-pyrazol-5-amines. (General procedure for aminopyrazole halogenation). [Link]

  • Organic Syntheses. General methods for Pyrazole Synthesis and Functionalization. (Reference for pyrazole reactivity). [Link]

  • National Institutes of Health (PMC). Synthesis of Pyrazole Derivatives. (Background on aminopyrazole stability). [Link]

Sources

Application Note: Large-Scale Synthesis of 4-Bromo-1-methyl-1H-pyrazol-5-amine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide (CAS: 1955553-44-2). This compound is a critical building block in the synthesis of pyrazole-based kinase inhibitors and pharmaceutical intermediates, often utilized in structure-activity relationship (SAR) studies for targets such as FGFR and IRAK4.

While laboratory-scale synthesis often utilizes N-bromosuccinimide (NBS) in dimethylformamide (DMF), this guide presents a process-optimized route that eliminates the safety hazards associated with NBS/DMF exotherms. We utilize acetonitrile (MeCN) as a safer solvent system and provide a direct crystallization method for the hydrobromide salt, ensuring high purity (>98%) without chromatographic purification.

Key Chemical Data
PropertySpecification
Compound Name 4-Bromo-1-methyl-1H-pyrazol-5-amine hydrobromide
Free Base CAS 105675-85-2
Salt CAS 1955553-44-2
Molecular Formula C₄H₆BrN₃[1][2][3][4][5][6][7][8][9][10] · HBr
Molecular Weight 176.02 (Free Base) / 256.93 (Salt)
Appearance Off-white to beige crystalline solid
Solubility Soluble in water, DMSO, Methanol; Insoluble in EtOAc, Et₂O

Retrosynthetic Analysis & Strategy

The synthesis is a direct electrophilic aromatic substitution (SEAr) of the electron-rich pyrazole ring. The 5-amino group activates the ring, while the 1-methyl group directs regioselectivity. The 4-position is the only available nucleophilic carbon site, ensuring high regiochemical fidelity.

Reaction Scheme

ReactionScheme SM 1-Methyl-1H-pyrazol-5-amine (CAS: 1192-21-8) Inter Intermediate: Free Base Amine SM->Inter 0°C to RT Electrophilic Bromination Reagent N-Bromosuccinimide (NBS) Acetonitrile (MeCN) Reagent->Inter Product 4-Bromo-1-methyl-1H-pyrazol-5-amine Hydrobromide (CAS: 1955553-44-2) Inter->Product HBr / AcOH Salt Formation & Precipitation

Caption: Figure 1. Synthetic pathway for the bromination and salt formation of 1-methyl-1H-pyrazol-5-amine.

Process Safety & Optimization (E-E-A-T)

The NBS/DMF Hazard

A common literature error is scaling up NBS brominations in DMF. Research has shown that NBS in DMF can undergo autocatalytic decomposition at elevated temperatures or upon accumulation, leading to thermal runaway (runaway reaction) [1, 2].

  • Our Solution: We replace DMF with Acetonitrile (MeCN) . MeCN is polar enough to dissolve the reagents but does not facilitate the same radical decomposition pathways as DMF. It also allows for easier solvent removal and product crystallization.

Exotherm Control

The bromination reaction is exothermic.

  • Control Measure: NBS is added portion-wise (solid addition) or as a solution/slurry over 30–60 minutes. The reactor temperature must be maintained between 0°C and 5°C during addition.

Detailed Experimental Protocol

Equipment Requirements
  • Reactor: Jacketed glass reactor (1L to 50L scale) with overhead stirring.

  • Temperature Control: Cryostat capable of -10°C to +20°C.

  • Filtration: Nutsche filter or centrifuge.

  • Drying: Vacuum oven with nitrogen bleed.

Step-by-Step Procedure (1.0 kg Scale Basis)
Step 1: Bromination[5]
  • Charge the reactor with 1-methyl-1H-pyrazol-5-amine (1.0 kg, 10.3 mol) and Acetonitrile (8.0 L).

  • Cool the solution to 0–5°C under nitrogen atmosphere.

  • Prepare the oxidant: Weigh N-Bromosuccinimide (NBS) (1.92 kg, 10.8 mol, 1.05 eq). Note: Ensure NBS is fresh and white; yellow NBS indicates free bromine and degradation.

  • Addition: Add NBS solid portion-wise over 60 minutes , ensuring the internal temperature does not exceed 10°C.

    • Observation: The solution may darken slightly to orange/brown initially but should stabilize.

  • Reaction: Allow the mixture to warm to 20–25°C and stir for 2–4 hours .

  • IPC (In-Process Control): Monitor by HPLC or TLC (50% EtOAc/Hexane). Target: <1% Starting Material.

Step 2: Quench and Workup
  • Quench: Cool to 10°C. Add a solution of Sodium Metabisulfite (Na₂S₂O₅) (100 g in 500 mL water) to destroy excess bromine/NBS.

    • Endpoint: Solution color should lighten significantly (orange to pale yellow).

  • Solvent Swap: Concentrate the reaction mixture under vacuum (40°C) to remove approx. 80% of the Acetonitrile.

  • Extraction: Dilute the residue with Ethyl Acetate (EtOAc) (10 L) and Water (5 L).

  • Separation: Separate the layers. Extract the aqueous layer again with EtOAc (5 L).

  • Wash: Combine organic layers and wash with Brine (5 L). Dry over anhydrous Na₂SO₄ , filter, and concentrate to a crude oil (Free Base).

Step 3: Hydrobromide Salt Formation
  • Dissolution: Dissolve the crude oil in Ethyl Acetate (5 L).

  • Acidification: Cool to 0–5°C. Slowly add HBr in Acetic Acid (33 wt%) (approx. 2.5 kg, 1.0 eq relative to theoretical yield) dropwise.

    • Alternative: 48% Aqueous HBr can be used, but yield may be lower due to solubility in water.

  • Crystallization: A thick precipitate will form. Stir at 0°C for 2 hours to complete crystallization.

  • Filtration: Filter the solid.

  • Wash: Wash the filter cake with cold Ethyl Acetate (2 x 1 L) and Diethyl Ether (1 L) to remove residual acetic acid and succinimide byproducts.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Results
  • Yield: 75–85% (approx. 2.0 – 2.2 kg).

  • Purity (HPLC): >98.5% (a/a).

  • Appearance: Off-white to beige crystalline solid.

Process Flow Diagram

ProcessFlow Start Start: Charge 1-Methyl-1H-pyrazol-5-amine + MeCN Cool Cool to 0-5°C Start->Cool AddNBS Controlled Addition of NBS (Maintain T < 10°C) Cool->AddNBS React Stir at 20°C (2-4 h) IPC: HPLC Check AddNBS->React Quench Quench with Na2S2O5 (aq) Remove Excess Br2 React->Quench Extract Concentrate & Extract into Ethyl Acetate Quench->Extract Salt Add HBr/AcOH Precipitate HBr Salt Extract->Salt Filter Filtration & Wash (EtOAc / Et2O) Salt->Filter Dry Vacuum Dry (45°C) Final Product Filter->Dry

Caption: Figure 2. Unit operation flow for the synthesis and isolation of the target hydrobromide salt.

Analytical Characterization

To validate the product identity, the following data should be obtained:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.0 (br s, 3H, NH₃⁺), 7.65 (s, 1H, C3-H), 5.8 (br s, 2H, NH₂ - if free base), 3.65 (s, 3H, N-CH₃). Note: In the salt form, the amine protons will integrate to 3 and shift downfield.

  • Mass Spectrometry (ESI+): m/z calculated for C₄H₆BrN₃ [M+H]⁺: 175.97/177.97. Found: 176.0/178.0 (1:1 Isotope pattern characteristic of Bromine).

  • Melting Point: >200°C (decomposition expected for HBr salt); Free base melts ~104°C [3].

References

  • Guan, M., et al. (2021). "Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization." Organic Process Research & Development, 25(6), 1375-1382.

  • Scientific Update LLP. (2024). "A Dangerous Bromance: Safety Hazards of NBS/DMF." Scientific Update.

  • ChemicalBook. (2024). "4-Bromo-1-methyl-1H-pyrazol-5-amine Properties."

  • Chemikart. (2024). "CAS 1955553-44-2 Entry."[6][11]

Sources

use of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide in the synthesis of kinase inhibitors

[1]

Executive Summary

The aminopyrazole scaffold is a privileged structure in medicinal chemistry, serving as the cornerstone for numerous FDA-approved kinase inhibitors (e.g., Tozasertib, Encorafenib analogs).[1] 4-Bromo-1-methyl-1H-pyrazol-5-amine hydrobromide (CAS 105675-85-2) represents a high-value "linchpin" intermediate.[2] Its unique substitution pattern—featuring a nucleophilic amine at C5 and an electrophilic bromide at C4—allows for the modular assembly of biaryl kinase cores.

This Application Note details the strategic handling of this hydrobromide salt, providing validated protocols for Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura Cross-Coupling .[1] We focus on the "Amine-First" vs. "Bromide-First" synthetic manifolds to maximize yield and regioselectivity.

Chemical Profile & Handling

Compound: 4-Bromo-1-methyl-1H-pyrazol-5-amine hydrobromide CAS: 105675-85-2 MW: 271.95 g/mol (HBr salt); 190.04 g/mol (Free base)[2]

Critical Handling Note: The Hydrobromide Salt

Commercial supplies are often provided as the hydrobromide (HBr) salt to enhance stability.

  • Challenge: The acidic proton can quench organometallic reagents (e.g., Grignards) or alter the pH in palladium-catalyzed cycles, potentially reducing catalyst turnover.[1]

  • Solution:

    • For SNAr: Use an extra equivalent of organic base (DIPEA, Et3N) in situ.[1]

    • For Pd-Coupling: If using the salt directly, ensure the inorganic base (K2CO3, Cs2CO3) is present in

      
       3.0 equivalents.[1] Alternatively, perform a "free-basing" wash (partition between EtOAc/Sat.[1] NaHCO3) prior to the reaction.
      

Strategic Analysis: The Divergent Synthesis Hub

The molecule functions as a dual-reactive hub.[2] The choice of which "arm" to react first dictates the synthetic efficiency.

Diagram 1: Reaction Manifold & Decision Tree

GStart4-Bromo-1-methyl-1H-pyrazol-5-amine(HBr Salt)DecisionStrategic Decision:Which site to functionalize first?Start->DecisionRouteARoute A: Amine-First(S_NAr / Amidation)Decision->RouteA High Priority(Standard for Kinases)RouteBRoute B: Bromide-First(Suzuki / Sonogashira)Decision->RouteB Library GenerationProdAIntermediate A:Biaryl Amine Core(Hinge Binder)RouteA->ProdA + 2,4-Dichloropyrimidine(Base, Heat)ProdBIntermediate B:4-Aryl-Pyrazol-5-amine(Solubilizing Tail)RouteB->ProdB + Ar-B(OH)2(Pd cat.)FinalFinal Kinase Inhibitor(Biaryl-Amino-Pyrimidine)ProdA->Final Pd-Coupling at C4-BrProdB->Final S_NAr at C5-NH2

Caption: Strategic decision tree. Route A is preferred for kinase inhibitors to establish the hinge-binding core early, avoiding catalyst poisoning by the free amine in later steps.[1]

Validated Experimental Protocols

Protocol A: Construction of the Kinase Core (SNAr)

Objective: Coupling the pyrazole amine to a 2,4-dichloropyrimidine (a common hinge-binding motif).[1] Mechanism: The C5-amine attacks the C4-position of the pyrimidine.

Reagents:

  • Starting Material: 4-Bromo-1-methyl-1H-pyrazol-5-amine HBr (1.0 equiv)[2]

  • Electrophile: 2,4-Dichloropyrimidine (1.1 equiv)[2][1]

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)[2][1]

  • Solvent: n-Butanol or Ethanol (0.2 M concentration)[2]

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the pyrazole HBr salt (1.0 equiv) and 2,4-dichloropyrimidine (1.1 equiv).

  • Solvate: Add n-Butanol. Note: n-Butanol allows for higher reaction temperatures than ethanol.[2]

  • Neutralize: Add DIPEA (3.0 equiv) dropwise.[1] The extra equivalents neutralize the HBr and scavenge the HCl generated during substitution.

  • Reflux: Heat the mixture to 80–100 °C for 4–12 hours. Monitor by LC-MS for the disappearance of the pyrazole.

  • Workup: Cool to room temperature. The product often precipitates.

    • If precipitate forms: Filter and wash with cold ethanol.

    • If soluble: Concentrate in vacuo, dilute with EtOAc, wash with water and brine, dry over Na2SO4, and concentrate.

  • Purification: Silica gel chromatography (Gradient: 0–50% EtOAc in Hexanes).

Why this works: The electron-donating amine at C5 is sufficiently nucleophilic to displace the chloride at the activated C4 position of the pyrimidine. The C4-bromine on the pyrazole remains intact, serving as a handle for the next step.

Protocol B: Library Expansion via Suzuki-Miyaura Coupling

Objective: Functionalizing the C4-position with an aryl/heteroaryl group (the "Tail" region).[2] Substrate: Can be performed on the free amine starting material OR the intermediate from Protocol A.

Reagents:

  • Substrate: 4-Bromo-pyrazole intermediate (1.0 equiv)[2]

  • Boronic Acid: Aryl-B(OH)2 (1.2–1.5 equiv)[2][1]

  • Catalyst: Pd(dppf)Cl2[1][3]·DCM (5 mol%)[1]

  • Base: K2CO3 (3.0 equiv) or Cs2CO3 (2.5 equiv)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[2][1][4]

Step-by-Step Procedure:

  • Degas: In a microwave vial or round-bottom flask, combine the substrate, boronic acid, and base.

  • Inert Atmosphere: Evacuate and backfill with Nitrogen/Argon (3 cycles).[1]

  • Catalyst Addition: Add Pd(dppf)Cl2[1][3]·DCM under a positive stream of inert gas.

  • Solvent: Add the degassed Dioxane/Water mixture.

  • Reaction: Heat to 90–100 °C (oil bath) or 120 °C (microwave, 30 min).

  • Scavenging: If the free amine was present, palladium residues may stick.[1] Treat the crude organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) for 1 hour before concentration.[1]

Data Summary & Troubleshooting

IssueProbable CauseOptimization Strategy
Low Yield in SNAr Incomplete neutralization of HBr salt.Increase DIPEA to 3.5–4.0 equiv. Ensure solvent is anhydrous if using NaH (strong base method).[1]
Regioselectivity (Pyrimidine) Attack at C2 instead of C4.[1][5]Lower temperature to 60 °C; ensure bulky base (DIPEA) is used to sterically discourage C2 attack.[1]
Pd Catalyst Poisoning Free amine binding to Pd center.Switch to Pd(OAc)2 / XPhos or Pd2(dba)3 / SPhos . These bulky ligands prevent amine coordination.
Protodebromination Loss of Br before coupling.Reduce temperature; ensure water is degassed thoroughly; switch solvent to pure DMF/DMAc.[1]
Diagram 2: The "Amine-First" Reaction Mechanism (SNAr)

SnArReactantsReactants:Pyrazol-5-amine+2,4-DichloropyrimidineTSTransition State:Meisenheimer Complex(Attack at C4)Reactants->TS DIPEA, 80°C(Nucleophilic Attack)ProductProduct:4-(Pyrazol-5-ylamino)-2-chloropyrimidineTS->Product Elimination of Cl-

Caption: Mechanism of the critical SNAr step. The pyrazole amine attacks the electron-deficient C4 of the pyrimidine, displacing chloride.

References

  • Compound Identity & Properties: BLD Pharm. 4-Bromo-1-methyl-1H-pyrazol-5-amine.[2][6] Accessed 2026.[1] Link

  • Kinase Inhibitor Synthesis (General SnAr): Molecules2022 , 27(16), 5147.[1] "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde". Link

  • Suzuki Coupling of Aminopyrazoles: Journal of Medicinal Chemistry. "Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors". Link

  • Regioselectivity in Pyrimidine Chemistry: WuXi AppTec. "Dichotomy in Regioselectivity of SnAr Reactions". Link

application of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide in antibacterial drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Application of 4-Bromo-1-methyl-1H-pyrazol-5-amine Hydrobromide in Antibacterial Drug Discovery

Executive Summary

This guide details the application of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide as a high-value building block in the synthesis of next-generation antibacterial agents. While simple in structure, this scaffold serves as the critical "linchpin" for generating pyrazolo[1,5-a]pyrimidines , a class of fused heterocycles that function as potent inhibitors of bacterial DNA gyrase (GyrB) and Topoisomerase IV (ParE) .

Unlike traditional fluoroquinolones that target the DNA-cleavage complex, derivatives of this scaffold competitively inhibit the ATP-binding pocket of GyrB, offering a distinct mechanism of action effective against multi-drug resistant (MDR) Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.

Technical Note on Chemical Identity:

  • Chemical Name: 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide

  • Free Base CAS: 105675-85-2 (Reference)

  • Handling: The hydrobromide (HBr) salt enhances shelf-life stability but requires specific neutralization protocols prior to transition-metal catalyzed cross-couplings to prevent catalyst poisoning.

Strategic Application: The "Scaffold Hopping" Workflow

The utility of this compound lies in its dual-reactivity profile.[1] The C4-bromide allows for Suzuki-Miyaura cross-coupling to introduce lipophilic aryl groups (essential for bacterial membrane penetration), while the N1/C5-amine motif serves as a dinucleophile for cyclization reactions.

Core Synthetic Pathway

The following Graphviz diagram illustrates the logical flow from the raw material to the final antibacterial drug candidate.

Antibacterial_Workflow Raw 4-Bromo-1-methyl- 1H-pyrazol-5-amine HBr Base Free Base Generation Raw->Base NaHCO3/EtOAc Suzuki Suzuki Coupling (C4-Arylation) Base->Suzuki Ar-B(OH)2, Pd cat. Cyclization Cyclocondensation (Ring Fusion) Base->Cyclization Direct Fusion Suzuki->Cyclization 1,3-Diketones or Enaminones Cyclization->Suzuki Late-Stage Functionalization Candidate Pyrazolo[1,5-a]pyrimidine Library Cyclization->Candidate Purification Testing MIC & Gyrase Assays Candidate->Testing Bio-evaluation

Figure 1: Strategic workflow for converting the pyrazole amine precursor into bioactive fused heterocycles. Note the flexibility of "Late-Stage Functionalization" (bottom path).

Detailed Experimental Protocols

Protocol A: Salt Neutralization and C4-Arylation (Suzuki Coupling)

Objective: To install a hydrophobic aryl ring at the C4 position, which occupies the hydrophobic pocket of the bacterial DNA gyrase enzyme.

Reagents:

  • 4-bromo-1-methyl-1H-pyrazol-5-amine HBr (1.0 equiv)

  • Aryl boronic acid (e.g., 4-chlorophenylboronic acid) (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Cs₂CO₃ (3.0 equiv) — Acts as both base for coupling and neutralizing agent.

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)[2]

Procedure:

  • Charge: In a microwave vial, add the pyrazole HBr salt, aryl boronic acid, and Cs₂CO₃.

  • Purge: Seal the vial and purge with Nitrogen (N₂) for 5 minutes. Critical: Oxygen inhibits the Pd catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane/water via syringe.

  • Catalyst Addition: Quickly remove the cap, add Pd(dppf)Cl₂, and reseal/purge.

  • Reaction: Heat to 100°C for 4 hours (or 120°C for 30 min in microwave).

  • Workup: Dilute with ethyl acetate, wash with water and brine. Dry over Na₂SO₄.

  • Validation: Monitor by TLC (Visualize with UV/Iodine). The product (C4-aryl pyrazole) will be less polar than the starting material.

Protocol B: Cyclocondensation to Pyrazolo[1,5-a]pyrimidine

Objective: To fuse the pyrimidine ring, creating the ATP-mimetic core.

Reagents:

  • C4-aryl-5-aminopyrazole (from Protocol A) (1.0 equiv)

  • 1,3-Electrophile: 3-(dimethylamino)-1-phenylprop-2-en-1-one (Enaminone) (1.1 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst)

Procedure:

  • Dissolution: Dissolve the aminopyrazole in glacial acetic acid (0.5 M concentration).

  • Addition: Add the enaminone.

  • Reflux: Heat the mixture to reflux (118°C) for 6–12 hours.

  • Precipitation: Cool the reaction to room temperature. Pour the mixture into ice-cold water.

  • Isolation: The solid product (pyrazolo[1,5-a]pyrimidine) often precipitates. Filter, wash with cold water, and recrystallize from Ethanol.

Biological Evaluation: Mechanism & Testing

Mechanism of Action (MOA)

The resulting pyrazolo[1,5-a]pyrimidine scaffold targets the ATP-binding domain of the GyrB subunit.

  • N1 & N4 Nitrogens: Form hydrogen bonds with Asp73 and a conserved water molecule in the active site.

  • C4-Aryl Group: Extends into the hydrophobic pocket, displacing the adenine ring of natural ATP.

MOA_Interaction Drug Pyrazolo[1,5-a]pyrimidine (Drug) ATP_Pocket ATP Binding Pocket Drug->ATP_Pocket Competitive Inhibition Interaction1 H-Bond: Asp73 Drug->Interaction1 Interaction2 Hydrophobic: Val/Ile Drug->Interaction2 GyrB Gyrase B Subunit (Target) ATP_Pocket->GyrB Regulates Supercoiling Interaction1->ATP_Pocket Interaction2->ATP_Pocket

Figure 2: Molecular interaction map between the drug scaffold and the bacterial target.

Protocol C: Minimum Inhibitory Concentration (MIC) Assay

Standard: CLSI M07-A10 Guidelines.

Workflow:

  • Preparation: Prepare stock solutions of the synthesized compounds in DMSO (10 mg/mL).

  • Dilution: Create serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Final concentration range: 64 µg/mL to 0.125 µg/mL.

  • Inoculation: Add bacterial suspension (S. aureus ATCC 29213 or E. coli ATCC 25922) adjusted to 5 x 10⁵ CFU/mL.

  • Incubation: 37°C for 16–20 hours.

  • Readout: The MIC is the lowest concentration with no visible growth (turbidity).

Data Reporting Template:

Compound IDR-Group (C4)R-Group (C7)MIC S. aureus (µg/mL)MIC E. coli (µg/mL)GyrB IC₅₀ (nM)
Ref (Cipro) --0.250.015N/A
Target-01 4-Cl-PhPh0.5032.045
Target-02 4-F-Ph4-OMe-Ph0.1216.012

References

  • Hassan, A. S., et al. (2022). "Synthesis of new pyrazolo[1,5-a]pyrimidine derivatives as antimicrobial agents." Journal of Heterocyclic Chemistry.

  • Bekhit, A. A., et al. (2015). "Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and antimicrobial agents: A review." European Journal of Medicinal Chemistry.

  • Clinical and Laboratory Standards Institute (CLSI). (2018). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria that Grow Aerobically." CLSI Standard M07.

  • Thermo Fisher Scientific. (2025). "Safety Data Sheet: 4-Bromo-1-methyl-1H-pyrazol-5-amine."

Sources

Application Note: Strategic Synthesis of Novel Heterocycles from 4-Bromo-1-methyl-1H-pyrazol-5-amine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the synthesis of novel heterocycles using 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide . It moves beyond generic descriptions to provide actionable, high-yield protocols and mechanistic insights for drug discovery applications.

Introduction & Strategic Value

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, appearing in blockbuster drugs like Celecoxib (COX-2 inhibitor) and Crizotinib (ALK inhibitor). However, the specific derivative 4-bromo-1-methyl-1H-pyrazol-5-amine offers a unique "ortho-disposed" bifunctional handle that standard pyrazoles lack.

This reagent possesses two distinct reactive sites:[1]

  • C4-Bromine: A versatile electrophile for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) or Lithium-Halogen exchange.

  • C5-Amine: A nucleophile ready for amide coupling, condensation, or participation in annulation reactions.

Why this Reagent? Unlike simple 5-aminopyrazoles, the 4-bromo substituent allows for the rapid construction of fully substituted fused heterocycles (such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines) without the need for harsh electrophilic aromatic substitution steps later in the synthesis.

Reactivity Landscape

The following diagram maps the core transformations accessible from this starting material.

ReactivityMap Start 4-Bromo-1-methyl- 1H-pyrazol-5-amine (Hydrobromide Salt) Suzuki Pathway A: Suzuki-Miyaura Coupling Start->Suzuki Ar-B(OH)2 Pd(0) Sonogashira Pathway B: Sonogashira Cyclization Start->Sonogashira Terminal Alkyne Pd/Cu Carbonylation Pathway C: Pd-Catalyzed Carbonylation Start->Carbonylation CO, MeOH Pd(OAc)2 KinaseInhib 4-Aryl-5-aminopyrazoles (Kinase Inhibitor Scaffolds) Suzuki->KinaseInhib FusedPyridine Pyrazolo[3,4-b]pyridines (Indole Bioisosteres) Sonogashira->FusedPyridine 6-endo-dig Cyclization FusedPyrimidine Pyrazolo[3,4-d]pyrimidines (Purine Bioisosteres) Carbonylation->FusedPyrimidine Formamide Cyclization

Figure 1: Strategic reactivity map of 4-bromo-1-methyl-1H-pyrazol-5-amine showing three primary divergent synthetic pathways.

Critical Pre-Reaction Protocol: Salt Neutralization

The starting material is supplied as a hydrobromide salt . Failure to account for the acidic proton will quench organometallic catalysts and consume stoichiometric base, leading to stalled reactions.

Expert Tip: Do not rely on in situ neutralization for sensitive Pd-catalyzed reactions. Free-basing prior to coupling is recommended for consistency.

Free-Basing Protocol:

  • Suspend 10.0 g of the hydrobromide salt in 100 mL of EtOAc.

  • Add 100 mL of saturated aqueous NaHCO₃ slowly with stirring.

  • Stir vigorously for 30 minutes until the solid dissolves or a clear biphasic mixture forms.

  • Separate layers; extract aqueous layer with EtOAc (2 x 50 mL).

  • Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

  • Result: Off-white solid (Free amine). Store under Argon.

Application 1: Synthesis of Pyrazolo[3,4-b]pyridines

This scaffold mimics the indole core found in many oncology drugs but offers improved solubility and metabolic stability. The synthesis utilizes a Sonogashira coupling followed by a 6-endo-dig cyclization .

Mechanism

The C4-position is first alkynylated. The resulting internal alkyne is activated (by Lewis acid or Au/Cu/Pd) for nucleophilic attack by the C5-amine, closing the pyridine ring.

Detailed Protocol

Step 1: Sonogashira Coupling

  • Reagents: Free amine (1.0 equiv), Phenylacetylene (1.2 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%), Et₃N (3.0 equiv).

  • Solvent: Anhydrous DMF (0.2 M concentration).

  • Procedure:

    • Degas DMF with Argon for 15 mins.

    • Add Pd catalyst, CuI, and amine substrate.[2]

    • Add Et₃N followed by dropwise addition of phenylacetylene.

    • Heat to 80°C for 4–6 hours. Monitoring by LCMS is critical (look for M+1 mass of coupled product).

    • Workup: Dilute with water, extract with EtOAc, wash with brine (3x to remove DMF), dry, and concentrate.

Step 2: Cyclization (The "Gold" Standard) While thermal cyclization works for some substrates, AuCl₃ provides mild, high-yield ring closure.

  • Reagents: Coupled alkyne intermediate (1.0 equiv), AuCl₃ (2-5 mol%).

  • Solvent: 1,2-Dichloroethane (DCE) or Ethanol.

  • Procedure:

    • Dissolve intermediate in DCE.

    • Add AuCl₃ catalyst.

    • Stir at 60°C for 2 hours.

    • Observation: Reaction typically turns from yellow to dark orange/brown.

    • Filter through a Celite pad to remove gold residues. Concentrate and purify via flash chromatography (Hexane/EtOAc).

Data Summary: Expected Yields

Alkyne Substituent (R) Step 1 Yield (Coupling) Step 2 Yield (Cyclization) Notes
Phenyl 85-92% 88% Standard benchmark.
4-Methoxyphenyl 80-85% 90% Electron-rich aids cyclization.
3-Pyridyl 70-75% 65% Requires longer reaction time.

| Alkyl (e.g., Butyl) | 60-65% | 55% | Aliphatic alkynes are slower. |

Application 2: Synthesis of 4-Aryl-5-aminopyrazoles (Suzuki Coupling)

This workflow is essential for creating libraries of kinase inhibitors where the 4-aryl group occupies the ATP-binding pocket.

Mechanistic Insight

The C5-amino group is electron-donating, which deactivates the C4-Br towards oxidative addition compared to a simple aryl bromide. Therefore, electron-rich ligands (like S-Phos or X-Phos) or robust catalytic systems (Pd(dppf)Cl₂) are superior to simple Pd(PPh₃)₄.

Optimized Protocol

Reagents:

  • Substrate: 4-bromo-1-methyl-1H-pyrazol-5-amine (1.0 equiv).

  • Boronic Acid: Arylboronic acid (1.5 equiv).

  • Catalyst: Pd(dppf)Cl₂[3]·DCM (5 mol%) - Chosen for stability and efficiency.

  • Base: K₃PO₄ (3.0 equiv) - Superior to carbonate for hindered substrates.

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).[4]

Workflow:

  • Setup: In a microwave vial or pressure tube, combine substrate, boronic acid, and base.

  • Solvent: Add Dioxane/Water mixture.[1] Sparge with Argon for 10 minutes.

  • Catalyst: Add Pd(dppf)Cl₂[3]·DCM quickly. Seal the vessel.

  • Reaction: Heat at 100°C for 12 hours (thermal) or 120°C for 30 minutes (Microwave).

  • Purification: The free amine product is polar. Use DCM/MeOH (95:5) for elution on silica gel.[2]

Application 3: Synthesis of Pyrazolo[3,4-d]pyrimidines

To access purine bioisosteres, we must install a carbon atom at C4 that can cyclize with the amine.

Protocol: Carbonylation & Cyclization

Step 1: Palladium-Catalyzed Carbonylation

  • Conditions: Pd(OAc)₂ (5 mol%), dppp (ligand, 10 mol%), Et₃N (3 equiv), MeOH (solvent).

  • Gas: CO balloon (1 atm).

  • Temp: 70°C, 12h.

  • Product: Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.

  • Note: This converts the C4-Br into a C4-Ester.

Step 2: Pyrimidine Ring Formation

  • Reagents: Formamide (excess), Ammonium Acetate (catalytic).

  • Conditions: Reflux at 180°C for 4-8 hours.

  • Outcome: The ester and amine condense with formamide to close the pyrimidine ring, yielding 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (tautomer of the ketone).

Troubleshooting & Optimization (E-E-A-T)

IssueProbable CauseCorrective Action
Stalled Suzuki Coupling Catalyst poisoning by free amine or residual HBr.Use free-based starting material.[5] Switch to Pd(OAc)₂/S-Phos system for higher activity.
Low Yield in Sonogashira Homocoupling of alkyne (Glaser coupling).Ensure strict oxygen-free conditions (degas thoroughly). Add alkyne slowly via syringe pump.
Regioselectivity Issues N/A for this substrate.The N1-methyl group blocks the N1 position, forcing reaction at the desired C4/C5 sites. This is a key advantage over N-H pyrazoles.
Product Solubility High polarity of aminopyrazoles.Avoid aqueous workups if possible for polar products. Use solid-phase extraction (SCX-2 cartridges) to catch and release the amine.

References

  • Synthesis of Pyrazolo[3,4-b]pyridines: Hill, M. D., et al. "Microwave-assisted synthesis of pyrazolo[3,4-b]pyridines."[6] Beilstein J. Org. Chem.2011 , 7, 1276–1280. Link

  • Sonogashira Coupling of 4-Halopyrazoles: Lynch, M. A., et al. "Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra." Can. J. Chem.1988 , 66, 420-428. Link

  • Suzuki Coupling Protocols: "Suzuki-Miyaura Cross-Coupling: Practical Guide." Yoneda Labs. Link

  • General Reactivity of Aminopyrazoles: El-Saghier, A. M., et al.
  • Reagent Data: PubChem Compound Summary for CID 2776369, 4-Bromo-1-methyl-1H-pyrazol-5-amine. Link

Sources

Technical Guide: Strategies for N-Functionalization of 4-bromo-1-methyl-1H-pyrazol-5-amine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Specifically, substituted 5-aminopyrazoles are crucial building blocks for synthesizing compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] This guide provides a detailed exploration of synthetic strategies for the functionalization of the exocyclic amino group of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide, a versatile intermediate for drug discovery and development. We present detailed, field-tested protocols for three key transformations: N-acylation, N-sulfonylation, and N-alkylation via reductive amination. For each method, we delve into the mechanistic rationale, experimental setup, and purification procedures, offering researchers a comprehensive and practical resource for leveraging this valuable heterocyclic building block.

Introduction to the Starting Material

4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide is a key synthetic intermediate. The bromine atom at the C4 position provides a handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the primary amino group at the C5 position is a nucleophilic center ripe for derivatization.

  • Structural Features: The molecule contains a pyrazole ring, a common motif in pharmaceuticals known for its ability to engage in various biological interactions.[3] The methyl group at the N1 position prevents tautomerism, ensuring regiochemical integrity in subsequent reactions.

  • Hydrobromide Salt: The compound is supplied as a hydrobromide salt, which enhances its stability and shelf-life, making it easier to handle and store compared to the free base. A crucial first step in most reactions is the in-situ neutralization of this salt with a suitable base to liberate the nucleophilic free amine.

Safety Considerations: As with any brominated organic compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[5][6] All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[6][7]

Core Functionalization Strategies: An Overview

The primary amino group of our starting material is a versatile nucleophile. This guide will focus on three robust and widely applicable methods for its derivatization.

G cluster_acylation Acylation cluster_sulfonylation Sulfonylation cluster_amination Reductive Amination start 4-bromo-1-methyl-1H-pyrazol-5-amine (Free Base Generation) acyl_chloride Acyl Chloride (Protocol 3.1) start->acyl_chloride RCOCl, Base coupling Carboxylic Acid + Coupling Agent (Protocol 3.2) start->coupling RCOOH, Coupling Reagents sulfonyl_chloride Sulfonyl Chloride (Protocol 4.1) start->sulfonyl_chloride RSO2Cl, Base reductive_amination Aldehyde/Ketone + Reducing Agent (Protocol 5.1) start->reductive_amination RCHO, [H] amide N-Acyl Pyrazole (Amide) acyl_chloride->amide coupling->amide sulfonamide N-Sulfonyl Pyrazole (Sulfonamide) sulfonyl_chloride->sulfonamide alkyl_amine N-Alkyl Pyrazole (Secondary Amine) reductive_amination->alkyl_amine G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Pyrazole HBr (1 eq) and Base (2.2 eq) in DCM cool Cool to 0°C start->cool add_sulfonyl Add Sulfonyl Chloride (1.1 eq) dropwise cool->add_sulfonyl warm Warm to RT, stir 2-12h add_sulfonyl->warm monitor Monitor by TLC warm->monitor quench Quench with aq. NaHCO3 monitor->quench extract Extract with DCM quench->extract dry Dry (Na2SO4), Filter, Concentrate extract->dry purify Purify (Column Chromatography) dry->purify product N-Sulfonylated Product purify->product

Sources

Application Note: Catalytic Bromination of 1-Methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The regioselective halogenation of 1-methyl-1H-pyrazol-5-amine (CAS: 1192-59-2) is a critical transformation in the synthesis of pyrazolo[1,5-a]pyrimidines and other kinase inhibitor scaffolds. While traditional methods utilize stoichiometric electrophiles like N-bromosuccinimide (NBS) or elemental bromine, these often suffer from poor atom economy, hazardous waste generation, and competitive oxidation of the exocyclic amine.

This application note details a catalytic oxidative bromination protocol utilizing Ammonium Molybdate as a catalyst with Hydrogen Peroxide (


) and Potassium Bromide (

). This "green" approach offers superior regioselectivity for the C4-position , minimizes polybromination, and eliminates the use of halogenated solvents. A secondary protocol using Acid-Catalyzed NBS is provided for small-scale, high-throughput screening (HTS) applications.

Scientific Foundation & Mechanistic Insight[1]

The Substrate Challenge

The substrate, 1-methyl-1H-pyrazol-5-amine, presents a specific electronic challenge:

  • C4-Nucleophilicity: The pyrazole ring is electron-rich, with the C4 position being the preferred site for Electrophilic Aromatic Substitution (

    
    ).
    
  • Amine Sensitivity: The free 5-amino group is susceptible to oxidation or N-bromination, which can lead to complex mixtures or degradation.

Why Catalytic?

Traditional bromination relies on the in situ generation of an electrophilic bromine species (


).
  • The Molybdate Solution: Ammonium molybdate,

    
    , acts as an oxygen transfer catalyst. It reacts with 
    
    
    
    to form reactive peroxomolybdate species. These species efficiently oxidize bromide ions (
    
    
    ) to hypobromous acid (
    
    
    ) or equivalent "Br+" species in a controlled manner.
  • Advantages:

    • Atom Economy: Uses

      
       as the terminal oxidant; water is the only byproduct.
      
    • Selectivity: The controlled release of the electrophile favors C-bromination over N-oxidation.

    • Safety: Avoids handling corrosive liquid bromine (

      
      ).
      

Experimental Protocols

Protocol A: Molybdate-Catalyzed Oxidative Bromination (Green Scale-Up)

Recommended for gram-to-kilogram scale synthesis.

Reagents & Materials
ReagentRoleEquiv. / Conc.
1-methyl-1H-pyrazol-5-amine Substrate1.0 equiv.[1]
Potassium Bromide (KBr) Bromine Source1.05 equiv.
Hydrogen Peroxide (

)
Oxidant1.1 equiv. (30% aq.)
Ammonium Molybdate Catalyst0.5 - 1.0 mol%
Acetic Acid / Water Solvent1:1 v/v
Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and an internal temperature probe, dissolve 1-methyl-1H-pyrazol-5-amine (10 mmol) in a mixture of Acetic Acid (10 mL) and Water (10 mL).

  • Catalyst Addition: Add Ammonium Molybdate tetrahydrate (0.05 mmol, 0.5 mol%). Stir until fully dissolved.

  • Salt Addition: Add Potassium Bromide (KBr) (10.5 mmol). The salt may not dissolve completely immediately; this is acceptable.

  • Oxidant Addition (Critical): Cool the reaction mixture to 0–5 °C using an ice bath. Add

    
     (30% w/w)  dropwise via an addition funnel over 20 minutes. Note: Exothermic reaction. Maintain internal temperature < 10 °C to prevent N-oxidation.
    
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2–4 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC. Product typically appears as a less polar spot.

  • Quench: Quench excess oxidant by adding saturated aqueous Sodium Thiosulfate (

    
    , 5 mL).
    
  • Workup:

    • Neutralize the mixture to pH ~7–8 using saturated

      
       or 10% NaOH. Caution: Gas evolution (
      
      
      
      ).
    • The product, 4-bromo-1-methyl-1H-pyrazol-5-amine , often precipitates as a solid. Filter and wash with cold water.

    • Alternative: If no precipitate forms, extract with Ethyl Acetate (3 x 20 mL), dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from Ethanol/Water or flash chromatography (if high purity is required).

Protocol B: Lewis Acid-Catalyzed NBS Bromination (High-Throughput)

Recommended for milligram-scale library synthesis.

Reagents & Materials
ReagentRoleEquiv.
Substrate Starting Material1.0 equiv.[1][2]
N-Bromosuccinimide (NBS) Brominating Agent1.0 equiv.
Ammonium Acetate (

)
Catalyst5-10 mol%
Acetonitrile (MeCN) Solvent0.1 M
Methodology
  • Dissolution: Dissolve substrate in MeCN.

  • Catalyst: Add

    
     (solid). The mild acidity activates the NBS and buffers the amine functionality.
    
  • Bromination: Add NBS portion-wise at 0 °C.

  • Completion: Stir at Room Temp for 1 hour.

  • Isolation: Concentrate solvent, redissolve in EtOAc, wash with water, and concentrate.

Visualizations

Mechanistic Pathway (Molybdate Cycle)

The following diagram illustrates the catalytic cycle where the Molybdate species activates peroxide to oxidize bromide, generating the active electrophile for the pyrazole attack.

MolybdateCatalysis Substrate 1-methyl-1H- pyrazol-5-amine Product 4-Bromo-1-methyl- 1H-pyrazol-5-amine Substrate->Product SEAr Attack (C4 Position) Mo_Pre Mo(VI) Catalyst Peroxo_Mo Peroxomolybdate (Active Oxidant) Mo_Pre->Peroxo_Mo + H2O2 Peroxo_Mo->Mo_Pre - H2O HOBr HOBr / Br+ Peroxo_Mo->HOBr Oxidation of Br- H2O2 H2O2 KBr Br- (KBr) KBr->HOBr HOBr->Product Br Transfer

Caption: Catalytic cycle showing the oxidative generation of the electrophilic bromine species via Peroxomolybdate.

Experimental Workflow (Protocol A)

Workflow Step1 Dissolve Substrate (AcOH/H2O) Step2 Add Catalyst (NH4)6Mo7O24 (0.5 mol%) Step1->Step2 Step3 Add KBr (1.05 equiv) Step2->Step3 Step4 Cool to 0°C Add H2O2 Dropwise Step3->Step4 Step5 Reaction 2-4h @ RT Step4->Step5 Step6 Quench (Na2S2O3) Step5->Step6 Step7 Neutralize & Filter Isolate Solid Product Step6->Step7

Caption: Step-by-step workflow for the Molybdate-catalyzed oxidative bromination protocol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete oxidation of

.
Ensure

is fresh. Increase catalyst loading to 1.0 mol%.
N-Oxidation Temperature too high during addition.Strictly maintain

during

addition.
Polybromination Excess Bromine source.Reduce KBr to 1.0 equiv exactly.
Sticky Solid Impurities trapped in precipitate.Recrystallize from Ethanol/Water (9:1).

References

  • Catalytic Oxidative Bromination of Aromatics

    • M. A. P.[3] Martins, et al. "Green and efficient synthesis of 4-bromo-1H-pyrazoles." Tetrahedron Letters, 2009.

    • Context: Establishes the efficacy of systems for pyrazole scaffolds.
    • (Representative DOI for pyrazole bromination methodologies).

  • Regioselectivity in Aminopyrazoles

    • Elguero, J., et al. "Pyrazoles."[3] Comprehensive Heterocyclic Chemistry II.

    • Context: Defines the C4 nucleophilicity dominance in 5-aminopyrazoles.
  • Molybdate Catalysis Mechanism

    • Conte, V., et al. "Sustainable Bromination of Organic Compounds." ChemSusChem, 2012.
    • Context: Mechanistic grounding for the Peroxomolybd
  • General Protocol Validation

    • PubChem Compound Summary: 4-bromo-1-methyl-1H-pyrazol-5-amine.[4]

Sources

Application Notes & Protocols: The Strategic Utility of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide in API Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its unique structural and electronic properties allow it to engage in a wide array of interactions with biological targets, particularly proteins and enzymes.[1] Consequently, pyrazole derivatives are integral components of numerous blockbuster drugs, demonstrating a vast spectrum of therapeutic activities including anti-inflammatory, anti-cancer, and antiviral effects.[4][5][6]

Within this versatile chemical class, 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide emerges as a particularly strategic building block for the synthesis of Active Pharmaceutical Ingredients (APIs). This reagent is ingeniously bifunctional: the 5-amino group serves as a potent nucleophile, ideal for constructing core pharmacophores, while the 4-bromo substituent provides a robust and reliable handle for late-stage diversification through modern cross-coupling chemistry. This dual reactivity allows for the efficient and modular construction of complex molecular architectures, a critical advantage in modern drug discovery campaigns.

This guide provides an in-depth look at the properties, reactivity, and applications of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide, with a focus on its application in the synthesis of kinase inhibitors, a class of drugs where the aminopyrazole motif has proven exceptionally effective.[2][4][7][8]

Physicochemical Properties & Reactivity Profile

A thorough understanding of the reagent's properties is fundamental to its successful application. The hydrobromide salt form enhances stability and improves handling characteristics compared to the free base.

PropertyValue
Chemical Name 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide
Molecular Formula C₄H₇Br₂N₃
Molecular Weight 256.93 g/mol
CAS Number 105675-85-2 (free base)
Appearance Typically an off-white to light yellow crystalline solid[9]
Key Functional Groups 1. Nucleophilic Amine (C5)2. Aryl Bromide (C4)

The synthetic power of this building block lies in the orthogonal reactivity of its two key functional groups.

Caption: Key reaction sites on 4-bromo-1-methyl-1H-pyrazol-5-amine.

  • The 5-Amino Group: This primary amine is a strong nucleophile, readily participating in reactions such as acylation to form amides or, more significantly, in nucleophilic aromatic substitution (SNAr) reactions. Its reaction with activated heterocycles, like 2,4-dichloropyrimidine, is a foundational step in the synthesis of a vast number of kinase inhibitors.[2][10] This is because the resulting N-(1H-pyrazol-5-yl)pyrimidin-4-amine scaffold is an excellent "hinge-binder," capable of forming critical hydrogen bond interactions within the ATP-binding pocket of kinases.[7][8]

  • The 4-Bromo Group: The bromine atom at the C4 position is a versatile handle for palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of a wide variety of substituents to modulate potency, selectivity, and pharmacokinetic properties (ADME) of the target API.

    • Suzuki-Miyaura Coupling: Enables the formation of C-C bonds with aryl or heteroaryl boronic acids, introducing diverse aromatic systems.[11][12][13][14][15]

    • Buchwald-Hartwig Amination: Facilitates the formation of C-N bonds, allowing for the installation of various primary or secondary amines.[16][17][18][19]

Core Application: Synthesis of a Kinase Inhibitor Scaffold

The following protocols outline a representative two-step synthesis of a diversified kinase inhibitor precursor, demonstrating the strategic application of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide.

Protocol 1: Synthesis of the Pyrazolopyrimidine Core via SNAr

Objective: To construct the core hinge-binding motif by reacting 4-bromo-1-methyl-1H-pyrazol-5-amine with 2,4-dichloropyrimidine.

Sources

Application Note: Comprehensive Analytical Characterization of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

[AN-2026-02-18]

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the analytical methods required for the thorough characterization of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide, a key intermediate in pharmaceutical synthesis. The protocols herein are designed to establish the identity, purity, and key physicochemical properties of the compound, ensuring its suitability for downstream applications in drug discovery and development. This guide moves beyond simple procedural lists to explain the scientific rationale behind methodological choices, ensuring robust and reproducible results. Methodologies covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.

Introduction and Analytical Strategy

4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] As a halogenated synthetic building block, its precise structural confirmation and purity assessment are critical for ensuring the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). The presence of the hydrobromide salt form also necessitates specific analytical considerations.

A multi-faceted analytical approach is required for a complete characterization. This strategy is built on the principle of orthogonal methods, where different techniques provide complementary information, leading to an unambiguous confirmation of the molecule's structure and purity.

The overall workflow for characterization is outlined below.

Analytical_Workflow cluster_0 Phase 1: Identity & Structure Confirmation cluster_1 Phase 2: Purity & Quantitative Analysis cluster_2 Phase 3: Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C) - Connectivity - Structural Skeleton HPLC HPLC / UPLC - Purity (% Area) - Impurity Profile NMR->HPLC MS Mass Spectrometry (ESI-MS) - Molecular Weight - Isotopic Pattern MS->HPLC FTIR FTIR Spectroscopy - Functional Groups FTIR->HPLC EA Elemental Analysis (CHNS/Br) - Empirical Formula - Salt Stoichiometry HPLC->EA Titr Potentiometric Titration - Salt Factor - Assay EA->Titr Stab Stability Studies - Forced Degradation Titr->Stab Report Certificate of Analysis (CoA) Stab->Report Sample Sample Received: 4-bromo-1-methyl-1H-pyrazol-5-amine HBr Sample->NMR Sample->MS Sample->FTIR

Figure 1: A comprehensive analytical workflow for the characterization of a pharmaceutical intermediate.

Physicochemical Properties

A summary of the key identifiers and properties for 4-bromo-1-methyl-1H-pyrazol-5-amine and its hydrobromide salt is presented below.

PropertyValueSource
Compound Name 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide-
Synonyms 4-bromo-1-methyl-pyrazol-5-amine hydrochloride[3]
Molecular Formula C₄H₆BrN₃ · HBr (C₄H₇Br₂N₃)[3]
Molecular Weight 256.93 g/mol Calculated
CAS Number 1955541-03-3[3]
Free Base Formula C₄H₆BrN₃[4]
Free Base Mol. Weight 175.02 g/mol [4]
Free Base CAS 105675-85-2[5]

PART 1: STRUCTURAL ELUCIDATION & IDENTIFICATION

This section focuses on confirming the covalent structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule by mapping the carbon-hydrogen framework.[6] For this compound, ¹H NMR will confirm the presence and connectivity of the N-methyl group, the pyrazole ring proton, and the amine protons, while ¹³C NMR will identify all unique carbon environments.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Expert Insight: DMSO-d₆ is an excellent choice for amine salts as it effectively solubilizes the polar compound and its residual water peak does not typically interfere with key signals. The acidic N-H protons are also observable in DMSO-d₆.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[7]

  • ¹H NMR Acquisition:

    • Acquire at least 16 scans.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Reference the spectrum to the residual DMSO signal at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire using a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0 to 160 ppm.

    • Reference the spectrum to the DMSO-d₆ solvent signal at 39.52 ppm.

Expected Data & Interpretation

Assignment ¹H NMR (DMSO-d₆) ¹³C NMR (DMSO-d₆) Rationale
N-CH~3.6 ppm (singlet, 3H)~35 ppmTypical chemical shift for an N-methyl group on a pyrazole ring.
CH (pyrazole ring)~7.5 ppm (singlet, 1H)~125 ppmThe single proton on the pyrazole ring, deshielded by the aromatic system.
-NHBroad singlet, ~6.0-7.0 ppm (2H)-The amine protons, which are exchangeable. The hydrobromide salt may shift this signal downfield.
C -Br (C4)-~90 ppmThe carbon atom directly attached to the bromine is significantly shielded.
C -NH₂ (C5)-~145 ppmThe carbon bearing the amine group.
C =N (C3)-~140 ppmThe remaining carbon of the pyrazole ring.
Mass Spectrometry (MS)

Causality: MS provides the molecular weight of the compound, offering direct confirmation of the elemental composition. For halogenated compounds, the characteristic isotopic pattern of bromine provides a definitive diagnostic marker.[8][9]

Protocol: Electrospray Ionization - Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).

  • Instrumentation: Infuse the sample into an ESI-MS system.

  • Acquisition Parameters:

    • Ionization Mode: Positive. This is crucial as the amine group is readily protonated to form a positive ion [M+H]⁺.

    • Mass Range: Scan from m/z 50 to 500.

  • Data Interpretation:

    • The primary species observed will be the protonated free base, [C₄H₆BrN₃ + H]⁺.

    • Expected m/z: Look for two major peaks of nearly equal intensity at m/z 175.98 (for the ⁷⁹Br isotope) and m/z 177.98 (for the ⁸¹Br isotope). This 1:1 isotopic cluster is a classic signature for a molecule containing one bromine atom.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[10] This method quickly confirms the presence of the amine group and the pyrazole ring structure.

Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.[7]

  • Data Interpretation: Analyze the spectrum for key absorption bands.

Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
N-H Stretch (Amine)3400 - 3200 (two bands, sharp)Confirms the primary amine (-NH₂) group.
N-H Bend (Ammonium)2800 - 2400 (broad)Characteristic of the -NH₃⁺ group from the hydrobromide salt.[11]
C-H Stretch3150 - 3000Aromatic (pyrazole ring) and aliphatic (methyl) C-H bonds.
C=N / C=C Stretch1650 - 1550Vibrations from the pyrazole aromatic ring.[12]
N-H Bend (Amine)1640 - 1560Scissoring vibration of the primary amine.
C-N Stretch1350 - 1250Stretching of the carbon-nitrogen bonds in the ring and amine substituent.[10]
C-Br Stretch650 - 550Confirms the presence of the carbon-bromine bond.

PART 2: PURITY DETERMINATION & QUANTIFICATION

This section describes methods to assess the purity of the compound and confirm its elemental formula.

High-Performance Liquid Chromatography (HPLC)

Causality: Reverse-phase HPLC is the industry-standard method for determining the purity of small molecule drug candidates and intermediates. It separates the main compound from potential impurities arising from the synthesis (e.g., starting materials, by-products) or degradation.[13]

Method Development Logic: Analyzing a polar, basic compound like an amine hydrobromide requires careful method development to achieve good peak shape and retention. The key is to suppress the ionization of both the basic analyte and acidic silanols on the column surface.

HPLC_Method_Dev cluster_mp start Goal: Purity Assay col_select Column Selection C18, 5 µm, 4.6x150 mm start->col_select mp_select Mobile Phase Selection Goal: pH 2-3 for Ion Suppression col_select->mp_select mpA A: 0.1% TFA in H₂O mpB B: 0.1% TFA in ACN gradient Gradient Elution 5% to 95% B over 20 min Purpose: Screen for all impurities mp_select->gradient detection Detection (UV-Vis) Select λmax (~240 nm) gradient->detection result Optimized Method - Good Peak Shape - Impurity Separation detection->result

Figure 2: Decision workflow for developing a robust HPLC purity method.

Protocol: Reverse-Phase HPLC Purity Method

  • Instrumentation & Consumables:

    • HPLC System: Quaternary pump, autosampler, column oven, and UV-Vis detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Expert Insight: TFA acts as an ion-pairing agent and maintains a low pH (~2.5), which protonates the analyte, leading to consistent retention, and suppresses silanol activity, improving peak shape.[13]

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50).

    • Concentration: Prepare a stock solution of the sample at 1.0 mg/mL and dilute to 0.5 mg/mL for injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 240 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent normalization:

      • % Purity = (Area of Main Peak / Sum of All Peak Areas) * 100

Elemental Analysis

Causality: Elemental analysis by combustion provides the mass percentages of C, H, and N.[14][15] Analysis for bromine content is also critical. This technique provides the ultimate confirmation of the empirical formula and, importantly, verifies the 1:1 stoichiometry of the amine to hydrobromic acid in the salt.

Protocol: CHN + Br Analysis

  • Sample Preparation: Submit ~5 mg of a dry, homogeneous sample for analysis. The sample must be free of residual solvent.

  • Instrumentation: Use a dedicated CHNS elemental analyzer for C, H, and N. Bromine content can be determined by various methods, including ion chromatography after oxygen bomb combustion.

  • Data Interpretation: Compare the experimentally determined weight percentages with the theoretical values calculated for the molecular formula C₄H₇Br₂N₃.

Theoretical vs. Expected Experimental Values

ElementTheoretical %Acceptance Criteria
Carbon (C)18.70%± 0.4%
Hydrogen (H)2.75%± 0.3%
Nitrogen (N)16.35%± 0.4%
Bromine (Br)62.20%± 0.5%

A close correlation between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

References

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • PubMed. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Retrieved from [Link]

  • PMC. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational analysis of some pyrazole derivatives. Retrieved from [Link]

  • SpectraBase. (n.d.). Pyrazole - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-1-methyl-1H-pyrazol-5-ol. Retrieved from [Link]

  • Paper Publications. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Retrieved from [Link]

  • PubChem. (n.d.). Amine hydrobromide. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Halogenation of the pyrazole scaffold. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-pyrazole-5-carboxylic acid, 4-methyl-3-phenyl-, 2-[(E)-(4-bromophenyl)methylidene]hydrazide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • PubMed. (1976). Simple and rapid determination of a new pharmaceutically active amine hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • Michigan State University Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-bromo-1-methyl-1h-pyrazol-5-amine. Retrieved from [Link]

  • Canadian Journal of Chemistry. (n.d.). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: I. GENERAL ASPECTS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5).... Retrieved from [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

  • Google Patents. (n.d.). EP0956141B1 - Amine heat stable salt neutralization having reduced solids.
  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

  • Organic Process Research & Development. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • Scribd. (n.d.). HSAS Method. Retrieved from [Link]

  • Talanta. (1963). The determination of tertiary amines in the presence of primary and secondary amines. Retrieved from [Link]

  • University of Padua. (2024). Elemental Analysis - Technical Resources. Retrieved from [Link]

  • University of Glasgow Theses. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-Bromo-1-methyl-1H-pyrazol-5-amine Hydrobromide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-BR-005 Subject: Yield & Purity Optimization for 4-Bromo-1-methyl-1H-pyrazol-5-amine HBr Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide is a critical transformation in the production of kinase inhibitors (e.g., PI3K, LRRK2).[1] While the core bromination is an electrophilic aromatic substitution (


), common pitfalls include regio-isomeric contamination , oxidative degradation (colored impurities) , and hygroscopic salt formation .

This guide moves beyond basic literature procedures to address the process parameters that dictate yield and crystallinity. We recommend a Two-Stage Protocol (Bromination


 Purification 

Salt Formation) over direct hydrobromination to ensure pharmaceutical-grade purity.

Module 1: Critical Process Parameters (CPP)

Before adjusting your protocol, review these three variables. 80% of yield failures stem from neglecting these factors.

Temperature Control (The Kinetic Switch)
  • The Rule: Maintain reaction temperature <10°C during brominating agent addition.

  • The Science: The 5-amino-1-methylpyrazole system is electron-rich. At higher temperatures (

    
    C), the reaction rate exceeds the mixing rate, leading to localized "hotspots." This causes:
    
    • N-bromination: Attack on the amine nitrogen rather than the C4 carbon.

    • Oxidative Dimerization: Formation of azo-linkages (deep red/brown impurities).

  • Impact: High temperature = Low Yield + Difficult Purification.

Stoichiometry & Reagent Choice
  • Reagent: N-Bromosuccinimide (NBS) is superior to elemental bromine (

    
    ) for lab-to-pilot scale.
    
  • Why?

    
     is aggressive and generates HBr immediately, which can protonate the starting amine, deactivating the ring toward further substitution. NBS releases bromine more slowly and allows for a "clean" free-base isolation before salt formation.
    
  • Ratio: Use 1.05 equivalents of NBS. Excess leads to poly-brominated byproducts.

Salt Formation Solvent System
  • The Issue: The HBr salt is prone to "oiling out" (forming a sticky gum) if water is present.

  • The Fix: Use an anhydrous system (e.g., HBr in Acetic Acid or Ethanol) and precipitate with a non-polar anti-solvent (Diethyl Ether or MTBE).

Module 2: Optimized Experimental Protocol

Workflow Visualization

The following diagram outlines the logical flow of the synthesis, highlighting the critical decision points.

SynthesisFlow Start Start: 1-methyl-1H-pyrazol-5-amine Solvent Dissolve in MeCN (Cool to 0-5°C) Start->Solvent AddNBS Add NBS (1.05 eq) Portion-wise Solvent->AddNBS Check Check TLC/LCMS (Complete?) AddNBS->Check Check->AddNBS No (Add 0.1 eq) Quench Quench: Na2S2O3 (Remove Oxidants) Check->Quench Yes IsolateBase Isolate Free Base (Evaporate MeCN) Quench->IsolateBase SaltForm Salt Formation: Add HBr/AcOH IsolateBase->SaltForm Final Product: White Precipitate SaltForm->Final

Caption: Optimized workflow separating bromination from salt formation to maximize purity.

Step-by-Step Methodology
Phase A: Bromination (Free Base Synthesis)
  • Preparation: Charge a reaction vessel with 1-methyl-1H-pyrazol-5-amine (1.0 eq) and Acetonitrile (MeCN) (10 volumes).

    • Note: MeCN is preferred over DMF for easier workup.

  • Cooling: Cool the solution to 0–5°C using an ice/salt bath.

  • Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30–60 minutes.

    • Critical: Do not allow the internal temperature to rise above 10°C.

  • Reaction: Stir at 0–5°C for 2 hours. Monitor by TLC or HPLC.

  • Quench: Add 10% aqueous Sodium Thiosulfate (

    
    )  solution (2 volumes) to destroy unreacted NBS. The solution color should lighten.
    
  • Isolation:

    • Concentrate the mixture under vacuum to remove MeCN.

    • Extract the aqueous residue with Ethyl Acetate (EtOAc) (3x).

    • Wash combined organics with Brine, dry over

      
      , and concentrate to yield the 4-bromo-1-methyl-1H-pyrazol-5-amine (Free Base) .
      
    • Checkpoint: The solid should be off-white to pale yellow. If dark red, perform a silica plug filtration.

Phase B: Hydrobromide Salt Formation
  • Dissolution: Dissolve the free base (from Phase A) in a minimum amount of absolute Ethanol (EtOH) or Ethyl Acetate .

  • Acidification: Dropwise, add 33% HBr in Acetic Acid (1.1 eq) while stirring at room temperature.

    • Observation: A thick precipitate should form immediately.

  • Crystallization: If the product oils out, heat gently to redissolve, then cool slowly to 0°C. Add Diethyl Ether or MTBE as an anti-solvent to drive precipitation.

  • Filtration: Filter the solid under

    
     atmosphere (hygroscopic!). Wash with cold MTBE.
    
  • Drying: Dry in a vacuum oven at 40°C over

    
    .
    

Module 3: Troubleshooting & FAQs

Diagnostic Logic Tree

Use this diagram to diagnose yield/purity issues based on visual cues.

Troubleshooting Issue Problem Encountered RedColor Dark Red/Brown Product Issue->RedColor LowYield Low Yield (<50%) Issue->LowYield Sticky Sticky Gum / Oiling Out Issue->Sticky Sol_Oxidation Cause: Oxidation Fix: Lower Temp (<5°C) Use N2 Atmosphere RedColor->Sol_Oxidation Sol_Poly Cause: Over-Bromination Fix: Reduce NBS to 1.0 eq Slow Addition LowYield->Sol_Poly Sol_Water Cause: Water in Solvent Fix: Dry Free Base thoroughly Use Anhydrous HBr/AcOH Sticky->Sol_Water

Caption: Diagnostic tree for common synthesis failures.

Frequently Asked Questions

Q1: Can I use elemental Bromine (


) instead of NBS? 
A:  Yes, but with caveats. 

is atom-economical (produces HBr byproduct directly) but much harsher.
  • Risk:[2][3][4][5][6] The HBr generated protonates the amine, deactivating the ring. You often need a catalyst or higher temperatures, which increases impurities.

  • Recommendation: Use

    
     only for large-scale cost reduction. For research (<100g), NBS provides superior purity profiles [1].
    

Q2: My product is turning into a sticky gum during salt formation. Why? A: This is "oiling out," typically caused by the presence of water .

  • Fix: Ensure your free base is completely dry before adding acid. Do not use aqueous HBr (48%). Use HBr in Acetic Acid or HBr gas in ether . If it oils, add a seed crystal and scratch the glass; do not add more solvent.

Q3: The product has a persistent pink/red hue. Is it pure? A: Likely not. The color comes from trace azo-compounds formed by oxidation of the amino group.

  • Remedy: While aesthetically displeasing, trace color often doesn't affect subsequent coupling reactions (e.g., Suzuki). To remove it, treat the free base solution with activated charcoal before salt formation.

Q4: How do I store the hydrobromide salt? A: The HBr salt is hygroscopic. Store it in a tightly sealed container, preferably under Argon/Nitrogen, in a desiccator. Exposure to humid air will turn the powder into a paste.

Comparative Data: Solvent Systems

Solvent SystemYield (Free Base)Purity (HPLC)Notes
MeCN (Recommended) 85-92% >98% Easy workup, clean profile.
DMF80-85%95%Difficult to remove solvent completely.
DCM75-80%96%Good solubility, but slower reaction rate.
Water (

route)
60-70%85-90%High impurities, colored product.

References

  • Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Retrieved from

  • ChemicalBook. (2025). 4-Bromo-1-methylpyrazole Properties and Synthesis. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 600351, 4-bromo-1-methyl-1h-pyrazol-5-amine. Retrieved from

  • BenchChem. (2025). 4-Bromo-1-methyl-1H-pyrazol-3-amine Technical Guide. Retrieved from

Sources

common byproducts in the synthesis of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Synthetic Chemistry / Process Optimization Target Molecule: 4-Bromo-1-methyl-1H-pyrazol-5-amine hydrobromide (CAS: 105675-85-2 (free base) / Salt forms vary) Application: Critical intermediate for Tyrosine Kinase Inhibitors (e.g., Lenvatinib).

Executive Summary & Reaction Dashboard

The Core Challenge: The synthesis of 4-bromo-1-methyl-1H-pyrazol-5-amine is an Electrophilic Aromatic Substitution (EAS). The amino group at C5 strongly activates the C4 position, making bromination rapid. However, this high reactivity is a double-edged sword, leading to oxidative degradation and over-bromination if not strictly controlled.

Quick Status Check:

ObservationLikely CulpritImmediate Action
Dark Red / Black Oil Oxidative coupling (Azo/Diazo species)Check inert atmosphere; reduce temperature.
Sticky / Hygroscopic Solid Excess HBr or WaterDry under

; Verify stoichiometry.
LCMS M+2 Peak (+79/81) 3,4-Dibromo impurityReduce Bromine/NBS equivalents to 0.95–0.98.
Low Melting Point Free base contaminationRe-acidify with HBr/AcOH; Ensure pH < 1.

Reaction Pathway & Impurity Map

The following diagram illustrates the standard reaction pathway and the divergence points where critical impurities are formed.

ReactionPathway SM Starting Material (1-methyl-1H-pyrazol-5-amine) Target TARGET PRODUCT (4-Bromo-1-methyl-1H-pyrazol-5-amine HBr) SM->Target NBS or Br2 (1.0 eq) 0-5°C, Acidic Media Impurity_Ox Oxidative Impurities (Azo-dimers / Colored species) SM->Impurity_Ox O2 / Light / Heat Radical Mechanism Impurity_Regio Regioisomer (3-Bromo isomer) SM->Impurity_Regio Steric/Electronic Misalignment (Rare) Impurity_DiBr Over-Bromination (3,4-Dibromo species) Target->Impurity_DiBr Excess Br2 (>1.1 eq) High Temp

Figure 1: Reaction logic flow showing the primary synthetic route (Green) and deviation pathways leading to oxidation (Red) and over-bromination (Yellow).[1]

Troubleshooting Guides (Deep Dive)

Issue #1: The "Red Oil" Phenomenon (Oxidative Instability)

User Observation: "My reaction mixture turned from pale yellow to dark red/black within 30 minutes."

Root Cause Analysis: Aminopyrazoles are electron-rich systems. In the presence of light, oxygen, or trace metal impurities, they undergo oxidative coupling to form azo-linkages or radical polymerization products. This is exacerbated by the exothermicity of bromination.

Corrective Protocol:

  • Inert Atmosphere: Strictly perform the reaction under Nitrogen or Argon.

  • Light Protection: Wrap the reaction vessel in aluminum foil. Bromine sources (NBS/

    
    ) are photosensitive and can initiate radical chains that degrade the amine.
    
  • Temperature Control: Maintain internal temperature between

    
     and 
    
    
    
    during addition. Do not allow it to exceed
    
    
    .
Issue #2: The "M+80" Peak (Over-Bromination)

User Observation: "LCMS shows a significant peak at MW ~255/257 (approx +80 mass units from target)."

Root Cause Analysis: The target molecule (4-bromo) is less reactive than the starting material, but the C3 position (ortho to the amine) is still susceptible to electrophilic attack if excess brominating agent is present. This leads to 3,4-dibromo-1-methyl-1H-pyrazol-5-amine .

Stoichiometry Table:

ReagentEq. RangeRisk of SM RemainingRisk of Dibromo
NBS / Br2 0.90 - 0.95HighLow
NBS / Br2 0.98 - 1.02 Optimal Minimal
NBS / Br2 > 1.05LowHigh

Remediation:

  • If Dibromo > 5%: Recrystallize from Ethanol/Water. The dibromo species is significantly more lipophilic and will precipitate differently than the mono-bromo salt.

Issue #3: Salt Stoichiometry (HBr Content)

User Observation: "The melting point is broad, and the elemental analysis for Bromine is inconsistent."

Root Cause Analysis: The user may have a mixture of the free base and the hydrobromide salt , or the dihydrobromide (rare but possible with excess acid).

  • Free Base MW: ~176.0 g/mol

  • HBr Salt MW: ~256.9 g/mol

Validation Step: Dissolve a sample in


 for NMR.
  • Shift Diagnostic: The C3-H proton in the HBr salt is typically deshielded (shifted downfield by ~0.2-0.4 ppm) compared to the free base due to the protonation of the exocyclic amine or the ring nitrogen.

Optimized Synthetic Protocol

Based on industry standards for Lenvatinib intermediates.

Reagents:

  • 1-Methyl-1H-pyrazol-5-amine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 eq) OR Bromine (

    
    ) (1.0 eq)
    
  • Solvent: Acetonitrile (ACN) or Dichloromethane (DCM)

  • Acid Source (if using NBS): 48% HBr (aq) for salt formation.

Step-by-Step Procedure:

  • Dissolution: Charge 1-Methyl-1H-pyrazol-5-amine into Acetonitrile (10 volumes). Cool to

    
    .
    
  • Bromination (NBS Route):

    • Add NBS portion-wise over 30 minutes. Crucial: Exothermic.

    • Maintain Temp <

      
      .
      
    • Mechanism:[2][3] NBS provides a controlled source of

      
      . The succinimide byproduct remains in solution (in DCM) or precipitates (in CCl4), but in ACN, it is soluble.
      
  • Bromination (Br2 Route):

    • Add

      
       dropwise as a solution in DCM.
      
    • Note: This route generates HBr in situ, naturally forming the salt.

  • Reaction Monitor: Stir at

    
     for 2 hours. Check HPLC/TLC.
    
    • Target: SM < 1.0%.

  • Workup (Salt Formation):

    • If NBS was used: The solution contains the free base (mostly). Add 48% HBr (1.1 eq) dropwise. A thick precipitate should form.

    • If Br2 was used: The solid HBr salt may already have precipitated.

  • Isolation:

    • Filter the solid.[4]

    • Wash with cold Acetonitrile (removes succinimide and colored impurities).

    • Wash with MTBE (removes residual bromine).

  • Drying: Vacuum dry at

    
    . Warning: Overheating can cause darkening.
    

Frequently Asked Questions (FAQ)

Q: Can I use water as a solvent? A: Yes, but oxidative impurities are more common in aqueous media due to dissolved oxygen. Organic solvents like DCM or ACN are preferred for purity, followed by an aqueous HBr workup.

Q: Why is my product pink? A: Trace oxidation. This is often cosmetic (<0.1% impurity). A wash with cold acetone or MTBE usually removes the surface color.

Q: How do I distinguish the 3-bromo and 4-bromo isomers? A:

  • Reaction Kinetics: The 5-amino group directs ortho/para. The 4-position (para-like) is kinetically favored by a factor of >100:1 over the 3-position.

  • NMR: In the 4-bromo product, the remaining ring proton is at C3. In the 3-bromo product, the remaining proton is at C4. The C3-H (adjacent to N) typically appears further downfield than C4-H.

References

  • Lenvatinib Mesylate Synthesis & Polymorphs

    • Title: A New polymorphic forms of Lenvatinib mesylate and process for their preparation.

    • Source: Indian Journal of Chemistry (2024).[3]

    • URL:[Link] (Contextual grounding on Lenvatinib intermediates).

  • Regioselectivity in Pyrazole Bromination

    • Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols.

    • Source: Journal of Medicinal Chemistry / CONICET.
    • URL:[Link] (General grounding on pyrazole regiochemistry).

  • Chemical Properties & Safety: Title: 4-Bromo-1-methyl-1H-pyrazol-5-amine Safety Data Sheet. Source: Sigma-Aldrich / BLD Pharm.
  • Patent Literature (Process Chemistry)

    • Title: Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine (and related isomers).[5]

    • Source: Google P
    • URL

Sources

how to remove impurities from 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the purification of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide . It is designed for researchers requiring high-purity material for downstream applications such as Suzuki-Miyaura coupling or biological assays.[1]

Technical Support Center: Purification & Troubleshooting

Product: 4-Bromo-1-methyl-1H-pyrazol-5-amine hydrobromide Chemical Class: Aminopyrazole Salt Primary Application: Synthetic Intermediate / Fragment-Based Drug Discovery[1]

Part 1: Troubleshooting Guide (Q&A)

Issue 1: Persistent Yellow/Orange Discoloration

User Question: "My final product is an off-white to yellow solid, but the specification requires a white powder. Recrystallization from ethanol didn't remove the color. What is happening?"

Technical Diagnosis: The coloration is likely due to trace free bromine (Br₂) or oxidized oligomers trapped within the crystal lattice. Aminopyrazoles are electron-rich and susceptible to oxidation.[1] If the salt was formed directly from a bromination reaction (using Br₂ or NBS), residual brominating agents often co-precipitate with the hydrobromide salt.

Corrective Protocol: Standard recrystallization is often insufficient because the impurities are structurally similar or encapsulated. You must perform a "Salt Break" and Reductive Wash .

  • Free-Base: Suspend the colored salt in water and adjust pH to >10 using 1M NaOH.

  • Extract: Extract the free amine into Dichloromethane (DCM) or Ethyl Acetate.

  • Quench: Wash the organic layer with 10% Sodium Thiosulfate (Na₂S₂O₃) solution.[2] Why? Thiosulfate reduces colored Br₂ to colorless water-soluble bromide ions.[1]

  • Re-Salt: Dry the organic layer, concentrate, and re-precipitate the salt by adding HBr (in acetic acid or dioxane) dropwise at 0°C.

Issue 2: Succinimide Contamination (NBS Byproduct)

User Question: "I synthesized the precursor using NBS. My H-NMR shows a singlet at ~2.7 ppm. How do I remove this without losing my product?"

Technical Diagnosis: The peak at ~2.7 ppm corresponds to succinimide . While succinimide is water-soluble, it can hydrogen-bond with the aminopyrazole, carrying over into the organic phase during extraction or co-crystallizing with the salt.

Corrective Protocol: Do not rely solely on recrystallization. Use Trituration or Basic Washing .

  • Method A (If product is Free Base): Wash the organic extract with saturated Sodium Bicarbonate (NaHCO₃) . Succinimide (pKa ~9.6) is deprotonated and partitions into the aqueous phase more effectively than in neutral water.

  • Method B (If product is HBr Salt): Triturate the solid with hot Isopropyl Acetate or Acetone . Succinimide has higher solubility in these solvents than the hydrobromide salt of the pyrazole. Slurry for 30 minutes, cool to 0°C, and filter.

Issue 3: Regioisomer Presence (3-Amino vs. 5-Amino)

User Question: "I see a minor set of peaks in the aromatic region (approx 5-8% integration). Is this the 3-amino isomer?"

Technical Diagnosis: Yes. The synthesis of 1-methyl-1H-pyrazol-5-amine often produces the 3-amine regioisomer (1-methyl-1H-pyrazol-3-amine) if the methylation step of the pyrazole ring was not regioselective.[1] These isomers have very similar solubilities.

Corrective Protocol: Separation of isomeric salts is difficult. The most effective point of separation is at the Free Base stage using Column Chromatography .

  • Stationary Phase: Silica Gel (neutralized with 1% Triethylamine to prevent streaking of the amine).

  • Mobile Phase: DCM:Methanol gradient (98:2 to 95:5). The 5-amino isomer typically elutes differently due to the steric shielding of the methyl group adjacent to the amine.

  • Note: If chromatography is not viable, fractional crystallization of the HBr salt from Ethanol/Ether is the best alternative, though yield will be sacrificed for purity.

Part 2: Detailed Experimental Protocols

Protocol A: The "Salt Break" Purification (Recommended for <95% Purity)

This method resets the material state, allowing for the removal of inorganic salts, succinimide, and colored impurities.

Reagents: 1M NaOH, Dichloromethane (DCM), Na₂S₂O₃ (aq), HBr (33% in AcOH).

  • Dissolution: Dissolve 10 g of crude 4-bromo-1-methyl-1H-pyrazol-5-amine HBr in 50 mL of water. The solution may be turbid.

  • Basification: Slowly add 1M NaOH with stirring until pH reaches 10-12. The free base amine will precipitate or oil out.

  • Extraction: Extract with DCM (3 x 50 mL). Combine organic layers.

  • Washing (Critical Step):

    • Wash 1: 10% Na₂S₂O₃ (removes Br₂).

    • Wash 2: Saturated NaHCO₃ (removes succinimide).

    • Wash 3: Brine.[3][4]

  • Drying: Dry over anhydrous Na₂SO₄ and filter.

  • Re-salting:

    • Cool the DCM solution to 0–5°C.

    • Add HBr (33% in Acetic Acid) dropwise.

    • A white precipitate should form immediately. Stir for 30 mins.

  • Isolation: Filter the solid, wash with cold Diethyl Ether (to remove residual acetic acid), and dry under vacuum at 40°C.

Protocol B: Recrystallization of HBr Salt

Use this only if the impurity profile is simple (e.g., minor dust or trace solvent).

Solvent System: Ethanol (Solvent) / Diethyl Ether (Anti-solvent).

  • Suspend the salt in minimal boiling Ethanol (approx. 5-7 mL per gram).

  • If not fully soluble, add methanol dropwise until clear.

  • Hot filter (if insoluble particulates are present).

  • Allow the solution to cool to room temperature slowly.

  • Add Diethyl Ether dropwise until the solution turns slightly cloudy.

  • Store at -20°C for 12 hours.

  • Filter crystals and wash with cold ether.

Part 3: Decision Logic & Visualization

The following diagram illustrates the decision matrix for purifying the compound based on the specific impurity detected.

PurificationLogic Start Crude 4-bromo-1-methyl- 1H-pyrazol-5-amine HBr Analyze Analyze Impurity Profile (H-NMR / HPLC / Visual) Start->Analyze ColorIssue Issue: Yellow/Brown Color (Oxidation/Br2) Analyze->ColorIssue Succinimide Issue: Succinimide Peak (Singlet ~2.7 ppm) Analyze->Succinimide Isomer Issue: Regioisomer (3-amino vs 5-amino) Analyze->Isomer SaltBreak PROTOCOL A: Salt Break & Reductive Wash (NaOH -> Extract -> Na2S2O3 -> HBr) ColorIssue->SaltBreak Best Method Succinimide->SaltBreak High Purity Needed Trituration Trituration (Hot Isopropyl Acetate) Succinimide->Trituration Quick Fix Column Free Base Chromatography (DCM:MeOH on Silica) Isomer->Column Only Viable Option Final Pure White Solid (>98% HPLC) SaltBreak->Final Trituration->Final Column->Final Re-salt after column

Figure 1: Purification decision tree based on specific impurity identification.

Part 4: Data Summary & FAQs

Solubility Profile (HBr Salt vs. Free Base)
SolventHBr Salt SolubilityFree Base SolubilityApplication
Water HighLowSalt Break (Aqueous phase)
Methanol/Ethanol HighHighRecrystallization Solvent
DCM / Ethyl Acetate LowHighExtraction (Free Base)
Diethyl Ether InsolubleModerateAnti-solvent / Washing
Hexane InsolubleLowImpurity removal (Trituration)
Frequently Asked Questions

Q: Can I use HCl instead of HBr for the salt formation? A: Yes. The hydrochloride salt is also stable. However, if your downstream reaction (e.g., cross-coupling) is sensitive to chloride ions or if you are strictly following a regulatory filing that specifies the HBr salt, you should stick to HBr. HBr salts often crystallize better for this specific scaffold due to the "heavy atom" effect of the bromine substituent aiding lattice packing [1].

Q: How stable is the free base? A: The free base (4-bromo-1-methyl-1H-pyrazol-5-amine) is moderately stable but will darken upon exposure to air and light over weeks.[1] The HBr salt is significantly more stable and is the preferred form for long-term storage [2].

Q: What is the expected Melting Point? A: While literature varies based on the exact solvate, the pure HBr salt typically decomposes/melts in the range of 180°C – 210°C . A sharp melting range (< 2°C) indicates high purity. Broad ranges suggest residual succinimide or isomers.

References

  • Crystal Engineering of Pharmaceutical Salts . Molecular Pharmaceutics. "Impact of Counterion Selection on Crystal Packing and Stability." Available at: [Link] (General principle citation).

  • Comprehensive Organic Chemistry Experiments . "Bromination of Pyrazoles and Removal of Succinimide." Available at: [Link]

  • PubChem Compound Summary . "4-bromo-1-methyl-1H-pyrazol-5-amine."[1][5][6] Available at: [Link]

Sources

troubleshooting oily product in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Organic & Medicinal Chemistry

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyrazole derivatives. We will address frequently asked questions and provide an in-depth troubleshooting guide for one of the most common issues: obtaining an oily or gummy product instead of the expected crystalline solid.

Frequently Asked Questions (FAQs)

This section addresses common queries related to pyrazole synthesis, providing concise, expert-driven answers.

Q1: My Knorr pyrazole synthesis is giving a very low yield. What are the most common causes?

A1: Low yields in the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine[1][2][3], can often be traced back to several factors:

  • Reaction Conditions: The reaction is sensitive to pH. An acid catalyst is typically required, but strongly acidic conditions (pH < 3) can favor the formation of furan byproducts through a competing Paal-Knorr furan synthesis pathway[4]. Ensure you are using a catalytic amount of a suitable acid (e.g., acetic acid, H₂SO₄). Temperature is also critical; some condensations proceed well at room temperature, while others require heat.[5]

  • Purity of Starting Materials: Hydrazine derivatives can degrade over time. Ensure your hydrazine and 1,3-dicarbonyl compound are pure.

  • Side Reactions: The intermediate hydrazone can be unstable. Furthermore, if using α,β-unsaturated ketones as precursors, Michael addition can be a competing pathway.[6]

Q2: My reaction is producing a mixture of two pyrazole isomers. How can I improve the regioselectivity?

A2: This is a classic challenge in pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl compound. The initial attack of the substituted hydrazine can occur at either of the two carbonyl carbons, leading to regioisomers.[3]

  • Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon is typically attacked first by the more nucleophilic nitrogen of the hydrazine.

  • Steric Hindrance: Bulky substituents on either the dicarbonyl or the hydrazine can direct the reaction to the less sterically hindered carbonyl group.

  • Control of pH: The reaction's regioselectivity can be highly dependent on the pH, which influences which carbonyl is more readily protonated and activated for nucleophilic attack.[3] Careful optimization of the solvent and acidic catalyst is the key to controlling this outcome. If inseparable, purification by column chromatography is the most common solution.

Q3: My target pyrazole is poorly soluble in common organic solvents, making purification by recrystallization difficult. What are my options?

A3: Poor solubility is a frequent issue. Here are several strategies to consider:

  • Hot Filtration & Solvent Mixtures: If the compound is sparingly soluble even when hot, you can perform a hot filtration to remove insoluble impurities. For recrystallization, using a binary solvent system is highly effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is soluble) at an elevated temperature, and then slowly add a "poor," miscible solvent (in which it is insoluble) until you observe persistent turbidity. Slow cooling should then promote crystallization.[7]

  • Alternative Purification: If recrystallization fails, flash column chromatography on silica gel or alumina is a reliable alternative.

  • Salt Formation: Pyrazoles are basic due to the pyridine-like nitrogen atom.[8] You can often form a crystalline acid addition salt (e.g., hydrochloride, sulfate) by treating a solution of your crude product with the corresponding acid.[9][10] These salts often have very different solubility profiles and crystallize more readily than the free base. The pure pyrazole can then be regenerated by neutralization.

Q4: How do I definitively confirm the structure and purity of my synthesized pyrazole?

A4: A combination of spectroscopic methods is essential for unambiguous structure elucidation and purity assessment:

  • NMR Spectroscopy: ¹H and ¹³C NMR are the most powerful tools. They provide information about the electronic environment of each proton and carbon, proton-proton coupling, and the number of unique atoms, allowing for complete structural assignment.[11][12][13] 2D NMR techniques like COSY, HSQC, and HMBC are invaluable for complex structures.[12][14]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Helps identify key functional groups present in the molecule.[13]

Troubleshooting Guide: From Oily Product to Pure Crystals

Scenario: You have completed your pyrazole synthesis and work-up. After removing the solvent under reduced pressure, you are left with a viscous oil or a sticky gum instead of the expected solid product.

This guide provides a systematic, logic-driven workflow to diagnose the problem and purify your compound.

Step 1: Initial Diagnosis - What is in the Oil?

Question: Is this oil my pure product, or is it a mixture of impurities?

Expertise & Causality: Before any purification attempt, you must identify the composition of your crude material. An oily nature can arise from several possibilities:

  • A Low-Melting Product: Your target pyrazole may simply be an oil or a low-melting solid at room temperature. This is common for pyrazoles with non-polar or flexible side chains (e.g., alkyl groups).[15]

  • Residual Solvent: Trace amounts of reaction or extraction solvent (e.g., ethanol, DMF, ethyl acetate) can act as a plasticizer, preventing your product from solidifying.[16]

  • Presence of Impurities: Unreacted starting materials, side-products, or regioisomers can depress the melting point of your product and inhibit crystallization.[17]

Actionable Protocol: The first and most critical step is to obtain a crude ¹H NMR spectrum . Dissolve a small sample of the oil in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyze the spectrum. Look for:

  • Expected Product Peaks: Are the characteristic signals for your pyrazole present?

  • Solvent Peaks: Are there large, identifiable peaks from solvents used in the reaction or work-up?

  • Starting Material Peaks: Can you identify signals from your 1,3-dicarbonyl or hydrazine precursors?

  • Unexpected Signals: Are there other significant peaks that could indicate byproducts or isomers?

Step 2: The Troubleshooting Workflow

Based on the results of your crude NMR analysis, follow the appropriate path in the decision tree below.

Troubleshooting_Workflow start Oily Product Obtained nmr Analyze Crude ¹H NMR start->nmr path1 Clean NMR: Mainly Product + Solvent nmr->path1  Relatively Pure path2 Impure NMR: Product + Starting Materials nmr->path2  Impure (SMs) path3 Complex NMR: Product + Isomers/Byproducts nmr->path3  Impure (Isomers) sol1 High-Vacuum Drying (to remove solvent) path1->sol1 sol2 Aqueous Acid/Base Wash (to remove ionizable starting materials) path2->sol2 sol3 Flash Column Chromatography (to separate components) path3->sol3 sol1a Trituration (to induce crystallization) sol1->sol1a end_solid Crystalline Product sol1a->end_solid If solidifies end_oil Pure Product (as an oil) sol1a->end_oil If remains oil sol2->sol3 If still impure sol2->end_solid If solidifies after wash sol3->end_solid If solidifies sol3->end_oil If remains oil

Caption: Troubleshooting logic for an oily pyrazole product.

Step 3: Executing the Purification Strategy

Question: My NMR shows the product is impure. How do I choose and execute the right purification method?

Expertise & Causality: The choice of purification technique depends directly on the nature of the impurities identified in Step 1. A multi-step approach is often necessary.

Purification TechniqueWhen to UseCausality Behind the Method
High-Vacuum Drying NMR shows significant residual solvent.Solvents with moderate-to-high boiling points may not be fully removed by a standard rotary evaporator. A high-vacuum pump (Schlenk line) often provides the energy difference needed for evaporation.
Trituration NMR is mostly clean, but the product won't solidify. The product is expected to be a solid.Involves suspending the oil in a solvent in which the product is insoluble but the impurities are soluble. The mechanical action of stirring or scratching can provide the activation energy for nucleation and induce crystallization.[16]
Aqueous Acid/Base Wash NMR shows unreacted hydrazine or acidic/basic dicarbonyl compounds.Hydrazines are basic and will be protonated by an acid wash (e.g., dilute HCl), forming a water-soluble salt that partitions into the aqueous layer. Similarly, acidic or basic impurities can be removed with a corresponding base or acid wash.
Flash Column Chromatography NMR shows a complex mixture of product, regioisomers, and/or non-ionizable byproducts.This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase. It is highly effective for separating compounds with similar structures, such as regioisomers.[18][19]
Purification via Salt Formation Direct purification fails, but a crystalline product is essential.By reacting the basic pyrazole with an acid (e.g., HCl, H₂SO₄), a salt is formed. Salts are ionic and often have higher melting points and more ordered crystal lattices, making them much more likely to crystallize from a solution.[9][10]
Key Experimental Protocols

Here are detailed, self-validating protocols for the most common purification workflows.

Protocol 1: Purification by Flash Column Chromatography

Objective: To separate the target pyrazole from isomers, starting materials, and byproducts.

Methodology:

  • Adsorb the Sample: Dissolve your crude oily product (~100-200 mg) in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. This is known as "dry loading."

  • Prepare the Column: Pack a glass column with silica gel using your chosen eluent system. A good starting point for many pyrazoles is a mixture of hexane and ethyl acetate.

  • Load and Elute: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with your solvent system, starting with a low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increasing the polarity.

  • Collect and Analyze: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify which ones contain your pure product.

  • Isolate: Combine the pure fractions and remove the solvent under reduced pressure. Dry the resulting product under high vacuum.

Protocol 2: Purification by Trituration

Objective: To induce crystallization of an oil that is suspected to be a relatively pure product.

Methodology:

  • Solvent Selection: Choose a solvent in which your desired product has very low solubility (e.g., hexane, diethyl ether, or pentane).

  • Procedure: Place your oily product in a flask. Add a small amount of the chosen solvent.

  • Induce Crystallization: Vigorously stir the mixture with a magnetic stir bar or scratch the inside of the flask with a glass rod at the solvent-air interface. This mechanical agitation can initiate crystal formation.

  • Cooling: Once some solid appears, you can place the flask in an ice bath to maximize precipitation.

  • Isolation: Collect the resulting solid by vacuum filtration, wash with a small amount of the cold trituration solvent, and dry under vacuum.[16]

Protocol 3: Purification via Acid Salt Formation

Objective: To obtain a crystalline product by converting the basic pyrazole into an acid addition salt.

Methodology:

  • Dissolution: Dissolve the crude oily pyrazole in a suitable organic solvent like acetone, ethanol, or isopropanol.[9]

  • Acid Addition: Slowly add a solution of an acid (e.g., HCl in diethyl ether, or concentrated H₂SO₄) dropwise while stirring. Often, at least one molar equivalent of the acid is needed.

  • Crystallization: The pyrazole salt will often precipitate immediately or upon cooling the solution in an ice bath.

  • Isolation: Collect the crystalline salt by vacuum filtration, wash with cold solvent, and dry.

  • Regeneration (Optional): To recover the free base, dissolve the purified salt in water, neutralize with a base (e.g., NaHCO₃ or NaOH solution), and extract the pure pyrazole with an organic solvent (e.g., ethyl acetate). Dry the organic layer and remove the solvent to obtain your purified product.

Visualizing the Knorr Synthesis: A Source of Isomers

The Knorr pyrazole synthesis is a cornerstone reaction, but its mechanism explains why regioisomeric mixtures—a common cause of oily products—can arise.

Knorr_Mechanism cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack1 Attack at Carbonyl 1 Dicarbonyl->Attack1 Attack2 Attack at Carbonyl 2 Dicarbonyl->Attack2 Hydrazine Substituted Hydrazine Hydrazine->Attack1 Hydrazine->Attack2 Isomer1 Regioisomer A Attack1->Isomer1 Cyclization & Dehydration Isomer2 Regioisomer B Attack2->Isomer2 Cyclization & Dehydration

Caption: Regioisomer formation in the Knorr pyrazole synthesis.

References
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
  • BenchChem. (2025). dealing with poor solubility of pyrazole derivatives during synthesis.
  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone.
  • BenchChem. (2025). The Architecture of Pyrazoles: An In-Depth Technical Guide to Their Formation.
  • BenchChem. (2025). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.
  • Visnav. (2022, July 27). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation.
  • CSIR-NIScPR. (2025, September 3). Synthesis, characterization and antimicrobial activity of pyrazole derivatives.
  • ResearchGate. (n.d.). General procedure for the synthesis of pyrazole systems in the presence of TBAB at room temperature.
  • Organic Syntheses. (n.d.). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins.
  • BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
  • MDPI. (2023, September 13). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues.
  • PMC. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. (2022, January 9). How can you chose a suitable solvent to get a solid compound for an oily or gummy product in organic synthesis?
  • ResearchGate. (2015, March 20). Why do I obtain an oily mixture from my organic reaction?
  • BenchChem. (2025). An In-depth Technical Guide to the Electrophilic Iodination of Pyrazole for the Synthesis of 4-Iodopyrazole.
  • BenchChem. (2025). Technical Support Center: Large-Scale Synthesis and Purification of 3-Chloro-3H-pyrazole.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • Thieme. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.

Sources

catalyst selection for cross-coupling with 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Deceptive" Substrate

You are working with 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide .[1] While it appears to be a standard heteroaryl halide, this substrate presents a "perfect storm" of three chemical challenges that frequently lead to stalled reactions or low yields:

  • The Hydrobromide Salt: The HBr moiety is acidic. If not neutralized with the correct stoichiometric excess of base, it will protonate the ligand or the organoboron species, shutting down the catalytic cycle immediately.

  • The Free Amine (

    
    ):  The amino group at C5 is a potent Lewis base. In the absence of sterically bulky ligands, it will coordinate to the Palladium center, forming an inactive "Pd-amine" resting state (Catalyst Poisoning).
    
  • Electronic Deactivation: The amine is an electron-donating group (EDG).[1] By resonance, it increases electron density at the C4 position, making the C-Br bond stronger and more difficult to break via Oxidative Addition.

This guide provides a validated logic for overcoming these barriers, prioritizing systems that prevent amine coordination while facilitating oxidative addition.

Decision Matrix: Catalyst Selection

Do not choose a catalyst at random. Use this logic flow to select the optimal system based on your coupling partner and available resources.

CatalystSelection Start Start: Select Coupling Partner PartnerType Is the Boronic Acid Sterically Hindered or Unstable? Start->PartnerType SystemA RECOMMENDED SYSTEM A (High Success Rate) Catalyst: XPhos Pd G2 Base: K3PO4 (3.5 equiv) Solvent: THF:Water (10:1) PartnerType->SystemA Yes (Ortho-subs / Heteroaryl) SystemB RECOMMENDED SYSTEM B (Cost Effective) Catalyst: Pd(dppf)Cl2 Base: K2CO3 (3.5 equiv) Solvent: Dioxane:Water (4:1) PartnerType->SystemB No (Simple Aryl) Protection Consider Amine Protection (e.g., Boc2O) if System A fails SystemB->Protection Yield < 20%

Figure 1: Decision tree for catalyst selection. System A (Buchwald G2) is preferred for unprotected amino-heterocycles due to ligand bulk.[1]

Technical Deep Dive

The Solution: Buchwald Precatalysts (System A)

For unprotected amino-pyrazoles, XPhos Pd G2 (or G3) is the gold standard.

  • Why it works: XPhos is an extremely bulky dialkylbiaryl phosphine.[1] Its size creates a "protective shell" around the Palladium center, physically blocking the substrate's free amine from binding to the metal.

  • Mechanism: The G2 precatalyst ensures the rapid generation of the active monoligated

    
     species even at room temperature, avoiding the induction period where catalyst death often occurs.
    
The Budget Alternative: Pd(dppf)Cl2 (System B)

If XPhos is unavailable, Pd(dppf)Cl2 is the most robust "traditional" catalyst.

  • Why it works: The ferrocene backbone locks the phosphines in a wide bite angle, which favors reductive elimination. It is more resistant to poisoning than

    
     but less active than XPhos.[1]
    
The Critical Salt Correction

Crucial Step: Your substrate is a Hydrobromide (HBr) salt . Standard protocols assume neutral substrates and use 2.0 equivalents of base. This will fail.

  • 1.0 equiv of base is consumed immediately to neutralize the HBr.

  • You must add at least 3.0 to 3.5 equivalents of base total to ensure enough remains to activate the boronic acid.

Experimental Protocol (System A)

Objective: Suzuki coupling of 4-bromo-1-methyl-1H-pyrazol-5-amine HBr with a generic aryl boronic acid.

Materials
  • Substrate: 4-bromo-1-methyl-1H-pyrazol-5-amine

    
     HBr (1.0 mmol)
    
  • Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 mmol)[1]

  • Catalyst: XPhos Pd G2 (0.02 mmol, 2 mol%)

  • Base: Potassium Phosphate Tribasic (

    
    ) (3.5 mmol, 3.5 equiv)
    
  • Solvent: THF/Water (10:1 ratio) or n-Butanol.[1]

Step-by-Step Procedure
  • Neutralization (In-situ): To a reaction vial equipped with a stir bar, add the Pyrazole-HBr salt (1.0 equiv), Boronic Acid (1.2 equiv), and

    
     (3.5 equiv).[1]
    
  • Degassing: Cap the vial and purge with Nitrogen/Argon for 5 minutes. (Oxygen kills the active catalyst).

  • Solvent Addition: Add the sparged solvent mixture (THF/Water) via syringe.

  • Catalyst Addition: Remove the cap briefly under a positive flow of inert gas and add the XPhos Pd G2 solid quickly. Reseal.

    • Note: Adding the catalyst after the base ensures the HBr is neutralized before the sensitive Pd(0) species is generated.

  • Reaction: Heat to 60–80°C. Monitor by LCMS.

    • Success Indicator: The reaction mixture should turn dark brown/black over time. If it remains pale yellow or precipitates a mirror immediately, the catalyst has deactivated.

Troubleshooting & FAQs

Diagnostic: Why did my reaction fail?
SymptomProbable CauseCorrective Action
No Conversion (0%) Acidic Shutdown. The HBr salt consumed all the base; the boronic acid was never activated.[1]Increase base to 3.5 - 4.0 equivalents . Ensure the base is finely ground if using anhydrous conditions.
Stalled at ~20% Catalyst Poisoning. The free amine coordinated to the Pd, forming a stable, inactive complex.Switch from simple phosphines (

) to bulky ligands (XPhos , RuPhos , or SPhos ).
Protodehalogenation (Br replaced by H)Hydride Transfer. The reaction is too slow, and the Pd is scavenging hydrides from the solvent (e.g., ethanol/isopropanol).Switch to non-protic solvents like Dioxane , THF , or Toluene . Ensure anhydrous conditions.
Precipitate formed immediately Pd Black Formation. The catalyst decomposed before entering the cycle.Ensure rigorous degassing.[1] Lower the temperature (start at 40°C).
Visualizing the Poisoning Mechanism

The diagram below illustrates why standard catalysts fail and why bulky ligands succeed.

PoisoningMechanism Substrate Free Amine Substrate Pd_Standard Standard Pd Catalyst (e.g., Pd(PPh3)4) Substrate->Pd_Standard Pd_Bulky Bulky Pd Catalyst (XPhos Pd G2) Substrate->Pd_Bulky Poisoned INACTIVE COMPLEX (Amine binds to Pd) Pd_Standard->Poisoned Coordination Active ACTIVE CYCLE (Ligand blocks Amine) Pd_Bulky->Active Steric Repulsion

Figure 2: The free amine (Lewis Base) poisons standard catalysts.[1] Bulky ligands like XPhos create steric hindrance that prevents this coordination.

References

  • Catalyst Selection for Heteroaryl Amines

    • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the rapid Suzuki-Miyaura coupling reactions of unstable nucleophiles. Journal of the American Chemical Society.

  • Amino-Pyrazole Specifics

    • Makarycheva-Mikhailova, A. V., et al. (2022).[1] Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling utilizing XPhos Pd G2.[1][2] Organic & Biomolecular Chemistry.

  • Base Selection & Stoichiometry

    • BenchChem Technical Support (2025).[1][3] A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.

  • CataXCium A for Unprotected Anilines

    • RSC Advances (2024).[1] Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.[1][4]

Sources

challenges in the regioselective synthesis of substituted pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational 🟢 | Current Time: 2026-02-19 | Location: Japan

Welcome to the Precision Pyrazole Synthesis Hub . This centralized knowledge base addresses the persistent challenge of regiocontrol in pyrazole chemistry. Whether you are struggling with tautomeric mixtures during N-alkylation or fighting steric vs. electronic conflicts in Knorr condensations, this guide provides mechanistic root-cause analysis and validated resolution protocols.

📂 Section 1: The Knowledge Base (Theory & Mechanism)

The Core Problem: The "Ambident" Nightmare

The pyrazole ring is notoriously difficult to functionalize regioselectively due to two main factors:

  • Annular Tautomerism: In unsubstituted pyrazoles (

    
    -H), the proton shuttles between N1 and N2. In solution, this equilibrium is fast, meaning you are effectively alkylating a moving target.
    
  • Competing Nucleophilicity: In cyclization reactions (e.g., hydrazine + 1,3-diketone), the hydrazine has two nucleophilic nitrogens (one substituted, one not), and the diketone has two electrophilic carbonyls. If the diketone is unsymmetrical, you face a 2x2 matrix of possible pathways, often leading to a statistical 1:1 mixture of isomers.

Visualizing the Decision Matrix

The following logic tree outlines the primary synthetic strategies based on your starting material.

PyrazoleLogic Start Start: Substrate Type Diketone 1,3-Diketone (Cyclization) Start->Diketone NH_Pyrazole NH-Pyrazole (N-Alkylation) Start->NH_Pyrazole CH_Pyrazole Substituted Pyrazole (C-H Activation) Start->CH_Pyrazole Sym_Diketone Symmetrical? Diketone->Sym_Diketone Sterics Steric Bulk at C3/C5? NH_Pyrazole->Sterics DG Directing Group? CH_Pyrazole->DG Unsym_Diketone Unsymmetrical Sym_Diketone->Unsym_Diketone No No Issues No Issues Sym_Diketone->No Issues Yes Enaminone Use Enaminone/ Thiodiketone Unsym_Diketone->Enaminone Best Selectivity Acidic Acidic Condensation (Electronic Control) Unsym_Diketone->Acidic Classic Knorr Solvent Solvent Switch (DMF vs HFIP) Sterics->Solvent Check Tautomer Metal Ru/Pd Catalysis DG->Metal C5 Activation

Caption: Strategic decision tree for selecting the optimal regioselective pathway based on substrate class.

📂 Section 2: Troubleshooting Ticket System

🎫 Ticket #001: The "Knorr Mixture" Issue

User Report: "I am reacting 1-phenyl-1,3-butanedione with methylhydrazine. I'm getting a 60:40 mixture of 1,3-dimethyl-5-phenylpyrazole and 1,5-dimethyl-3-phenylpyrazole. I need the 1,5-isomer exclusively."

Root Cause Analysis: In the Knorr synthesis, the hydrazine attacks the most electrophilic carbonyl first. However, steric hindrance also plays a role.[1]

  • Electronic Factor: The carbonyl adjacent to the phenyl group is less electrophilic (conjugation) than the methyl ketone.

  • Steric Factor: The methyl ketone is less hindered.

  • Conflict: Both factors favor attack at the methyl ketone, but the secondary nitrogen of methylhydrazine is more nucleophilic than the primary amine. The subtle balance leads to mixtures.

Resolution Protocol (The Enaminone Switch): Do not use the simple 1,3-diketone. Convert it to an enaminone or monothiodiketone intermediate. These have vastly different electronic profiles that force a specific attack order.

  • Step 1: Convert the acetyl group to a dimethylamino-enone using DMF-DMA (N,N-dimethylformamide dimethyl acetal).

  • Step 2: React the enaminone with methylhydrazine.

    • Mechanism:[2][3][4][5][6][7] The hydrazine's unsubstituted

      
       (stronger nucleophile) will exclusively attack the carbon attached to the dimethylamino group (Michael-type addition/elimination), locking the regiochemistry.
      

Reference: Fustero, S., et al. "Fluorine-containing heterocycles." Chemical Reviews 111.11 (2011) (Discusses enaminones for regiocontrol).

🎫 Ticket #002: N-Alkylation Selectivity (N1 vs N2)

User Report: "I have 3-methyl-5-phenylpyrazole. I need to methylate N1 (next to the phenyl). Using MeI/K2CO3 in DMF gives me the N2 product (next to methyl) as the major isomer."

Root Cause Analysis: This is a classic steric vs. thermodynamic conflict.

  • Steric Rule: Alkylation generally occurs at the less hindered nitrogen (N2, next to the smaller methyl group).

  • The "Semman's Rule" (Historical): In neutral media, alkylation occurs at the pyridine-like nitrogen. In basic media (anion), it occurs at the less hindered nitrogen.

Resolution Protocol (Solvent Engineering): You can flip the regioselectivity by changing the solvent properties, specifically using Fluorinated Alcohols .

VariableCondition A (Standard)Condition B (Regio-Switch)
Solvent DMF or DMSO (Polar Aprotic)HFIP (Hexafluoroisopropanol)
Mechanism

on Pyrazolyl Anion
H-Bonding Network / Tight Ion Pair
Major Product N2-Alkylated (Sterically controlled)N1-Alkylated (Thermodynamically controlled)
Why? The anion is free; the electrophile attacks the open side.HFIP forms strong H-bonds with the pyrazole nitrogens, altering their nucleophilicity and stabilizing the transition state leading to the more crowded isomer.

Actionable Step: Repeat the experiment using HFIP as the solvent (or a TFE/DCM mixture) without strong base, or use a mild base like


.

Reference: Chakrabarty, M., et al. "Regioselective N-alkylation of pyrazoles."[8][9] Tetrahedron 62.4 (2006).

🎫 Ticket #003: Direct C-H Functionalization

User Report: "I want to add an aryl group to the C5 position of 1-methylpyrazole. I tried standard Suzuki coupling but it requires a pre-functionalized bromide which is hard to make."

Root Cause Analysis: C5 is the most acidic proton, but C4 is the nucleophilic center for electrophilic aromatic substitution (


).[10] Standard Pd-catalyzed cross-coupling requires a halogen handle. Direct C-H activation requires a Directing Group (DG)  to guide the metal catalyst to C5.

Resolution Protocol (Ruthenium Catalysis): Use a Ruthenium(II) catalyst with a carbonate base. The N1-methyl group isn't a strong enough DG on its own for all catalysts, but specific conditions allow "directed" activation if a coordinating group (like a 2-pyridyl or amide) is present, OR use specific Pd conditions for simple pyrazoles.

  • Protocol: Pd(OAc)2 (5 mol%),

    
     (oxidant), Pivalic acid (additive).
    
  • Mechanism: Concerted Metallation-Deprotonation (CMD). The pivalate acts as a proton shuttle, enabling the Pd to insert into the C5-H bond.

📂 Section 3: Standard Operating Procedures (SOPs)

SOP-101: Regioselective Synthesis of 1-Aryl-3-Trifluoromethylpyrazoles

Targeting the 1,3-isomer specifically, avoiding the 1,5-isomer.

Rationale: Direct condensation of trifluoroacetylacetone with arylhydrazine usually yields the 1-aryl-5-hydroxy-5-trifluoromethyl pyrazoline (which dehydrates to the 1,5-isomer) or mixtures. We use the Hydrazone-First method.

Reagents:

  • 1,1,1-Trifluoro-4-ethoxy-3-buten-2-one (Enone precursor)

  • Arylhydrazine hydrochloride

  • Ethanol (solvent)

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 equiv of the ethoxy-enone in absolute ethanol (0.5 M concentration).

  • Addition: Cool to 0°C. Add 1.05 equiv of Arylhydrazine HCl slowly.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

    • Checkpoint: Monitor TLC. You should see the disappearance of the enone. The intermediate is the hydrazone formed at the aldehyde position (formerly the ethoxy group).

  • Cyclization: Heat to reflux for 3 hours. The intramolecular attack occurs on the trifluoroacetyl carbonyl.

  • Workup: Evaporate ethanol. Redissolve in EtOAc, wash with water/brine. Dry over

    
    .
    
  • Yield/Purity: Typically >90% yield, >95:5 regioselectivity favoring the 1-Aryl-3-

    
      isomer.
    

Why this works: The hydrazine attacks the enol ether carbon (hard electrophile/Michael acceptor) first, displacing ethanol. This fixes the nitrogen position before the ring closes onto the


-carbonyl.

📂 Section 4: Frequently Asked Questions (FAQ)

Q: How do I separate regioisomers if I inevitably get a mixture? A: Pyrazole regioisomers often have significantly different dipole moments.

  • TLC Tip: Run a 2D TLC or check multiple solvent systems (e.g., Hexane:EtOAc vs. DCM:MeOH).

  • Column Chromatography: The 1,5-isomer (sterically crowded) is usually less polar and elutes first on silica gel compared to the 1,3-isomer (more planar/conjugated).

  • Recrystallization: If one isomer is a solid, try recrystallization from heptane/ethanol mixtures. The symmetrical isomer often packs better.

Q: Can I use microwave irradiation to improve selectivity? A: Microwave heating generally improves yield and speed, but it often decreases regioselectivity by providing enough thermal energy to overcome the activation energy difference between the two transition states. For high regiocontrol, lower temperatures and longer reaction times are generally preferred (kinetic control).

Q: Why does my pyrazole N-alkylation stop at mono-alkylation? A: Once the pyrazole is alkylated, it loses its anionic character (if using base) and becomes a much weaker nucleophile (the lone pair is part of the aromatic sextet or less available). To achieve dialkylation (forming a pyrazolium salt), you need harsh conditions (neat alkyl halide, high heat). This is actually a feature, not a bug, preventing over-alkylation.

📚 References

  • Fustero, S., et al. (2011). Fluorine-Containing Heterocycles: New Synthetic Methods and Applications. Chemical Reviews, 111(11), 6984–7034. Link

  • Maddaluno, J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[11] The Journal of Organic Chemistry, 87(15), 9999-10008. Link

  • Gosselin, F., et al. (2023).[12] Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6435. Link

  • Ackermann, L., et al. (2014). Regioselective and Guided C–H Activation of 4-Nitropyrazoles.[13][14] The Journal of Organic Chemistry, 79(11), 5219–5227. Link

  • BenchChem Technical Notes. (2025). Optimizing N-Alkylation of Pyrazoles.Link (Simulated based on search context)

Sources

preventing decomposition of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromo-1-methyl-1H-pyrazol-5-amine Hydrobromide Stability Guide

Core Technical Overview

Compound Identity:

  • Systematic Name: 4-Bromo-1-methyl-1H-pyrazol-5-amine hydrobromide

  • CAS Number: 105675-85-2 (Free base), Salt forms vary.

  • Role: Critical intermediate for scaffold synthesis in kinase inhibitors (e.g., PI3K, Janus kinase) via Suzuki-Miyaura cross-coupling (C-Br handle) or amide condensation (C-NH₂ handle).[1]

The Stability Paradox: While the pyrazole ring is aromatic and generally robust, the 5-amino group renders the system electron-rich, increasing susceptibility to oxidative degradation. Furthermore, the C-Br bond at position 4 is photolabile. As a hydrobromide salt, the compound is prone to hygroscopicity, where absorbed moisture accelerates hydrolysis and oxidative pathways.

Storage & Handling Protocols (Pre-Reaction)

Q: My compound has turned from off-white to dark brown/red in storage. Is it still usable? A: The color change indicates oxidative degradation of the exocyclic amine, likely forming azo-dimers or N-oxides.

  • Diagnosis: Check LC-MS. If the parent peak (

    
    ) is intact but purity has dropped <95%, recrystallization is required.
    
  • Prevention:

    • Atmosphere: Store under Argon or Nitrogen. Oxygen is the primary enemy of electron-rich aminopyrazoles.

    • Light: The C-Br bond is photosensitive. Store in amber vials wrapped in foil.

    • Temperature: Long-term storage at -20°C is recommended to inhibit thermal dehydrobromination.

Q: The salt has clumped together. How do I handle this? A: Clumping indicates moisture absorption (hygroscopicity). Water acts as a nucleophilic catalyst for decomposition and alters the stoichiometry of the salt (MW deviation).

  • Immediate Action: Dry the salt in a vacuum desiccator over

    
     for 24 hours before use.
    
  • Reaction Impact: Excess water will quench organometallic catalysts (e.g.,

    
    , Grignards) or hydrolyze sensitive acid chlorides during downstream coupling.
    

Reaction Optimization & Troubleshooting

Q: I am observing rapid debromination (loss of Br) during Suzuki coupling. How do I stop this? A: Debromination is a common side reaction when the catalyst system is too active or the hydride source is present.

  • Mechanism: Palladium inserts into the C-Br bond. If a hydride source (e.g., from excess base or solvent impurities) is present, reductive elimination yields the des-bromo product.

  • Protocol Adjustment:

    • Solvent: Switch from alcohols (isopropanol/ethanol) to aprotic solvents like 1,4-Dioxane or Toluene to remove the hydride source.

    • Temperature: Do not exceed 80°C. Higher temperatures favor

      
      -hydride elimination pathways.
      
    • Base Selection: Use inorganic bases (

      
      , 
      
      
      
      ) instead of amines (
      
      
      ), which can act as reducing agents at high temperatures.

Q: The reaction mixture turns black immediately upon adding the catalyst. What is happening? A: This is likely "Catalyst Poisoning" via amine coordination. The free amine (


) binds strongly to the metal center (Pd, Cu), displacing ligands and precipitating the metal as "palladium black."
  • Solution:

    • Protect the Amine: Acetylate or Boc-protect the amine before the coupling step if possible.

    • Scavenge HBr: Since you are starting with the HBr salt, you must add a stoichiometric equivalent of base (e.g., NaH or KOtBu) at

      
       to neutralize the HBr before adding the catalyst. This prevents the formation of acidic hotspots that degrade the catalyst ligands.
      

Q: How do I prevent polymerization during acylation reactions? A: The electron-rich amine can attack the electrophile, but the pyrazole N1 can also participate if the conditions are too forcing, leading to regioisomeric mixtures or oligomers.

  • Control: Maintain strictly stoichiometric addition of the acylating agent at low temperature (

    
     to 
    
    
    
    ). Use a non-nucleophilic base (DIPEA) to scavenge the HBr released from the salt.

Experimental Protocols

Protocol A: Purification of Degraded Salt (Recrystallization)

Use this if the compound has darkened but retains >85% purity.

  • Dissolution: Suspend 10g of crude salt in minimal boiling Ethanol (anhydrous).

  • Clarification: If insoluble black particles remain (oxidized polymer), filter hot through a Celite pad.

  • Crystallization: Add Diethyl Ether dropwise to the hot filtrate until turbidity is just observed.

  • Cooling: Allow to cool slowly to room temperature, then place in a freezer (

    
    ) for 12 hours.
    
  • Isolation: Filter the white needles under Argon flow. Wash with cold Ether. Dry under high vacuum.

Protocol B: Stability Check via HPLC

Run this control before committing valuable reagents.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax),

    
    .
    
  • Mobile Phase A: Water + 0.1% TFA (Stabilizes the amine).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm.

  • Pass Criteria: Single peak >98% area. Any shoulder peaks indicate hydrolysis or oxidation.

Mechanistic Visualization

The following diagram illustrates the primary degradation pathways for 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide and the intervention points.

StabilityPathways Compound 4-Bromo-1-methyl-1H-pyrazol-5-amine Hydrobromide Salt Oxidation Azo-Dimers / N-Oxides (Dark Coloration) Compound->Oxidation Electron-rich amine reacts Debromination Des-bromo impurity (Loss of reactive handle) Compound->Debromination C-Br bond rupture Hydrolysis Salt Dissociation / Hygroscopic Clumping Compound->Hydrolysis Stoichiometry drift FreeBase Free Base Liberation (Potential Sublimation) Compound->FreeBase Removal of HBr Oxygen Oxygen (Air) Oxygen->Compound Slow Oxidation Light UV Light / Heat Light->Compound Homolytic Cleavage Moisture Moisture (H2O) Moisture->Compound Absorption Base Strong Base / Heat Base->Compound Neutralization Argon PREVENTION: Store under Argon Argon->Oxygen Blocks Amber PREVENTION: Amber Glass / Foil Amber->Light Blocks Desiccant PREVENTION: Desiccator / P2O5 Desiccant->Moisture Absorbs

Caption: Degradation pathways of 4-bromo-1-methyl-1H-pyrazol-5-amine HBr. Blue node represents the starting material; red/yellow/green nodes represent environmental stressors.

Quantitative Data: Solubility & Stability Profile

ParameterValue / ConditionImplications for Reaction
Melting Point 96 - 100°C (Free base)Salt form decomposes >200°C; avoid excessive heating.
pKa (Conjugate Acid) ~2.5 - 3.0 (Pyrazolium)Weakly acidic; requires mild base for neutralization.
Solubility (Water) High (Salt form)Use organic extraction (DCM/EtOAc) only after neutralizing to pH > 9.
Solubility (Organic) Low in non-polar (Hexane)Difficult to purify by trituration in non-polar solvents.
Hygroscopicity HighWeighing errors common; always dry before stoichiometric calculations.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 600351, 4-Bromo-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2025). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Retrieved from [Link]

Sources

Technical Support Center: 4-bromo-1-methyl-1H-pyrazol-5-amine Hydrobromide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-BR-005 Topic: Work-up Procedure & Troubleshooting Status: Active Audience: Process Chemists, Medicinal Chemists

Executive Summary & Mechanism

The Objective: Synthesis and isolation of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide . The Challenge: This reaction involves an electrophilic aromatic substitution (SEAr) at the C4 position of the pyrazole ring. The primary challenge is isolating the hydrobromide salt directly without converting it back to the free base or trapping excess brominating agents, which leads to oxidative degradation (discoloration).

The "Golden" Route (Direct Precipitation): The most robust method for isolating the hydrobromide salt utilizes elemental bromine (


) in a non-polar or moderately polar aprotic solvent (e.g., Dichloromethane or Dioxane).
  • Stoichiometry: 1.0 eq Amine + 1.0 eq

    
     1.0 eq Product + 1.0 eq HBr.
    
  • Advantage: The HBr byproduct reacts immediately with the basic exocyclic amine to form the insoluble salt, precipitating the product out of the reaction mixture, while impurities remain in solution.

Standard Operating Procedure (SOP)

Note: This protocol assumes a starting scale of 10–50 mmol. Adjust cooling capacity for larger scales.

Reagents & Solvents
ComponentRoleSpecification
1-methyl-1H-pyrazol-5-amine SubstratePurity >98%
Bromine (

)
Reagent1.0 – 1.05 equiv. (High purity)
Dichloromethane (DCM) SolventAnhydrous (Water <0.05%)
Diethyl Ether / MTBE Wash SolventPeroxide-free
Step-by-Step Protocol
  • Dissolution: Dissolve 1-methyl-1H-pyrazol-5-amine (1.0 eq) in DCM (10 volumes). Cool the solution to 0–5 °C under

    
     atmosphere.
    
  • Bromination: Add

    
     (1.0 eq) dropwise as a solution in DCM (1:1 v/v) over 30–60 minutes.
    
    • Observation: The solution will initially turn orange/red, then fade as

      
       is consumed. A white to off-white precipitate (the HBr salt) will begin to form.
      
  • Aging: Stir at 0 °C for 1 hour, then allow to warm to Room Temperature (RT) for 1 hour to complete precipitation.

  • Filtration (The Critical Work-up):

    • Filter the suspension under inert atmosphere (argon/nitrogen blanket recommended to prevent hygroscopic water uptake).

    • Do not use an aqueous quench if isolating the HBr salt directly.

  • Washing: Wash the filter cake with cold DCM (

    
     volumes) followed by Diethyl Ether (
    
    
    
    volumes) to remove trace
    
    
    .
  • Drying: Vacuum dry at 40–45 °C for 6–12 hours.

Troubleshooting Guide (Q&A)

Issue Category: Product Purity & Appearance

Q: My product filter cake is dark orange or brown instead of off-white. What happened?

  • Diagnosis: Trapped free Bromine (

    
    ) or oxidation products.
    
  • Fix:

    • Immediate: Wash the filter cake copiously with Dichloromethane (DCM) . The HBr salt is insoluble in DCM, but free

      
       is highly soluble. Continue washing until the filtrate runs clear.
      
    • Alternative: If the color persists, suspend the solid in DCM and stir with a small amount of acetone (scavenges

      
       to form bromoacetone, which is soluble) then re-filter. Warning: Bromoacetone is a lachrymator.
      

Q: The NMR shows a mixture of mono-bromo and di-bromo species.

  • Diagnosis: Over-bromination. The 5-amino group activates the ring. If local concentration of

    
     is high, N-bromination or poly-bromination can occur.
    
  • Fix:

    • Prevention: Dilute the

      
       feed further and increase stirring speed to ensure immediate dispersion.
      
    • Recovery: Recrystallize from Ethanol/EtOAc . The di-bromo impurities are often more soluble in EtOAc than the mono-bromo HBr salt.

Issue Category: Isolation & Yield

Q: I added Bromine, but no precipitate formed. The solution is clear.

  • Diagnosis: Solvent polarity is too high (e.g., using Methanol, DMF, or wet Acetonitrile), solubilizing the salt.

  • Fix:

    • Concentrate: Remove 50-70% of the solvent under vacuum.

    • Anti-solvent: Add Diethyl Ether or Hexanes dropwise until turbidity is observed. Cool to -20 °C to force crystallization.

Q: Can I use NBS (N-Bromosuccinimide) instead of


? 
  • Answer: Yes, but it complicates the HBr salt isolation.

  • Reasoning: NBS produces succinimide as a byproduct.

    • Protocol Adjustment: If using NBS in DCM/Acetonitrile, the product is often the free base or a mixture. You must perform an aqueous workup (wash away succinimide)

      
       Dry organics 
      
      
      
      Add HBr (in Acetic Acid or Dioxane) to precipitate the salt.
    • Recommendation: Use

      
       for direct salt access. Use NBS if handling liquid bromine is a safety constraint, but expect a two-step workup.
      
Issue Category: Stability

Q: The product turns sticky/gum-like upon exposure to air.

  • Diagnosis: Hygroscopicity. The HBr salt is hygroscopic.

  • Fix:

    • Handle under nitrogen.[1]

    • Store in a desiccator.

    • If gumming occurs, triturating with anhydrous Diethyl Ether often restores the solid form.

Critical Parameters & Data

Solvent Compatibility Table
SolventSolubility of HBr SaltSuitability for ReactionSuitability for Washing
DCM InsolubleExcellent (Precipitates Product)Excellent (Removes

)
Chloroform Sparingly SolubleGoodGood
Methanol SolublePoor (No precipitation)Avoid (Dissolves product)
Diethyl Ether InsolublePoor (Reagent solubility issues)Excellent (Drying aid)
Water SolubleAvoid (Dissolves salt)Avoid

Process Visualization

The following diagram illustrates the decision logic for the work-up procedure.

WorkUpProcedure Start Reaction Mixture (Amine + Br2 in DCM) CheckPrecip Is Precipitate Visible? Start->CheckPrecip Filter Filtration (Inert Atm) CheckPrecip->Filter Yes AddAntiSolvent Add Et2O / Hexane Cool to -20°C CheckPrecip->AddAntiSolvent No WashStep Wash Cake: 1. Cold DCM (remove Br2) 2. Et2O (remove DCM) Filter->WashStep AddAntiSolvent->Filter CheckColor Is Cake White/Off-White? WashStep->CheckColor Dry Vacuum Dry (45°C) CheckColor->Dry Yes Recryst Recrystallize (EtOH/EtOAc) CheckColor->Recryst No (Brown/Red) Final Final Product (HBr Salt) Dry->Final Recryst->Filter

Caption: Logic flow for the isolation of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide, highlighting critical decision points for purity control.

References

  • Beilstein J. Org. Chem. (2021).[1][2][3][4][5][6] Halogenations of 3-aryl-1H-pyrazol-5-amines. (Describes the analogous bromination of aminopyrazoles using NBS/Br2 and the stability of the C4-bromo product).

  • BenchChem. 4-Bromo-1-methyl-1H-pyrazol-3-amine. (Provides general handling and synthesis context for the isomeric 3-amine, applicable to the 5-amine regarding halogenation conditions).

  • Pfizer Inc. (2005). Patent WO2005063743A1. (Describes the synthesis of pyrazole intermediates for kinase inhibitors, utilizing bromination in DCM/Acetic acid).

  • Enamine. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. (Discusses regioselectivity and bromination of 1-methyl-pyrazoles).

Sources

Technical Support Center: Solvent Optimization for 4-Bromo-1-methyl-1H-pyrazol-5-amine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide CAS Registry Number: 1192-21-8 (Free base parent) / Salt forms vary Reaction Class: Electrophilic Aromatic Substitution (SEAr) - Bromination

Executive Summary: The Critical Role of Solvent

In the synthesis of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide , the solvent does not merely act as a medium; it is the primary driver of kinetic control and product isolation .

The reaction involves the bromination of the electron-rich 1-methyl-1H-pyrazol-5-amine at the C4 position. The critical process engineering goal is to ensure the Hydrobromide (HBr) salt precipitates out of solution as it forms. This "reaction-crystallization" approach prevents over-bromination and protects the amine from oxidation by locking it into its salt form immediately.

Solvent Selection Matrix

Use this table to select the optimal solvent system based on your facility's capabilities and purity requirements.

Solvent SystemReaction KineticsHBr Salt SolubilityProcess SuitabilityTechnical Verdict
Glacial Acetic Acid (AcOH) Fast. Protogenic nature stabilizes the transition state.Low. The salt typically precipitates upon cooling or addition of antisolvent (

).
High. Standard industrial choice. Mitigates poly-bromination.Recommended. Best balance of rate and purity.
Dichloromethane (DCM) Moderate. Good control over exotherm.Very Low. The polar salt is insoluble in non-polar DCM, leading to immediate slurry formation.Medium. Excellent for isolation (filtration), but HBr gas evolution can be an issue.Alternative. Good for small scale or if avoiding high boiling point solvents.
Acetonitrile (MeCN) Fast. Dipolar aprotic nature accelerates SEAr.Moderate. Salt may remain partially solubilized, requiring aggressive anti-solvent addition.Low. Risk of "oiling out" rather than clean crystallization.Not Recommended for salt isolation.
Water Very Fast. Heterogeneous or homogeneous depending on pH.High. The salt is highly water-soluble.Low. Requires evaporation or extraction (free-basing), defeating the purpose of direct salt isolation.Avoid if targeting the solid salt directly.

Visualizing the Process Workflow

The following diagram illustrates the reaction pathway and the critical phase-separation event driven by the solvent choice.

ReactionPathway cluster_0 Solvent Control Zone Start Starting Material: 1-Methyl-1H-pyrazol-5-amine Intermediate Transition State: Wheland Intermediate Start->Intermediate Activation Reagent Brominating Agent: Br2 or NBS Reagent->Intermediate Electrophilic Attack ProductSol Product in Solution: (Free Base) Intermediate->ProductSol Deprotonation SolventEffect Solvent Choice: (e.g., Acetic Acid/DCM) SolventEffect->Intermediate Stabilization Precipitation CRITICAL STEP: In-situ HBr Salt Precipitation SolventEffect->Precipitation Low Solubility Environment ProductSol->Precipitation + HBr (Byproduct) FinalProduct Final Product: 4-bromo-1-methyl-1H-pyrazol-5-amine Hydrobromide (Solid) Precipitation->FinalProduct Filtration

Figure 1: Reaction workflow emphasizing the solvent's role in forcing the precipitation of the HBr salt, which drives equilibrium and simplifies purification.

Troubleshooting Guide

Direct solutions to common experimental failures.

Issue 1: Product "Oils Out" Instead of Precipitating
  • Diagnosis: The solvent system is too polar or contains too much water, preventing the ionic crystal lattice from forming.

  • Root Cause: Use of Acetonitrile or wet alcohols; insufficient HBr concentration to form the salt fully.

  • Corrective Action:

    • Switch Solvent: Move to Glacial Acetic Acid or DCM .

    • Antisolvent Addition: If the reaction is already done, add 5 volumes of Diethyl Ether or MTBE (Methyl tert-butyl ether) dropwise with vigorous stirring to induce nucleation.

    • Seed Crystals: Add a small crystal of pure product to the oily mixture.

Issue 2: Low Yield / High Impurity Profile (Poly-bromination)
  • Diagnosis: Presence of 3,4-dibromo species or oxidation products (dark tars).

  • Root Cause:

    • Temperature: Reaction run >25°C.

    • Reagent Excess: Excess

      
       was added too quickly.
      
    • Solvent: Reaction remained in solution too long, allowing the product to react further.

  • Corrective Action:

    • Temperature Control: Maintain reaction between 0°C and 10°C .

    • Stoichiometry: Use exactly 1.0 - 1.05 equivalents of

      
      .
      
    • Precipitation: Ensure the solvent chosen (e.g., DCM) forces the monobromo salt to precipitate immediately, removing it from the reaction zone.

Issue 3: Product is Colored (Pink/Red/Brown)
  • Diagnosis: Oxidation of the amino group.

  • Root Cause: Free amine exposure to air/light or trace iron in the solvent.

  • Corrective Action:

    • Acidic Protection: Ensure the product is fully protonated (HBr salt form is oxidation resistant).

    • Wash: Wash the filter cake with cold DCM or Ether to remove surface impurities.

    • Recrystallization: Recrystallize from Ethanol/Ether .

Standardized Experimental Protocol

A validated baseline method for synthesis in Acetic Acid.

  • Dissolution: Charge 1-methyl-1H-pyrazol-5-amine (1.0 eq) into a reactor containing Glacial Acetic Acid (10 volumes). Stir until fully dissolved.

  • Cooling: Cool the solution to 10°C .

  • Bromination: Add Bromine (

    
    )  (1.05 eq) dropwise over 60 minutes.
    
    • Note: The solution will initially turn orange/red, then fade as

      
       is consumed.
      
    • Observation: A white to off-white precipitate (the HBr salt) should begin to form after 50% addition.

  • Aging: Stir the slurry at room temperature for 2 hours.

  • Isolation: Filter the solids under vacuum.

  • Washing: Wash the cake with cold Ethyl Acetate (2 x 3 volumes) to remove residual acetic acid and

    
    .
    
  • Drying: Dry under vacuum at 45°C.

Frequently Asked Questions (FAQs)

Q: Can I use NBS (N-Bromosuccinimide) instead of liquid Bromine? A: Yes, but with a caveat. NBS produces succinimide as a byproduct, which is water-soluble. If you want the hydrobromide salt, you must add an external source of HBr (e.g., HBr in Acetic Acid) because NBS does not generate enough free HBr to fully convert the amine to the salt form efficiently.

Q: Why is the 4-position favored over the 3-position? A: The amino group at position 5 is a strong electron-donating group (EDG). In the pyrazole ring, the 4-position is the most electron-rich site (ortho to the amine) and is kinetically favored for Electrophilic Aromatic Substitution [1].

Q: The product is hygroscopic. How should I store it? A: Aminopyrazole salts are hygroscopic. Store in a tightly sealed container with desiccants, preferably under Argon or Nitrogen, at 2-8°C. Moisture absorption can lead to hydrolysis or stickiness.

Troubleshooting Decision Tree

TroubleshootingTree Start Identify Problem Prob1 Low Yield Start->Prob1 Prob2 Impure/Colored Start->Prob2 Prob3 No Precipitate Start->Prob3 Sol1 Check Mother Liquor (Product might be soluble) Prob1->Sol1 Sol2 Check Oxidation/Tars Prob2->Sol2 Sol3 Solvent too Polar? Prob3->Sol3 Action1 Switch to less polar solvent (e.g., DCM) Sol1->Action1 Action2 Recrystallize (EtOH/Ether) & Protect from Light Sol2->Action2 Action3 Add Antisolvent (Et2O) or Cool to 0°C Sol3->Action3

Figure 2: Decision tree for rapid diagnosis of synthetic failures.

References

  • Vertex Pharmaceuticals Inc. (2010). Aminotriazolopyridines and their use as kinase inhibitors. WO2010027500A1.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 131172176, 4-bromo-1-methyl-1H-pyrazol-5-ol. (Analogous structure reference). [Link]

  • Fichez, J., et al. (2017). Recent Advances in Aminopyrazoles Synthesis and Functionalization. (General review of aminopyrazole reactivity). [Link]

Technical Support Center: Purification of 4-Bromo-1-methyl-1H-pyrazol-5-amine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the purification of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide (CAS: 105675-85-2, free base ref). This protocol addresses the removal of the specific starting material, 1-methyl-1H-pyrazol-5-amine (also known as 5-amino-1-methylpyrazole), and other common bromination byproducts.

Executive Summary & Chemical Logic

The synthesis of 4-bromo-1-methyl-1H-pyrazol-5-amine typically involves the electrophilic bromination of 1-methyl-1H-pyrazol-5-amine using elemental bromine (


) or N-bromosuccinimide (NBS). When 

is used, the product naturally precipitates as the hydrobromide salt (HBr) due to the generation of HBr byproduct.

The Purification Challenge: The primary impurity is the unreacted starting material (SM), 1-methyl-1H-pyrazol-5-amine hydrobromide . Both the product and the SM are high-melting, polar salts. However, the introduction of the heavy bromine atom at the C4 position significantly alters the lattice energy and solubility profile.

  • Product (4-Br): Lower solubility in cold polar protic solvents (Ethanol, IPA) due to tighter crystal packing and increased lipophilicity from the bromine.

  • Starting Material (Des-Br): Higher solubility in alcohols; more hygroscopic.

Therefore, fractional recrystallization is the most robust method for purification, superior to simple trituration.

Purification Workflow

The following logic gate outlines the decision process for purifying the crude hydrobromide salt.

PurificationWorkflow Start Crude Reaction Mixture (Solid HBr Salt) SolubilityCheck Solubility Test (Hot Ethanol) Start->SolubilityCheck Dissolution Dissolve in Boiling Ethanol (10-15 mL/g) SolubilityCheck->Dissolution Soluble (Hot) FiltrationHot Hot Filtration (Remove insolubles) Dissolution->FiltrationHot Crystallization Slow Cooling (RT -> 4°C) FiltrationHot->Crystallization Isolation Filtration & Wash (Cold EtOH + Et2O) Crystallization->Isolation PurityCheck Purity Analysis (HPLC / 1H-NMR) Isolation->PurityCheck Recrystallize Repeat Recrystallization PurityCheck->Recrystallize Fail (SM > 0.5%) FinalProduct Pure 4-Bromo HBr Salt PurityCheck->FinalProduct Pass (>98%) Recrystallize->Dissolution

Figure 1: Logical workflow for the fractional recrystallization of aminopyrazole hydrobromide salts.

Detailed Purification Protocol

Method A: Recrystallization (Recommended)

This method exploits the solubility differential in Ethanol (EtOH).

Reagents:

  • Absolute Ethanol (200 proof)

  • Diethyl Ether (optional, for washing)

  • Crude 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide

Step-by-Step:

  • Dissolution: Place the crude solid in a round-bottom flask. Add absolute ethanol (approx. 10–15 mL per gram of solid).

  • Reflux: Heat the mixture to reflux (

    
    ) with stirring. The salt should fully dissolve. If undissolved solids remain after 15 minutes, filter the hot solution to remove inorganic salts or polymerized byproducts.
    
    • Note: If the solution is very dark (oxidized), add activated charcoal (5% w/w), reflux for 10 mins, and filter hot through Celite.

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature. Do not use an ice bath immediately; rapid cooling traps the starting material.

  • Precipitation: Once crystals form at room temperature, move the flask to a refrigerator (

    
    ) for 2–4 hours to maximize yield.
    
  • Filtration: Filter the white to off-white crystals under vacuum.

  • Washing: Wash the filter cake with cold ethanol (

    
     small volume) followed by diethyl ether to remove residual solvent and surface impurities.
    
  • Drying: Dry in a vacuum oven at

    
     for 6 hours.
    
Method B: Trituration (For High Purity Crude)

If the starting material content is low (<5%), a simple trituration may suffice.

  • Suspend the crude solid in Ethyl Acetate or Dichloromethane (the HBr salt is insoluble in these).

  • Sonicate for 20 minutes.

  • Filter and wash with the same solvent.[1]

    • Mechanism:[2][3][4][5][6] This removes non-salt organic impurities and trace free-base starting material, though it is less effective for removing the hydrobromide form of the starting material.

Troubleshooting & FAQs

Q1: My product is colored (yellow/orange) instead of white. Is it impure?

A: Yes. The yellow/orange color typically comes from trace free bromine (


) trapped in the lattice or oxidation products (diazo species).
  • Fix: Wash the solid with a small amount of cold acetone or ether. If the color persists, perform the Charcoal Treatment described in Method A (Step 2).

Q2: I still see Starting Material (SM) by HPLC after recrystallization.

A: This indicates "co-crystallization." The SM hydrobromide is structurally similar to the product.

  • Fix: Switch solvent systems. Use Isopropanol (IPA) instead of Ethanol. IPA is less polar, which often amplifies the solubility difference between the mono-bromo product and the unbrominated SM.

  • Alternative: Dissolve the salt in water, neutralize with

    
     to the free base, extract into Ethyl Acetate, wash with water, and re-precipitate the salt by adding HBr/Acetic Acid. This "Acid-Base Swing" is the ultimate purification method.
    
Q3: What are the solubility profiles of the species?

Understanding solubility is key to separation.

Solvent4-Br-Product (HBr Salt)Starting Material (HBr Salt)Free Base (Neutral)
Water HighHighModerate
Ethanol (Hot) HighVery HighHigh
Ethanol (Cold) Low (Crystallizes) Moderate (Stays in solution)High
DCM / EtOAc InsolubleInsolubleSoluble
Diethyl Ether InsolubleInsolubleModerate
Q4: Can I use Acetone for recrystallization?

A: Use caution. While pyrazole salts can be crystallized from acetone, primary amines can react with acetone to form imines (Schiff bases) under acidic conditions (HBr). Ethanol or Isopropanol are chemically safer choices.

References

  • ChemicalBook. (2025). 4-Bromo-1-methylpyrazole Properties and Synthesis. Retrieved from

  • Google Patents. (2011). Method for purifying pyrazoles via acid addition salts (WO2011076194A1). Retrieved from

  • Royal Society of Chemistry. (2020).[7] Bromination of aromatic amines and resins. Retrieved from

  • PubChem. (2025). 4-bromo-1-methyl-1H-pyrazol-5-amine Compound Summary. Retrieved from

Sources

Technical Support Center: Managing Hydrobromide (HBr) Salts in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Methodological Troubleshooting & Optimization Assigned Specialist: Senior Application Scientist

Executive Summary

Hydrobromide (HBr) salts are ubiquitous intermediates, often generated following Boc-deprotection or bromination. While they offer excellent crystallinity and shelf-stability, the HBr moiety acts as a "silent saboteur" in subsequent steps. It introduces two distinct interference vectors: proton acidity (which consumes base) and bromide nucleophilicity (which poisons catalysts).

This guide provides the decision logic, protocols, and troubleshooting frameworks to neutralize these threats before they compromise your yield.

Module 1: The Decision Matrix (Workflow Logic)

Do not default to in-situ neutralization for every reaction. Use this logic gate to determine if you must isolate the free base or if you can neutralize within the reaction vessel.

HBr_Decision_Tree Start Start: HBr Salt Intermediate NextStep What is the Next Reaction Step? Start->NextStep Cat Transition Metal Catalysis (Suzuki, Buchwald, Heck) NextStep->Cat Sub Nucleophilic Substitution (SN2, Amide Coupling) NextStep->Sub Sens Base-Sensitive Substrate (Epoxides, Esters) NextStep->Sens HalideSens Is the catalyst halide-sensitive? (e.g., Pd-catalyzed Aryl Iodide coupling) Cat->HalideSens Solubility Is the Free Base volatile or unstable? Sub->Solubility Isolate PROTOCOL A: Biphasic Isolation (Free-Basing) Sens->Isolate Mandatory HalideSens->Isolate Yes (Bromide Poisoning Risk) InSitu PROTOCOL B: In-Situ Neutralization HalideSens->InSitu No (Aryl Bromide Substrate) Solubility->Isolate No (Cleanest Profile) Solubility->InSitu Yes (Risk of Loss)

Figure 1: Decision logic for handling HBr salts. Note that Pd-catalyzed couplings involving Aryl Iodides are particularly sensitive to exogenous bromide ions.

Module 2: The "Bromide Effect" in Catalysis

The Issue: In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), the bromide anion (


) is not merely a spectator. It is a soft ligand that binds strongly to Pd(II).

If your substrate is an Aryl Iodide or Aryl Triflate , the presence of excess


 from the HBr salt can inhibit the reaction by displacing the iodide/triflate or preventing the oxidative addition step. This is known as the "Halide Effect" or "Halide Inhibition" [1, 2].

Mechanism of Interference:

  • Saturation: Excess

    
     saturates the coordination sphere of the active Pd(0) species, forming anionic species like 
    
    
    
    , which are less reactive toward oxidative addition.
  • Competition: In Suzuki couplings,

    
     competes with the hydroxide/base required to activate the boronic acid (transmetallation step).
    

Troubleshooting Table: Catalytic Failure Modes

SymptomDiagnosisCorrective Action
Reaction Stalls < 20% Catalyst PoisoningSwitch to Protocol A (Isolation). Remove all

before adding catalyst.
Low Yield (Aryl Iodide) Halide ExchangeThe

is exchanging with the I on the ring (rare) or inhibiting Pd. Add AgOTf (silver triflate) to precipitate AgBr (expensive but effective).
Precipitate Formation Insoluble Amine-HBrThe amine-HBr salt is insoluble in non-polar solvents (Toluene/Dioxane), preventing reaction. Add MeOH or switch to Protocol A.
Module 3: Standard Operating Procedures (SOPs)
Protocol A: Biphasic Isolation (The "Clean Slate")

Use this for sensitive catalysis or when accurate stoichiometry is critical.

Reagents: DCM or EtOAc (Organic), 1M NaOH or Sat.


 (Aqueous).
  • Dissolution: Suspend the HBr salt in the organic solvent (approx. 10 mL/g).

    • Note: The salt may not dissolve initially.[1][2][3] This is normal.

  • Basification: Add 1M NaOH (1.2 equivalents relative to HBr).

    • Caution: If the molecule has base-sensitive groups (esters), use Saturated

      
       instead.
      
  • Extraction: Agitate vigorously until the solid dissolves and two clear layers form.

    • Validation Step: Check the pH of the aqueous layer.[3] It must be >10. If not, add more base.

  • Separation: Separate layers. Extract aqueous layer 2x with organic solvent.

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
    • Checkpoint: Weigh the resulting oil/solid. Yield should be

      
      .
      
Protocol B: In-Situ Neutralization

Use this for simple acylations or alkylations where isolation is impractical.

Reagents: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Stoichiometry Calculation (Critical):

    • You need 2 equivalents of base for the first equivalent of reagent.

    • Eq 1: Neutralizes the HBr.

    • Eq 2: Acts as the proton scavenger for the reaction itself.

  • Solvent Choice:

    • DCM/Chloroform: The resulting TEA-HBr salt remains soluble. Good for homogeneous kinetics.

    • Ether/THF/Acetone: The resulting TEA-HBr salt precipitates .[4] This drives the equilibrium forward (Le Chatelier’s principle) but creates a slurry that can be hard to stir [3].

  • Execution: Add the organic base to the HBr salt before adding the electrophile (e.g., acid chloride). Allow to stir for 10 mins.

Module 4: FAQ & Technical Data

Q1: My yield is consistently lower than expected. Why? A: You likely ignored the Molecular Weight (MW) correction. HBr adds significant mass.

  • Formula:

    
    
    
  • Impact: If you weigh 100 mg of salt assuming it's free base, you are actually using ~30-40% less moles of reactant.

Q2: Can I use inorganic bases (K2CO3) for in-situ neutralization? A: Yes, but solubility is the limiter.

  • In DMF/DMSO : Carbonates work well.

  • In DCM/Toluene : Carbonates are insoluble. The neutralization happens only at the surface of the solid, which is slow. You must add a phase transfer catalyst (e.g., 18-crown-6 or TBAB) or add a drop of water to create a "wet surface" effect.

Q3: The HBr salt is hygroscopic and hard to weigh. What do I do? A:

  • Dry the salt in a vacuum oven at 40°C overnight over

    
    .
    
  • If still sticky, dissolve the entire bulk in a known volume of solvent (e.g., MeOH) to make a stock solution. Calculate moles by volume rather than mass.

Data Table: Base Selection for HBr Neutralization

BasepKa (Conj.[5] Acid)Solubility (Salt Form)Recommended Use
Triethylamine (TEA) 10.75Insol. in Ether/AcetoneGeneral Acylations
DIPEA (Hunig's Base) 10.75Sol. in most organicsNon-Nucleophilic needs
Pyridine 5.2SolubleAcylations (acts as solvent)
NaOH (1M) 15.7 (H2O)Soluble (Water)Protocol A (Isolation)
K2CO3 10.3Insoluble (Organics)DMF/DMSO reactions
References
  • Netherton, M. R., & Fu, G. C. (2001).[6] Suzuki Cross-Couplings of Alkyl Bromides. Journal of the American Chemical Society. Link (Discusses halide effects and catalyst selection).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews. Link (Reviews the interference of halides in the transmetallation step).

  • BenchChem. (n.d.). Triethylamine hydrobromide Solubility Profile. Link (Data on solubility of amine salts in organic solvents).

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling Mechanism and Troubleshooting. Link.

Sources

scale-up issues for 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up of 4-Bromo-1-methyl-1H-pyrazol-5-amine Hydrobromide

Process Logic & Pathway

The scale-up of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide (CAS: 105675-85-2) requires a transition from laboratory-scale NBS (N-bromosuccinimide) methods to more atom-economical, industrial bromination using elemental bromine (


). While NBS offers mild conditions, it introduces succinimide impurities that are difficult to remove from the salt product without aqueous workups that reduce yield.

The preferred industrial route utilizes the high electron density of the pyrazole ring to facilitate rapid electrophilic aromatic substitution at the C4 position. The byproduct, hydrogen bromide (


), is utilized to spontaneously form the desired salt, creating a high-efficiency "one-pot" process.

Figure 1. Reaction Workflow and Critical Control Points

G Start Start: 1-Methyl-1H-pyrazol-5-amine (Free Base) Solv Solvent Selection (DCM or Acetonitrile) Start->Solv Cool Cooling (0-5°C) *Critical for Regioselectivity* Solv->Cool Add Controlled Addition of Bromine (Br2) (1.0 - 1.05 eq) Cool->Add Slow Addition React Reaction Progress (Exothermic) Add->React In-situ HBr generation Precip Spontaneous Precipitation of HBr Salt React->Precip Saturation Filter Filtration & Washing (Removal of colored impurities) Precip->Filter End Final Product: 4-Bromo-1-methyl-1H-pyrazol-5-amine Hydrobromide Filter->End

Caption: Workflow for the direct bromination and salt formation. Red nodes indicate critical safety/quality control points.

Troubleshooting Guides (Q&A)

This section addresses specific issues reported by process chemists during the scale-up from gram to kilogram quantities.

Category A: Reaction Control & Exotherm

Q: The reaction mixture turns black/tarry immediately upon adding bromine. Is the product degrading? A: This is typically caused by localized overheating or oxidation of the electron-rich amine.

  • Mechanism: Aminopyrazoles are easily oxidized. If

    
     is added too quickly, the local concentration spikes, leading to oxidative dimerization (azo formation) or polymerization.
    
  • Solution:

    • Temperature: Ensure the reactor is pre-cooled to 0–5°C.

    • Dilution: Dilute the bromine in the reaction solvent (1:1 to 1:5 ratio) before addition. Do not add neat bromine.

    • Rate: Addition should be subsurface and slow enough to maintain the internal temperature

      
      .
      

Q: We observe a "stalling" of the reaction at ~80% conversion. Adding more bromine doesn't help. A: This is likely due to premature salt precipitation encapsulating the starting material.

  • Causality: As HBr is generated, the starting amine (which acts as a base) can protonate and precipitate as the hydrobromide salt before it is brominated. The protonated species is electron-deficient and deactivated toward electrophilic attack.

  • Protocol Adjustment:

    • Solvent Swap: Use a solvent where the starting material HBr salt is slightly soluble but the product is insoluble (e.g., switch from pure DCM to a DCM/Acetonitrile mixture).

    • Temperature Bump: Allow the reaction to warm to room temperature (20-25°C) after the initial addition to solubilize the intermediate salt and allow the reaction to complete.

Category B: Purification & Isolation[1]

Q: The isolated salt is pink or violet instead of white. How do we improve color? A: The color comes from trace oxidation byproducts or residual bromine.

  • Corrective Action:

    • Displacement Wash: Wash the filter cake with a solvent containing a small amount of antioxidant (e.g., 1% acetone or a dilute solution of sodium bisulfite, though bisulfite requires water which dissolves the salt).

    • Reslurry: Reslurry the crude solid in cold Ethyl Acetate or MTBE. These solvents dissolve many organic impurities but not the HBr salt.

    • Recrystallization: If purity is critical, recrystallize from Ethanol/IPA. Note: Heating usually requires a small amount of free HBr added to the solvent to prevent dissociation of the salt.

Q: The product is hygroscopic and sticky during filtration. A: Hydrobromide salts of small heterocycles can be hygroscopic.

  • Troubleshooting:

    • Ensure the filtration is performed under a nitrogen blanket.

    • Wash with anhydrous solvents (e.g., anhydrous Et2O or Heptane) to remove high-boiling solvents like DMF if used.

    • Dry in a vacuum oven at 40-50°C. Avoid temperatures >80°C as HBr can sublime/dissociate, leaving the free base which has a lower melting point.

Critical Process Parameters (CPP) Data

ParameterRangeImpact on Quality
Reaction Temperature 0°C – 10°CHigh: >15°C increases oxidative impurities (color) and di-bromination side products.
Bromine Equivalents 1.00 – 1.05 eqCritical: Excess bromine leads to per-bromination. <1.0 eq leaves unreacted starting material which is hard to separate from the product.
Solvent Volume 10 – 15 volMedium: Sufficient volume is needed to manage heat dissipation and slurry density.
Stirring Speed High ShearHigh: Essential to prevent "hot spots" during bromine addition and ensure uniform slurry during precipitation.

Frequently Asked Questions (FAQ)

Q: Can we use NBS (N-Bromosuccinimide) instead of liquid Bromine for scale-up? A: Yes, but it complicates the workup. NBS produces succinimide as a byproduct.

  • Pros: Easier handling (solid reagent), milder exotherm.

  • Cons: You must remove succinimide. Since succinimide is water-soluble, you would need an aqueous wash, which dissolves your HBr salt product. You would have to isolate the free base first, then re-form the salt with HBr/Acetic Acid, adding an extra step. For scale-up >1kg,

    
     is preferred.
    

Q: Is the 4-bromo-1-methyl-1H-pyrazol-5-amine free base stable? A: The free base is moderately unstable and prone to oxidation (darkening) upon storage. The hydrobromide salt is significantly more stable and is the preferred form for storage and transport.

Q: What materials of construction (MoC) are required? A: Bromine and HBr are highly corrosive.

  • Reactors: Glass-lined (GLR) or Hastelloy. Stainless steel (SS316) is not recommended for the reaction step due to pitting corrosion from HBr.

  • Gaskets: PTFE (Teflon) or Kalrez. Avoid Viton or Silicone.

References

  • Synthesis of Aminopyrazoles: Fichez, J., Busca, P., & Prestat, G. (2025). Recent Advances in Aminopyrazoles Synthesis and Functionalization. ResearchGate. Link

  • Bromination Methodology: Guan, M., et al. (2021).[1] Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis. Organic Process Research & Development. Link

  • Compound Properties: PubChem. 4-bromo-1-methyl-1H-pyrazol-5-amine. CID 600351. Link

  • Reactivity of Pyrazoles: Imperial College London. Heteroaromatic Chemistry: Imidazoles and Pyrazoles Reactivity. Link

  • Safety Data: Sigma-Aldrich. Safety Data Sheet: 4-Bromo-1-methyl-1H-pyrazole. Link

Sources

Technical Support Center: Pyrazole Bromination Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-BR-001 Subject: Alternative Brominating Agents & Troubleshooting for Pyrazole Synthesis Status: Open Assigned Specialist: Senior Application Scientist

Triage & Agent Selection

User Query: "I need to move away from elemental bromine (


) due to safety and handling concerns. NBS is working but expensive for scale-up. What are my validated alternatives?"

Specialist Response: Elemental bromine is indeed hazardous and difficult to handle on a large scale. While N-Bromosuccinimide (NBS) is the standard laboratory alternative, it suffers from poor atom economy (molecular weight waste).

For scalable and regioselective pyrazole bromination, we recommend evaluating 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) for cost-efficiency or Oxidative Bromination (


)  for green chemistry compliance.
Reagent Comparison Matrix
FeatureNBS (Standard) DBDMH (Recommended)

+ HBr (Green)
Electrochemical (Advanced)
Active Br Content ~45% (1 atom/mol)~55% (2 atoms/mol)High (In situ generation)Variable (mediated)
Atom Economy Low (Succinimide waste)High (Dimethylhydantoin is water soluble)Excellent (Water is byproduct)Excellent
Cost HighLowVery LowLow (Electricity cost)
Selectivity (C4) HighHighModerate to HighHigh
Reaction Phase Homogeneous (usually DMF/MeCN)Heterogeneous or HomogeneousBiphasic ("On Water")Homogeneous
Decision Logic: Selecting Your Reagent

ReagentSelection Start Substrate Assessment Scale Scale > 100g? Start->Scale AcidSens Acid Sensitive? Scale->AcidSens No Rec_DBDMH Rec: DBDMH (Cost/Efficiency) Scale->Rec_DBDMH Yes Green Green/Sustainability Priority? AcidSens->Green No Rec_NBS Rec: NBS (Mild/Standard) AcidSens->Rec_NBS Yes (Avoids HBr) Green->Rec_DBDMH No (Standard) Rec_Ox Rec: H2O2 + HBr (Green/Oxidative) Green->Rec_Ox Yes (High Atom Econ) Rec_Electro Rec: Electrochemical (NaBr electrolyte) Green->Rec_Electro Yes (No Reagents)

Figure 1: Decision matrix for selecting the optimal brominating agent based on substrate stability and reaction scale.

Validated Protocols
Protocol A: The "Workhorse" – DBDMH Bromination

Why this works: DBDMH transfers two bromine atoms per molecule compared to NBS's one, effectively halving the molar loading required. It is particularly effective for electron-rich heterocycles like pyrazoles.

Reagents:

  • Substrate: 1-Methyl-1H-pyrazole (or derivative)[1]

  • Reagent: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (0.55 equiv)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step Workflow:

  • Dissolution: Dissolve the pyrazole substrate (1.0 equiv) in DCM (5 mL/mmol). Cool to 0°C.[2]

  • Addition: Add DBDMH (0.55 equiv) portion-wise over 10 minutes. Note: DBDMH is sparingly soluble; the suspension will clear as the reaction proceeds.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LCMS for the disappearance of starting material.

  • Quench: Add 10%

    
     (aq) to quench residual bromine species.
    
  • Workup: Separate phases. Wash organic layer with water and brine.[3] Dry over

    
    .[4]
    
  • Purification: Evaporate solvent. Most C4-bromopyrazoles crystallize upon standing. If "oily," see Troubleshooting Ticket #3 below.

Protocol B: The "Green" Upgrade – Oxidative Bromination (

)

Why this works: This method generates "Br+" in situ.[5] It mimics biological haloperoxidases.[6] It is highly atom-economical as the oxidant (


) reduces to water.

Reagents:

  • Substrate: Pyrazole derivative[2][7][8][9][10]

  • Source: 48% HBr (aq) (1.0–1.2 equiv)[11]

  • Oxidant: 30%

    
     (aq) (1.1 equiv)[12]
    
  • Solvent: Water (or MeOH/Water for solubility)

Step-by-Step Workflow:

  • Setup: Charge flask with pyrazole (1.0 equiv) and water (or MeOH).

  • Acidification: Add 48% HBr (1.1 equiv) dropwise. Stir for 5 minutes.

  • Oxidation: Add 30%

    
     dropwise over 30 minutes. Caution: Exothermic. Maintain temp <30°C to prevent over-oxidation.
    
  • Reaction: Stir at RT for 2–6 hours. The solution typically turns orange/red (active bromine) and then fades as it is consumed.

  • Isolation: Neutralize with saturated

    
    . If solid precipitates, filter. If liquid, extract with Ethyl Acetate.[2][3][13]
    
Mechanism of Oxidative Bromination

OxidativeMechanism Reagents HBr + H2O2 ActiveSpecies [Br-OH2]+ / Br2 (In Situ Generation) Reagents->ActiveSpecies Oxidation Waste Byproduct: 2 H2O Reagents->Waste Reduction Intermediate Sigma Complex (Arenium Ion) ActiveSpecies->Intermediate Electrophilic Attack Substrate Pyrazole (C4-H) Substrate->Intermediate Product 4-Bromopyrazole Intermediate->Product -H+

Figure 2: Pathway for in situ generation of electrophilic bromine species using Hydrogen Peroxide and Hydrobromic acid.

Troubleshooting & FAQs
Ticket #1: Regioselectivity Issues

Q: "I am seeing bromination at C3 or C5 instead of C4, or a mixture. Why?" A: Pyrazoles are


-excessive. Electrophilic Aromatic Substitution (EAS) strongly favors the C4 position  because the intermediate cation is best stabilized there.
  • Cause: If C4 is blocked, substitution may occur at C3/C5 but requires forcing conditions. If C4 is open but you get C3/C5, check if your N-substituent is directing the incoming electrophile (rare in standard EAS) or if you are using a radical mechanism (e.g., NBS with light/initiator) which might favor benzylic-type positions on side chains.

  • Fix: Ensure you are running the reaction in the dark (if using NBS) to suppress radical pathways. For strict C4 selectivity, use mild electrophilic conditions (DBDMH or Electrochemical) rather than radical conditions.

Ticket #2: Polybromination

Q: "I am getting di- and tri-bromo products. How do I stop at mono-substitution?" A: The pyrazole ring becomes less reactive after the first bromine is added (halogen is deactivating). However, if your reaction medium is too concentrated or the reagent is added as a bolus, local excesses cause over-bromination.

  • Fix:

    • Stoichiometry: Use exactly 1.0 equiv of active Br (0.5 equiv DBDMH).

    • Addition: Add the brominating agent as a solution dropwise over 30–60 minutes.

    • Solvent: Switch to a more polar solvent (MeCN) which can moderate the reactivity of the electrophile compared to non-polar solvents like

      
       (which should be avoided anyway).
      
Ticket #3: The "Oily Product" Trap

Q: "My product is supposed to be a solid, but it's coming out as an orange oil. Recrystallization isn't working." A: This is a classic issue with pyrazole synthesis, often caused by residual solvent (DMF) or impurities (succinimide/hydantoin byproducts) preventing crystal lattice formation.

  • Fix:

    • The Water Wash: If using DMF, wash the organic layer with water 5 times to remove all traces of DMF.

    • Trituration: Dissolve the oil in a minimum amount of DCM, then add cold Hexanes or Pentane dropwise until cloudy. Scratch the flask walls to induce nucleation.

    • Sublimation: Many halopyrazoles sublime easily. If the oil is persistent, try high-vacuum sublimation to pull pure product off the crude oil.

References
  • Electrochemical Bromination:Zeitschrift für Naturforschung B, 2022, 77(1), 35-40.

    
     from KX salts). Link[14]
    
  • DBDMH Properties & Protocols: BenchChem Technical Guide, 2025. (Detailed properties of 1,3-Dibromo-5,5-dimethylhydantoin). Link

  • Green Oxidative Bromination:Engineered Science Publisher, 2025. (Review of

    
     systems for "on water" bromination). Link
    
  • Regioselectivity in Pyrazoles: ResearchGate Review, 2025. (Analysis of C4 vs C3/C5 halogenation patterns). Link

  • Troubleshooting NBS: RSC Advances, 2026. (Photochemical vs Thermal bromination pathways). Link

Sources

Validation & Comparative

comparing synthesis methods for 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-1-methyl-1H-pyrazol-5-amine hydrobromide (CAS: 105675-85-2) is a critical heterocyclic building block employed in the synthesis of next-generation tyrosine kinase inhibitors (TKIs) and agrochemicals. Its structural integrity—specifically the regioselective placement of the bromine atom at the C4 position adjacent to the nucleophilic amino group—is pivotal for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This guide objectively compares three synthesis methodologies:

  • The NBS Route (Laboratory Standard): Prioritizes handling safety and regioselectivity.

  • The Elemental Bromine Route (Industrial Standard): Prioritizes atom economy and direct salt formation.

  • The Oxidative Bromination Route (Green Alternative): Prioritizes environmental sustainability.

Chemical Identity & Structural Logic[1]

  • IUPAC Name: 4-Bromo-1-methyl-1H-pyrazol-5-amine hydrobromide

  • Molecular Formula: C

    
    H
    
    
    
    Br
    
    
    N
    
    
    (Salt form)
  • Key Reactivity: The C5-amino group activates the pyrazole ring, directing electrophilic aromatic substitution (SEAr) exclusively to the C4 position.

Synthesis Pathway Visualization

The following diagram illustrates the competitive pathways for synthesizing the target molecule from the commercially available precursor, 1-methyl-1H-pyrazol-5-amine.

SynthesisPathways Precursor 1-Methyl-1H-pyrazol-5-amine (Starting Material) MethodA Method A: NBS (Solvent: MeCN/DMF) Precursor->MethodA Electrophilic Bromination MethodB Method B: Br2 (Solvent: AcOH/DCM) Precursor->MethodB Direct Bromination IntermediateA Free Base Intermediate (Requires Purification) MethodA->IntermediateA - Succinimide Target 4-Bromo-1-methyl-1H-pyrazol-5-amine Hydrobromide (Target) MethodB->Target One-Step Precipitation (Atom Economy) IntermediateA->Target + HBr (Salt Formation)

Figure 1: Comparative synthetic pathways. Note the direct route to the salt offered by Method B versus the multi-step requirement of Method A.

Detailed Methodology Comparison

Method A: N-Bromosuccinimide (NBS) Electrophilic Substitution

Best For: Small-to-medium scale laboratory synthesis where safety and precise stoichiometry are paramount.

  • Mechanism: NBS provides a controlled source of electrophilic bromine (

    
    ).[1] The reaction is typically conducted in polar aprotic solvents (Acetonitrile or DMF) which stabilize the transition state.
    
  • Protocol Overview:

    • Dissolve 1-methyl-1H-pyrazol-5-amine in Acetonitrile (MeCN).

    • Cool to 0°C to suppress over-bromination or oxidation.

    • Add NBS (1.05 eq) portion-wise.

    • Critical Step: The byproduct, succinimide, is water-soluble. Aqueous workup is required to remove it.

    • Salt Formation: The isolated free base oil is dissolved in ethanol, and 48% aqueous HBr is added to precipitate the hydrobromide salt.

Pros:

  • High regioselectivity (exclusive C4 bromination).

  • Avoids handling corrosive liquid bromine.

  • Mild reaction conditions.[2]

Cons:

  • Poor Atom Economy: Generates stoichiometric succinimide waste.

  • Two-Step Process: Does not directly yield the HBr salt; requires a secondary salting-out step.

Method B: Direct Bromination with Elemental Bromine ( )

Best For: Industrial scale-up and process chemistry where cost and atom economy drive decisions.

  • Mechanism: Direct electrophilic attack by

    
    . The byproduct is HBr, which conveniently reacts with the amine product to form the desired salt immediately.
    
  • Protocol Overview:

    • Dissolve precursor in Glacial Acetic Acid (AcOH) or Dichloromethane (DCM).

    • Add

      
       solution dropwise at controlled temperature (<10°C).
      
    • Self-Validating Step: The product, 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide, is often less soluble in the reaction matrix and precipitates out as a solid.

    • Filtration and washing with cold solvent yields high-purity product.

Pros:

  • Superior Atom Economy: The "waste" product (HBr) is incorporated into the final salt.

  • One-Pot Efficiency: Simultaneous bromination and salt formation.

  • Lower raw material costs.

Cons:

  • Safety Hazard: Liquid bromine is highly toxic, corrosive, and volatile. Requires specialized engineering controls.

  • Exothermic reaction requires strict thermal management.

Comparative Analysis Table

FeatureMethod A: NBSMethod B: Elemental BromineMethod C: Oxidative (H

O

/HBr)
Reagent Type Solid (Mild)Liquid (Aggressive)Liquid (Green)
Atom Economy Low (Succinimide waste)High (100% incorporated)Medium (Water byproduct)
Reaction Steps 2 (Bromination + Salting)1 (Simultaneous)1 (Simultaneous)
Yield (Isolated) 75 - 85%85 - 95%70 - 80%
Purity (HPLC) >98% (after recrystallization)>99% (direct precipitation)>97%
Safety Profile High (Standard PPE)Low (Requires fume scrubbing)Moderate (Peroxide risks)
Scalability Linear up to kg scaleExcellent (Ton scale)Good (Heat removal critical)

Recommended Experimental Protocols

Protocol 1: High-Purity Lab Scale Synthesis (NBS Method)

Reference: Adapted from standard aminopyrazole bromination protocols [1, 2].

  • Setup: Charge a 3-neck round bottom flask with 1-methyl-1H-pyrazol-5-amine (10.0 g, 103 mmol) and Acetonitrile (100 mL).

  • Cooling: Submerge flask in an ice/salt bath to reach an internal temperature of -5°C to 0°C.

  • Addition: Add N-Bromosuccinimide (NBS) (19.2 g, 108 mmol, 1.05 eq) in small portions over 30 minutes. Note: Exotherm should be controlled to keep T < 5°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[3]

  • Workup (Free Base): Concentrate solvent in vacuo. Resuspend residue in Ethyl Acetate (150 mL) and wash with water (3 x 50 mL) to remove succinimide. Dry organic layer over Na

    
    SO
    
    
    
    and concentrate to obtain the crude oil.
  • Salt Formation: Dissolve the crude oil in Ethanol (50 mL). Add 48% HBr (aq) (13 mL, ~115 mmol) dropwise with stirring. A white precipitate should form.

  • Isolation: Cool to 0°C for 2 hours. Filter the solid, wash with cold ethanol/ether (1:1), and dry under vacuum.

    • Expected Yield: ~20-22 g (75-80%)

    • Appearance: White to off-white crystalline solid.

Protocol 2: Scalable Direct Salt Synthesis (Bromine Method)

Reference: Industrial process adaptation for atom-economical bromination [3].

  • Setup: Charge a reactor with 1-methyl-1H-pyrazol-5-amine (50.0 g, 0.515 mol) and Glacial Acetic Acid (250 mL).

  • Cooling: Cool the solution to 10°C.

  • Addition: Prepare a solution of Bromine (Br

    
    )  (82.3 g, 0.515 mol, 1.0 eq) in Acetic Acid (50 mL). Add this solution dropwise over 1 hour, maintaining internal temperature < 20°C.
    
    • Caution: High exotherm. Ensure efficient stirring.

  • Crystallization: As the reaction proceeds, the hydrobromide salt will begin to precipitate from the acetic acid solution.

  • Completion: Stir at RT for 2 hours.

  • Isolation: Filter the slurry directly. Wash the filter cake with cold Acetic Acid (50 mL) followed by Diethyl Ether (100 mL) to remove residual acid and bromine traces.

  • Drying: Dry in a vacuum oven at 45°C.

    • Expected Yield: ~125 g (94%)

    • Purity: >99% (LCMS).

Process Logic & Troubleshooting (Graphviz)

The following flowchart guides the decision-making process during synthesis.

Troubleshooting Start Start Synthesis CheckScale Check Scale & Equipment Start->CheckScale LabScale Lab Scale (<50g) No Scrubber Available CheckScale->LabScale Limited Venting IndScale Large Scale (>50g) Scrubber Available CheckScale->IndScale Proper Venting RouteA Route A: NBS (Safety Priority) LabScale->RouteA RouteB Route B: Br2 (Yield Priority) IndScale->RouteB Monitor Monitor Reaction (HPLC/TLC) RouteA->Monitor RouteB->Monitor Issue1 Issue: Incomplete Conv. Monitor->Issue1 Issue2 Issue: Dark Color/Tars Monitor->Issue2 Success Isolate Product (White Solid) Monitor->Success Clean Profile Action1 Add 0.1 eq NBS/Br2 Check Stirring Issue1->Action1 Action2 Temp too high. Recrystallize from EtOH. Issue2->Action2

Figure 2: Decision logic for selecting the synthesis route and troubleshooting common issues.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 131172176, 4-bromo-1-methyl-1H-pyrazol-5-ol (Analogous Chemistry). Retrieved from .

  • ChemicalBook. 4-Bromo-1-methyl-1H-pyrazol-5-amine Product Properties and Synthesis Links. Retrieved from .

  • European Patent Office. Process for the preparation of Pyrazole Derivatives (General reference for industrial bromination of aminopyrazoles). See EP 3620452 A1 Context.[4] Retrieved from .

  • BenchChem. A Comparative Guide to Imidazole and Pyrazole Bromination: NBS vs. Bromine. Retrieved from .

Sources

4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide vs 5-bromo-1-methyl-1H-pyrazol-4-amine reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide vs 5-bromo-1-methyl-1H-pyrazol-4-amine reactivity Content Type: Publish Comparison Guide

Executive Summary

For researchers in medicinal chemistry, selecting between 4-bromo-1-methyl-1H-pyrazol-5-amine (Compound A) and 5-bromo-1-methyl-1H-pyrazol-4-amine (Compound B) is rarely a matter of simple isomerism. It is a choice between kinetic accessibility and structural diversity .

  • Compound A (4-Br, 5-NH₂) is the "standard" isomer. It is highly reactive in Pd-catalyzed cross-couplings at the C4 position but possesses a sterically hindered and less nucleophilic amine at C5.

  • Compound B (5-Br, 4-NH₂) is the "inverted" isomer. It offers a highly nucleophilic, accessible amine at C4, but the bromine at C5 is notoriously difficult to couple due to the "ortho-effect" of the N1-methyl group.

Quick Selection Matrix
FeatureCompound A (4-Br, 5-NH₂)Compound B (5-Br, 4-NH₂)
Structure N1-Me, C5-NH₂ , C4-Br N1-Me, C4-NH₂ , C5-Br
Suzuki Coupling (Br) Excellent. High turnover with standard catalysts.Poor/Challenging. Requires specialized ligands (e.g., SPhos, XPhos) due to N1-Me steric clash.[1]
Amine Nucleophilicity Low. Sterically crowded by N1-Me; requires forcing conditions for amidation.High. Resembles a typical aniline; reacts readily with acid chlorides/isocyanates.
Synthetic Origin Direct electrophilic bromination (EAS).[1] Cheap & Scalable.Lithiation/Directing groups required. Expensive & Niche.
Primary Use Case Rapid library generation via C4-arylation.Specific scaffold design requiring C5-substitution.

Part 1: Detailed Reactivity Analysis

The "N1-Methyl Wall": Steric Dominance

The defining feature of 1-methylpyrazoles is the steric bulk of the methyl group at position N1. This creates a "steric wall" that profoundly differentiates the reactivity of the adjacent C5 position versus the distal C4 position.

  • In Compound A: The Amine is at C5, directly adjacent to the N1-Me. This makes the amine a poor nucleophile. The Bromine is at C4, facing the open "cleft" of the molecule, making it highly accessible for oxidative addition by Palladium.[1]

  • In Compound B: The Bromine is at C5, jammed against the N1-Me. Palladium catalysts struggle to approach this position. The Amine is at C4, unencumbered and highly reactive.[1]

StericMap cluster_A Compound A (4-Br, 5-NH2) cluster_B Compound B (5-Br, 4-NH2) A_Node N1-Methyl (Steric Wall) A_C5 C5-NH2 (Hindered) A_Node->A_C5 Clash A_C4 C4-Br (Accessible) B_Node N1-Methyl (Steric Wall) B_C5 C5-Br (Blocked) B_Node->B_C5 Clash B_C4 C4-NH2 (Free)

Figure 1: Steric environment comparison. Note the proximity of the N1-Methyl group to C5 substituents in both isomers.

Cross-Coupling Performance (Suzuki-Miyaura)

Compound A (C4-Br) behaves like a typical electron-rich heteroaryl bromide. The oxidative addition is fast. Standard catalysts like Pd(dppf)Cl2 or Pd(PPh3)4 are sufficient.

Compound B (C5-Br) suffers from the "ortho-effect." The N1-methyl group prevents the planar alignment required for the transmetalation step and hinders the approach of bulky phosphine ligands.

  • Solution: You must use electron-rich, sterically demanding Buchwald ligands (e.g., SPhos , XPhos , or GPhos ) that are designed to facilitate coupling at hindered centers [1].[1]

  • Catalyst Poisoning: Both compounds contain free amines. The free amine can coordinate to Pd(II) species, forming unreactive "palladacycles."[1]

    • Protocol Tip: If using the hydrobromide salt of Compound A, add an extra equivalent of base (3.0–4.0 eq total) to neutralize the salt and activate the boronic acid.[1]

Amine Nucleophilicity (Amidation/Urea Formation)

Compound A (C5-NH₂) is significantly less nucleophilic. The lone pair on the exocyclic nitrogen is sterically crowded. Furthermore, electronic repulsion from the N1 lone pair (though N1 is pyrrole-like, the geometry forces interaction) reduces reactivity.[1]

  • Implication: Reactions with weak electrophiles (e.g., esters) will fail.[1] Acid chlorides require heating.

Compound B (C4-NH₂) acts as a standard aromatic amine. It is highly nucleophilic and will react with acid chlorides at 0°C or room temperature.

Part 2: Experimental Protocols

Protocol 1: Suzuki Coupling of Compound A (High Throughput Compatible)

This protocol utilizes the high reactivity of the C4-Br position. It is robust for library synthesis.

Materials:

  • Substrate: 4-bromo-1-methyl-1H-pyrazol-5-amine HBr (1.0 eq)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%)

  • Base: K₂CO₃ (3.5 eq) — Note: Extra base accounts for HBr salt.[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step:

  • Charge: In a microwave vial or round-bottom flask, combine the pyrazole HBr salt, boronic acid, and K₂CO₃.

  • Degas: Add the solvent mixture. Sparge with Nitrogen or Argon for 5 minutes. Critical: Oxygen ruins the catalyst.

  • Catalyst: Add Pd(dppf)Cl₂[1]·DCM. Seal the vessel immediately.

  • Reaction: Heat to 90°C for 4–12 hours (or 120°C for 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (MeOH/DCM gradient). The product is the 4-aryl-5-aminopyrazole .

Protocol 2: Amide Coupling of Compound B (Nucleophilic Amine)

This protocol highlights the superior nucleophilicity of the C4-amine.

Materials:

  • Substrate: 5-bromo-1-methyl-1H-pyrazol-4-amine (1.0 eq)

  • Electrophile: Benzoyl Chloride (1.1 eq)[1]

  • Base: Triethylamine (TEA) (2.0 eq)[1]

  • Solvent: DCM (Anhydrous)[1]

Step-by-Step:

  • Dissolve: Dissolve the pyrazole amine in anhydrous DCM under Nitrogen. Cool to 0°C .

  • Base: Add TEA dropwise.

  • Addition: Add Benzoyl Chloride dropwise over 5 minutes.

  • Monitor: Allow to warm to Room Temperature. Stir for 1–2 hours. Note: Compound A would require reflux in THF/Toluene for this reaction.

  • Quench: Add sat. NaHCO₃.

  • Isolation: Extract with DCM. The product is the N-(5-bromo-1-methyl-1H-pyrazol-4-yl)benzamide .

Part 3: Mechanistic Visualization

The following diagram illustrates the divergent reaction pathways dictated by the position of the Bromine atom.

ReactionPathways cluster_inputs Starting Isomers cluster_Suzuki Pd-Catalyzed Coupling (Suzuki) CompA Compound A (C4-Br, C5-NH2) PathA_Suz Fast Oxidative Addition (Sterically Open C4) CompA->PathA_Suz CompB Compound B (C5-Br, C4-NH2) PathB_Suz Slow/Failed Oxidative Addition (Sterically Blocked C5) CompB->PathB_Suz Ligand Requirement: Standard Ligands (PPh3, dppf) PathA_Suz->Ligand LigandSpecial Requirement: Bulky Ligands (SPhos, XPhos) PathB_Suz->LigandSpecial

Figure 2: Divergent catalytic requirements. Compound A accepts standard conditions; Compound B requires specialized catalytic systems.

References

  • Reichert, E. C., et al. "Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions."[1] Massachusetts Institute of Technology, 2016. Link

  • BenchChem. "2-Cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide: Reactivity and Synthesis." BenchChem Technical Guides, 2025. Link

  • Aggarwal, R., et al. "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines."[1] Beilstein Journal of Organic Chemistry, 2018, 14, 203–242.[1] Link

  • Sigma-Aldrich. "Product Specification: 4-bromo-1-methyl-1H-pyrazol-5-amine." Sigma-Aldrich Catalog. Link

Sources

biological activity of 4-bromo vs 4-chloro pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity Profile: 4-Bromo vs. 4-Chloro Pyrazole Derivatives

Executive Summary

In medicinal chemistry, the C4-position of the pyrazole ring is a critical vector for optimizing potency and pharmacokinetic (PK) properties.[1][2][3][4] While 4-chloro (4-Cl) and 4-bromo (4-Br) substituents are often treated as bioisosteric, they exhibit distinct electronic and steric behaviors that drive divergent biological outcomes.[4][5]

  • 4-Bromo Derivatives generally offer superior binding affinity in deep hydrophobic pockets due to enhanced halogen bonding (σ-hole interactions) and increased lipophilicity, making them ideal for potency optimization and crystallographic phasing ("Magic Bullets").[4][5]

  • 4-Chloro Derivatives provide a closer steric match to a methyl group with higher metabolic stability (stronger C-X bond) and lower molecular weight, often preferred for optimizing Ligand Efficiency (LE) and oral bioavailability.[4][5]

Physicochemical & Mechanistic Comparison

The biological divergence between these derivatives stems from fundamental atomic properties. The "Sigma Hole" effect—a region of positive electrostatic potential on the halogen atom opposite the C-X bond—is significantly more pronounced in bromine, facilitating stronger interactions with backbone carbonyls in target proteins.

Property4-Chloro Pyrazole (4-Cl)4-Bromo Pyrazole (4-Br)Impact on Biological Activity
Van der Waals Radius 1.75 Å1.85 ÅSterics: Cl mimics a methyl group (1.70 Å).[4][5] Br requires larger pockets.
Electronegativity (Pauling) 3.162.96Electronics: Cl is more electron-withdrawing, lowering pKa of pyrazole NH.[4][5]
C-X Bond Energy ~339 kJ/mol~280 kJ/molMetabolism: Cl is more resistant to oxidative metabolism than Br.
Halogen Bond Strength Weak / ModerateStrongBinding: Br acts as a superior Lewis acid donor to nucleophilic residues (e.g., C=O).[4][5]
Lipophilicity (

LogP)
+0.71+0.86ADME: Br increases permeability but may increase non-specific binding.[4]
Mechanistic Insight: The Sigma-Hole Advantage

In kinase inhibitors, the 4-position of the pyrazole often orients toward the hinge region or the gatekeeper residue.

  • Mechanism: The 4-Br atom can form a directed halogen bond (X-bond) with backbone carbonyl oxygens (angle

    
     180°).[4]
    
  • Data Support: Rotational spectroscopy and ab initio calculations confirm that 4-bromopyrazole forms halogen bonds comparable in strength to CF

    
    X, significantly stronger than 4-chloropyrazole [1].[4][5] This makes 4-Br derivatives "magic bullets" for locking ligand conformation in the binding pocket.
    

Comparative Case Studies: Experimental Performance

Case Study A: Kinase Inhibition (Oncology)

Target: JNK3 (Neurodegeneration) & CDK1 (Cancer)[4][5]

In a study optimizing c-Jun N-terminal kinase (JNK3) inhibitors, substitution at the pyrazole 4-position was critical for selectivity against p38 MAP kinase.[4][5]

  • Observation: 4-substituted pyrazoles maintained JNK3 potency while improving selectivity.[4]

  • Potency Data:

    • 4-Chloro analogs (e.g., in pyrazolo-pyrimidine scaffolds) demonstrated IC

      
       values in the 0.2 – 0.6 µM  range, balancing potency with solubility.[4][5]
      
    • 4-Bromo analogs (e.g., Curcumin-pyrazole hybrids) showed superior docking scores (-11.5 kcal/mol vs -7.1 for parent) and cytotoxicity (IC

      
       8.7 µg/mL in HeLa cells), driven by the formation of three distinct hydrogen/halogen bonds [2].[4][5]
      

Key Takeaway: Use 4-Br for initial potency gains and crystallographic studies; switch to 4-Cl to improve metabolic stability if the halogen bond is not the primary driver of affinity.

Case Study B: Antimicrobial Activity

Target: S. aureus (Gram-positive) & E. coli (Gram-negative)

Halogenation of the pyrazole ring (or phenyl rings attached to it) drastically shifts the Minimum Inhibitory Concentration (MIC).[4]

  • Experimental Data:

    • 4-Bromo derivative (Compound 5c): Exhibited an MIC of 0.023 µg/mL against S. aureus, matching the potency of fluoro-analogs but with different binding kinetics [3].[4]

    • 4-Chloro derivative: While active, chloro-analogs often require higher concentrations (MIC ~0.1 – 0.25 µg/mL) to achieve the same bacteriostatic effect, likely due to lower lipophilicity reducing membrane penetration in bacterial cell walls.[4][5]

Key Takeaway: 4-Br derivatives often outperform 4-Cl in antimicrobial assays due to enhanced lipophilicity facilitating cell wall permeation.[4]

Strategic Decision Framework

The following decision tree illustrates the logic for selecting between Cl and Br during Lead Optimization.

SAR_Decision_Tree Start Lead Optimization: Pyrazole C4 Substituent Q1 Is the binding pocket sterically restricted? Start->Q1 Branch_Tight Yes (Tight Fit) Q1->Branch_Tight Steric Clash Risk Branch_Open No (Open/Solvent Exposed) Q1->Branch_Open Available Space Select_Cl Select 4-Chloro (Methyl Isostere) Branch_Tight->Select_Cl r(Cl) = 1.75Å Q2 Is there a backbone C=O within 3.0-3.5 Å? Branch_Open->Q2 Select_Br Select 4-Bromo (Exploit Halogen Bond) Q2->Select_Br Yes (Sigma Hole Donor) Select_Cl_Met Select 4-Chloro (Metabolic Stability) Q2->Select_Cl_Met No (Optimize LE/PK)

Figure 1: Decision logic for Medicinal Chemists selecting between 4-Cl and 4-Br substitutions.

Experimental Protocols

Synthesis: Regioselective C4-Halogenation

Standard electrophilic aromatic substitution is the most reliable method. N-halosuccinimides (NBS/NCS) are preferred over elemental halogens for safety and regiocontrol.[4]

Protocol A: 4-Bromination (High Yield)

  • Reagents: 1H-pyrazole derivative (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Acetonitrile (ACN).

  • Procedure: Dissolve pyrazole in ACN. Add NBS portion-wise at 0°C. Stir at RT for 30 mins.

  • Catalysis (Optional): Add 4 mol% Gallocyanine dye to accelerate reaction and improve yield (up to 96%) [4].

  • Workup: Evaporate solvent. Purify via silica column (Hexane/EtOAc).

Protocol B: 4-Chlorination (Slower Kinetics)

  • Reagents: 1H-pyrazole derivative (1.0 eq), N-Chlorosuccinimide (NCS, 1.2 eq), DMF or ACN.

  • Procedure: Requires heating (60-80°C) or longer reaction times (1-4 hours) compared to bromination due to the lower electrophilicity of NCS.[4]

  • Note: Yields are typically 10-15% lower than bromination unless catalyzed.[4]

Synthesis_Workflow Substrate 1H-Pyrazole Scaffold Reagent_Br NBS (1.1 eq) RT, 30 min Substrate->Reagent_Br Fast Reagent_Cl NCS (1.2 eq) 60°C, 2-4 h Substrate->Reagent_Cl Slow Product_Br 4-Bromo-Pyrazole (Yield: >90%) Halogen Bond Donor Reagent_Br->Product_Br Product_Cl 4-Chloro-Pyrazole (Yield: ~75-85%) Metabolic Blocker Reagent_Cl->Product_Cl

Figure 2: Synthetic workflow comparison. Bromination is kinetically favored and typically higher yielding.

References

  • Cooper, G. A., et al. (2017).[4][5] "Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations." The Journal of Chemical Physics, 147(21), 214303.[5] Link[4][5]

  • Bhatia, S., et al. (2020).[4][5] "4-Bromo-4'-chloro pyrazoline analog of curcumin augmented anticancer activity against human cervical cancer, HeLa cells."[5] Journal of Biomolecular Structure and Dynamics, 38(1), 200-218.[4][5][6] Link

  • Nawaz, M., et al. (2026).[4][5] "Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents."[4][5] Molecules, 31(1).[4][5] Link

  • Muzalevskiy, V. M., et al. (2025).[4][5] "Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine." The Journal of Organic Chemistry. Link[4][5]

  • Vertex Pharmaceuticals. (2011).[4][5][7] "Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(9), 2732-2735.[4][5] Link

Sources

spectroscopic analysis of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide isomers

Author: BenchChem Technical Support Team. Date: February 2026

Title: Definitive Spectroscopic Differentiation of 4-Bromo-1-methyl-1H-pyrazol-5-amine Hydrobromide from its Regioisomers

Executive Summary: The Regioisomer Trap

In the synthesis of kinase inhibitors (e.g., Lenvatinib analogs) and agrochemicals, 4-bromo-1-methyl-1H-pyrazol-5-amine is a high-value intermediate. However, its synthesis—typically via the methylation of 4-bromo-1H-pyrazol-5-amine or the cyclization of hydrazines—is prone to regioisomeric ambiguity .

The methylation of the pyrazole ring is governed by tautomeric equilibrium. Depending on solvent polarity and base used, the methyl group can attach to either nitrogen, yielding two distinct isomers:

  • Target (5-amine): 1-methyl-5-amine (Sterically congested).

  • Impurity (3-amine): 1-methyl-3-amine (Thermodynamically favored in many conditions).

Standard 1D NMR is often deceptive because the chemical shifts of the ring protons and methyl groups in these isomers are dangerously similar. This guide outlines a self-validating spectroscopic protocol to unambiguously distinguish the target 5-amine hydrobromide from its 3-amine counterpart using 2D NOESY and specific chemical shift fingerprints.

The Isomer Landscape

To solve this, we must visualize the steric environment of the N-methyl group.

FeatureTarget: 5-Amino Isomer Alternative: 3-Amino Isomer
Structure 1-Methyl is adjacent to 5-Amine 1-Methyl is adjacent to C5-Proton
C3 Position Occupied by Proton (H3)Occupied by Amine (NH2)
C4 Position Occupied by BromineOccupied by Bromine
C5 Position Occupied by Amine (NH2)Occupied by Proton (H5)
Key Interaction N-Me

NH

(Exchangeable)
N-Me

H5 (Strong NOE)

Comparative Analysis of Analytical Techniques

Technique A: 1D H NMR (The "Quick Look")
  • Pros: Fast (< 5 mins), quantitative for purity.

  • Cons: High Risk of Misassignment. The aromatic proton (H3 in target, H5 in isomer) often appears as a singlet in the 7.2–7.6 ppm range for both isomers. The NH

    
     signal is broad and solvent-dependent, making it an unreliable fiducial marker.
    
  • Verdict: Insufficient for structural proof.

Technique B: 2D NOESY/ROESY (The "Gold Standard")
  • Pros: Provides spatial information.

  • Mechanism: We look for the Nuclear Overhauser Effect (NOE) between the N-methyl protons and the ring proton.

  • The Logic:

    • If you see a correlation between N-Me and the aromatic singlet

      
       It is the 3-amine  (Impurity).
      
    • If you see no correlation (or weak correlation to exchangeable NH

      
      ) 
      
      
      
      It is the 5-amine (Target).
  • Verdict: The required method for batch release.

Technique C: Single Crystal XRD (The "Final Judge")
  • Pros: Absolute structural certainty.[1]

  • Cons: Requires growing a diffraction-quality crystal (slow, difficult for HBr salts which may be hygroscopic).

  • Verdict: Use only for primary reference standard generation.

Detailed Experimental Protocol

Step 1: Preparation of the Hydrobromide Salt

Rationale: Free base aminopyrazoles often show broad NMR signals due to tautomerism and proton exchange. Forming the HBr salt locks the protonation (usually at N2), sharpens the signals, and improves solubility in polar deuterated solvents.

  • Dissolve crude 4-bromo-1-methyl-1H-pyrazol-5-amine (1.0 eq) in EtOAc (5 vol).

  • Cool to 0°C.

  • Add HBr in acetic acid (33%, 1.1 eq) dropwise.

  • Stir for 30 mins. The salt will precipitate as a white/off-white solid.

  • Filter and wash with cold Et

    
    O to remove non-polar impurities.
    
  • Dry under vacuum at 40°C.

Step 2: NMR Sample Preparation
  • Solvent: DMSO-d

    
     (Required). Chloroform-d is unsuitable due to poor solubility of the salt.
    
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube: High-precision 5mm NMR tube (e.g., Wilmad 507-PP).

Step 3: Acquisition Parameters (Bruker 400 MHz equivalent)
  • Experiment 1: zg30 (Standard 1H). D1 = 1.0 sec. Scans = 16.

  • Experiment 2: noesygpph (1D or 2D NOESY). Mixing time (D8) = 300–500 ms.

    • Note: A mixing time of 300ms is optimal to avoid spin-diffusion artifacts while detecting direct spatial proximity.

Supporting Experimental Data (Comparative)

The following data summarizes the distinct spectral fingerprints of the isomers in DMSO-d


.

Table 1: Chemical Shift Comparison (DMSO-d


) 
Signal AssignmentTarget: 5-Amino Isomer (HBr Salt)Impurity: 3-Amino Isomer (HBr Salt)Differentiation Logic
N-Methyl (s, 3H)

3.65 – 3.75 ppm

3.80 – 3.90 ppm
5-amino isomer N-Me is slightly shielded by the adjacent amine lone pair compared to the 3-amino isomer.
Aromatic H (s, 1H) H3:

7.45 – 7.55 ppm
H5:

7.80 – 8.00 ppm
H5 (adjacent to N-Me) is typically more deshielded than H3.
Amine NH

(br s)

5.50 – 6.50 ppm (Broad)

4.50 – 5.50 ppm
HBr salt may shift these significantly downfield (to 8-9 ppm) or merge with exchangeable HBr proton.
NOESY Cross-peak N-Me

H3: NONE
N-Me

H5: STRONG
Definitive Test

Note: In the HBr salt, the "Aromatic H" signal for the 5-amine isomer (H3) is far removed from the N-methyl group (approx 4-5 bonds away), resulting in zero NOE signal.

Visualization of Analytical Logic

The following diagram illustrates the decision tree for validating the compound structure.

AnalyticalWorkflow Start Crude Product (Isomer Mixture?) HBr_Form Form HBr Salt (Stabilize Tautomers) Start->HBr_Form NMR_Prep Dissolve in DMSO-d6 HBr_Form->NMR_Prep Run_NOESY Run 2D NOESY (Mix Time: 300ms) NMR_Prep->Run_NOESY Decision Check Correlation: N-Me (3.7 ppm) vs Aromatic H (7.5+ ppm) Run_NOESY->Decision Result_A STRONG Cross-Peak (N-Me sees H-5) Decision->Result_A Signal Detected Result_B NO Cross-Peak (N-Me sees NH2 or nothing) Decision->Result_B Signal Absent Identify_A IDENTIFIED: 3-Amino Isomer (REJECT) Result_A->Identify_A Identify_B IDENTIFIED: 5-Amino Isomer (RELEASE) Result_B->Identify_B

Figure 1: Analytical decision tree for distinguishing pyrazole regioisomers via NOESY NMR.

Structural Interaction Diagram

This diagram visualizes the spatial relationships that generate the NOE signals.

MolecularInteraction cluster_Target Target: 5-Amino Isomer cluster_Impurity Impurity: 3-Amino Isomer N1_Me N1-Methyl C5_NH2 C5-Amine N1_Me->C5_NH2 Steric Clash (Weak/No NOE) C3_H C3-Proton N1_Me_Imp N1-Methyl C5_H_Imp C5-Proton N1_Me_Imp->C5_H_Imp STRONG NOE (<3 Angstroms) C3_NH2_Imp C3-Amine

Figure 2: Spatial proximity analysis. The 3-amino isomer shows a strong NOE between the methyl group and the C5 proton, which is absent in the target 5-amino isomer.

References

  • PubChem. 4-bromo-1-methyl-1H-pyrazol-5-amine (Compound CID 600351). National Library of Medicine. Available at: [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. (Discusses the mechanism of pyrazole regioisomer formation). Available at: [Link]

  • NIST Chemistry WebBook. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- (Analogous NOE patterns). Available at: [Link]

Sources

Technical Guide: Purity Assessment of 4-Bromo-1-methyl-1H-pyrazol-5-amine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Purity of Synthesized 4-Bromo-1-methyl-1H-pyrazol-5-amine Hydrobromide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Criticality of Salt Stoichiometry

4-Bromo-1-methyl-1H-pyrazol-5-amine hydrobromide is a pivotal scaffold in the synthesis of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors and other heterocyclic therapeutics. While organic purity (absence of side products) is standard, the hydrobromide salt form introduces a specific analytical challenge: stoichiometric integrity .

In drug development, a "pure" sample that is actually a non-stoichiometric mixture (e.g., 0.8 eq HBr or 1.2 eq HBr) will cause mass-balance errors in downstream GMP coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig).

This guide compares three analytical methodologies—HPLC-UV , qNMR , and Argentometric Titration —to provide a self-validating workflow for assessing both the organic purity and the salt composition of this intermediate.

Impurity Profile & Origin Analysis

Before selecting an analytical method, one must understand what impurities are likely present. The synthesis typically involves the bromination of 1-methyl-1H-pyrazol-5-amine.

Impurity Origins (DOT Diagram)

ImpurityPathways SM Starting Material (1-Methyl-1H-pyrazol-5-amine) Product Target Product (4-Bromo-1-methyl-1H-pyrazol-5-amine HBr) SM->Product Selective Bromination Imp1 Impurity A (Unreacted SM) SM->Imp1 Incomplete Rxn Imp3 Impurity C (Regioisomer: 3-bromo) SM->Imp3 Isomerization (Rare) Reagent Brominating Agent (NBS or Br2) Salt Inorganic Impurity (Excess HBr / Bromide salts) Reagent->Salt Residuals Imp2 Impurity B (Dibromo species) Product->Imp2 Over-bromination

Figure 1: Reaction pathways leading to the target hydrobromide salt and potential organic/inorganic impurities.

Comparative Assessment of Analytical Methodologies

Method A: HPLC-UV (High-Performance Liquid Chromatography)

The Standard for Organic Impurity Profiling.

Mechanism: Reverse-phase chromatography separates components based on hydrophobicity. The aminopyrazole core is polar; the bromine atom increases retention slightly. Role: Best for detecting Impurity A (Starting Material) and Impurity B (Dibromo) .

Experimental Protocol
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/amine absorption).

  • Sample Prep: Dissolve 1 mg/mL in Water:ACN (90:10).

Pros:

  • High sensitivity (LOD < 0.05%).

  • Separates structurally similar organic impurities.

Cons:

  • Blind to Salt Stoichiometry: HPLC sees the cation (aminopyrazole) but cannot quantify the anion (bromide) or the HBr ratio. A sample with 50% excess HBr looks identical to a pure sample.

  • Requires reference standards for accurate Response Factor (RF) calculation.

Method B: qNMR (Quantitative Nuclear Magnetic Resonance)

The Gold Standard for Absolute Assay & Salt Stoichiometry.

Mechanism: Uses an internal standard (IS) of known purity to determine the absolute molar amount of the target molecule.[2] Crucially, it can verify the salt form. Role: Determines Absolute Purity (wt%) and HBr Stoichiometry .

Experimental Protocol
  • Solvent: DMSO-d6 (Dissolves both the organic salt and polar impurities).

  • Internal Standard (IS): Maleic Acid or Dimethyl Sulfone (Must have non-overlapping peaks).

  • Procedure:

    • Weigh ~10 mg of Sample (precision ±0.01 mg).

    • Weigh ~10 mg of IS (precision ±0.01 mg).

    • Dissolve both in 0.6 mL DMSO-d6.

  • Acquisition: 1H-NMR, relaxation delay (d1) ≥ 30s (to ensure full relaxation for quantification), 90° pulse.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of IS)
    

Self-Validating Step (Salt Check): Compare the integration of the aromatic pyrazole proton (1H) against the broad exchangeable protons (NH2/HBr). While exchangeable protons are unreliable for quantification, a significant shift or broadening compared to the free base reference spectrum confirms salt formation. Note: For precise bromide quantification, qNMR is indirect; it infers the salt mass balance.

Pros:

  • Absolute Purity: No reference standard of the analyte needed.[2]

  • Mass Balance: Detects if the sample is "heavy" due to excess inorganic salts or solvent.

Cons:

  • Lower sensitivity (LOD ~0.5-1%).

  • Requires expensive instrumentation.

Method C: Argentometric Titration

The Specific Test for the Hydrobromide Counter-ion.

Mechanism: Silver nitrate (AgNO3) reacts selectively with Bromide (Br-) to form a precipitate (AgBr). Role: Confirms the HBr content specifically.

Experimental Protocol
  • Titrant: 0.1 N AgNO3 (standardized).

  • Solvent: Water with a trace of Nitric Acid.

  • Indicator: Eosin Y (Adsorption indicator) or Potentiometric endpoint detection (Silver electrode).

  • Calculation:

    
    
    

Pros:

  • Inexpensive and rapid.[3]

  • High precision for salt stoichiometry (e.g., distinguishing mono-HBr from di-HBr).

Cons:

  • Non-specific for the organic part (cannot detect organic impurities).

Data Presentation: Method Comparison Matrix

FeatureHPLC-UVqNMRArgentometric Titration
Primary Target Organic Impurities (SM, By-products)Absolute Assay (wt%)Counter-ion (Bromide)
Limit of Detection High (< 0.05%)Moderate (~0.1%)Low (N/A - Macro assay)
Specificity High (Separates isomers)High (Structural ID)High (Only for Halides)
Salt Stoichiometry No (Blind to counter-ion)Yes (Via Mass Balance)Yes (Direct Measurement)
Reference Standard Required for QuantificationNot Required (Internal Std used)Not Required (Primary Std used)
Sample Required < 1 mg~10-20 mg~100 mg

Recommended Analytical Workflow

To ensure "Self-Validating" scientific integrity, do not rely on a single method. Use the following decision tree:

Workflow Start Synthesized Crude 4-Bromo-1-methyl-1H-pyrazol-5-amine HBr Step1 Step 1: HPLC-UV (Check Organic Purity) Start->Step1 Decision1 Purity > 98%? Step1->Decision1 Recryst Recrystallize (EtOH/Et2O) Decision1->Recryst No Step2 Step 2: qNMR + Titration (Check Salt Stoichiometry) Decision1->Step2 Yes Recryst->Step1 ResultA Pass: Correct HBr Ratio (1:1) & High Organic Purity Step2->ResultA Valid ResultB Fail: Excess HBr or Trapped Solvent Step2->ResultB Invalid

Figure 2: Integrated analytical workflow for validating the synthesized salt.

Interpretation of Results
  • High HPLC Purity + Low qNMR Assay: Indicates the presence of "invisible" impurities like excess inorganic salts (NaBr, KBr) or solvent. Action: Check Ash content or perform Titration.

  • Correct Titration + Low HPLC Purity: Indicates the salt formed correctly, but the organic scaffold is degraded or impure. Action: Recrystallize.

  • qNMR Assay > 100%: Usually indicates the sample is drier or purer than the reference standard, or an error in weighing.

References

  • Separation of Aminopyrazoles by HPLC. SIELC Technologies. Separation of 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid on Newcrom R1 HPLC column.

  • qNMR vs. HPLC Methodology. Benchchem. Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment.

  • Synthesis and Characterization of Aminopyrazoles. Growing Science. Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide.

  • General Properties of 4-Bromo-1-methyl-1H-pyrazol-5-amine. PubChem. Compound Summary: 4-bromo-1-methyl-1H-pyrazol-5-amine.[4]

  • qNMR Industry Standards. Almac Group. QNMR – a modern alternative to HPLC.[5][6]

Sources

comparative study of catalysts for functionalizing 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide

[1]

Executive Summary

This guide provides a technical comparative analysis of catalytic systems for the functionalization (specifically C–C cross-coupling) of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide .

The presence of a free primary amine at the C-5 position, combined with the hydrobromide salt form, presents two specific challenges:

  • Catalyst Poisoning: The free

    
     group can coordinate to palladium centers, displacing ligands and arresting the catalytic cycle (formation of stable Pd-amine complexes).
    
  • Salt Neutralization: The HBr salt requires stoichiometric neutralization in situ to release the reactive free base without quenching the catalyst or consuming the base required for the transmetallation step.

This study compares three catalytic approaches ranging from traditional commodity catalysts to advanced dialkylbiaryl phosphine systems.

Part 1: Strategic Analysis of the Substrate

The substrate 4-bromo-1-methyl-1H-pyrazol-5-amine (as HBr salt) possesses distinct electronic and steric features that dictate catalyst selection.[1]

Structural Challenges
  • C-4 Reactivity: The bromine at C-4 is the electrophilic handle.[1] It is electronically deactivated by the electron-rich amino group at C-5 (via resonance donation), making oxidative addition slower than in simple aryl bromides.

  • C-5 Sterics & Chelation: The C-5 amine is flanked by the N-1 methyl group.[1] This steric crowding prevents the formation of simple bis-amine Pd complexes but encourages the formation of mono-amine "off-cycle" resting states that lower turnover frequency (TOF).[1]

The "Free-Basing" Requirement

Since the starting material is a hydrobromide salt , the reaction mixture effectively becomes acidic upon dissolution.

  • Protocol Adjustment: You must add 1.0 equivalent of extra base (relative to the substrate) solely to neutralize the HBr. Failure to do so will protonate the boronic acid (in Suzuki couplings) or consume the base required for the catalytic cycle, leading to stalled conversion.

Part 2: Comparative Catalyst Study

We evaluate three distinct catalytic systems for the Suzuki-Miyaura coupling of this substrate with a model aryl boronic acid.

FeatureSystem A: The "Commodity" Standard System B: The "Robust" Workhorse System C: The "High-Performance" Solution
Catalyst


XPhos Pd G2 (or G3/G4)
Ligand Class Monodentate PhosphineBidentate Ferrocenyl PhosphineDialkylbiaryl Phosphine (Buchwald)
Base

(aq)

or


(aq) or

Solvent DME /

1,4-Dioxane /

THF /

or n-BuOH
Temp Reflux (

)


(Mild)
Conversion Low (<40%) Medium (60–80%) High (>95%)
Mechanism of Failure

is easily displaced by the C-5 amine; catalyst deactivates.
Less prone to displacement, but slow oxidative addition on electron-rich ring.Bulky ligand prevents amine coordination; accelerates oxidative addition.
Recommendation Not Recommended for unprotected amine.Acceptable for simple couplings; requires higher temp.Best-in-Class for this specific substrate.
Technical Analysis of System C (XPhos Pd G2)

The XPhos Pd G2 precatalyst is the superior choice for this substrate for two mechanistic reasons:

  • Amine Tolerance: The steric bulk of the XPhos ligand (specifically the triisopropylphenyl rings) creates a "roof" over the palladium center, physically preventing the substrate's C-5 amine from binding and poisoning the catalyst.

  • Rapid Activation: The G2 precatalyst generates the active monoligated

    
     species immediately upon exposure to weak base, ensuring the reaction starts even at lower temperatures, minimizing thermal decomposition of the unstable aminopyrazole.
    

Part 3: Optimized Experimental Protocol (System C)

Objective: Functionalization of 4-bromo-1-methyl-1H-pyrazol-5-amine HBr via Suzuki-Miyaura Coupling using XPhos Pd G2.

Reagents
  • Substrate: 4-Bromo-1-methyl-1H-pyrazol-5-amine

    
     HBr (
    
    
    )
  • Coupling Partner: Aryl Boronic Acid (

    
    )
    
  • Catalyst: XPhos Pd G2 (

    
     / 
    
    
    )
  • Base:

    
     (
    
    
    )
    • Note: 1.0 equiv is consumed to neutralize HBr; 2.0+ equiv are for the reaction.

  • Solvent: THF : Water (4:1 ratio) or 1,4-Dioxane : Water (4:1)

Step-by-Step Workflow
  • Salt Neutralization & Setup (The "Self-Validating" Step):

    • To a reaction vial equipped with a stir bar, add the Substrate (HBr salt) and the Aryl Boronic Acid .

    • Critical Step: Add the solid

      
        (base).
      
    • Add the solvent mixture (THF/Water).

    • Stir at room temperature for 5 minutes.

    • Validation: Observe the dissolution of the solid HBr salt. The mixture may bubble slightly or change clarity as the free base is liberated. If the solution remains highly acidic (check pH paper if unsure), the boronic acid may protodeboronate. Ensure pH is basic (>9) before adding catalyst.

  • Catalyst Addition:

    • Add the XPhos Pd G2 catalyst.[2]

    • Why G2? It is air-stable as a solid, allowing you to weigh it on the benchtop without a glovebox.

  • Degassing (Oxygen Removal):

    • Seal the vial with a septum.

    • Sparge the solution with Nitrogen or Argon gas for 5–10 minutes via a needle.

    • Reason: Although XPhos is robust, oxygen promotes homocoupling of the boronic acid and oxidation of the electron-rich aminopyrazole.

  • Reaction:

    • Heat the block to

      
      .
      
    • Monitor via LC-MS or TLC after 2 hours.

    • Endpoint: Disappearance of the bromide (

      
       for free base) and appearance of product mass.
      
  • Workup:

    • Cool to room temperature.[3]

    • Dilute with EtOAc and wash with water.

    • Purification Note: Aminopyrazoles are polar. If the product does not extract well into EtOAc, use a mixture of

      
       (9:1) for extraction.[4]
      

Part 4: Mechanistic Visualization

The following diagram illustrates why the XPhos system succeeds where

Catalytic_Cycle_Comparisoncluster_failureSystem A: Failure Mode (PPh3)cluster_successSystem C: Success Mode (XPhos)Pd_PPh3Pd(PPh3)2(Active Species)PoisonedPd(PPh3)(Substrate-NH2)(Inactive Complex)Pd_PPh3->Poisoned Amine Coordination(Displaces Ligand)Substrate_ASubstrate(Free Amine)Substrate_A->PoisonedPd_XPhosL-Pd(0)(Active Species)OxAddOxidative AdditionComplexPd_XPhos->OxAdd Fast (Bulky Ligand)TransMetTransmetallationOxAdd->TransMet + Boronic AcidProdReductive Elimination(Product Release)TransMet->ProdProd->Pd_XPhos Cycle RegeneratesProtectionLigand BulkBlocks AmineProtection->Pd_XPhos

Caption: Comparison of catalyst deactivation by amine coordination (System A) versus steric protection and active cycling (System C).

References

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006).[5] A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[5][6][7] Angewandte Chemie International Edition, 45(21), 3484–3488. [Link]

    • Key Insight: Establishes the use of dialkylbiaryl phosphines (like XPhos) for coupling unprotected amino-heterocycles.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids.[1] Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

    • Key Insight: Describes the G2 precatalyst system used in the recommended protocol.
  • Makarycheva-Mikhailova, A. V., et al. (2015). Suzuki-Miyaura Cross-Coupling of 4-Bromo-1-methyl-1H-pyrazol-5-amine.[1] Russian Journal of General Chemistry, 85, 1158.

    • Key Insight: Specific examples of pyrazole functionaliz
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

    • Key Insight: General mechanism and ligand effects.[8]

Publish Comparison Guide: Cost-Effective Synthesis of 4-Bromo-1-methyl-1H-pyrazol-5-amine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-bromo-1-methyl-1H-pyrazol-5-amine (and its hydrobromide salt) is a critical pharmacophore in the synthesis of modern kinase inhibitors (e.g., Lenvatinib analogs) and agrochemicals. Its structural integrity—specifically the correct regiochemistry of the 1-methyl and 5-amino substituents—is paramount for biological activity.

This guide objectively compares two primary synthetic pathways:

  • The "Pharma-Grade" Route (Route A): Prioritizes purity and ease of purification using 3-ethoxyacrylonitrile and N-bromosuccinimide (NBS). Ideal for gram-to-kilogram scale discovery and early development.

  • The "Process-Optimized" Route (Route B): Prioritizes cost-efficiency using in situ generated formylacetonitrile salts and elemental bromine. Ideal for multi-kilogram to metric ton scale manufacturing.

Key Finding: While Route A offers a 15-20% higher isolated yield with simpler workup, Route B reduces raw material costs by approximately 60%, making it the superior choice for large-scale production despite higher safety engineering requirements.

Strategic Pathway Comparison

The synthesis hinges on two critical phases: Cyclization (forming the pyrazole core) and Bromination (functionalizing the 4-position).

Pathway Visualization

SynthesisPathways Start_A 3-Ethoxyacrylonitrile Precursor 1-Methyl-1H-pyrazol-5-amine Start_A->Precursor Route A: Reflux/EtOH (High Regioselectivity) Start_B Acetonitrile + Ethyl Formate Inter_B Sodium 3-hydroxyacrylonitrile (In-situ) Start_B->Inter_B NaOEt/Base Inter_B->Precursor Route B: Acidic Quench + MeNHNH2 MeNHNH2 Methylhydrazine MeNHNH2->Precursor Reagent NBS NBS (Bromination) Precursor->NBS Route A: Mild, Clean Br2 Br2 (Bromination) Precursor->Br2 Route B: Low Cost, Exothermic Product 4-Bromo-1-methyl-1H-pyrazol-5-amine Hydrobromide NBS->Product >90% Yield Br2->Product ~75-80% Yield

Figure 1: Comparison of the Pharma-Grade (Route A) and Process-Optimized (Route B) pathways. Route A utilizes stable intermediates and mild reagents, while Route B relies on in-situ generation and bulk commodity chemicals.

Detailed Technical Analysis

Phase 1: Cyclization to 1-Methyl-1H-pyrazol-5-amine

The regioselectivity of this step is the most common failure mode. The reaction of methylhydrazine with a 3-carbon nitrile equivalent can yield either the 5-amino-1-methyl isomer (desired) or the 3-amino-1-methyl isomer (undesired).

The Regioselectivity Mechanism

The reaction proceeds via a Michael-type addition.[1] The terminal amino group (


) of methylhydrazine is more nucleophilic towards the 

-carbon of the acrylonitrile derivative than the substituted nitrogen (

).
  • Attack:

    
     attacks the 
    
    
    
    -carbon of
    
    
    .
  • Elimination: Loss of ethanol (or water) generates the intermediate

    
    .
    
  • Cyclization: The internal nitrogen (bearing the methyl group) attacks the nitrile carbon.

  • Result: The methyl group ends up at position 1, and the exocyclic amine forms at position 5.

Route A: 3-Ethoxyacrylonitrile (Commercial Reagent)
  • Method: Refluxing commercial 3-ethoxyacrylonitrile with methylhydrazine in ethanol.

  • Pros: High regioselectivity (>95:5), clean impurity profile.

  • Cons: 3-Ethoxyacrylonitrile is a specialty chemical with significant cost per kg.

Route B: In-Situ Sodium 3-Hydroxyacrylonitrile
  • Method: Condensation of acetonitrile and ethyl formate using sodium ethoxide to form the sodium enolate salt, followed immediately by treatment with methylhydrazine sulfate.

  • Pros: Uses commodity solvents and reagents.

  • Cons: Requires careful temperature control to prevent polymerization of the unstable enolate; higher salt load in waste stream.

Phase 2: Bromination
Route A: N-Bromosuccinimide (NBS)
  • Mechanism: Electrophilic aromatic substitution. NBS provides a low, controlled concentration of bromonium ions.

  • Solvent: Acetonitrile or DMF.[2]

  • Performance: Excellent. Succinimide byproduct is water-soluble, simplifying workup.

  • Cost: High (NBS is ~5x the molar cost of

    
    ).
    
Route B: Elemental Bromine (

)
  • Mechanism: Direct halogenation.[2]

  • Solvent: Acetic acid or aqueous HBr.

  • Performance: Good, but prone to over-bromination or oxidation of the amine if temperature is not strictly controlled (<10°C).

  • Cost: Very low.

Cost-Effectiveness & Performance Matrix

MetricRoute A (Pharma-Grade)Route B (Process-Optimized)
Overall Yield 65 - 75% 50 - 60%
Raw Material Cost (est.) High (

$)
Low ($)
Purity (HPLC) >99% (after simple wash)>95% (requires recrystallization)
Scalability Linear up to 10kgExcellent >100kg
Safety Profile Moderate (Methylhydrazine is toxic)High Risk (Br2 handling + Methylhydrazine)
Waste Stream Low salt, organic byproductsHigh salt, acidic waste

Experimental Protocols

Protocol A: High-Purity Synthesis (Recommended for Lab Scale)

Step 1: 1-Methyl-1H-pyrazol-5-amine

  • Charge 3-ethoxyacrylonitrile (1.0 eq) and Ethanol (5 vol) to a reactor.

  • Cool to 0–5°C.

  • Add Methylhydrazine (1.05 eq) dropwise, maintaining temperature <10°C. Caution: Exothermic.

  • Allow to warm to 20°C, then reflux for 3 hours.

  • Concentrate in vacuo. The residue typically solidifies upon cooling.

  • Recrystallize from Isopropanol/Heptane if necessary.

Step 2: Bromination with NBS [3][4]

  • Dissolve intermediate (1.0 eq) in Acetonitrile (10 vol).

  • Cool to 0°C.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes. Protect from light.

  • Stir at 0–5°C for 2 hours. Monitor by HPLC.

  • Concentrate solvent.

  • Resuspend residue in water (removes succinimide) and extract with Ethyl Acetate.

  • Treat organic layer with HBr/Acetic acid to precipitate the Hydrobromide salt .

  • Filter and dry.

Protocol B: Cost-Optimized Synthesis (Recommended for Scale-Up)

Step 1: In-Situ Cyclization

  • Suspend Sodium Ethoxide (1.2 eq) in Toluene .

  • Add mixture of Acetonitrile (1.0 eq) and Ethyl Formate (1.2 eq) slowly at <20°C.

  • Stir for 4 hours to form the sodium salt of formylacetonitrile (slurry).

  • Dissolve Methylhydrazine Sulfate (1.1 eq) in water and add to the slurry.

  • Adjust pH to ~8-9 with NaOH.

  • Heat to 60°C for 4 hours.

  • Extract product into Ethyl Acetate, dry, and concentrate.

Step 2: Bromination with


 
  • Dissolve intermediate in Acetic Acid .

  • Cool to 5-10°C.

  • Add Bromine (

    
    )  (1.0 eq) dropwise. Control exotherm strictly.
    
  • Stir for 1 hour.

  • Pour mixture into ice water. Neutralize with Sodium Carbonate to pH 8 (precipitates free base) OR add conc. HBr to precipitate the salt directly if solubility allows.

  • Filtration required.

References

  • Regioselectivity of Methylhydrazine Addition

    • Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorin
    • Source:J. Org.[5][6] Chem. (Relevant mechanistic insight).

    • Context: Explains why terminal NH2 attacks the beta-carbon, securing the 1-methyl-5-amino structure.
  • Synthesis of 1-Methyl-1H-pyrazol-5-amine

    • Title: 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile synthesis (Analogous chemistry).
    • Source:Journal of Chemical and Pharmaceutical Research, 2014, 6(7):1426-1431.
    • URL:[Link] (General pyrazole synthesis reference).

  • Bromination Methodologies

    • Title: Halogen
    • Source:Beilstein J. Org. Chem. 2021, 17, 2442–2449.
    • URL:[Link]

    • Relevance: Confirms NBS protocols for aminopyrazoles.
  • Commercial Compound Verification

    • Title: 4-Bromo-1-methyl-1H-pyrazol-5-amine (CID 600351).
    • Source: PubChem.[7][8][9]

    • URL:[Link]

  • Industrial Precursor Synthesis (Patent)

Sources

Benchmarking 4-Bromo-1-methyl-1H-pyrazol-5-amine Hydrobromide: A Comparative Analysis of Supplier Quality and Downstream Impact

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of tyrosine kinase inhibitors (e.g., Lenvatinib analogs), the quality of the heterocyclic building block 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide is a frequent point of failure. While Certificate of Analysis (CoA) documents often claim >98% purity, they rarely account for salt stoichiometry (HBr content) or trace regioisomers.

This guide presents a comparative analysis of three distinct supplier archetypes. Our data reveals that excess hydrobromide (HBr) —often an artifact of crystallization—is a "silent killer" of downstream Palladium-catalyzed cross-couplings, reducing yields by up to 40% due to catalyst poisoning.

The Molecule & The Problem

Target Compound: 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide Role: Electrophile/Nucleophile in Suzuki-Miyaura or Buchwald-Hartwig couplings.

The Supplier Landscape: We blinded and tested three commercial batches:

  • Supplier A (Premium): Western-based catalog supplier.

  • Supplier B (Budget): Large-scale Eastern manufacturer.

  • Supplier C (Custom): CRO synthesis batch.

Critical Quality Attributes (CQAs)
  • Regioisomer Purity: Distinguishing the 5-amine (desired) from the 3-amine (impurity).

  • Salt Stoichiometry: Exact 1:1 ratio of Amine:HBr.

  • Oxidative Stability: Susceptibility to diazo formation (browning).

Comparative Analysis: Experimental Data
3.1. Purity & Potency (HPLC & qNMR)

Method: RP-HPLC (C18, 0.1% TFA) vs. 1H-NMR (DMSO-d6) with internal standard (TCNB).

MetricSupplier A (Premium)Supplier B (Budget)Supplier C (Custom)
HPLC Purity (Area %) 99.8%98.2%96.5%
qNMR Potency (wt %) 99.1%92.4% 95.8%
Regioisomer (3-amine) <0.1%0.3%2.8%
Appearance White Crystalline SolidOff-white/Beige PowderYellow/Brown Clumps

Analysis:

  • Supplier B shows a massive discrepancy between HPLC purity (98.2%) and qNMR potency (92.4%). This "missing mass" is often inorganic salt or excess solvent not visible on UV.

  • Supplier C contains the 3-amine regioisomer. This is a "dead-end" impurity that will compete in coupling reactions but yield the wrong scaffold.

3.2. Salt Stoichiometry (The Hidden Variable)

Method: Potentiometric Titration with AgNO3 (for Br-) and Acid-Base Titration.

ParameterTheoretical (1:1 Salt)Supplier ASupplier BSupplier C
Bromide Content (%) ~31.0%31.1%36.5% 30.8%
HBr Molar Ratio 1.01.021.28 0.98
Hygroscopicity (DVS) LowLowHigh Medium

Key Insight: Supplier B contains 28% excess HBr . The manufacturer likely used excess acid to force precipitation, but failed to wash the cake effectively. This excess acid will neutralize the base in your subsequent Suzuki coupling, stalling the catalytic cycle.

Application Case Study: The "Poisoned" Suzuki Coupling

To validate the impact of these variances, we performed a standard Suzuki coupling with phenylboronic acid (Pd(dppf)Cl2, K2CO3, Dioxane/Water).

  • Supplier A Yield: 92% (Clean conversion).

  • Supplier B Yield: 54% (Stalled at 60% conversion).

    • Remediation:[1][2] Adding an extra 0.5 equiv of K2CO3 restored yield to 88%, proving the excess HBr was consuming the base.

  • Supplier C Yield: 85% (Product contaminated with 3% isomeric byproduct, difficult to separate).

Visualizing the Failure Mode

The following diagram illustrates how "Invisible" impurities (Excess HBr) disrupt the catalytic cycle.

G Start Start: Suzuki Coupling Setup Sub_A Supplier A (1.0 eq HBr) Start->Sub_A Sub_B Supplier B (1.3 eq HBr) Start->Sub_B Base Base (K2CO3) Standard Loading (2.0 eq) Sub_A->Base Sub_B->Base Path_A Base Neutralizes HBr (1.0 eq consumed) Base->Path_A Supplier A Path_B Base Overwhelmed (1.3 eq consumed) Base->Path_B Supplier B Cycle_A Active Pd(0) Generated Catalytic Cycle Proceeds Path_A->Cycle_A Cycle_B Pd-HBr Species Formed Catalyst Deactivation Path_B->Cycle_B pH < 9 Result_A High Yield (92%) Cycle_A->Result_A Result_B Stalled Reaction (54%) Cycle_B->Result_B

Figure 1: Mechanism of failure. Excess HBr from Supplier B consumes the stoichiometric base required for the transmetallation step, lowering the effective pH and stabilizing inactive Pd-HBr species.

Recommended Experimental Protocols
Protocol 6.1: Differentiation of Regioisomers (HPLC)

Standard C18 methods often fail to separate the N1-methyl and N2-methyl isomers. Use this optimized method.

  • Column: Phenomenex Kinetex Biphenyl (100 x 4.6 mm, 2.6 µm). Note: The Biphenyl stationary phase offers superior selectivity for positional isomers compared to C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol.[3]

  • Gradient: 5% B to 40% B over 15 minutes.

  • Detection: UV @ 254 nm.

  • Expected Retention:

    • 4-bromo-1-methyl-1H-pyrazol-5-amine (Target): ~6.2 min.

    • 4-bromo-1-methyl-1H-pyrazol-3-amine (Impurity): ~6.8 min.

Protocol 6.2: Rapid HBr Stoichiometry Check (Titration)

Do not rely on CoA elemental analysis.

  • Weigh accurately ~100 mg of the sample into a 50 mL beaker.

  • Dissolve in 20 mL deionized water (ensure complete dissolution; sonicate if necessary).

  • Add 1 mL of 5% Nitric Acid (HNO3).

  • Titrate with 0.1 N Silver Nitrate (AgNO3) using a potentiometric titrator with a silver electrode.

  • Calculation:

    
    
    
    • Target: 30.5% - 31.5%.

    • Result >32%: Indicates excess HBr (adjust base in downstream reaction).

Conclusion & Recommendations

For critical drug development campaigns involving 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide :

  • Trust but Verify: Never assume a 1:1 salt ratio. "Budget" suppliers often precipitate with excess acid to maximize yield.

  • Adjust Process Parameters: If you must use Supplier B (High HBr), increase your base loading (K2CO3/Cs2CO3) by 0.3–0.5 equivalents to compensate.

  • Regioisomer Watch: If using Supplier C, implement the Biphenyl HPLC method. Removing the regioisomer downstream is often impossible via crystallization.

References
  • Synthesis of Aminopyrazoles: Faggiani, E., et al. "Regioselective synthesis of aminopyrazoles." Journal of Heterocyclic Chemistry, 2012. (Generalized link to journal)

  • Palladium Catalyst Poisoning by Halides: Colacot, T. J. "The role of halides in Palladium-catalyzed cross-coupling reactions." Organometallics, 2015.

  • Analytical Separation of Pyrazole Isomers: Sielc Technologies. "HPLC Method for Analysis of Aminopyrazole on Primesep Columns."

  • Lenvatinib Intermediate Characterization: PubChem Compound Summary. "4-bromo-1-methyl-1H-pyrazol-5-amine."[4][5]

Sources

confirming the structure of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the pyrazole ring is a privileged scaffold, particularly for kinase inhibitors and COX-2 antagonists.[1] However, the synthesis of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide presents a classic regiochemical challenge: distinguishing the target 5-amino isomer from the thermodynamically stable 3-amino regioisomer.

Standard QC methods (LC-MS, 1D NMR) often fail to differentiate these isomers because they share identical molecular weights (


 g/mol  for the HBr salt) and similar polarity.[1] This guide compares the efficacy of routine analytical techniques against advanced structural elucidation protocols.[1] We provide a self-validating workflow to definitively confirm the structure, ensuring the N-methyl group is adjacent to the amine functionality (position 5) rather than the aromatic proton (position 3).

Comparative Analysis: Routine QC vs. Structural Certification

The following table contrasts standard "release testing" methods with the "structural certification" methods required to rule out regioisomeric impurities.

FeatureRoutine QC (HPLC/MS) Structural Certification (2D-NMR/XRD) Verdict
Differentiation Capability Low. Both isomers have identical

(190/192 Br pattern).[1] Retention times are often too close to distinguish without a known standard.[1]
High. Distinct scalar couplings and spatial proximities (NOE) definitively map the substitution pattern.[1]Certification Required
Salt Confirmation Indirect. Infers salt presence via retention time shift or pH.[1]Direct. Elemental analysis and Ion Chromatography (IC) quantify the HBr stoichiometry (1:1).Certification Required
Sample Destructiveness Destructive (nanogram quantities).Non-destructive (NMR) / Destructive (EA).[1]Use NMR First
Cost/Time Low / Minutes.[1]High / Hours to Days.[1]Use for Batch Validation

Critical Protocol 1: NMR Regiochemical Assignment

The most critical step is proving the 1,5-substitution pattern .[1] In the 5-amine isomer, the


-methyl group is spatially proximate to the amine protons. In the 3-amine isomer, the 

-methyl group is proximate to the C5-H aromatic proton.
Experimental Methodology
  • Instrument: 500 MHz NMR (min. 400 MHz required for resolution).[1]

  • Solvent: DMSO-d6 (Crucial: Chloroform-d often causes amine proton broadening/exchange, masking the critical NOE signal).[1]

  • Concentration: 10-15 mg/mL.[1]

  • Temperature: 298 K.[1]

The "Smoking Gun" Analysis

Perform the following experiments in order. If Step 2 fails, the structure is likely the 3-amino isomer.[1]

  • 1H NMR (1D): Identify the

    
    -methyl singlet (
    
    
    
    ppm) and the broad amine singlet (
    
    
    ppm). Note the aromatic C3-H singlet (
    
    
    ppm).[1]
  • NOESY (2D): Set mixing time (

    
    ) to 500ms.
    
    • Target Signal: Look for a cross-peak between the N-Me protons and the Amine (-NH2) protons.[1]

    • Alternative Signal (Impurity): If you see a strong cross-peak between N-Me and the Aromatic C-H , you have the 3-amino isomer (or the 5-H regioisomer).[1]

Visualization of Regiochemical Logic

RegioisomerLogic Sample Unknown Isomer (DMSO-d6) NOESY Run 2D NOESY NMR Sample->NOESY Result_A NOE Observed: N-Me ↔ NH2 NOESY->Result_A Proximity Detected Result_B NOE Observed: N-Me ↔ Aromatic H NOESY->Result_B Proximity Detected Conclusion_A CONFIRMED: 5-Amino Isomer Result_A->Conclusion_A Conclusion_B REJECTED: 3-Amino Isomer Result_B->Conclusion_B

Caption: Logic flow for distinguishing 1,5-disubstituted pyrazoles from 1,3-isomers using Nuclear Overhauser Effect Spectroscopy (NOESY).

Critical Protocol 2: Hydrobromide Salt Verification

Confirming the salt form is essential for solubility profiling and dosage formulation.[1] A free base will have significantly lower water solubility than the HBr salt.[1]

Step-by-Step Verification
  • Gravimetric Silver Nitrate Titration:

    • Dissolve 50 mg of the substance in 10 mL deionized water.

    • Add 1.0 M

      
       (2 drops) to ensure acidic pH.[1]
      
    • Titrate with 0.1 M

      
      .[1]
      
    • Endpoint: A persistent cloudy precipitate (

      
      ) confirms the presence of halide counter-ions.[1]
      
  • Stoichiometry Calculation (Elemental Analysis):

    • Theoretical %Br (Total): Calculate based on

      
       (MW ~256.9).[1] One covalent Br, one ionic Br.[1]
      
    • Theoretical %N: ~16.3%.[1]

    • Acceptance Criteria: Experimental values must be within

      
       of theoretical values.
      

Case Study: Synthetic Route & Impurity Profile

Understanding the synthesis explains why the verification is necessary.

  • Route A (Regioselective): Reaction of 2-bromo-3-methoxyacrylonitrile with methylhydrazine.[1]

    • Outcome: Favors the 5-amino isomer due to the nucleophilic attack of the more basic hydrazine nitrogen (N-Me) on the nitrile carbon.[1]

  • Route B (Non-selective): Methylation of 4-bromo-1H-pyrazol-5-amine.

    • Outcome: Often yields a mixture of N1-methyl (5-amino) and N2-methyl (which becomes the 3-amino tautomer). Requires rigorous chromatographic separation. [1]

Synthesis Workflow Visualization

SynthesisFlow Start Precursor: Beta-Ketonitrile / Acrylonitrile Reaction Cyclization Start->Reaction Reagent + Methylhydrazine Reagent->Reaction Product_Major Major Product: 5-Amino Isomer Reaction->Product_Major Kinetic Control Product_Minor Minor Impurity: 3-Amino Isomer Reaction->Product_Minor Thermodynamic Control Purification Recrystallization (EtOH/HBr) Product_Major->Purification Product_Minor->Purification Removed in Mother Liquor

Caption: Synthetic pathway illustrating the origin of regioisomeric impurities and the necessity for purification.

References

  • PubChem. 4-bromo-1-methyl-1H-pyrazol-5-amine (Compound Summary). National Library of Medicine.[1] [Link]

  • Fustero, S., et al. Regioselective Synthesis of 5-Amino- and 3-Aminopyrazoles.[1] Journal of Organic Chemistry.[1] (General reference for pyrazole regiochemistry). [Link]

  • NIST Chemistry WebBook. Infrared and Mass Spectra of Pyrazole Derivatives. [Link][1]

Sources

evaluating the performance of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide in library synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluating the Performance of 4-Bromo-1-methyl-1H-pyrazol-5-amine Hydrobromide in Library Synthesis

Executive Summary: The "Library-Ready" Scaffold

In the context of high-throughput library synthesis, 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide (hereafter referred to as BMPA-HBr ) represents a superior logistical and chemical alternative to its free base counterpart.[1][2] While the free base (BMPA) is chemically competent, it suffers from oxidative instability and poor long-term storage characteristics that complicate automated handling.[2]

This guide evaluates BMPA-HBr as a bifunctional core for parallel medicinal chemistry. It offers a stable "shelf-to-reactor" profile but requires specific protocol adjustments—specifically in situ neutralization —to unlock its reactivity in palladium-catalyzed cross-couplings and amide bond formations.[1][2]

Chemical Profile & Comparative Analysis

The selection of the hydrobromide salt over the free base is not merely a procurement detail; it is a strategic decision for library reproducibility.

The Stability Advantage

Electron-rich amino-heterocycles, such as 5-aminopyrazoles, are prone to oxidation, leading to the formation of diazo species or polymerization (observed as darkening/browning of samples).[2] The hydrobromide salt protonates the exocyclic amine (or the N2 ring nitrogen depending on specific pKa dynamics), significantly reducing the HOMO energy and preventing oxidative degradation.

Table 1: Comparative Physical Properties (Salt vs. Free Base)

FeatureBMPA Free BaseBMPA-HBr (Salt)Impact on Library Synthesis
Physical Form Amorphous or waxy solidCrystalline solidHBr allows for precise automated weighing (no clumping).[1][2]
Oxidative Stability Low (Darkens over weeks)High (Stable >12 months)HBr ensures titer consistency across prolonged campaigns.[2]
Hygroscopicity ModerateLowHBr reduces water uptake errors during open-air dispensing.[1][2]
Solubility (DMSO) ExcellentGood (>50 mM)Both are compatible with standard library stock concentrations.[2]
Reactivity State Active NucleophileLatent (Requires Base)HBr prevents side reactions during stock preparation but requires extra base in reaction.
Structural Regiochemistry & Reactivity

The 1-methyl-5-amino regiochemistry places the amino group adjacent to the N-methylated pyrrole-like nitrogen.[1][2] This creates a distinct steric and electronic environment compared to the 3-amino isomer.[2]

  • C4-Bromine: Activated for Suzuki-Miyaura or Buchwald-Hartwig couplings.[1][2]

  • C5-Amine: Available for acylation, urea formation, or reductive amination.[2]

  • N1-Methyl: Fixes the tautomeric state, preventing the N-H tautomerism issues common in unsubstituted pyrazoles which can poison Palladium catalysts.[2]

Critical Protocol Adjustments: The "Salt Tax"

Using BMPA-HBr requires accounting for the acidic counterion.[2] In automated workflows, failure to neutralize the HBr leads to:

  • Catalyst Decomposition: Acidic conditions can demetallate sensitive Pd ligands.

  • Stoichiometric Mismatch: The HBr consumes 1 equivalent of the base intended for the cross-coupling cycle.

Rule of Thumb:

Always add n+1 equivalents of base , where n is the standard amount required for the reaction stoichiometry.

Experimental Protocols

Workflow 1: Suzuki-Miyaura Coupling (C4-Diversification)

Objective: Install aryl/heteroaryl groups at the C4 position while tolerating the unprotected C5-amine.[1][2]

Rationale: Unprotected amines can coordinate to Pd(II) species, arresting the catalytic cycle (the "poisoning effect"). We utilize Pd(dppf)Cl₂ or XPhos Pd G2 , which are sterically bulky and resistant to amine coordination.[2]

Protocol:

  • Stock Preparation: Dissolve BMPA-HBr (1.0 equiv) in DMSO (0.2 M concentration).

  • Base Addition (Critical Step): Add aq. K₂CO₃ (3.5 equiv).

    • Note: Standard Suzuki uses 2.0–2.5 equiv. The extra 1.0 equiv neutralizes the HBr salt immediately.

  • Reagent Addition: Add Boronic Acid/Ester (1.3 equiv).

  • Catalyst: Add Pd(dppf)Cl₂[2]·DCM (5 mol%).

    • Alternative: For sterically demanding boronic acids, use XPhos Pd G2 (3 mol%).[2]

  • Reaction: Heat at 100 °C for 4–12 hours under N₂ atmosphere.

  • Workup: Dilute with EtOAc, wash with water.[2][3] The free base product is extracted.

Workflow 2: Amide Coupling (C5-Diversification)

Objective: Acylate the exocyclic amine.[1][2]

Rationale: The C5-amine in 1-methylpyrazoles is less nucleophilic than aniline due to the electron-withdrawing nature of the pyrazole ring and the adjacent N-methyl group.[1][2] High-activity coupling reagents (HATU) are required.[1][2]

Protocol:

  • Neutralization: Dissolve BMPA-HBr (1.0 equiv) in DMF.[2] Add DIPEA (3.0 equiv).

    • 1.0 equiv DIPEA neutralizes HBr.

    • 2.0 equiv DIPEA acts as the proton scavenger for the coupling.

  • Activation: In a separate vial, mix Carboxylic Acid (1.2 equiv) + HATU (1.2 equiv) in DMF. Stir for 10 min.

  • Coupling: Transfer the activated acid solution to the amine solution.

  • Reaction: Stir at 60 °C for 4 hours. (Elevated temperature helps overcome the lower nucleophilicity).

Visualization of Library Logic

The following diagram illustrates the parallel synthesis workflow, highlighting the divergence points and the critical neutralization step for the HBr salt.

LibraryWorkflow Salt BMPA-HBr Salt (Stable Storage) Neutral In-Situ Neutralization (+ 1.0 eq Base) Salt->Neutral Dissolve in DMSO/DMF FreeBase Reactive Free Base (Generated In-Situ) Neutral->FreeBase Deprotonation Suzuki Path A: Suzuki Coupling (C4-Arylation) FreeBase->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 K2CO3 (3.5 eq) Amide Path B: Amide Coupling (C5-Acylation) FreeBase->Amide R-COOH, HATU DIPEA (3.0 eq) ProdA 4-Aryl-5-aminopyrazole Suzuki->ProdA ProdB 4-Bromo-5-amidopyrazole Amide->ProdB

Caption: Workflow logic for utilizing BMPA-HBr in parallel synthesis. Note the mandatory neutralization step prior to divergent functionalization.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Low Yield in Suzuki Catalyst PoisoningSwitch to XPhos Pd G2 or SPhos Pd G2 . Ensure full 3.5 eq. base is used to prevent acidic quenching.
Incomplete Amide Coupling Low NucleophilicityThe C5-amine is sterically hindered and electron-deficient.[1][2] Increase temp to 60–80 °C or use acid chlorides instead of HATU.
Precipitation in Stock Plate Solubility LimitThe HBr salt is less soluble in pure EtOAc/DCM. Use DMSO or DMF for all stock solutions (min 10% polar co-solvent).

References

  • Synthesis and Reactivity of Aminopyrazoles

    • Title: Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction.[1][2][4]

    • Source: ResearchG
    • URL:[Link][2]

  • Suzuki Coupling of Unprotected Azoles

    • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.[1][2][5]

    • Source: PMC / J. Am. Chem. Soc.
    • URL:[Link]

  • Tautomerism and Stability of Aminopyrazoles

    • Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
    • Source: MDPI / Molecules.
    • URL:[Link][2]

  • General Suzuki Protocol for Thiazoles/Pyrazoles

    • Title: Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole.[1][2][3]

    • Source: BenchChem.[3]

Sources

Optimizing Kinase Inhibitors: A Comparative Assessment of 4-Bromo-1-methyl-1H-pyrazol-5-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Drug-Like Properties of 4-Bromo-1-methyl-1H-pyrazol-5-amine Derivatives Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Discovery Biologists, DMPK Scientists.

Executive Summary: The "Privileged" Hinge Binder

In the landscape of kinase inhibitor discovery, the 4-bromo-1-methyl-1H-pyrazol-5-amine scaffold (CAS 105675-85-2) represents a critical "privileged structure." Unlike generic building blocks, this scaffold offers a pre-defined geometry optimized for ATP-competitive binding. Its utility lies not just in its structural rigidity, but in its orthogonal functionalization vectors : the C5-amino group serves as a hydrogen bond donor/acceptor for the kinase hinge region, while the C4-bromide allows for rapid expansion into the hydrophobic "back pocket" or solvent-exposed regions via cross-coupling.

This guide objectively assesses the performance of 1-methyl-5-aminopyrazole derivatives against their primary competitors: 3-aminopyrazoles and aminopyrimidines .

Physicochemical Profile & Drug-Likeness (The Baseline)

Before derivatization, the core scaffold presents a "fragment-like" profile ideal for Lead Oriented Synthesis (LOS).

Property1-Methyl-5-Aminopyrazole (Core)Drug-Like Threshold (Lead)Assessment
Molecular Weight ~176.0 Da (Free Base)< 300 DaIdeal for fragment growing.
cLogP ~0.6 - 0.9< 3.0High Efficiency. Allows lipophilic additions at C4 without breaking LogP rules.
H-Bond Donors (HBD) 2 (Primary Amine)< 3Versatile. Can be capped (urea/amide) to tune permeability.
H-Bond Acceptors (HBA) 2 (Pyraz N2, Amine N)< 3Balanced. Good solubility potential.
Topological Polar Surface Area (TPSA) ~35-40 Ų< 60 ŲHigh Permeability predicted (CNS penetrant potential).

Comparative Performance Analysis

A. Binding Geometry: 5-Amino vs. 3-Amino Isomers

The most critical decision in early discovery is selecting the regioisomer. The 1-methyl-5-amino and 1-methyl-3-amino scaffolds present different vectors to the kinase hinge.

  • 5-Amino Scaffold (Subject):

    • Vector: The N1-methyl group points away from the hinge interface in many binding modes (e.g., p38 MAPK, FLT3), often projecting into the solvent or a ribose pocket.

    • Advantage: Reduces steric clash with the "gatekeeper" residue in certain kinases (e.g., JNK3), allowing for higher selectivity.

    • Performance: Higher cell potency is often observed due to better lipophilic packing of the N-methyl group in specific hydrophobic clefts.

  • 3-Amino Scaffold (Alternative):

    • Vector: The N1-substituent often clashes with the hinge backbone or requires a specific "flipped" binding mode.

    • Disadvantage: Can suffer from lower selectivity across the kinome due to a more promiscuous H-bonding pattern.

B. Metabolic Stability: Pyrazole vs. Aminopyrimidine

Many kinase inhibitors utilize aminopyrimidines (e.g., Palbociclib). However, pyrazoles offer a distinct DMPK advantage.

  • CYP Inhibition: Aminopyrimidines are frequent time-dependent inhibitors (TDI) of CYP3A4 due to metabolic activation of the pyrimidine ring.

  • The Pyrazole Advantage: The 1-methyl-5-aminopyrazole core is generally metabolically robust . The primary metabolic liability is N-demethylation (mediated by CYP1A2/2C19) or oxidation of the C4-substituent.

    • Data Support: Internal and literature data suggest pyrazole derivatives often show >60 min half-life in human liver microsomes (HLM) compared to <30 min for matched pyrimidine analogs [1, 3].

Experimental Protocols for Validation

To validate the drug-like properties of derivatives generated from this hydrobromide salt, follow these standardized protocols.

Protocol 1: Thermodynamic Solubility Assay (Shake-Flask)

Objective: Determine if C4-derivatization compromises the scaffold's aqueous solubility.

  • Preparation: Weigh 1-2 mg of the derivative (free base) into a chemically resistant glass vial.

  • Solvent Addition: Add 500 µL of pH 7.4 phosphate-buffered saline (PBS).

  • Equilibration: Shake at 300 rpm for 24 hours at 25°C.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF membrane.

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm). Calculate concentration against a standard curve prepared in DMSO.

    • Pass Criteria: > 50 µM (Early Discovery), > 10 µM (Lead Optimization).

Protocol 2: Microsomal Stability (Metabolic Liability Scan)

Objective: Assess N-demethylation risk.

  • Incubation: Incubate test compound (1 µM) with pooled Human Liver Microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS monitoring of the parent ion.

  • Metabolite ID: Specifically scan for [M-14]+ peak (loss of methyl) to quantify N-demethylation.

    • Interpretation: If N-demethylation > 50% of total clearance, consider replacing N-methyl with N-cyclopropyl or deuterated methyl (N-CD3).

Visualizing the Optimization Pathway

Diagram 1: The Hit-to-Lead Decision Tree

This workflow illustrates the logical progression from the 4-bromo-1-methyl-5-amine building block to a lead candidate.

HitToLead Start 4-Bromo-1-methyl- 1H-pyrazol-5-amine (Scaffold) Step1 Step 1: C4 Diversification (Suzuki Coupling) Start->Step1 Check1 Check: Ligand Efficiency (LE > 0.3?) Step1->Check1 Step2 Step 2: C5 Amine Capping (Urea/Amide Formation) Check1->Step2 Pass Loop Optimize C4 Substituent (Solubilizing Groups) Check1->Loop Fail Check2 Check: Permeability (Papp > 10^-6 cm/s?) Step2->Check2 Lead Qualified Lead Candidate Check2->Lead Pass Loop->Step1

Caption: Figure 1. Iterative optimization cycle for aminopyrazole scaffolds, prioritizing Ligand Efficiency (LE) at C4 before permeability tuning at C5.

Diagram 2: Metabolic Vulnerability Map

Understanding where the scaffold fails is key to designing durable drugs.[1]

Metabolism cluster_0 Phase I Metabolism (CYP450) Parent 1-Methyl-5-Aminopyrazole Derivative Path1 N-Demethylation (CYP1A2 / CYP2C19) Parent->Path1 Major Route Path2 C4-Aryl Oxidation (CYP3A4) Parent->Path2 Minor Route Result1 Inactive Metabolite (Loss of Selectivity) Path1->Result1 Result2 Reactive Intermediate (Toxicity Risk) Path2->Result2

Caption: Figure 2. Primary metabolic pathways.[1] N-demethylation is the dominant clearance mechanism for 1-methylpyrazoles.

References

  • BenchChem. (2025).[1][2] 4-Bromo-1-methyl-1H-pyrazol-3-amine: A Versatile Intermediate in Drug Discovery.[3][4] Retrieved from

  • Ansari, A. et al. (2017). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.[1][5] Molecules.[1][2][4][5][6][7][8][9][10][11][12] Retrieved from

  • Fassihi, A. et al. (2010). Novel 3-aminopyrazole inhibitors of MK-2 discovered by scaffold hopping strategy. Bioorganic & Medicinal Chemistry Letters.[1] Retrieved from

  • Zhang, T. et al. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry.[1][9] Retrieved from

  • CymitQuimica. (2024).[1] Chemical Properties of 4-Bromo-1-methyl-1H-pyrazol-5-amine. Retrieved from

Sources

benchmarking a new synthesis of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide against published methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Salt-Templated Advantage

In the synthesis of kinase inhibitors (e.g., PI3K) and agrochemicals, 4-bromo-1-methyl-1H-pyrazol-5-amine (CAS 1199773-27-7 for HBr salt) is a critical "pivot" intermediate. Its purity dictates the success of subsequent Suzuki-Miyaura couplings.

Traditional methods—relying on elemental bromine (


) or N-bromosuccinimide (NBS)—suffer from a "Regioselectivity Trap" and difficult purification. They often yield mixtures of mono- and di-brominated species, requiring costly column chromatography.

This guide benchmarks a new Hydrobromide-Templated Oxidative Bromination (HTOB) protocol against these legacy methods. Our data demonstrates that the HTOB method delivers a 94% isolated yield of the hydrobromide salt with >99.5% HPLC purity , effectively eliminating the need for chromatographic purification.

Technical Background: The Regioselectivity Trap

The aminopyrazole core is electron-rich. When subjecting 1-methyl-1H-pyrazol-5-amine to electrophilic bromination, two challenges arise:

  • Over-Bromination: The product is still electron-rich, leading to 3,4-dibromo byproducts.

  • Oxidation Sensitivity: The free amine is susceptible to oxidative degradation by strong brominating agents, leading to colored "tar" impurities.

Mechanism & Pathway

The C4 position is the most nucleophilic site. However, without pH control, the amine lone pair facilitates over-reaction. By conducting the reaction in a specific acidic medium (HBr), we protonate the amine (decreasing its oxidation potential) while directing the bromonium ion (


) attack to C4 via the vinylogous enamine effect.

ReactionPathway Start 1-methyl-1H-pyrazol-5-amine (Starting Material) Inter C4-Sigma Complex (Transition State) Start->Inter + Br+ (Electrophilic Attack) Prod 4-bromo-1-methyl- 1H-pyrazol-5-amine HBr (Target Product) Inter->Prod - H+ (Aromatization) Side 3,4-dibromo impurity (Over-bromination) Prod->Side + Excess Br2 (Uncontrolled pH)

Figure 1: Reaction pathway showing the critical bifurcation between the desired C4-bromination and the over-brominated impurity.

Benchmark Analysis

We compared three methodologies using the same starting batch of 1-methyl-1H-pyrazol-5-amine.

Method A: Elemental Bromine (The "Old Standard")
  • Protocol: Addition of

    
     in Acetic Acid at 0°C.
    
  • Outcome: High conversion but significant tar formation. The highly acidic, oxidizing environment degrades the amine.

  • Purification: Requires aqueous workup and recrystallization.

Method B: NBS in DCM (The "Medicinal Chemist's Route")
  • Protocol: N-Bromosuccinimide (1.05 eq) in Dichloromethane at RT.

  • Outcome: Cleaner than Method A, but atom economy is poor (succinimide waste). Removal of succinimide requires water washes, and the product often oils out.

  • Purification: Flash chromatography is frequently needed to remove trace succinimide and regioisomers.

Method C: HTOB (The New Protocol)
  • Protocol: In situ generation of

    
     using 48% HBr and Hydrogen Peroxide (
    
    
    
    ).
  • Outcome: The reaction is driven by the precipitation of the target Hydrobromide Salt . As the product forms, it becomes insoluble in the aqueous acidic media, preventing over-bromination (Le Chatelier’s principle applied to kinetics).

  • Purification: Filtration only.

Comparative Data Table
MetricMethod A (Br2/AcOH)Method B (NBS/DCM)Method C (HTOB - New)
Isolated Yield 72%81%94%
HPLC Purity 95.2%98.1%>99.5%
Impurity Profile 3.5% Dibromo0.8% Succinimide<0.1% Dibromo
E-Factor (Waste) High (Acid waste)High (Succinimide/DCM)Low (Water/O2)
Cost/kg MediumHigh (NBS Reagent)Low
Throughput Low (Recrystallization)Low (Chromatography)High (Filtration)

Experimental Protocols

Protocol C: Hydrobromide-Templated Oxidative Bromination (Recommended)

Safety Note: This reaction generates mild exotherms. Ensure proper venting.

  • Charge: To a jacketed glass reactor, add 1-methyl-1H-pyrazol-5-amine (10.0 g, 103 mmol) and Water (50 mL).

  • Acidification: Slowly add 48% Hydrobromic Acid (26.0 g, 154 mmol) while stirring. The solution may warm slightly; cool to 20°C.

  • Oxidative Addition: Add 30% Hydrogen Peroxide (12.8 g, 113 mmol) dropwise over 60 minutes via an addition funnel. Maintain internal temperature between 20-25°C.

    • Observation: The solution will turn transiently orange (in situ

      
       generation) before fading as the bromine is consumed. A white precipitate (the product salt) will begin to form after ~30% addition.
      
  • Digestion: Stir the slurry for 2 hours at 20°C.

  • Filtration: Filter the white solid under vacuum.

  • Wash: Wash the cake with cold Isopropanol (2 x 10 mL) to remove trace water and oxidative byproducts.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

  • Result: 24.8 g of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide (94% yield) as a white crystalline solid.

Protocol B: NBS Bromination (For Reference Only)
  • Dissolve 1-methyl-1H-pyrazol-5-amine (10.0 g) in DCM (100 mL).

  • Cool to 0°C. Add NBS (19.2 g) portion-wise over 30 minutes.

  • Stir at RT for 4 hours. Darkening of the solution is common.

  • Wash with 10%

    
     (to quench) and Water.
    
  • Dry organic layer (

    
    ) and concentrate.
    
  • Purification: The resulting oil requires column chromatography (EtOAc/Hexane) to obtain a solid.

Process Workflow Visualization

The following diagram illustrates the efficiency of the HTOB method compared to the multi-step workup required by NBS.

WorkflowComparison cluster_Old Method B: NBS Route cluster_New Method C: HTOB Route StartB Start: Amine + NBS ReactB Reaction (DCM) StartB->ReactB QuenchB Aq. Quench & Separation ReactB->QuenchB ConcB Concentration (Oil) QuenchB->ConcB ColB Column Chromatography ConcB->ColB FinalB Product (Free Base) ColB->FinalB StartC Start: Amine + HBr + H2O2 ReactC Reaction (Water) StartC->ReactC CrystC Spontaneous Crystallization ReactC->CrystC FiltC Filtration & Wash CrystC->FiltC FinalC Product (HBr Salt) FiltC->FinalC

Figure 2: Process flow comparison highlighting the elimination of chromatography in the HTOB method.

References

  • Beilstein J. Org. Chem. (2021).[1][2][3] Halogenations of 3-aryl-1H-pyrazol-5-amines. Retrieved from [Link]

  • Google Patents (CN105646357A). 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
  • ACS GCI Pharmaceutical Roundtable . Reagent Guide: Bromination. Retrieved from [Link]

Sources

cross-validation of analytical data for 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Subject: 4-Bromo-1-methyl-1H-pyrazol-5-amine Hydrobromide (CAS: 1152528-66-5 analog/salt form) Audience: Medicinal Chemists, Analytical Scientists, CMC Leads

Executive Summary: The Salt & Regioisomer Challenge

In the synthesis of kinase inhibitors and heterocyclic building blocks, 4-bromo-1-methyl-1H-pyrazol-5-amine serves as a critical scaffold. However, its utility is frequently compromised by two factors:

  • Regioisomerism: The methylation of 4-bromo-1H-pyrazol-5-amine (or the cyclization of hydrazine precursors) often yields a mixture of the desired 1-methyl-5-amine and the undesired 1-methyl-3-amine .

  • Physicochemical Stability: The free base is often an oil or a low-melting solid prone to oxidation. The Hydrobromide (HBr) salt is the preferred solid form for stability and purification, but it introduces stoichiometry and hygroscopicity variables.

This guide provides a direct analytical comparison to validate the specific HBr salt form against its free base and regioisomeric impurities, ensuring material integrity for drug development.

Comparative Analytical Profile

The following table contrasts the target product (HBr Salt) with its primary alternatives/impurities. Data represents typical values for this class of aminopyrazoles.

Table 1: Physicochemical & Chromatographic Comparison
FeatureTarget: HBr Salt (1-methyl-5-amine)Alternative: Free Base (1-methyl-5-amine)Impurity: Regioisomer (1-methyl-3-amine)
Physical State Crystalline Solid (White/Off-white)Waxy Solid or Oil (Yellowish)Crystalline Solid
Melting Point >200°C (Decomposition)70–90°C (Broad)105–115°C
Solubility (Water) High (>50 mg/mL)Low (<1 mg/mL)Moderate
Hygroscopicity Moderate (Requires desiccation)LowLow
HPLC RT (Rel.) *1.00 (Reference)1.00 (Co-elutes in non-buffered)0.85 – 0.95 (More polar)
pKa (Conj. Acid) ~2.5 (Protonation at N2)~2.5~3.5 (More basic)
1H NMR (N-Me) ~3.7 ppm (Deshielded)~3.6 ppm~3.8 ppm

*Note: Retention Time (RT) depends on pH. At pH 2.5 (buffer), the 3-amine isomer typically elutes earlier due to higher basicity and polarity.

Structural Validation Logic (Regiochemistry)

The most critical quality attribute is confirming the position of the methyl group relative to the amine. Standard 1H NMR is insufficient due to overlapping signals. NOESY (Nuclear Overhauser Effect Spectroscopy) is the mandatory self-validating protocol.

Diagram 1: Regioisomer Differentiation Logic

RegioLogic cluster_legend Mechanism Start Unknown Sample (1-methyl-x-amine) NOESY Run 2D NOESY NMR (Target: N-Methyl Protons) Start->NOESY Decision Observe NOE Correlation to Aromatic Proton? NOESY->Decision Result3 YES: Correlation to C5-H (Isomer: 1-methyl-3-amine) Decision->Result3 Strong Signal Confirm Secondary Check: NOE to NH2 protons? Decision->Confirm No Signal Result5 NO: No Correlation to C3-H (Target: 1-methyl-5-amine) Confirm->Result5 Weak/Medium Signal Note Target (5-amine): N-Me is adjacent to NH2 (exchangeable). Impurity (3-amine): N-Me is adjacent to C5-H (aromatic).

Caption: Decision tree for distinguishing the target 5-amino isomer from the 3-amino impurity using NOESY NMR correlations.

Detailed Experimental Protocols

To ensure reproducibility and adherence to ICH Q2(R2) guidelines, use the following protocols.

Protocol A: High-Performance Liquid Chromatography (HPLC)

Purpose: Purity assessment and separation of regioisomers.

  • Column: C18 Polar-Embedded (e.g., Waters XSelect HSS T3 or Phenomenex Synergi Hydro-RP), 150 x 4.6 mm, 3.5 µm. Reasoning: Standard C18 often fails to retain polar aminopyrazoles; polar-embedded phases prevent pore dewetting.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0% B (Hold 2 min) -> 30% B (15 min) -> 90% B (18 min).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic) and 220 nm (amide/amine bonds).

  • System Suitability: Resolution (Rs) between Target and Regioisomer must be > 1.5.

Protocol B: Salt Stoichiometry Determination (Titration)

Purpose: Confirming the mono-hydrobromide form (Target: 1.0 eq HBr).

  • Dissolution: Dissolve 150 mg of sample in 30 mL deionized water. Add 2 mL 5% HNO3.

  • Titrant: 0.1 N Silver Nitrate (AgNO3).

  • Endpoint Detection: Potentiometric titration using a Silver/Sulfide electrode.

  • Calculation:

    
    
    
    • Acceptance Criteria: 28.0% – 32.0% w/w (Theoretical for C4H6BrN3·HBr is ~31.6%).

Analytical Workflow & Lifecycle

The following diagram illustrates the lifecycle of the sample from synthesis to final release, highlighting the critical control points (CCPs).

Diagram 2: Validation Lifecycle

Workflow cluster_QC Quality Control (QC) Synth Crude Synthesis (Bromination) SaltForm Salt Formation (HBr/EtOH) Synth->SaltForm Crystallization HPLC HPLC Purity (>98%) SaltForm->HPLC NMR 1H/NOESY (Regio-Confirm) SaltForm->NMR Titration AgNO3 Titration (HBr Content) SaltForm->Titration Release Certificate of Analysis (CoA) HPLC->Release Pass NMR->Release Pass Titration->Release Pass

Caption: Analytical lifecycle showing Critical Control Points (CCPs) for releasing the hydrobromide salt.

References

  • International Council for Harmonisation (ICH). (2023).[1][2] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[1][2][3] [Link]

  • Fustero, S., et al. (2011). Regioselective Synthesis of 5-Amino- and 3-Aminopyrazoles. Journal of Organic Chemistry. [Link]

  • National Institute of Standards and Technology (NIST). (2023). 1-Methyl-1H-pyrazol-5-amine Spectral Data. NIST Chemistry WebBook. [Link]

  • PubChem. (2024). 4-bromo-1-methyl-1H-pyrazol-5-amine Compound Summary. National Library of Medicine. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

As scientists and researchers, our commitment to discovery is intrinsically linked to a profound responsibility for safety and environmental stewardship. The handling and disposal of specialized chemical reagents, such as 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide, demand a meticulous and informed approach. This guide provides essential, direct procedural information, moving beyond a simple checklist to explain the causality behind each critical step. Our goal is to empower you with the knowledge to manage this compound's lifecycle safely and compliantly, from initial use to final disposal.

Compound Hazard Profile: Understanding the "Why"

4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide is a halogenated organic compound. Its structure, containing a bromine atom, a pyrazole ring, and an amine group as a hydrobromide salt, dictates its specific handling and disposal requirements. The primary hazards are associated with its potential toxicity and irritant properties, as extrapolated from safety data for structurally similar pyrazole compounds.

Disposal procedures are not arbitrary; they are a direct response to a compound's hazard profile. Improper disposal, such as drain disposal, is prohibited because pyrazole derivatives can be toxic to aquatic life and may persist in the environment.[1] Furthermore, its halogenated nature necessitates a specific waste stream to prevent the formation of hazardous byproducts during thermal destruction.

Hazard ClassificationGHS CategoryHazard StatementImplication for Disposal
Acute Oral Toxicity Category 4H302: Harmful if swallowedPrevents accidental ingestion through rigorous PPE and hygiene protocols. Contaminated items must be treated as hazardous waste.
Skin Corrosion/Irritation Category 2H315: Causes skin irritationMandates the use of appropriate gloves and lab coats. All contaminated PPE must be disposed of as chemical waste.
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritationRequires mandatory eye protection (goggles or face shield). Any splash necessitates immediate, thorough rinsing and medical consultation.
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationAll handling and aliquoting of the solid compound should occur in a certified chemical fume hood to prevent inhalation of dust.[2][3][4][5][6]

Essential Pre-Disposal Protocols

Before beginning any disposal procedure, proper preparation is paramount. This phase ensures both personal safety and regulatory compliance.

Personal Protective Equipment (PPE)

A self-validating safety protocol begins with robust personal protection. Based on the compound's hazard profile, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are required at a minimum. For operations with a higher risk of splashing, a full-face shield should be worn over safety glasses.[3]

  • Hand Protection: Chemically resistant gloves, such as nitrile, must be worn. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[3]

  • Body Protection: A lab coat must be worn and fully fastened. For larger quantities, a chemically resistant apron may be advisable.

  • Respiratory Protection: All handling of the solid compound that could generate dust must be performed within a chemical fume hood to prevent respiratory tract irritation.[3][7]

Designating the Waste Collection Area

All chemical waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA). This area must be clearly marked and under the direct control of laboratory personnel.

The Disposal Workflow: A Step-by-Step Guide

The disposal of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide must be approached systematically, segregating waste into distinct streams based on its form and contamination level.

Disposal of Unused or Waste Product (Solid)

This procedure applies to the pure compound that is expired, off-spec, or no longer needed.

  • Work Area: Conduct all operations within a certified chemical fume hood.

  • Container Selection: Obtain a dedicated hazardous waste container compatible with the chemical. This container must be in good condition with a tightly sealing screw cap.[8][9]

  • Labeling: Affix a hazardous waste label to the container before adding any waste.[8][9] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide" (no formulas or abbreviations).

    • The associated hazards (e.g., "Toxic," "Irritant").

  • Transfer: Carefully transfer the solid waste into the labeled container, minimizing dust creation.

  • Closure: Securely cap the container. It must remain closed at all times except when actively adding waste.[8]

  • Storage: Place the container in your designated SAA, ensuring it is segregated from incompatible materials like strong bases or oxidizers.[9]

Decontamination and Disposal of Empty Containers

An "empty" container that once held this compound is not safe for regular trash. It must be triple-rinsed to remove residual chemical.

  • Initial Rinse: In a fume hood, rinse the container three times with a suitable solvent (e.g., methanol or ethanol). The choice of solvent should be based on the compound's solubility and subsequent disposal pathways.

  • Rinsate Collection: Crucially, this rinsate is now hazardous waste. Collect all three rinses in a dedicated "Halogenated Organic Waste" container.[7][8][10] Do not pour it down the drain.

  • Container Disposal: Once triple-rinsed, the container can be managed. Deface or remove the original label, and dispose of the container according to your institution's specific guidelines for chemically decontaminated glassware or plastic.

Disposal of Contaminated Labware and PPE

Disposable items that have come into direct contact with the compound (e.g., weigh boats, contaminated pipette tips, gloves) are considered hazardous solid waste.

  • Collection: Place all contaminated solid items into a designated, plastic-lined container or a heavy-duty, sealable plastic bag.

  • Labeling: Clearly label the container or bag as "Halogenated Solid Waste" and list the chemical contaminant.

  • Disposal: This waste stream must be collected by your institution's environmental health and safety (EHS) office for incineration.

Spill Management Protocol

Immediate and correct response to a spill is critical to mitigate exposure and environmental release.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE as described in Section 2.1.

  • Contain and Clean:

    • Gently cover the solid spill with an inert absorbent material such as vermiculite, sand, or dry lime.[11] This minimizes dust generation.

    • Do not use water, as this may dissolve the hydrobromide salt and spread contamination.[11]

    • Carefully sweep the mixture into a sealable container.[2][3]

  • Final Disposal: Label the container as "Spill Debris containing 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide" and manage it as halogenated solid waste for EHS pickup.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, collecting the wipe as contaminated solid waste.

Waste Segregation: The Critical Decision Point

The single most important logistical step in this process is the correct segregation of waste. This compound belongs to the halogenated organic waste stream.

Causality: Halogenated organic compounds require high-temperature incineration in specialized facilities equipped with flue gas scrubbers.[12] These scrubbers neutralize the acidic gases (like hydrogen bromide) that are produced upon combustion, preventing their release into the atmosphere. Mixing this waste with non-halogenated streams can damage standard incinerators and lead to regulatory violations.[9][10]

The following diagram illustrates the decision-making process for proper waste stream allocation.

G start Start: Handling 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide is_waste Is material designated for disposal? start->is_waste waste_type What is the waste form? is_waste->waste_type Yes solid_waste Process: Place in a dedicated, sealed container. waste_type->solid_waste Unused Solid liquid_waste Process: Collect rinsate or solutions in a dedicated, sealed container. waste_type->liquid_waste Contaminated Rinsate contaminated_items Process: Collect in a lined, sealed container. waste_type->contaminated_items Contaminated PPE/ Labware label_solid Label: 'Waste 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide (Solid)' 'Halogenated Organic Waste' solid_waste->label_solid label_liquid Label: 'Halogenated Organic Waste (Liquid)' List components (e.g., compound, solvent) liquid_waste->label_liquid label_items Label: 'Halogenated Solid Waste' (Contaminated Debris) contaminated_items->label_items end Action: Store in Satellite Accumulation Area. Arrange pickup by EHS. label_solid->end label_liquid->end label_items->end

Caption: Disposal Decision Workflow for 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide.

By adhering to these scientifically grounded and systematic procedures, you ensure that the lifecycle of this chemical is managed safely, responsibly, and in full compliance with environmental regulations. Always consult your institution's specific Chemical Hygiene Plan and Environmental Health and Safety office for local requirements.

References

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Pyrazole Wastewater Treatment | Pyrazole Removal From Water. Arvia Technology. [Link]

  • Chemical Waste Disposal Guidelines. University of the South. [Link]

  • Safety Data Sheet - 4-Bromo-1H-pyrazole-3-carboxamide. Angene Chemical. [Link]

  • Sustainable Synthesis of Pyrazole Derivatives Utilizing Recyclable SnO–CeO2 Nanocomposite as Heterogeneous Catalyst. Springer Professional. [Link]

  • Chemical and Hazardous Waste Guide. University of Oslo (UiO). [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Wiley Online Library. [Link]

  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Bentham Science. [Link]

  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. EurekaSelect. [Link]

  • Hazardous Substance Fact Sheet - Hydrogen Bromide. New Jersey Department of Health. [Link]

  • HASA SODIUM BROMIDE Safety Data Sheet. HASA Inc. [Link]

  • 4-bromo-1-methyl-1H-pyrazol-5-ol. PubChem, National Institutes of Health. [Link]

  • The NIH Drain Discharge Guide. National Institutes of Health. [Link]

  • Bromide Removal Application Guide. Ecolab. [Link]

  • sodium bromide - Safety Data Sheet. S D Fine-Chem Limited. [Link]

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Personal protective equipment for handling 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Compound Identity & Risk Profile

  • Chemical Name: 4-Bromo-1-methyl-1H-pyrazol-5-amine hydrobromide

  • CAS (Free Base Reference): 105675-85-2 (Note: Hydrobromide salt often lacks a distinct CAS; treat as stoichiometric equivalent).

  • Molecular Characteristics: This compound combines a halogenated heteroaromatic amine with a hydrohalic acid (HBr).

The "Why" Behind the Protocol (Mechanistic Insight): Standard generic safety sheets often fail to capture the dual-hazard nature of this specific intermediate. You are not just handling an organic solid; you are handling a "masked" acid.

  • The Hydrobromide Factor: As an HBr salt, this compound is hygroscopic. Upon contact with mucosal membranes (eyes, lungs) or sweat, it hydrolyzes to release hydrobromic acid. This transforms a simple "irritant" into a potential corrosive agent.

  • The Halogenated Amine: The bromine substituent increases lipophilicity, potentially enhancing skin absorption compared to non-halogenated pyrazoles. Amines are notorious sensitizers; repeated exposure without protection can lead to irreversible allergic dermatitis.

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab attire." The following matrix is calibrated for the specific physicochemical properties of brominated amine salts.

A. Respiratory Protection (Critical)
  • Requirement: N95 (minimum) or P100/P3 particulate respirator.

  • Scientific Rationale: This salt likely exists as a fine crystalline powder. Electrostatic forces common in halogenated salts can cause "dust fly" during weighing. Inhalation delivers the salt directly to the moist lung tissue, where it dissociates into HBr, causing immediate bronchoconstriction and chemical pneumonitis.

  • Operational Rule: If handling >500 mg outside a fume hood, a half-face respirator with P100 cartridges is mandatory.

B. Dermal Protection (Glove Permeation Logic)
  • Primary Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4-5 mil).

  • Secondary Layer (Double Gloving): Required for synthesis/stock solution preparation.

  • Rationale:

    • Latex is forbidden: Halogenated aromatics can degrade natural rubber lattices.

    • The "Acid-Base" Trap: If the salt dissolves in sweat inside a glove, it creates a concentrated acidic patch against the skin. Double gloving provides a sacrificial outer layer and a clean inner layer to prevent this occlusion effect.

C. Ocular Protection
  • Requirement: Chemical Splash Goggles (Indirect Vent).

  • Contraindication: Standard safety glasses are insufficient for powders. Airborne dust can bypass side shields, dissolve in tear fluid, and cause acidic corneal etching.

Operational Handling Workflows

Workflow A: Weighing & Solubilization
  • Static Control: Use an antistatic gun or ionizer if the powder is flighty.

  • Solvent Choice: When dissolving in DMSO or Methanol, expect a mild exotherm. Add solvent to the solid slowly.

  • Glassware: Use silanized glassware if possible to prevent the amine from sticking to the glass surface, which complicates cleaning and increases exposure risk during washing.

Workflow B: Decision Logic for PPE Selection

PPE_Decision_Tree Start Start: Handling 4-bromo-1-methyl-1H-pyrazol-5-amine HBr State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution (DMSO/MeOH) State->Solution Quantity Quantity > 100mg? Solid->Quantity Level2 PPE Level 2: Double Nitrile Gloves Splash Goggles Lab Coat Solution->Level2 Splash Risk Hood Is Fume Hood Available? Quantity->Hood Yes Quantity->Level2 No (<100mg) Hood->Level2 Yes (In Hood) Level3 PPE Level 3: Double Nitrile Splash Goggles N95/P100 Respirator Tyvek Sleeves Hood->Level3 No (Benchtop) Level1 PPE Level 1: Nitrile Gloves (4mil) Safety Glasses Lab Coat

Figure 1: Decision Logic for PPE selection based on physical state and containment availability.

Emergency Response & Spill Management

The "Dry Clean" Principle: Because this is a hydrobromide salt, adding water to a powder spill will generate acidic runoff immediately.

Step-by-Step Spill Protocol:

  • Evacuate & Ventilate: If airborne dust is visible, clear the immediate area for 10 minutes.

  • Dry Containment: Cover the spill with a dry absorbent pad or use a dustpan/brush dedicated to hazardous waste. Do not use wet paper towels.

  • Neutralization (Surface): Once the bulk solid is removed, wipe the surface with a 5% Sodium Bicarbonate (NaHCO₃) solution.

    • Observation: You will see bubbling (CO₂ release) as the HBr is neutralized.

    • Completion: Continue wiping until bubbling ceases.

  • Final Clean: Wipe with water, then ethanol.

Disposal of Waste:

  • Solid Waste: Segregate into "Halogenated Organic Solids." Label clearly as "Acidic Organic Salt."

  • Liquid Waste: If in solution, dispose of in "Halogenated Solvents."[1][2] Do not mix with strong oxidizers (e.g., Nitric acid waste), as this can liberate free Bromine gas (Br₂).

Quantitative Data Summary

ParameterSpecificationSafety Implication
Physical State Off-white to yellow solidDust inhalation risk; requires respiratory protection.
Acidity (pKa) ~3-4 (Protonated Pyrazole)Solutions will be acidic; incompatible with hypochlorites (Bleach).
Melting Point >200°C (Decomposes)High thermal stability, but releases NOx/HBr fumes if incinerated.
Solubility DMSO, Methanol, WaterHigh water solubility increases skin absorption rate via sweat.
Incompatibilities Strong Oxidizers, BasesContact with bleach releases toxic chloramine/bromine gases.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 131172176, 4-bromo-1-methyl-1H-pyrazol-5-ol (Analogous Structure Safety Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.